molecular formula C10H8N2O B172073 8-Aminoquinoline-7-carbaldehyde CAS No. 158753-17-4

8-Aminoquinoline-7-carbaldehyde

Cat. No.: B172073
CAS No.: 158753-17-4
M. Wt: 172.18 g/mol
InChI Key: ZAMLCNSCTZZXCU-UHFFFAOYSA-N
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Description

8-Aminoquinoline-7-carbaldehyde is a versatile chemical intermediate in medicinal chemistry, serving as a key precursor for the synthesis of novel quinoline-based compounds with potential pharmacological activities. Its structure, featuring both an amino and a formyl functional group on the quinoline scaffold, makes it a privileged building block for molecular hybridization strategies. This approach is widely used to develop new therapeutic agents by combining pharmacophores with known biological profiles . Research into quinoline derivatives has demonstrated significant potential in anticancer applications. Quinoline scaffolds can act through diverse mechanisms, including growth inhibition by cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration . Furthermore, the formyl group of this compound is a critical handle for constructing more complex molecules, notably through the formation of Schiff base derivatives, which are themselves of high interest in materials science and coordination chemistry . While this compound is a specific regioisomer, its close structural relatives, such as 8-hydroxyquinoline, are well-established in scientific literature for their broad biological activities, which include antimicrobial, antifungal, and antimalarial properties . This established context underscores the research value of the 8-amino-7-carbaldehyde analog as a starting point for generating new chemical entities aimed at overcoming drug resistance and discovering new modes of action in areas like oncology and infectious diseases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-aminoquinoline-7-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H8N2O/c11-9-8(6-13)4-3-7-2-1-5-12-10(7)9/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAMLCNSCTZZXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)C=O)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453375
Record name 8-aminoquinoline-7-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158753-17-4
Record name 8-aminoquinoline-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Aminoquinoline-7-carboxaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to 8-Aminoquinoline-7-carbaldehyde (CAS No: 158753-17-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Aminoquinoline-7-carbaldehyde is a pivotal heterocyclic building block with significant applications in medicinal and materials chemistry. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, synthesis, and key applications. We delve into its role as a crucial intermediate in the development of novel therapeutic agents, particularly antimalarials, and explore its utility as a fluorescent chemosensor and a versatile precursor in organic synthesis. This document synthesizes field-proven insights with established scientific principles to serve as an essential resource for professionals engaged in research and development.

Core Compound Identity and Properties

This compound, identified by the CAS number 158753-17-4 , is an aromatic organic compound featuring a quinoline core substituted with an amino group at the 8-position and a formyl (carbaldehyde) group at the 7-position.[1][2][3][4][5][6][7] This unique substitution pattern imparts specific reactivity and utility to the molecule.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, storage, and application in experimental settings.

PropertyValueSource(s)
CAS Number 158753-17-4[1][2][3][4][5]
Molecular Formula C₁₀H₈N₂O[1]
Molecular Weight 172.19 g/mol [3]
Appearance Orange-red crystals[1]
Melting Point 189-191 °C[1]
Solubility Sparingly soluble in water (0.3 mg/mL at 25 °C); readily soluble in ethanol, methanol, and DMSO.[1]
Stability Light-sensitive; undergoes degradation upon exposure to UV radiation.[1]
Structural Information

The structure of this compound is foundational to its chemical behavior. The quinoline ring system is a privileged scaffold in medicinal chemistry, and the juxtaposition of the amino and aldehyde groups allows for a rich derivatization chemistry.

Figure 1: Chemical structure of this compound.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if inhaled and can cause severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a half-face air-purifying respirator, should be worn when handling this compound.[1] All manipulations should be performed in a well-ventilated fume hood. For storage, the compound should be kept in amber glass vials with Teflon-lined caps and refrigerated at 2-8 °C to prevent degradation from light and heat.[1][2]

Synthesis of this compound

The introduction of a formyl group onto an aromatic ring, particularly a quinoline system, can be achieved through several established synthetic methodologies. The electron-donating amino group at the 8-position directs electrophilic substitution to the adjacent 5- and 7-positions.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group.[9][11]

G start 8-Aminoquinoline product This compound start->product Vilsmeier-Haack Formylation reagents DMF, POCl₃ reagents->product

Figure 2: Proposed synthesis of this compound.

Hypothetical Experimental Protocol (Vilsmeier-Haack)

Disclaimer: This protocol is a scientifically informed hypothesis and should be optimized and validated under appropriate laboratory conditions.

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), cool N,N-dimethylformamide (DMF) to 0 °C. Slowly add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to an hour to allow for the formation of the Vilsmeier reagent.

  • Reaction with 8-Aminoquinoline: Dissolve 8-aminoquinoline in a suitable solvent (e.g., anhydrous DMF or dichloromethane) and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a temperature between 50-80 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to 0 °C and carefully quench it by the slow addition of an ice-cold aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral. This will hydrolyze the intermediate iminium salt to the aldehyde.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure this compound.

Applications in Research and Development

The unique structural features of this compound make it a valuable compound in several areas of chemical and pharmaceutical research.

Antimalarial Drug Discovery

The 8-aminoquinoline scaffold is the cornerstone of several important antimalarial drugs, including primaquine and tafenoquine.[2][3][7][20] These drugs are crucial for their ability to eradicate the dormant liver stages (hypnoites) of Plasmodium vivax and Plasmodium ovale, preventing malaria relapse.

The mechanism of action of 8-aminoquinolines is believed to involve metabolic activation by the host's cytochrome P450 enzymes into redox-active metabolites.[2] These metabolites generate reactive oxygen species (ROS), which induce oxidative stress within the parasite, leading to its death.[2][3][5] this compound serves as a key intermediate for the synthesis of novel 8-aminoquinoline derivatives with potentially improved efficacy, better safety profiles, and activity against drug-resistant malaria strains.[7]

G prodrug 8-Aminoquinoline (Prodrug) metabolites Redox-Active Metabolites prodrug->metabolites Activation cyp450 Host CYP450 Metabolism cyp450->metabolites ros Reactive Oxygen Species (ROS) metabolites->ros Redox Cycling parasite Parasite Death (Oxidative Stress) ros->parasite

Figure 3: Antimalarial mechanism of 8-aminoquinolines.

Fluorescent Chemosensor for Biothiols

The aldehyde functionality of this compound makes it a candidate for the development of fluorescent chemosensors. Biothiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy), play critical roles in biological systems, and their detection is of significant interest.

The sensing mechanism would likely involve the reaction of the aldehyde group with the thiol group of the biothiol to form a thiazolidine ring or with an amino group to form a Schiff base (imine). This reaction can lead to a change in the electronic properties of the quinoline fluorophore, resulting in a detectable change in fluorescence (e.g., a "turn-on" or ratiometric response).[21][22][23][24]

G probe This compound (Low Fluorescence) product Thiazolidine/Imine Adduct (High Fluorescence) probe->product Reaction biothiol Biothiol (e.g., GSH) biothiol->product

Sources

8-Aminoquinoline-7-carbaldehyde molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Aminoquinoline-7-carbaldehyde: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with this compound. We will delve into its core physicochemical properties, provide validated protocols for its synthesis and characterization, and explore its significant applications in medicinal chemistry and materials science, grounded in authoritative references.

Introduction: The Significance of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique chelating ability and versatile substitution patterns have made it a cornerstone in the development of drugs targeting a wide array of diseases, most notably malaria.[1][3] this compound (8-AQC) is a particularly valuable derivative, featuring a reactive aldehyde group at the 7-position. This functional handle makes it a crucial synthetic intermediate for constructing more complex molecules and a functional core for developing advanced chemosensors.[4][5] This document provides an in-depth exploration of this key chemical entity.

Physicochemical and Safety Profile

Accurate characterization is the foundation of reproducible science. This compound is an orange-red crystalline solid.[4] Its identity and purity are confirmed by a consistent set of physicochemical properties and require specific handling procedures due to its reactivity and potential hazards.

Core Properties

The fundamental properties of 8-AQC are summarized below, providing a quick reference for experimental design.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O[4][6]
Molecular Weight 172.19 g/mol [7][8][9]
CAS Number 158753-17-4[4][6][7]
Appearance Orange-red crystalline solid[4]
Melting Point 189-191 °C[4]
Solubility Sparingly soluble in water (~0.3 mg/mL at 25°C); Soluble in DMSO, Methanol, Ethanol[4]
Purity Typically ≥95%[4][7]
Storage and Handling

As a light-sensitive compound, proper storage is critical to prevent degradation.[4]

  • Storage: Store at 2-8°C in a dark place under an inert atmosphere.[4][7] Amber glass vials with Teflon-lined caps are highly recommended.[4]

  • Incompatibilities: Avoid strong oxidizing agents and exposure to UV radiation.

Safety Information

8-AQC presents moderate acute toxicity and is classified as an irritant.[4] Adherence to safety protocols is mandatory.

Hazard ClassGHS StatementsPictogram
Acute Toxicity / Irritant H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.GHS07 (Exclamation Mark)[7]

Recommended Personal Protective Equipment (PPE): Handle in a chemical fume hood with local exhaust ventilation.[4] Wear acid-resistant gloves, chemical splash goggles, and a half-face air-purifying respirator.[4]

Synthesis and Characterization

The synthesis of substituted quinoline-carbaldehydes requires careful control of regioselectivity. While numerous methods exist for quinoline formylation, such as the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions, achieving substitution specifically at the C-7 position adjacent to the C-8 amino group can be challenging.[10] The following section outlines a representative synthetic workflow and the analytical methods for structural validation.

Proposed Synthetic Workflow

A plausible synthetic route involves the directed ortho-formylation of 8-aminoquinoline. The amino group at C-8 can act as a directing group, facilitating electrophilic substitution at the adjacent C-7 position. The Vilsmeier-Haack reaction is a suitable choice for this transformation due to its effectiveness in formylating electron-rich aromatic systems.

G cluster_0 Synthesis of this compound A Starting Material: 8-Aminoquinoline C Reaction: Directed Electrophilic Formylation A->C Step 1 B Vilsmeier-Haack Reagent (POCl₃, DMF) B->C Reagent D Work-up: Aqueous Hydrolysis C->D Step 2 E Purification: Column Chromatography D->E Step 3 F Final Product: This compound E->F Step 4

Caption: Proposed workflow for the synthesis of 8-AQC.

Experimental Protocol: Synthesis

This protocol is a representative methodology based on standard organic synthesis techniques for quinoline functionalization.

  • Reagent Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), cool N,N-Dimethylformamide (DMF) to 0°C. Add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring to form the Vilsmeier reagent.

    • Causality: This exothermic reaction forms the electrophilic chloroiminium ion, which is the active formylating agent. Pre-formation at low temperature ensures controlled reaction.

  • Reaction: Dissolve 8-aminoquinoline in a suitable solvent (e.g., anhydrous DMF or 1,2-dichloroethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the electrophilic aromatic substitution to occur on the electron-rich quinoline ring.

  • Hydrolysis: Cool the reaction mixture to 0°C and slowly quench by adding it to a stirred solution of ice-cold aqueous sodium acetate or sodium bicarbonate.

    • Causality: This step hydrolyzes the intermediate iminium salt to the desired aldehyde and neutralizes the acidic reaction medium.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel.

    • Self-Validation: The purity of the collected fractions should be confirmed by TLC before combining them to yield the final, purified 8-AQC.

Analytical Characterization

Structural confirmation is essential. The following techniques are standard for validating the identity and purity of the synthesized 8-AQC.

  • ¹H NMR Spectroscopy: Will confirm the presence of aromatic protons on the quinoline core, the aldehyde proton (expected as a singlet around 10 ppm), and the amino group protons. The coupling patterns of the aromatic protons are critical for confirming the 7,8-substitution pattern.

  • ¹³C NMR Spectroscopy: Will show characteristic peaks for the aromatic carbons and a downfield signal for the carbonyl carbon of the aldehyde group (typically >190 ppm).

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound. The molecular ion peak (M+) should correspond to the calculated mass of 172.19.[4]

  • Infrared (IR) Spectroscopy: Will display characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the aldehyde (around 1660-1670 cm⁻¹), and C=C/C=N stretches of the aromatic quinoline ring.

Key Applications in Research and Drug Development

The unique structure of 8-AQC makes it a versatile building block and functional molecule in several high-impact research areas.

Antimalarial Drug Discovery

8-Aminoquinolines are one of the few drug classes effective against the dormant liver stages of Plasmodium vivax malaria.[1][3] 8-AQC serves as a key intermediate in the synthesis of novel antimalarial agents.[4][5] The core mechanism of action for many quinoline-based drugs involves the inhibition of hemozoin formation.

  • Mechanism Insight: In the parasite's food vacuole, toxic heme is detoxified by polymerization into hemozoin. The quinoline nucleus is believed to bind to heme polymerase, preventing this detoxification and leading to parasite death.[4] The aldehyde group on 8-AQC can be further functionalized to create derivatives with improved potency and pharmacokinetic profiles.

Chemosensor for Biothiol Detection

The electrophilic aldehyde group of 8-AQC makes it an excellent candidate for developing fluorescent chemosensors. It can selectively react with biothiols, such as glutathione, through imine formation.

  • Sensing Mechanism: This reaction leads to a significant enhancement in fluorescence, allowing for the sensitive and selective detection of these important biological molecules.[4] This property is highly valuable for intracellular imaging and studying oxidative stress pathways.

G cluster_1 Chemosensing Mechanism A 8-AQC (Low Fluorescence) C Reaction: Imine Formation A->C B Biothiol (R-SH) e.g., Glutathione B->C D Thiazolidine/Imine Product (High Fluorescence) C->D Reversible Reaction E Signal: Fluorescence Enhancement D->E

Caption: Reaction mechanism of 8-AQC as a fluorescent chemosensor.

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for innovation in science. With a confirmed molecular weight of 172.19 g/mol , its true value lies in the reactive aldehyde and the proven biological relevance of its quinoline core.[7][9] From pioneering new antimalarial therapies to designing sophisticated molecular sensors, the applications of 8-AQC are both significant and expanding. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently and safely harness the potential of this versatile molecule.

References

  • Kovács, E., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.
  • This compound. MySkinRecipes. [Link]
  • 8-Aminoquinoline-7-carboxaldehyde.
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • 8-Aminoquinoline.
  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1.
  • Siodłak, D., et al. (2020).
  • 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization.
  • 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and excited-state long-range prototropic tautomerization.
  • Discovery and Trends of 8-Aminoquinoline and 4-Aminoquinoline Classes of Antimalarials.

Sources

8-Aminoquinoline-7-carbaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Aminoquinoline-7-carbaldehyde: Synthesis, Properties, and Applications

Introduction

This compound (CAS No. 158753-17-4) is a pivotal heterocyclic building block that has garnered significant attention from the scientific community. As a bifunctional molecule, it features a nucleophilic amino group and an electrophilic aldehyde moiety ortho to each other on the quinoline scaffold. This unique structural arrangement dictates its reactivity and makes it a versatile precursor for the synthesis of complex chemical architectures. Its significance spans medicinal chemistry, where it serves as a lead for antimalarial agents, to materials science, where its derivatives function as highly sensitive chemosensors.[1][2] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its chemical properties, synthesis, reactivity, and core applications.

Physicochemical Properties and Safe Handling

This compound is a distinct crystalline solid with specific properties that are crucial for its handling, storage, and application in experimental settings.

Core Properties

A summary of the key physicochemical data is presented below.

PropertyValueReference(s)
CAS Number 158753-17-4
Molecular Formula C₁₀H₈N₂O
Molecular Weight 172.18 g/mol
Appearance Orange-red crystals
Melting Point 189-191 °C
Solubility Sparingly soluble in water (0.3 mg/mL at 25°C). Soluble in ethanol, methanol, and DMSO.
Light Sensitivity Degrades upon exposure to UV radiation.
Storage Conditions Store at 2-8°C in a dark place under an inert atmosphere.[3]
Safety and Handling

Proper handling of this compound is imperative due to its potential hazards.

  • Toxicity: The compound exhibits moderate acute toxicity with a reported LD50 of approximately 300 mg/kg. It is classified as harmful if swallowed or inhaled.[3]

  • Hazards: It is a skin and eye irritant and may cause severe burns. GHS hazard statements include H302, H315, H319, and H335.[3]

  • Personal Protective Equipment (PPE): When handling, personnel must wear acid-resistant gloves (e.g., nitrile), chemical splash goggles, and a half-face air-purifying respirator.

  • Engineering Controls: All manipulations should be performed within a certified chemical fume hood with local exhaust ventilation to minimize inhalation risk.

Synthesis and Purification

The synthesis of this compound typically involves an electrophilic formylation of the 8-aminoquinoline precursor. The strong electron-donating nature of the amino group at the C8 position activates the quinoline ring, directing the substitution to the ortho (C7) and para (C5) positions. The Vilsmeier-Haack reaction is a well-established and effective method for such transformations.[4][5]

Vilsmeier-Haack Formylation: Mechanistic Insight

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a chloroiminium ion, as the electrophile. The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates a substituted amide, typically N,N-dimethylformamide (DMF), to generate the electrophilic Vilsmeier reagent, ([(\text{CH}_3)_2\text{N=CHCl}]^+).[5]

  • Electrophilic Aromatic Substitution: The electron-rich quinoline ring of 8-aminoquinoline attacks the Vilsmeier reagent. The C8-amino group directs the substitution preferentially to the C7 position.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the final aldehyde product.[5]

Vilsmeier_Haack cluster_1 Step 1: Vilsmeier Reagent Formation cluster_2 Step 2 & 3: Formylation and Hydrolysis DMF DMF POCl3 POCl₃ Reagent Vilsmeier Reagent [(CH₃)₂N=CHCl]⁺ POCl3->Reagent Activation AQ 8-Aminoquinoline Reagent->AQ Intermediate Iminium Salt Intermediate AQ->Intermediate Attack Product 8-Aminoquinoline- 7-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O (Workup)

Caption: Vilsmeier-Haack reaction pathway for formylation.
Representative Experimental Protocol

The following protocol is a representative procedure for a Vilsmeier-Haack formylation and should be adapted and optimized based on laboratory conditions.

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0°C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C. Stir for 30 minutes at this temperature to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 8-aminoquinoline (1 equivalent) in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent solution.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from an ethanol/water mixture to yield pure this compound.[4][6]

Spectroscopic Characterization

Structural confirmation of this compound is achieved through a combination of spectroscopic methods. The following data provides the characteristic spectral signature of the molecule.

Technique Observed Data
¹H NMR (CDCl₃)δ 9.99 (s, 1H, -CHO), 8.76 (dd, 1H), 8.03 (dd, 1H), 7.50 (m, 2H), 6.98 (d, 1H).
¹³C NMR (CDCl₃)δ 193.03 (C=O), 149.00, 147.53, 138.36, 135.81, 131.14, 130.22, 130.02, 124.25, 113.15.
IR (KBr, cm⁻¹)3472 (N-H), 3354 (N-H), 2896 (C-H, aldehyde), 1671 (C=O, aldehyde), 1624 (C=N/C=C, aromatic).
Mass Spec. (MS)m/z (%): 172.1 (M⁺, 66%), 145.1 ([M-CO+H]⁺, 100%), 117.1 (59%), 89.1 (35%).
  • ¹H NMR Analysis: The singlet at δ 9.99 ppm is the definitive signal for the aldehyde proton. The complex multiplets in the aromatic region (δ 6.9-8.8 ppm) correspond to the five protons on the quinoline scaffold.

  • ¹³C NMR Analysis: The peak at δ 193.03 ppm is characteristic of the aldehyde carbonyl carbon. The remaining ten signals in the aromatic region confirm the carbon backbone of the quinoline ring system.

  • IR Analysis: The two sharp bands at 3472 and 3354 cm⁻¹ are characteristic of the symmetric and asymmetric N-H stretching of the primary amine group. The strong absorption at 1671 cm⁻¹ corresponds to the C=O stretching of the aromatic aldehyde.

  • Mass Spectrometry Analysis: The molecular ion peak at m/z 172.1 confirms the molecular weight of the compound. The base peak at m/z 145.1 corresponds to the characteristic loss of a carbonyl group (CO), a common fragmentation pathway for aldehydes.

Chemical Reactivity and Key Transformations

The dual functionality of this compound is the cornerstone of its synthetic utility. The aldehyde and amino groups can react independently or, more powerfully, in concert to form complex heterocyclic systems.

Schiff Base Condensation

The most prominent reaction is the condensation of the C7-aldehyde group with a primary amine to form a Schiff base (imine). This reaction is typically acid-catalyzed and proceeds via a hemiaminal intermediate. The adjacent C8-amino group remains available for further functionalization or can act as a coordinating site.

Schiff_Base_Formation AQ_CHO 8-Aminoquinoline- 7-carbaldehyde Catalyst H⁺ (cat.) Amine Primary Amine (R-NH₂) Hemiaminal Hemiaminal Intermediate Schiff_Base Schiff Base (Imine) Hemiaminal->Schiff_Base Dehydration H2O H₂O Catalyst->Hemiaminal Addition

Caption: General mechanism for Schiff base formation.
Metal Complexation

Schiff bases derived from this compound are exceptional chelating ligands. The imine nitrogen, the quinoline nitrogen, and the C8-amino nitrogen can coordinate with a wide variety of transition metal ions (e.g., Cu²⁺, Ni²⁺, Zn²⁺, Co²⁺). This property is fundamental to its application in chemosensors and catalysis. The resulting metal complexes often exhibit enhanced biological activity compared to the uncomplexed ligand.

Applications in Research and Development

The unique properties of this compound have established its utility in several high-impact research areas.

Antimalarial Drug Discovery

The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, most famous for its role in antimalarial drugs like primaquine. This compound serves as a key intermediate and lead compound in this field. Its derivatives are investigated for their ability to inhibit hemozoin formation, a critical detoxification process for the malaria parasite Plasmodium falciparum. By binding to heme polymerase, these compounds prevent the parasite from neutralizing toxic heme, leading to oxidative stress and parasite death.

Fluorescent Chemosensors

8-aminoquinoline derivatives are potent ionophores, particularly for d-block metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. Furthermore, this compound is a platform for developing highly selective fluorescent sensors for biologically important molecules. For example, it can be used to design chemosensors for biothiols like glutathione. The sensing mechanism involves the formation of an imine with the thiol, which triggers a significant enhancement in fluorescence, allowing for sensitive detection and even intracellular imaging.

Organocatalysis

The compound can function as a bifunctional catalyst. The amino group can act as a Brønsted base or hydrogen-bond donor, while the quinoline nitrogen acts as a Lewis base. This dual activation capability has been leveraged in asymmetric Michael additions, where it facilitates carbon-carbon bond formation with high enantioselectivity.

Conclusion

This compound is a versatile and valuable molecule for advanced chemical synthesis and drug discovery. Its well-defined physicochemical properties, predictable reactivity centered on its amino and aldehyde groups, and established synthetic utility make it a compound of high interest. From forming the basis of next-generation antimalarial drugs to enabling the sensitive detection of biomarkers, its applications continue to expand. This guide serves as a foundational resource for scientists looking to harness the unique potential of this powerful heterocyclic building block.

References

  • MySkinRecipes. This compound.
  • PubChem. 8-Aminoquinoline-7-carboxaldehyde | C10H8N2O | CID 11052098. National Center for Biotechnology Information.
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54.
  • Kowol, C. R., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2093.
  • Kumar, S., et al. (2013). AN IMPROVED SYNTHESIS OF 2-(PYRID-2´-YL)-1,10-PHENANTHROLINE TRIDENTATE TERPYRIDYL LIGAND. International Journal of Chemical Research, 5(1), 21-25.
  • International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • Wikipedia. Duff reaction.
  • Duff Reaction Powerpoint.
  • Wikipedia. 8-Aminoquinoline.
  • Azman, N. A., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(2), 268.

Sources

Introduction: The Strategic Importance of 8-Aminoquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 8-Aminoquinoline-7-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 158753-17-4) is a heterocyclic aromatic compound of significant interest in modern chemical research.[1][2][3] Its structure, featuring a quinoline core substituted with both an amine and a reactive aldehyde group, makes it a highly versatile building block. The strategic placement of these functional groups facilitates a wide range of chemical transformations, positioning this molecule as a key intermediate in diverse fields.

This guide provides a comprehensive overview of the core physical and chemical properties of this compound. As a Senior Application Scientist, my objective is to not only present the data but also to explain the causality behind the experimental observations and handling requirements. This document is designed to equip researchers with the foundational knowledge necessary for the effective use, storage, and characterization of this compound in a laboratory setting.

Section 1: Core Chemical and Physical Properties

The fundamental physical properties of a compound dictate its behavior in different environments and are critical for designing experiments. This compound manifests as orange-red crystals or a yellow to white solid.[1][2] A notable discrepancy exists in the reported melting point, with values ranging from 82-85 °C to as high as 189-191 °C.[1][2] This significant variation may be attributable to different polymorphic forms of the compound or the presence of impurities, highlighting the importance of analytical characterization upon receipt or synthesis.

All quantitative data is summarized in the table below for ease of reference.

PropertyValueSource(s)
CAS Number 158753-17-4[1][2]
Molecular Formula C₁₀H₈N₂O[1][2][3]
Molecular Weight 172.19 g/mol [1][2][3]
Appearance Orange-red crystals / Yellow to white solid[1][2]
Melting Point 82-85 °C (lit.) or 189-191 °C[1][2]
Boiling Point 381.363 °C at 760 mmHg (Predicted)[4]
Solubility Sparingly soluble in water (0.3 mg/mL at 25°C). Soluble in Ethanol, Methanol, DMSO.
Purity Typically ≥95%
InChI Key ZAMLCNSCTZZXCU-UHFFFAOYSA-N[4]

Section 2: Handling, Storage, and Stability

The chemical nature of this compound necessitates specific handling and storage protocols to ensure its integrity.

  • Stability : The compound is known to be light-sensitive and can undergo degradation upon exposure to UV radiation. This photosensitivity is a critical consideration for both storage and experimental setup. Reactions involving this compound should be protected from direct light where feasible.

  • Storage Conditions : To mitigate degradation, it is recommended to store this compound in a dark place, such as an amber glass vial, under an inert atmosphere (e.g., argon or nitrogen). The optimal storage temperature is between 2-8 °C.

  • Safety Precautions : This quinoline derivative presents moderate acute toxicity and is classified as harmful if inhaled. It may cause severe skin burns and eye damage. Therefore, handling should always occur within a fume hood or other suitable engineering control with local exhaust ventilation. Personal protective equipment (PPE) should include chemical-resistant gloves, splash goggles, and appropriate respiratory protection.

Section 3: Spectroscopic and Analytical Characterization

Rigorous characterization is the cornerstone of scientific integrity. The following section details the expected spectroscopic signatures for this compound, providing a baseline for researchers to validate the identity and purity of their samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • Aldehyde Proton (CHO) : A singlet is expected in the downfield region, typically between δ 9.5-10.5 ppm. This significant deshielding is due to the electronegativity of the oxygen atom and the magnetic anisotropy of the carbonyl group.

    • Aromatic Protons : The protons on the quinoline ring will appear in the aromatic region (δ 7.0-9.0 ppm). The specific splitting patterns (doublets, triplets, or doublets of doublets) and coupling constants will depend on their position relative to each other and the nitrogen atom.

    • Amine Protons (NH₂) : A broad singlet is anticipated, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. It may appear between δ 4.0-6.0 ppm.

  • ¹³C NMR :

    • Carbonyl Carbon (C=O) : The aldehyde carbon will be the most downfield signal, expected around δ 190-200 ppm.

    • Aromatic Carbons : The ten carbons of the quinoline ring system will resonate in the δ 110-160 ppm range. Carbons directly attached to nitrogen or the amino group will show distinct shifts compared to others.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the key functional groups present in the molecule.

  • N-H Stretching : The primary amine will exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretching : A sharp, medium-intensity peak for the aldehyde C-H stretch is expected around 2850 cm⁻¹ and 2750 cm⁻¹. Aromatic C-H stretches will appear above 3000 cm⁻¹.

  • C=O Stretching : A strong, sharp absorption band corresponding to the aldehyde carbonyl stretch will be prominent in the range of 1670-1700 cm⁻¹.

  • C=C and C=N Stretching : The aromatic quinoline core will produce several bands in the 1450-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis.

  • Molecular Ion Peak : In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, approximately 172.19.[1][2][3] High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₈N₂O.[6]

  • Key Fragmentation : A common fragmentation pathway for aromatic aldehydes is the loss of a carbonyl group (CO), which would result in a significant fragment ion at [M-28]⁺.

Section 4: A Representative Synthetic Workflow

The availability of a reliable synthetic protocol is crucial for research. While various methods exist, the oxidation of a methylquinoline precursor is a common strategy. The following is a representative, self-validating workflow for the synthesis, purification, and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization & Validation Start Start with 7-methyl-8-nitroquinoline Reduction Reduction of Nitro Group (e.g., SnCl2/HCl or H2/Pd-C) Start->Reduction Oxidation Oxidation of Methyl Group (e.g., SeO2 in Dioxane/Water) Reduction->Oxidation Yields crude product Purify Column Chromatography (Silica Gel) Oxidation->Purify NMR NMR Spectroscopy (¹H, ¹³C) Purify->NMR Pure Product MS Mass Spectrometry (HRMS) Purify->MS Pure Product IR IR Spectroscopy Purify->IR Pure Product MP Melting Point Analysis Purify->MP Pure Product

Caption: Experimental workflow for synthesis and validation.

Detailed Protocol: Oxidation of 8-Amino-7-methylquinoline

This protocol is adapted from general procedures for the oxidation of methylquinolines.[7]

  • Preparation : Suspend selenium dioxide (SeO₂, 1.3 equivalents) in a mixture of dioxane and water (e.g., 10:1 v/v).

  • Heating : Heat the suspension to approximately 80-90 °C with stirring for 10-15 minutes to ensure dissolution.

  • Substrate Addition : Add 8-Amino-7-methylquinoline (1 equivalent) to the reaction mixture.

  • Reaction : Maintain the temperature and stir the reaction for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup : Once the reaction is complete, cool the mixture to room temperature and filter to remove selenium byproduct.

  • Extraction : Dilute the filtrate with water and extract the product with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid via flash column chromatography on silica gel.

  • Validation : Characterize the purified product using NMR, MS, and IR spectroscopy to confirm its identity and purity, and perform a melting point analysis.

Section 5: Structural Rationale for Applications

The utility of this compound stems directly from its molecular architecture. The interplay between its functional groups enables its use in several high-impact research areas.

G Compound This compound Quinoline Core 8-Amino Group (NH₂) 7-Carbaldehyde (CHO) App1 Antimalarial Drug Discovery Compound:f0->App1 Heme Polymerase Binding App2 Fluorescent Chemosensors Compound:f1->App2 Chelation Site Compound:f2->App2 Imine Formation with Analytes App3 Organocatalysis Compound:f1->App3 H-Bond Donor Compound:f2->App3 Substrate Activation

Caption: Structure-Function relationships of the title compound.

  • Medicinal Chemistry : The quinoline nucleus is a privileged scaffold in drug discovery, particularly for antimalarial agents.[3][8] The 8-aminoquinoline core is known to bind heme polymerase, which is crucial for the parasite's detoxification process.

  • Chemosensors : The aldehyde group can readily form an imine bond with primary amines, such as those found in biothiols. This reaction can be designed to produce a significant change in fluorescence, allowing for the sensitive and selective detection of important biological analytes.

  • Organocatalysis : The presence of both a basic amino group (Lewis base, H-bond donor) and an aldehyde group allows the molecule to act as a bifunctional catalyst, activating both the nucleophile and electrophile in reactions like Michael additions.

References

  • MySkinRecipes. This compound.
  • PubChem - National Institutes of Health. 8-Aminoquinoline-7-carboxaldehyde | C10H8N2O | CID 11052098.
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA.
  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.

Sources

An In-Depth Technical Guide to 8-Aminoquinoline-7-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, renowned for its role in the development of therapeutic agents, most notably antimalarials like primaquine.[1][2] The introduction of a carbaldehyde (aldehyde) group at the 7-position creates 8-aminoquinoline-7-carbaldehyde, a versatile synthetic intermediate. This aldehyde functionality provides a reactive handle for extensive chemical modification, enabling the construction of diverse molecular libraries for drug discovery. This technical guide offers a comprehensive overview of the synthesis, structural characterization, and key applications of this compound, with a focus on its utility as a foundational building block in the development of novel therapeutics.

Introduction: The Strategic Importance of the 8-Aminoquinoline Scaffold

Quinoline derivatives have consistently played a central role in the fight against malaria and, more recently, have shown significant promise in oncology.[3][4] The 8-aminoquinoline (8AQ) subclass is particularly distinguished by its unique biological activity profile. Unlike their 4-aminoquinoline counterparts (e.g., chloroquine), 8AQ derivatives like primaquine are active against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale, making them indispensable for preventing relapse and achieving a radical cure.[1][2][5]

The strategic value of This compound lies in its dual functionality. The 8-amino group is a key pharmacophoric feature, while the 7-carbaldehyde group serves as a versatile anchor for synthetic elaboration. This allows chemists to systematically modify the scaffold to fine-tune pharmacokinetic properties, enhance potency, and explore new mechanisms of action against various diseases.[6]

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's physical and chemical properties is the foundation of its application in research and development. This compound is typically an orange-red or yellow solid.[7][8]

Core Structural and Physical Data
PropertyValueSource
Molecular Formula C₁₀H₈N₂O[7][9]
Molecular Weight 172.19 g/mol [8][9][10]
CAS Number 158753-17-4[6][7][8]
Appearance Orange-red crystals / Yellow to white solid[7][8]
Melting Point 189-191 °C[7]
Solubility Sparingly soluble in water; readily soluble in DMSO, ethanol, methanol.[7]
Storage Store at 2-8 °C in a dark place under an inert atmosphere.[7][10]
Structural Representation

The core structure consists of a quinoline ring system with an amino group (-NH₂) at position 8 and a carbaldehyde group (-CHO) at position 7.

Caption: Chemical structure of this compound.

Spectroscopic Signature: A Self-Validating System

Confirming the identity and purity of a synthesized compound is paramount. The following spectroscopic data serve as a reference for validation.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will be characterized by a signal for the carbonyl carbon of the aldehyde group in the downfield region (typically δ 190-200 ppm), along with signals for the nine other carbons in the aromatic quinoline scaffold.

  • IR (Infrared) Spectroscopy: Key vibrational bands would include N-H stretching from the amino group (~3300-3500 cm⁻¹), C-H stretching from the aromatic ring (~3000-3100 cm⁻¹) and the aldehyde (~2700-2850 cm⁻¹), and a strong C=O stretching band from the aldehyde carbonyl group (~1660-1700 cm⁻¹).[11]

  • MS (Mass Spectrometry): The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 172.19).

Synthesis Methodologies

The formylation of activated aromatic rings is a well-established transformation in organic chemistry. For the synthesis of quinoline aldehydes, methods like the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions are often employed.[11] The Reimer-Tiemann reaction, for instance, is a viable method for synthesizing hydroxyquinoline carboxaldehydes and can be adapted for amino-substituted systems.[12]

Another common approach involves the oxidation of a methyl group at the 7-position of an 8-amino-7-methylquinoline precursor, often using selenium dioxide (SeO₂).[13][14]

Reference Experimental Protocol: Oxidation of a Methyl Precursor

This protocol is a generalized procedure based on common oxidation methods for converting an aryl methyl group to an aldehyde.[13][14]

Objective: To synthesize this compound from 8-amino-7-methylquinoline.

Materials:

  • 8-amino-7-methylquinoline (1 equivalent)

  • Selenium Dioxide (SeO₂) (1.1 - 1.5 equivalents)

  • Solvent: Dioxane or Toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for reflux and workup

  • Silica gel for column chromatography

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 8-amino-7-methylquinoline in dioxane.

  • Reagent Addition: Add selenium dioxide to the solution.

  • Reaction: Heat the reaction mixture to reflux under an inert nitrogen atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction time can vary significantly, often requiring several hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Filter the mixture to remove the selenium byproduct.

  • Extraction: Transfer the filtrate to a separatory funnel. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure this compound.

Causality: The choice of SeO₂ is based on its established efficacy in oxidizing benzylic methyl groups to aldehydes. Dioxane is a common solvent for these reactions due to its high boiling point and ability to dissolve both the organic substrate and the inorganic oxidant. An inert atmosphere is crucial to prevent over-oxidation or side reactions.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The aldehyde group is a powerful functional group for synthetic transformations, making this compound a valuable building block.[6] Its reactivity allows for the creation of a wide array of derivatives.

Key Transformations
  • Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN) to form new amine side chains.

  • Schiff Base Formation: Condensation with primary amines to form imines (Schiff bases), which can be potent ligands for metal chelation or act as prodrugs.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes, extending the carbon chain.

  • Oxidation/Reduction: Oxidation to a carboxylic acid or reduction to an alcohol, providing alternative functional groups for further derivatization.

G Core This compound Path1 + Primary Amine Core->Path1 Path2 + NaBH₄ (Reduction) Core->Path2 Path3 + KMnO₄ (Oxidation) Core->Path3 Path4 + Wittig Reagent Core->Path4 Prod1 Schiff Base (Imine) Path1->Prod1 Prod2 Alcohol Derivative Path2->Prod2 Prod3 Carboxylic Acid Derivative Path3->Prod3 Prod4 Alkene Derivative Path4->Prod4

Caption: Key synthetic pathways using this compound.

Applications in Medicinal Chemistry

The 8-aminoquinoline scaffold is a cornerstone of antimalarial drug discovery and is being actively investigated for other therapeutic areas.[4][5]

  • Antimalarial Agents: Derivatives can be designed to inhibit heme polymerase, a critical enzyme in the parasite's detoxification pathway, or to generate oxidative stress within the parasite.[1][7] The ability to easily modify the 7-position allows for the exploration of structure-activity relationships to create compounds with improved efficacy against drug-resistant Plasmodium strains.[3]

  • Anticancer Agents: Emerging research indicates that 8-aminoquinoline derivatives can induce apoptosis (programmed cell death) in cancer cells.[1] Potential mechanisms include the inhibition of critical signaling pathways like PI3K/Akt/mTOR.[1] The carbaldehyde provides a point for attaching moieties that can target specific tumor markers or improve cell permeability.

  • Chemosensors and Ionophores: The 8-aminoquinoline motif is an effective chelator for various metal ions.[13][14] Derivatives synthesized from the 7-carbaldehyde can act as selective chemosensors for detecting biologically important metal ions like Zn²⁺ or Cu²⁺.[13]

  • Antimicrobial Agents: Metal complexes of 8-aminoquinoline derivatives have demonstrated broad-spectrum activity against pathogenic bacteria and fungi.[1][15]

Safety, Handling, and Storage

As a research chemical, this compound must be handled with appropriate care.

  • Hazard Statements: Classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

  • Precautionary Measures: Handling should be performed in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a lab coat, is mandatory.[7] Avoid inhalation of dust.[10]

  • Storage: The compound is light-sensitive.[7] It should be stored in a tightly sealed, light-resistant container (e.g., amber vial) in a refrigerator at 2-8 °C under an inert atmosphere.[7][10]

Conclusion

This compound is more than just a chemical compound; it is a strategic platform for innovation in drug discovery. Its synthesis from readily available precursors and the versatile reactivity of its aldehyde group provide researchers with a powerful tool to generate novel molecular entities. The proven therapeutic relevance of the 8-aminoquinoline core, combined with the synthetic flexibility offered by the 7-carbaldehyde, ensures that this building block will continue to contribute significantly to the development of new treatments for malaria, cancer, and other global health challenges.

References

  • 8-Aminoquinoline-7-carboxaldehyde | C10H8N2O | CID 11052098 - PubChem. (n.d.). National Center for Biotechnology Information.
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA.
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ResearchGate.
  • This compound. (n.d.). MySkinRecipes.
  • Sagan, F., et al. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules.
  • Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Medicinal Chemistry.
  • Tuntrakool, S., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal.
  • Carneiro, Z. A., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Cells.
  • Synthesis of 8-hydroxyquinoline-7-carboxaidehyde by Reimer-Tiemann reaction. (n.d.). CNKI.
  • Van der Westhuyzen, J. H., & Dhooghe, M. (2021). Recent contributions of quinolines to antimalarial and anticancer drug discovery research. European Journal of Medicinal Chemistry.
  • Chapter 8: NMR and IR Spectroscopy Problems. (n.d.). Scribd.
  • Hill, T. L., & Barbaro, J. R. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education.
  • Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. (2020). ResearchGate.
  • Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization.

Sources

8-Aminoquinoline-7-carbaldehyde synthesis precursors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 8-Aminoquinoline-7-carbaldehyde: Precursors and Methodologies

Abstract

This compound is a pivotal scaffold in medicinal chemistry and a versatile intermediate for the synthesis of complex heterocyclic systems, most notably in the development of antimalarial agents.[1][2] Its synthesis, however, presents unique challenges related to the regioselective introduction of a formyl group onto the electron-rich quinoline core, particularly in the presence of a directing amino group. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, with a core focus on the selection of appropriate precursors and formylation methodologies. We will explore indirect routes via the formylation of 8-hydroxyquinoline and subsequent functional group interconversion, as well as more direct approaches. The causality behind experimental choices, detailed protocols, and comparative analysis of key reactions such as the Duff, Reimer-Tiemann, and Vilsmeier-Haack reactions are discussed to provide researchers, scientists, and drug development professionals with a comprehensive and field-proven resource.

Retrosynthetic Analysis and Strategic Overview

The synthesis of this compound requires the strategic introduction of a carbaldehyde group at the C7 position, ortho to the C8-amino substituent. A retrosynthetic analysis reveals two primary precursor-based strategies:

  • Functional Group Interconversion Strategy: This approach begins with a precursor that facilitates regioselective formylation at C7, followed by conversion of the C8 substituent to the desired amino group. 8-Hydroxyquinoline is the most prominent precursor in this class due to the strong ortho-directing nature of the hydroxyl group in electrophilic aromatic substitution reactions.

  • Direct Formylation Strategy: This strategy involves the direct introduction of the formyl group onto an 8-aminoquinoline scaffold. This route is more atom-economical but is complicated by the potential for the amino group to be deactivated under acidic reaction conditions or to direct formylation to other positions.

The choice between these strategies depends on factors such as precursor availability, desired regioselectivity, and scalability.

G cluster_0 Strategy 1: Functional Group Interconversion cluster_1 Strategy 2: Direct Formylation Target This compound P1 8-Hydroxyquinoline-7-carbaldehyde Target->P1 C8-OH to C8-NH2 Conversion P3 8-Aminoquinoline (or protected derivative) Target->P3 Direct C7 Formylation P2 8-Hydroxyquinoline P1->P2 [Formylation]

Caption: Retrosynthetic pathways to this compound.

Synthesis via the 8-Hydroxyquinoline Intermediate

This is the most widely documented and reliable pathway. It leverages the robust and predictable chemistry of 8-hydroxyquinoline (also known as oxine) to ensure the correct placement of the formyl group.

Formylation of 8-Hydroxyquinoline: A Comparative Analysis

The hydroxyl group at C8 is a potent activating and ortho, para-directing group. Since the para position (C5) is also activated, reaction conditions must be carefully controlled to favor formylation at the desired C7 (ortho) position.[3]

The Duff reaction is a classic method for the ortho-formylation of phenols, making it exceptionally well-suited for this transformation.[4][5] It employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium like acetic acid or trifluoroacetic acid.[5][6]

  • Mechanism & Causality: The reaction proceeds through the generation of an electrophilic iminium ion from protonated HMTA.[4] The phenolic hydroxyl group directs the electrophilic attack preferentially to the ortho position (C7). A proposed mechanism involves a hydrogen bond between the phenolic proton and a nitrogen atom of the attacking species, which stabilizes the transition state leading to ortho substitution and the formation of a cyclohexa-2,4-dienone intermediate.[7] Subsequent hydrolysis of the resulting Schiff base intermediate liberates the aldehyde.

  • Advantages: The primary advantage is its high regioselectivity for the ortho position in phenols.[4][5] The reagents are inexpensive and the reaction is operationally simple.[7]

  • Limitations: Yields can be moderate, and the reaction often requires heating.[4][5] The strongly acidic environment can be a limitation for sensitive substrates.

The Reimer-Tiemann reaction is another cornerstone of phenol formylation, using chloroform (CHCl₃) and a strong base (e.g., KOH) to generate dichlorocarbene (:CCl₂) as the electrophile.[3][8]

  • Mechanism & Causality: Dichlorocarbene attacks the electron-rich phenoxide ring. Hydrolysis of the resulting dichloromethyl intermediate yields the carbaldehyde. While effective, this reaction is notorious for producing a mixture of isomers. For 8-hydroxyquinoline, formylation can occur at both the C5 (para) and C7 (ortho) positions.[3] The ratio of these isomers is sensitive to reaction conditions.

  • Advantages: It is an economical method for synthesizing hydroxyaldehydes.[9]

  • Limitations: The key drawback is poor regioselectivity, often leading to a mixture of C5 and C7 aldehydes that require tedious separation.[3] Yields of the desired C7 isomer are typically lower than the C5 isomer.[3]

This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃).[10][11] It is highly effective for the formylation of electron-rich aromatic compounds.

  • Mechanism & Causality: The Vilsmeier reagent is a relatively mild electrophile compared to those in Friedel-Crafts acylations, making it selective for highly activated rings like phenols and anilines.[11] For 8-hydroxyquinoline, the hydroxyl group activates the ring for electrophilic attack at C5 and C7.

  • Advantages: The reaction is versatile and generally high-yielding.

  • Limitations: Similar to the Reimer-Tiemann reaction, it can suffer from a lack of complete regioselectivity, potentially yielding a mixture of 5- and 7-formylated products.[3] Furthermore, the hydroxyl group can react with POCl₃, leading to the formation of undesired phosphate esters as byproducts.[3]

G cluster_formylation C7 Formylation Start 8-Hydroxyquinoline Duff Duff Reaction (HMTA, Acid) Start->Duff RT Reimer-Tiemann Rxn (CHCl3, KOH) Start->RT VH Vilsmeier-Haack Rxn (POCl3, DMF) Start->VH Product 8-Hydroxyquinoline- 7-carbaldehyde FinalProduct 8-Aminoquinoline- 7-carbaldehyde Product->FinalProduct OH -> NH2 Conversion Duff->Product RT->Product VH->Product

Caption: Synthetic workflow via the 8-hydroxyquinoline intermediate.

Conversion of Hydroxyl to Amino Group

Once 8-hydroxyquinoline-7-carbaldehyde is successfully synthesized and purified, the final step is the conversion of the C8-hydroxyl group to an amine. This is a non-trivial transformation that typically involves a multi-step sequence:

  • Protection of the Aldehyde: The reactive carbaldehyde group must be protected to prevent it from interfering with the subsequent amination steps. This is commonly achieved by converting it to an acetal (e.g., using ethylene glycol).

  • Activation of the Hydroxyl Group: The phenolic hydroxyl group is a poor leaving group and must be activated. This can be done by converting it to a sulfonate ester, such as a tosylate or triflate.

  • Nucleophilic Amination: The activated intermediate is then subjected to nucleophilic aromatic substitution (SₙAr) with an ammonia source (e.g., ammonia, sodium amide) or via a transition-metal-catalyzed process like the Buchwald-Hartwig amination.

  • Deprotection: The protecting group on the aldehyde is removed under acidic conditions to yield the final product, this compound.

Direct Formylation of 8-Aminoquinoline Precursors

A more direct route involves the formylation of 8-aminoquinoline itself or a protected derivative. This approach is attractive for its conciseness but faces significant hurdles.

  • Challenges: The amino group at C8 is a powerful activating and ortho, para-directing group. However, in the strongly acidic conditions of reactions like the Duff or Vilsmeier-Haack, the nitrogen atom is readily protonated.[3] This converts the activating -NH₂ group into a powerfully deactivating -NH₃⁺ group, shutting down electrophilic aromatic substitution.

  • Potential Solutions:

    • Formylation of a Protected Amine: Converting the amino group to a less basic and still ortho, para-directing amide (e.g., an acetamide, -NHCOCH₃) can mitigate the issue of protonation. The N-(quinolin-8-yl)amide can then be subjected to formylation, followed by hydrolysis of the amide to reveal the free amine.

    • Vilsmeier-Haack Conditions: While challenging, the Vilsmeier-Haack reaction is sometimes used for the formylation of activated aromatic amines. Careful optimization of conditions would be critical to balance activation from the amino group with deactivation via protonation. The dimethylamino group (-NMe₂), being more activating, can facilitate double formylation at both C5 and C7 under Vilsmeier-Haack conditions, though yields can be very low.[3]

Tabular Summary of Key Methodologies

Method Precursor Key Reagents Regioselectivity Advantages Disadvantages
Duff Reaction 8-HydroxyquinolineHexamethylenetetramine (HMTA), Acid (e.g., AcOH)High for C7 (ortho)Good ortho-selectivity, inexpensive reagents.[4][5]Moderate yields, requires heating.
Reimer-Tiemann 8-HydroxyquinolineChloroform (CHCl₃), Strong Base (e.g., KOH)Poor (mixture of C5 & C7)Economical.[9]Poor regioselectivity, separation of isomers required.[3]
Vilsmeier-Haack 8-HydroxyquinolinePOCl₃, DMFModerate (mixture of C5 & C7)Versatile, generally good yields.Risk of isomer formation and side reactions with the -OH group.[3]
Direct Formylation 8-AminoquinolineVilsmeier ReagentPoorPotentially shorter route.Amino group protonation deactivates the ring under acidic conditions.[3]

Detailed Experimental Protocol: Duff Formylation of 8-Hydroxyquinoline

This protocol represents a reliable and regioselective method for synthesizing the 8-hydroxyquinoline-7-carbaldehyde intermediate.

Reaction: 8-Hydroxyquinoline → 8-Hydroxyquinoline-7-carbaldehyde

Materials:

  • 8-Hydroxyquinoline

  • Hexamethylenetetramine (HMTA)

  • Glacial Acetic Acid

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethanol

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 8-hydroxyquinoline (1.0 equivalent) and hexamethylenetetramine (2.0 equivalents) in glacial acetic acid.

  • Heating: Heat the reaction mixture to reflux (approximately 120-140°C) with vigorous stirring. The solution will typically turn dark.

  • Reaction Monitoring: Maintain the reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Hydrolysis: After cooling the mixture to room temperature, add an equal volume of concentrated hydrochloric acid. Reheat the mixture to reflux for an additional 1-2 hours to ensure complete hydrolysis of the intermediate Schiff base.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath. Carefully neutralize the acid by slowly adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7. A precipitate should form.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure 8-hydroxyquinoline-7-carbaldehyde.[8]

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step process commencing with 8-hydroxyquinoline as the key precursor. The Duff reaction stands out as the superior method for the critical C7 formylation step, offering high regioselectivity that avoids the isomeric separation issues common to the Reimer-Tiemann and Vilsmeier-Haack reactions. While direct formylation of 8-aminoquinoline is conceptually simpler, it remains a significant challenge due to the basicity of the amino group. The insights and protocols detailed in this guide provide a robust framework for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

  • Kubicki, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2056.
  • Wikipedia. (n.d.). Duff reaction.
  • CN1192182A. (1998). Synthesis of 8-hydroxyquinoline-7-carboxaidehyde by Reimer-Tiemann reaction.
  • Al-Masoudi, N. A. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).
  • McDonough, M. A., et al. (2015). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. MedChemComm, 6(10), 1885-1891.
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54.
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA.
  • Grokipedia. (n.d.). Duff reaction.
  • Kubicki, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PMC - NIH.
  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.
  • Martínez, R., et al. (2016). A theoretical study of the Duff reaction: insights into its selectivity. New Journal of Chemistry, 40(12), 10328-10336.
  • Deshmukh, S. P., & Patil, P. S. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 3(1), 01-04.
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • Cambridge University Press. (n.d.). Duff Reaction.
  • Cambridge University Press. (n.d.). Reissert Reaction.
  • MySkinRecipes. (n.d.). This compound.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • PubChem - NIH. (n.d.). 8-Aminoquinoline-7-carboxaldehyde.

Sources

An In-depth Technical Guide to 8-Aminoquinoline-7-carbaldehyde: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 8-Aminoquinoline-7-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science. We will delve into the synthetic strategies for its preparation, its detailed characterization, and its burgeoning applications, particularly in the realm of drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights.

Introduction: The Significance of the 8-Aminoquinoline Scaffold

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most notably recognized for its presence in antimalarial drugs like Primaquine.[1][2] The strategic placement of the amino group at the 8-position allows for a diverse range of chemical modifications, enabling the fine-tuning of pharmacological properties. The introduction of a carbaldehyde group at the 7-position, affording this compound, further enhances its synthetic utility, providing a reactive handle for the construction of more complex molecular architectures.[3] This versatile intermediate serves as a cornerstone for the development of novel therapeutic agents, chemosensors, and functional organic materials.[4][5]

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be approached through several established formylation reactions of aromatic systems. The choice of method often depends on the starting material and the desired regioselectivity. Two of the most relevant methods for the formylation of electron-rich aromatic rings, such as the 8-aminoquinoline system, are the Reimer-Tiemann and Vilsmeier-Haack reactions.

Comparative Analysis of Synthetic Routes
Reaction Reagents Mechanism Advantages Disadvantages
Reimer-Tiemann Reaction Chloroform (CHCl₃), Strong Base (e.g., NaOH)Electrophilic substitution with dichlorocarbene (:CCl₂) generated in situ.[6]Uses readily available and inexpensive reagents.Often results in a mixture of ortho and para isomers, leading to lower yields of the desired product. The reaction conditions can be harsh.[7]
Vilsmeier-Haack Reaction Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)Electrophilic substitution with the Vilsmeier reagent, a chloroiminium ion.[8][9]Generally provides higher yields and better regioselectivity compared to the Reimer-Tiemann reaction. Milder reaction conditions.[10]The Vilsmeier reagent is moisture-sensitive.

For the synthesis of this compound, the Vilsmeier-Haack reaction is generally preferred due to its superior control over regioselectivity, which is crucial for obtaining the desired 7-formylated product in high purity. The electron-donating amino group at the 8-position directs the electrophilic substitution to the adjacent 7-position.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation of 8-Aminoquinoline

This protocol describes a representative procedure for the synthesis of this compound based on the Vilsmeier-Haack reaction.

Materials:

  • 8-Aminoquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0 °C. Stir the mixture at this temperature for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with 8-Aminoquinoline: Dissolve 8-Aminoquinoline (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-45 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench it by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford this compound as a solid.

Structural Elucidation and Characterization

The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques.

Spectroscopic Data Summary
Technique Key Observations
¹H NMR Aromatic protons in the quinoline ring system, a downfield singlet for the aldehyde proton (-CHO), and a broad singlet for the amino protons (-NH₂).
¹³C NMR Aromatic carbons, a downfield signal for the carbonyl carbon of the aldehyde, and carbons attached to the nitrogen atoms.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the aldehyde, and C=C and C=N stretching of the quinoline ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₈N₂O, MW: 172.18 g/mol ).

Note: The exact chemical shifts and absorption frequencies can vary slightly depending on the solvent and instrument used.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the Vilsmeier-Haack reaction.

Synthesis_Workflow cluster_reagents Reagent Preparation cluster_reaction Core Reaction cluster_purification Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + POCl3 POCl3 POCl3 POCl3->Vilsmeier 8AQ 8-Aminoquinoline Intermediate Iminium Salt Intermediate 8AQ->Intermediate + Vilsmeier Reagent Product 8-Aminoquinoline- 7-carbaldehyde Intermediate->Product Hydrolysis Crude Crude Product Product->Crude Work-up Purified Pure Product Crude->Purified Column Chromatography

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Beyond

The unique structural features of this compound make it a valuable precursor for a wide array of functional molecules.

Lead Compound for Antimalarial Drugs

The 8-aminoquinoline core is a well-established pharmacophore for antimalarial activity.[4] this compound can be utilized as a starting material to synthesize novel derivatives with potentially improved efficacy and reduced toxicity compared to existing drugs. The aldehyde functionality allows for the introduction of various side chains through reactions such as reductive amination or condensation, enabling the exploration of structure-activity relationships.

Precursor for Bioactive Heterocycles

The aldehyde group is a versatile functional group that can participate in a variety of cyclization reactions to form fused heterocyclic systems. These complex ring systems are often found in biologically active natural products and synthetic drugs. The amino group can also be involved in these transformations, leading to a diverse range of novel molecular scaffolds.

Development of Chemosensors

The 8-aminoquinoline moiety is known to be an effective chelating agent for various metal ions.[5] The conjugation of this scaffold with other signaling units via the carbaldehyde group can lead to the development of selective and sensitive chemosensors for the detection of biologically and environmentally important ions.

The following diagram illustrates the potential synthetic pathways from this compound to various classes of functional molecules.

Applications cluster_derivatives Synthetic Transformations cluster_products Resulting Molecular Classes Start 8-Aminoquinoline- 7-carbaldehyde ReductiveAmination Reductive Amination Start->ReductiveAmination Condensation Condensation Reactions Start->Condensation Cyclization Cyclization Reactions Start->Cyclization Antimalarials Novel Antimalarial Derivatives ReductiveAmination->Antimalarials Chemosensors Fluorescent Chemosensors Condensation->Chemosensors Heterocycles Bioactive Fused Heterocycles Cyclization->Heterocycles

Caption: Synthetic utility of this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate with significant potential in drug discovery and materials science. Its straightforward synthesis, coupled with the reactivity of its functional groups, provides a robust platform for the generation of diverse molecular libraries. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, with the aim of empowering researchers to leverage the full potential of this important building block in their scientific endeavors.

References

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • MySkinRecipes. This compound. [Link]
  • Wantulok, J., et al. (2020).
  • Wikipedia. Reimer–Tiemann reaction. [Link]
  • NROChemistry. Vilsmeier-Haack Reaction. [Link]
  • The International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent. [Link]
  • Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
  • Bhat, S. Y., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111852. [Link]
  • L.S.College, Muzaffarpur. (2021). Reimer–Tiemann reaction. [Link]
  • ResearchGate. (2015). The Reimer–Tiemann Reaction. [Link]
  • Howes, P. D., et al. (1981). Pharmacology of 8-aminoquinolines.

Sources

Spectroscopic Profile of 8-Aminoquinoline-7-carbaldehyde: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Aminoquinoline-7-carbaldehyde is a bifunctional aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of 8-aminoquinoline, it is a precursor for novel therapeutic agents, including antimalarial drugs. The strategic placement of an amino group and a carbaldehyde moiety on the quinoline scaffold makes it a versatile building block for the synthesis of Schiff bases, metal complexes, and various heterocyclic systems. Understanding the spectroscopic characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and for predicting its reactivity and interactions in various chemical and biological systems.

This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes the expected spectroscopic features based on the well-documented data of its parent molecules, 8-aminoquinoline and quinoline-7-carbaldehyde, and related derivatives. The experimental protocols detailed herein are based on established methodologies for the characterization of quinoline derivatives.

Molecular Structure and Functional Groups

The unique spectroscopic signature of this compound arises from the interplay of its constituent parts: the quinoline core, the electron-donating amino group (-NH₂) at position 8, and the electron-withdrawing carbaldehyde group (-CHO) at position 7. The proximity of these two functional groups can lead to intramolecular hydrogen bonding, which significantly influences the electronic environment and, consequently, the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known chemical shifts of 8-aminoquinoline and various quinoline carbaldehydes.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of approximately 0-12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of approximately 0-200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the amino protons, and the aromatic protons of the quinoline ring.

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Aldehyde (-CHO)9.5 - 10.5Singlet (s)-The downfield shift is characteristic of aldehydic protons and is influenced by the electron-withdrawing nature of the carbonyl group and potential intramolecular hydrogen bonding with the adjacent amino group.
Amino (-NH₂)5.0 - 7.0Broad Singlet (br s)-The chemical shift and broadness of this signal are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.
H-28.5 - 8.9Doublet of Doublets (dd)~4.5, ~1.5This proton is deshielded by the adjacent nitrogen atom in the quinoline ring.
H-37.3 - 7.6Doublet of Doublets (dd)~8.5, ~4.5
H-48.0 - 8.4Doublet of Doublets (dd)~8.5, ~1.5
H-57.6 - 7.9Doublet (d)~8.0
H-67.0 - 7.3Doublet (d)~8.0This proton is expected to be shifted upfield due to the electron-donating effect of the amino group at the adjacent position.
¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

Carbon Predicted Chemical Shift (δ, ppm) Notes
Aldehyde (C=O)190 - 200The carbonyl carbon is highly deshielded and appears significantly downfield.
C-2148 - 152
C-3121 - 124
C-4135 - 138
C-4a127 - 130
C-5128 - 131
C-6110 - 115This carbon is expected to be shielded by the adjacent amino group.
C-7125 - 129The position of the carbaldehyde group will influence the chemical shift of this carbon.
C-8145 - 149The amino group causes a downfield shift of the carbon it is attached to.
C-8a138 - 142

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Scan the mid-IR range, typically from 4000 to 400 cm⁻¹.

  • Data Processing: Perform a background subtraction and, if necessary, baseline correction.

IR Spectroscopy: Predicted Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, C=N, and C=C bonds.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H (Amino)3450 - 3300MediumAsymmetric and symmetric stretching
C-H (Aromatic)3100 - 3000MediumStretching
C-H (Aldehyde)2850 - 2750WeakStretching (often appears as a pair of bands)
C=O (Aldehyde)1700 - 1680StrongStretching. The position may be shifted to a lower frequency due to conjugation with the aromatic ring and potential intramolecular hydrogen bonding.
C=C and C=N (Aromatic)1620 - 1450Medium to StrongRing stretching
N-H (Amino)1650 - 1580MediumBending (scissoring)
C-N1350 - 1250MediumStretching
C-H (Aromatic)900 - 675StrongOut-of-plane bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be chosen to give an absorbance reading between 0.1 and 1.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the wavelength range from approximately 200 to 600 nm. Use a matched cuvette containing the pure solvent as a reference.

  • Data Processing: The instrument software will generate a plot of absorbance versus wavelength.

UV-Vis Spectroscopy: Predicted Data and Interpretation

The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands corresponding to π → π* and n → π* electronic transitions within the quinoline ring system, influenced by the amino and carbaldehyde substituents.

Wavelength (λmax, nm) Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) Transition Type Notes
~220 - 250Highπ → πAssociated with the quinoline ring system.
~280 - 320Medium to Highπ → πRed-shifted compared to unsubstituted quinoline due to the presence of the auxochromic amino group and the chromophoric carbaldehyde group.
~350 - 400Low to Mediumn → π*Arises from the lone pair of electrons on the nitrogen and oxygen atoms. This band is often sensitive to solvent polarity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or coupled with a chromatographic system like GC-MS or LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Mass Spectrometry: Predicted Data and Interpretation

The mass spectrum of this compound (C₁₀H₈N₂O, Molecular Weight: 172.18 g/mol ) is expected to show a prominent molecular ion peak and characteristic fragment ions.

m/z Relative Intensity Proposed Fragment Notes
172High[M]⁺Molecular ion peak.
171Medium[M-H]⁺Loss of a hydrogen atom.
144Medium to High[M-CO]⁺Loss of carbon monoxide from the aldehyde group, a common fragmentation pathway for aromatic aldehydes.
143Medium[M-CHO]⁺Loss of the entire formyl radical.
117Medium[C₈H₇N]⁺Further fragmentation of the quinoline ring.

Visualizations

Logical Workflow for Spectroscopic Analysis

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Analysis MS Mass Spectrometry Sample->MS Analysis Structure Molecular Structure Elucidation NMR->Structure Provides Properties Electronic & Vibrational Properties IR->Properties Reveals UV_Vis->Properties Reveals MS->Structure Confirms MW Purity Purity Assessment MS->Purity Assesses

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Relationship between Molecular Structure and Spectroscopic Data

G cluster_groups Functional Groups cluster_spectra Spectroscopic Signatures Molecule This compound Quinoline Quinoline Core Amino Amino Group (-NH₂) Aldehyde Carbaldehyde Group (-CHO) MS_M Molecular Ion [M]⁺ (MS) Molecule->MS_M Determines NMR_Aromatic Aromatic Signals (NMR) Quinoline->NMR_Aromatic UV_pi π → π* Transitions (UV-Vis) Quinoline->UV_pi NMR_Functional Aldehyde & Amino Signals (NMR) Amino->NMR_Functional IR_NH N-H Stretch (IR) Amino->IR_NH Aldehyde->NMR_Functional IR_CO C=O Stretch (IR) Aldehyde->IR_CO MS_Frag [M-CO]⁺ Fragment (MS) Aldehyde->MS_Frag

Caption: Correlation between the functional groups of this compound and their characteristic spectroscopic signals.

Conclusion

This technical guide provides a synthesized yet comprehensive spectroscopic profile of this compound. The predicted data, derived from the analysis of its constituent moieties and related compounds, serves as a valuable reference for researchers in the fields of synthetic chemistry, drug discovery, and materials science. The detailed experimental protocols offer a standardized approach for the characterization of this and similar molecules. The elucidation of the spectroscopic properties of this compound is a critical step in unlocking its full potential in various scientific applications.

References

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • PubChem. 8-Aminoquinoline.
  • PubMed. Experimental and theoretical studies on IR, Raman, and UV-Vis spectra of quinoline-7-carboxaldehyde.
  • NIST WebBook. 8-Quinolinamine.

Navigating the Spectroscopic Landscape of 8-Aminoquinoline-7-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the intricate world of medicinal chemistry and materials science, 8-aminoquinoline derivatives stand as a cornerstone scaffold, pivotal in the development of antimalarial drugs, chemosensors, and fluorescent probes.[1][2] The introduction of a carbaldehyde group at the 7-position of the 8-aminoquinoline core creates a molecule of significant synthetic versatility and potential biological activity. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most powerful tool for this purpose, offering a detailed roadmap of the molecular architecture.

The Molecular Blueprint: Structure and Predicted NMR Profile

8-Aminoquinoline-7-carbaldehyde presents a unique electronic environment arising from the interplay of the electron-donating amino group at the C8 position and the electron-withdrawing aldehyde group at the C7 position, both influencing the aromatic quinoline ring system. This substitution pattern dictates the chemical shifts and coupling constants observed in its NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex, with distinct signals for each of the aromatic protons and the protons of the amino and aldehyde groups. The predictions below are based on a standard 400 MHz spectrometer using DMSO-d₆ as the solvent, which is a common choice for quinoline derivatives due to its excellent solubilizing power.[3]

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-Aldehyde~10.2s-The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and will appear as a singlet far downfield.
H-2~8.8ddJ = 4.2, 1.7This proton is part of the pyridine ring and is deshielded. It will show coupling to H-3 (ortho) and H-4 (meta).
H-4~8.4ddJ = 8.3, 1.7Also in the pyridine ring, H-4 is ortho to the nitrogen and will be deshielded, showing coupling to H-3 (ortho) and H-2 (meta).
H-3~7.6ddJ = 8.3, 4.2Coupled to both H-2 and H-4, this proton will appear as a doublet of doublets in the aromatic region.
H-5~7.9dJ = 8.5This proton is on the carbocyclic ring and is ortho to H-6. The electron-withdrawing aldehyde group at C7 will cause a downfield shift.
H-6~7.2dJ = 8.5Coupled to H-5, this proton will be shifted upfield relative to H-5 due to the influence of the adjacent amino group at C8.
NH₂~6.5br s-The amino protons are typically broad due to quadrupole effects of the nitrogen and exchange with trace amounts of water. Their chemical shift is variable.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal ten distinct carbon signals, with the aldehyde carbon being the most downfield. The chemical shifts are influenced by the electronegativity of the nitrogen and oxygen atoms, as well as the electronic effects of the amino and aldehyde substituents.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-Aldehyde~192The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield.
C-8~148This carbon is directly attached to the electron-donating amino group, leading to a significant downfield shift.
C-4~150Being in the alpha position to the ring nitrogen, this carbon is significantly deshielded.
C-2~147Similar to C-4, this carbon is alpha to the nitrogen and is deshielded.
C-8a~138A quaternary carbon at the junction of the two rings.
C-6~130Aromatic carbon on the carbocyclic ring.
C-4a~128Quaternary carbon at the ring junction.
C-5~122Aromatic carbon on the carbocyclic ring.
C-3~121Aromatic carbon on the pyridine ring.
C-7~115This carbon is attached to the aldehyde group and is also influenced by the adjacent amino group, leading to a complex electronic environment.

Deconstructing the Molecule: 2D NMR Correlations

To unambiguously assign the ¹H and ¹³C NMR signals, a suite of 2D NMR experiments is indispensable. The following diagrams illustrate the expected key correlations.

COSY (Correlation Spectroscopy)

The COSY spectrum reveals proton-proton couplings, typically through two or three bonds. This is crucial for identifying adjacent protons in the aromatic rings.

Caption: Predicted ¹H-¹H COSY correlations for this compound.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC spectrum shows correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons and linking different spin systems.

Caption: Key predicted ¹H-¹³C HMBC correlations for this compound.

Experimental Protocols: From Synthesis to Spectrum

The reliability of NMR data is intrinsically linked to the quality of the synthesis, purification, and sample preparation. The following protocols are based on established methodologies for quinoline derivatives.

Synthesis of this compound

A plausible synthetic route involves the formylation of 8-aminoquinoline. The Vilsmeier-Haack reaction is a common method for introducing an aldehyde group onto an electron-rich aromatic ring.[3]

Step-by-Step Methodology:

  • Preparation of the Vilsmeier Reagent: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) to 0°C in an ice bath.

  • Addition of Phosphorus Oxychloride: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The reaction is exothermic and should be controlled carefully. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Addition of 8-Aminoquinoline: Dissolve 8-aminoquinoline in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80°C for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is basic.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound.

NMR Sample Preparation and Data Acquisition

Protocol for NMR Analysis:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • NMR Spectrometer Setup:

    • The data presented in this guide are predicted for acquisition on a 400 MHz NMR spectrometer.

    • Lock the spectrometer's magnetic field onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming to obtain sharp and symmetrical peaks.

  • ¹H NMR Spectrum Acquisition:

    • Utilize a standard single-pulse experiment.

    • Key parameters to consider include spectral width, acquisition time, relaxation delay, and the number of scans. For dilute samples, a higher number of scans will be necessary to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • A proton-decoupled experiment (e.g., zgpg30) is typically used to obtain a spectrum with singlets for each carbon.

    • A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Spectra Acquisition (COSY, HSQC, HMBC):

    • Standard pulse programs available on modern NMR spectrometers should be used.

    • Optimization of parameters such as spectral widths, number of increments in the indirect dimension, and relaxation delays will be necessary to obtain high-quality 2D spectra.

Conclusion and Future Perspectives

This technical guide provides a comprehensive, albeit predictive, overview of the NMR spectroscopic data for this compound. The presented data, derived from a thorough analysis of related structures and fundamental NMR principles, offers a solid foundation for researchers working with this important molecule. The detailed protocols for synthesis and NMR analysis are designed to be directly applicable in a laboratory setting.

The future experimental validation of these predicted data will be a valuable contribution to the field. Further research into the biological activities and material applications of this compound and its derivatives will undoubtedly benefit from the detailed structural insights that NMR spectroscopy provides.

References

  • Szostak, M., & Szostak, K. (2020).
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54. [Link]
  • PubChem. (n.d.). 8-Aminoquinoline.
  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. [Link]
  • Di Mola, A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1083. [Link]
  • Wikipedia. (n.d.). 8-Aminoquinoline. [Link]

Sources

8-Aminoquinoline-7-carbaldehyde FT-IR analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the FT-IR Analysis of 8-Aminoquinoline-7-carbaldehyde

Introduction

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. As a derivative of the versatile 8-aminoquinoline scaffold, it serves as a crucial building block for the synthesis of novel chemosensors, catalysts, and pharmaceutical agents.[1][2] The precise arrangement of its functional groups—a primary amine and an aldehyde on a quinoline core—allows for a rich variety of chemical transformations and coordination chemistry.

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of such molecules. By probing the vibrational modes of a molecule's chemical bonds, FT-IR provides a unique spectroscopic "fingerprint," enabling researchers to confirm the presence of key functional groups, verify synthetic success, and assess sample purity. This guide, intended for researchers and drug development professionals, offers a comprehensive walkthrough of the FT-IR analysis of this compound, from theoretical principles to practical application and detailed spectral interpretation.

Part 1: Theoretical Foundations: The Vibrational Landscape

The principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states. The frequency of the absorbed radiation corresponds to the natural vibrational frequency of the bond, which is determined by the bond strength and the masses of the connected atoms. The FT-IR spectrum of this compound is a composite of the vibrations from its three main structural components: the quinoline ring, the primary amino group, and the carbaldehyde group.

  • Quinoline Ring System : This bicyclic heteroaromatic structure gives rise to a complex set of vibrations. Key bands include aromatic C-H stretching just above 3000 cm⁻¹, along with a series of C=C and C=N ring stretching (skeletal) vibrations typically found in the 1650 cm⁻¹ to 1400 cm⁻¹ region.[3][4] Furthermore, C-H out-of-plane bending vibrations in the 900-700 cm⁻¹ range are characteristic of the substitution pattern on the aromatic rings.

  • Amino (-NH₂) Group : A primary aromatic amine is characterized by a pair of absorption bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes, respectively.[5] An N-H bending (scissoring) vibration is also expected to appear in the 1650-1550 cm⁻¹ range.[3]

  • Carbaldehyde (-CHO) Group : The aldehyde functional group provides two highly distinctive signals. The most prominent is the intense C=O stretching band, which for aromatic aldehydes typically appears between 1700 and 1670 cm⁻¹.[4] A second key feature is the aldehyde C-H stretch, which often manifests as a pair of medium-intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹, arising from Fermi resonance with an overtone of the C-H bending vibration.[6]

A critical consideration for this compound is the potential for intramolecular hydrogen bonding between the adjacent amino and carbaldehyde groups. This interaction can cause a red-shift (a shift to lower wavenumber) in both the N-H and C=O stretching frequencies, as it weakens the respective bonds.

Part 2: Experimental Protocol: From Sample to Spectrum

The following protocol details the standard KBr pellet method for acquiring a high-quality FT-IR spectrum of a solid sample. This method is chosen for its reliability and the clarity of the resulting spectra.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition P1 Weigh ~1-2 mg of This compound P2 Weigh ~150-200 mg of dry FT-IR grade KBr P1->P2 P3 Combine and grind sample and KBr in an agate mortar P2->P3 P4 Transfer powder to pellet press die P3->P4 P5 Apply vacuum and press (8-10 tons) for 2 min P4->P5 A1 Place KBr pellet in spectrometer sample holder P5->A1 Transfer transparent pellet A2 Collect background spectrum (empty chamber) A1->A2 A3 Collect sample spectrum (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ res., 64 scans) A2->A3 A4 Process data: Baseline correction, peak picking A3->A4 G cluster_vib Characteristic Vibrational Regions (cm⁻¹) mol NH_stretch N-H Stretch (3500-3300) mol->NH_stretch -NH₂ CH_arom_stretch Aromatic C-H Stretch (~3050) mol->CH_arom_stretch Ar-H CH_ald_stretch Aldehyde C-H Stretch (2850-2700) mol->CH_ald_stretch -CHO (C-H) CO_stretch C=O Stretch (~1670) mol->CO_stretch -CHO (C=O) NH_bend_Ring N-H Bend & Ring C=C/C=N (1650-1400) mol->NH_bend_Ring Ring/Amine

Caption: Structure of this compound and its key FT-IR regions.

Quantitative Data: Peak Assignment Table

The following table summarizes the expected vibrational frequencies for this compound, compiled from general spectroscopic data and studies on related quinoline derivatives. [3][4][5][7][8]

Wavenumber (cm⁻¹) Intensity Vibrational Assignment Functional Group
~3450 Medium Asymmetric N-H Stretch Primary Amine (-NH₂)
~3350 Medium Symmetric N-H Stretch Primary Amine (-NH₂)
~3050 Medium-Weak Aromatic C-H Stretch Quinoline Ring
~2820 Medium-Weak Aldehyde C-H Stretch (Fermi Resonance) Aldehyde (-CHO)
~2720 Medium-Weak Aldehyde C-H Stretch (Fermi Resonance) Aldehyde (-CHO)
~1670 Strong, Sharp C=O Stretch Aldehyde (-CHO)
~1620 Medium-Strong N-H Bending (Scissoring) Primary Amine (-NH₂)
1600-1400 Strong-Medium C=C and C=N Ring Skeletal Stretches Quinoline Ring
~1340 Medium Aromatic C-N Stretch Amine-Ring Bond

| 900-700 | Strong | Aromatic C-H Out-of-Plane Bending | Quinoline Ring |

Detailed Analysis
  • High-Frequency Region (4000-2500 cm⁻¹): This region is dominated by stretching vibrations involving hydrogen. The two distinct N-H stretching bands are definitive proof of a primary amine. The presence of weaker bands just above 3000 cm⁻¹ confirms the aromatic C-H bonds. The most crucial diagnostic peaks in this area are the two aldehyde C-H stretching bands near 2820 and 2720 cm⁻¹. Their observation is strong evidence for the aldehyde group.

  • Carbonyl and Double-Bond Region (1800-1400 cm⁻¹): The most intense peak in the entire spectrum is expected to be the C=O stretch of the aldehyde group. Its position, likely below 1680 cm⁻¹, may indicate the influence of intramolecular hydrogen bonding. Overlapping with the quinoline skeletal vibrations in this region will be the N-H bending mode, typically around 1620 cm⁻¹.

  • Fingerprint Region (<1400 cm⁻¹): This region contains a multitude of complex vibrations, including C-C single bond stretches, C-N stretches, and various bending modes. While individual peak assignment can be challenging without computational support,[9][10] the overall pattern is unique to the molecule. The strong bands associated with C-H out-of-plane bending are particularly useful for confirming the substitution pattern of the quinoline ring.

Trustworthiness and Validation

The experimental protocol described constitutes a self-validating system. A successful synthesis and purification of this compound is confirmed when the resulting FT-IR spectrum exhibits all the characteristic bands outlined in the table above. The simultaneous presence of:

  • Dual N-H stretches (~3450/3350 cm⁻¹).

  • A strong C=O stretch (~1670 cm⁻¹).

  • The aldehyde C-H Fermi doublet (~2820/2720 cm⁻¹).

  • The complex pattern of quinoline ring vibrations.

This combination of signals provides unambiguous evidence for the molecule's structural integrity. For further validation, particularly in research settings, experimental spectra are often compared with theoretical spectra generated through Density Functional Theory (DFT) calculations, which can provide a highly accurate prediction of vibrational frequencies. [9][11]

Conclusion

FT-IR spectroscopy is a powerful, rapid, and non-destructive technique for the structural verification of this compound. By systematically analyzing the key vibrational regions corresponding to the amine, aldehyde, and quinoline functionalities, researchers can confidently confirm the identity and purity of their compound. This guide provides the theoretical basis, a field-tested experimental protocol, and a detailed interpretation framework to empower scientists in their synthetic and analytical endeavors.

References

  • ResearchGate. "Vibrational spectroscopic study of some quinoline derivatives.
  • Wait, S. C. (1970). "Vibrational spectra and assignments for quinoline and isoquinoline." Journal of Molecular Spectroscopy.
  • AVESİS. "Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications." (2024).
  • AIP Publishing. "Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species." (2015). The Journal of Chemical Physics.
  • National Institutes of Health (NIH). "Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde." PMC.
  • MDPI. "Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives." (2021). Molecules.
  • ACS Publications. "8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights." ACS Omega.
  • Arkat USA, Inc. "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules." ARKIVOC.
  • ResearchGate. "(PDF) Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • National Institutes of Health (NIH). "Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer." Data in Brief.
  • PubMed. "Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1." European Journal of Medicinal Chemistry.
  • PubMed. "DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • ResearchGate. "Structural and vibrational study of 8-hydroxyquinoline-2-carboxaldehyde isonicotinoyl hydrazone - A potential metal-protein attenuating compound (MPAC) for the treatment of Alzheimer's disease.
  • ResearchGate. "FT-IR spectral data of 8HQ.
  • MDPI. "5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis." (2022). Molecules.
  • Science Alert. "FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal." Trends in Applied Sciences Research.
  • ResearchGate. "FTIR spectrum of 8hydroxyquinoline.
  • InstaNANO. "FTIR Functional Group Database Table with Search.
  • MDPI. "Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids." (2022). Pharmaceuticals.
  • ResearchGate. "Synthesis and structural study of aminals derived from 8-aminoquinoline and 1-aminonaphtalene.
  • ResearchGate. "(PDF) Analysis of Vibratinal Spectra of 8-Hydroxyquinoline and Its 5,7-Dichloro, 5,7-Dibromo, 5,7-Diiodo and 5,7-Dinitro Derivatives Based on Density Functional Theory Calculations.
  • NIST. "8-Quinolinamine." NIST Chemistry WebBook.
  • NIST. "8-Hydroxyquinoline." NIST Chemistry WebBook.

Sources

An In-depth Technical Guide to the Mass Spectrometry of 8-Aminoquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the mass spectrometric analysis of 8-aminoquinoline-7-carbaldehyde, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science.[1][2] This document is intended for researchers, scientists, and professionals in drug development who seek to understand and apply mass spectrometry techniques for the characterization and quantification of this compound and its derivatives.

Introduction: The Significance of this compound

This compound (8-AQ-7-C) is a key building block in organic synthesis.[2] Its structure, featuring a quinoline core with both an amino and a carbaldehyde (aldehyde) group, allows for a wide range of chemical modifications. This makes it a valuable precursor for the synthesis of novel compounds with potential therapeutic activities, particularly in the development of antimalarial drugs.[1][2][3] The ability to accurately analyze this molecule and its reaction products by mass spectrometry is crucial for advancing research and development in these fields.

Physicochemical Properties and Handling

Understanding the fundamental properties of 8-AQ-7-C is essential for successful mass spectrometric analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₈N₂O[1][4]
Molecular Weight 172.19 g/mol
Appearance Orange-red crystals[1]
Melting Point 189-191 °C[1]
Solubility Sparingly soluble in water; readily soluble in ethanol, methanol, and DMSO.[1]
Storage Store at 2-8 °C in a dark place under an inert atmosphere.

Expert Insight: The compound's light sensitivity necessitates careful handling.[1] All solutions should be prepared fresh and stored in amber vials to prevent photodegradation, which could lead to erroneous mass spectrometry results.

Mass Spectrometry: Ionization and Fragmentation Behavior

Electrospray ionization (ESI) is the preferred method for the analysis of 8-AQ-7-C due to the presence of the basic amino group, which is readily protonated to form a stable [M+H]⁺ ion.

Under typical positive ion ESI conditions, this compound will be readily protonated, primarily at the amino group or the quinoline nitrogen, to yield a strong signal for the protonated molecule, [M+H]⁺, at an m/z of 173.19.

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion of 8-AQ-7-C provides structural information through characteristic fragmentation patterns. While specific, detailed fragmentation studies on this exact molecule are not extensively published, we can predict the fragmentation based on the known behavior of similar quinoline and aldehyde-containing compounds.[5][6][7]

Predicted Fragmentation Pathways:

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for aldehydes is the neutral loss of CO (28 Da) from the protonated molecule.[8] This would result in a fragment ion at m/z 145.19.

  • Loss of the Aldehyde Group (CHO): The entire formyl group can be lost as a radical, leading to a fragment at m/z 143.19.

  • Ring Cleavage: The quinoline ring system can undergo fragmentation, although this typically requires higher collision energies.[5][7]

The following diagram illustrates the predicted fragmentation workflow for this compound.

M [M+H]⁺ m/z = 173.19 frag1 [M+H-CO]⁺ m/z = 145.19 M->frag1 - CO (28 Da) frag2 [M+H-CHO]⁺ m/z = 143.19 M->frag2 - CHO (29 Da) frag3 Further Ring Fragments frag1->frag3 Higher Energy frag2->frag3 Higher Energy caption Predicted MS/MS Fragmentation of 8-AQ-7-C. cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry A Prepare Standard Solutions B Inject Sample A->B C Reversed-Phase Separation B->C D Electrospray Ionization (ESI+) C->D E Precursor Ion Selection (Q1) D->E F Collision-Induced Dissociation (Q2) E->F G Product Ion Detection (Q3) F->G H Data Analysis (Quantification) G->H caption General Workflow for LC-MS/MS Analysis.

Sources

A Technical Guide to the Purity of 8-Aminoquinoline-7-carbaldehyde for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the synthesis, potential impurities, and analytical methodologies for assessing the purity of 8-aminoquinoline-7-carbaldehyde. This crucial building block is instrumental in the development of novel therapeutics, particularly in the realms of antimalarial drugs and advanced chemosensors. Ensuring the purity of this reagent is paramount for the reliability and reproducibility of research and the safety and efficacy of downstream applications.

Introduction: The Significance of this compound in Drug Discovery

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, most notably as the core of the antimalarial drug primaquine.[1] The introduction of a carbaldehyde group at the 7-position creates a versatile handle for further chemical modifications, enabling the synthesis of a diverse library of compounds for drug discovery and other applications. This compound serves as a key intermediate in the development of novel antimalarial agents, and its aldehyde functionality makes it a valuable component in the design of chemosensors for detecting biologically relevant molecules.[2] Given its role as a foundational element in complex molecular architectures, the purity of this compound directly impacts the quality, yield, and biological activity of its derivatives.

Synthetic Pathways and Potential Impurity Profile

A thorough understanding of the synthetic routes to this compound is essential for predicting and identifying potential impurities. While a single, universally adopted synthesis is not established, the construction of this molecule can be logically broken down into the formation of the 8-aminoquinoline core and the subsequent introduction of the 7-carbaldehyde group.

Synthesis of the 8-Aminoquinoline Core

Classical methods for synthesizing the 8-aminoquinoline core, such as the Skraup or Friedländer syntheses, often involve harsh reaction conditions that can lead to a variety of byproducts.[1][3] A common modern approach involves the nitration of quinoline, followed by reduction of the 8-nitroquinoline isomer.[4]

Potential Impurities from Core Synthesis:

  • Regioisomers: The nitration of quinoline can produce both 5-nitroquinoline and 8-nitroquinoline. Incomplete separation of these isomers will lead to the presence of 5-aminoquinoline in the final product.

  • Unreacted Starting Materials: Residual 8-nitroquinoline may be present if the reduction step is incomplete.

  • Byproducts of Reduction: Depending on the reducing agent used, various side products can be formed.

Introduction of the 7-Carbaldehyde Group (Formylation)

The most probable methods for introducing the carbaldehyde group onto the 8-aminoquinoline ring are electrophilic aromatic substitution reactions such as the Vilsmeier-Haack or Reimer-Tiemann reactions.[5]

  • Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically generated from dimethylformamide (DMF) and phosphoryl chloride (POCl₃), to formylate electron-rich aromatic rings.[3][6]

  • Reimer-Tiemann Reaction: This method employs chloroform in a basic solution to generate a dichlorocarbene intermediate, which then reacts with the aromatic substrate.[4][7]

Potential Impurities from Formylation:

  • Unreacted 8-Aminoquinoline: Incomplete formylation will result in the presence of the starting material.

  • Regioisomeric Carbaldehydes: While the 8-amino group directs ortho and para, steric hindrance may influence the position of formylation. The formation of 8-aminoquinoline-5-carbaldehyde is a possibility.

  • Di-formylated Products: Under forcing conditions, the introduction of a second aldehyde group is possible.

  • Hydrolysis Byproducts: The Vilsmeier reagent is sensitive to moisture, and its decomposition can lead to other impurities.

  • Over-oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, particularly if the reaction is exposed to air for extended periods at elevated temperatures. This would result in the formation of 8-aminoquinoline-7-carboxylic acid.

The following diagram illustrates a plausible synthetic workflow and the points at which key impurities may be introduced.

G cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities quinoline Quinoline nitroquinoline Nitration (HNO3/H2SO4) quinoline->nitroquinoline nitro_isomers 5-Nitroquinoline & 8-Nitroquinoline nitroquinoline->nitro_isomers separation Isomer Separation nitro_isomers->separation nitro_8 8-Nitroquinoline separation->nitro_8 impurity1 5-Aminoquinoline (from 5-Nitroquinoline) separation->impurity1 reduction Reduction nitro_8->reduction aminoquinoline 8-Aminoquinoline reduction->aminoquinoline impurity2 8-Nitroquinoline (unreacted) reduction->impurity2 formylation Formylation (e.g., Vilsmeier-Haack) aminoquinoline->formylation crude_product Crude this compound formylation->crude_product impurity3 8-Aminoquinoline (unreacted) formylation->impurity3 impurity4 8-Aminoquinoline-5-carbaldehyde (regioisomer) formylation->impurity4 impurity5 8-Aminoquinoline-7-carboxylic acid (oxidation product) crude_product->impurity5 Oxidation

Plausible synthetic route and points of impurity introduction.

Purification Strategies for High-Purity this compound

Achieving a purity of ≥95%, and ideally higher for demanding applications, requires robust purification protocols. The choice of method will depend on the scale of the synthesis and the nature of the impurities.

Column Chromatography

Flash column chromatography is a highly effective method for separating the target compound from both less polar and more polar impurities.[8]

Experimental Protocol: Flash Column Chromatography

  • Slurry Preparation: The crude this compound is adsorbed onto a small amount of silica gel.

  • Column Packing: A silica gel column is packed using a suitable solvent system, such as a mixture of hexane and ethyl acetate.

  • Loading: The adsorbed crude product is carefully loaded onto the top of the column.

  • Elution: A gradient of increasing polarity (e.g., increasing the percentage of ethyl acetate in hexane) is used to elute the compounds. Fractions are collected and analyzed by Thin Layer Chromatography (TLC).

  • Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

Recrystallization

For final polishing of the material, recrystallization can be an effective technique to remove minor impurities.[9]

Experimental Protocol: Recrystallization

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol or ethanol/water mixtures are good starting points.

  • Dissolution: The impure compound is dissolved in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The following diagram illustrates the general workflow for the purification of this compound.

G start Crude Product chromatography Flash Column Chromatography start->chromatography fractions Collect & Analyze Fractions (TLC) chromatography->fractions combine Combine Pure Fractions fractions->combine evaporate1 Solvent Evaporation combine->evaporate1 intermediate_product Partially Purified Product evaporate1->intermediate_product recrystallization Recrystallization intermediate_product->recrystallization filter_dry Filter & Dry Crystals recrystallization->filter_dry final_product High-Purity Product filter_dry->final_product

General purification workflow.

Analytical Methodologies for Purity Assessment

A multi-pronged analytical approach is necessary to confirm the identity and accurately determine the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity analysis. A reversed-phase method is typically suitable for this class of compounds.

Experimental Protocol: Reversed-Phase HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is recommended to ensure good peak shape and resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

  • Sample Preparation: A dilute solution of the compound in the mobile phase or a suitable solvent like methanol.

Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural confirmation and the detection of impurities.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Impurities will present as additional signals that do not correspond to the main compound. Integration of the signals can provide a semi-quantitative measure of purity.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom in the molecule. The presence of unexpected signals can indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), provides information about the molecular weight of the compound and its fragmentation pattern, which can be used for identification.

Experimental Protocol: GC-MS (Conceptual)

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: A small volume of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Oven Program: A temperature gradient is used to separate compounds based on their boiling points.

  • Detection: The mass spectrometer detects the mass-to-charge ratio of the eluting compounds and their fragments.

Data Interpretation: The mass spectrum of the main peak should correspond to the molecular weight of this compound (172.18 g/mol ). Other peaks in the chromatogram can be identified by their mass spectra, aiding in the identification of impurities.

The following table summarizes the key analytical techniques and their roles in purity assessment.

Analytical TechniquePurposeKey Information Provided
HPLC Quantitative Purity AssessmentPeak area percentage of the main compound and impurities.
¹H NMR Structural Confirmation & Impurity DetectionChemical shifts, coupling constants, and integration of proton signals.
¹³C NMR Structural Confirmation & Impurity DetectionNumber and chemical environment of carbon atoms.
GC-MS / LC-MS Molecular Weight Determination & Impurity IDMass-to-charge ratio and fragmentation patterns.

Conclusion

The purity of this compound is a critical parameter that underpins its successful application in drug discovery and materials science. A comprehensive approach that combines an understanding of the synthetic pathway and potential impurities with robust purification and analytical strategies is essential for ensuring the quality and reliability of this important chemical building block. The protocols and insights provided in this guide offer a framework for researchers and drug development professionals to produce and verify the purity of this compound for their specific needs.

References

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54. [Link]
  • Wantulok, J., et al. (2020).
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. [Link]
  • Wikipedia. (2023). Reimer–Tiemann reaction. Wikipedia. [Link]
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
  • Diab, A. A., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3545. [Link]
  • Moodley, T., et al. (2018). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
  • Wantulok, J., et al. (2020).
  • CP Lab Safety. (n.d.). This compound, 95% Purity, C10H8N2O, 1 gram. CP Lab Safety. [Link]
  • Feng, J., & Lu, C. (2010). Synthesis of 8-hydroxyquinoline-7-carboxaidehyde by Reimer-Tiemann reaction. 2010 International Conference on Optoelectronics and Image Processing, 1, 414-416. [Link]
  • Lati, M. P., et al. (2022). A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. The Journal of Organic Chemistry, 87(15), 10034-10043. [Link]
  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. [Link]
  • Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: Future role as antiprotozoal drugs. Current Opinion in Infectious Diseases, 19(6), 625-631. [Link]

Sources

An In-depth Technical Guide on the Safety and Hazards of 8-Aminoquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the foundational principle of laboratory work is an unwavering commitment to safety. This guide provides a comprehensive technical overview of the safety and hazards associated with 8-Aminoquinoline-7-carbaldehyde (CAS No. 158753-17-4), a versatile building block in medicinal chemistry and organic synthesis.[1][2] The insights herein are curated to empower you with the knowledge to handle this compound responsibly, ensuring both personal safety and the integrity of your research.

Compound Profile and Inherent Hazards

This compound is an orange-red crystalline solid.[3] Its molecular structure, featuring both an aromatic amine and an aldehyde functional group, is key to its utility in synthesizing complex heterocyclic structures, but also dictates its hazard profile.[4][5][6][7][8] The reactivity of these groups necessitates a thorough understanding of the compound's potential for adverse interactions.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount to its safe handling.

PropertyValueSource
Molecular Formula C₁₀H₈N₂O[3]
Molecular Weight 172.19 g/mol [3]
Appearance Orange-red crystals[3]
Melting Point 189-191 °C[3]
Solubility Sparingly soluble in water (0.3 mg/mL at 25 °C); readily soluble in ethanol, methanol, and DMSO.[3]
Stability Light-sensitive; undergoes degradation upon exposure to UV radiation.[3]
GHS Hazard Identification and Classification

Globally Harmonized System (GHS) classifications provide a standardized framework for understanding the hazards of chemical substances. This compound is classified with the following hazards:

  • Acute Toxicity: While specific data for this derivative is limited, it is noted to have moderate acute toxicity.[3]

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

It is crucial to note that some quinoline derivatives are suspected of causing genetic defects or may have reproductive toxicity.[9] While specific data for this compound is not available, this potential for long-term health effects should inform a cautious approach to handling.

Toxicological Profile: A Deeper Dive

The toxicological properties of this compound are a critical consideration for any researcher. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

The parent compound, 8-aminoquinoline, and its derivatives are known for a range of biological activities, including antimalarial properties.[10][11][12][13][14][15][16][17][18] This bioactivity underscores the potential for interaction with physiological systems. A notable toxicity associated with the 8-aminoquinoline class is hemolytic toxicity, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[10][18] While the specific hemolytic potential of the 7-carbaldehyde derivative is not well-documented, it is a critical consideration given its structural class.

Some quinoline derivatives have been investigated for carcinogenicity.[19][20][21] The International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), and the Occupational Safety and Health Administration (OSHA) are key bodies for carcinogen classification.[22][23][24][25] Researchers should consult the latest reports from these agencies when assessing the risks of quinoline derivatives.

Exposure Controls and Personal Protection: A Mandate for Safety

Given the identified hazards, stringent exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are non-negotiable.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

  • Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Containment: For procedures with a higher risk of aerosolization, such as weighing or preparing concentrated solutions, the use of a glove box or other containment strategies should be considered.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical splash goggles or a face shield are essential to protect against eye contact.

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and change them frequently, especially if contact with the compound is suspected.

  • Body Protection: A laboratory coat must be worn to protect against skin contact.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to control airborne concentrations, a properly fitted respirator may be necessary.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Handling this compound eye_protection Wear Chemical Splash Goggles or Face Shield start->eye_protection Always hand_protection Wear Nitrile Gloves start->hand_protection Always body_protection Wear Laboratory Coat start->body_protection Always respiratory_protection Assess Need for Respiratory Protection (Based on Engineering Controls) start->respiratory_protection Assess end Proceed with Work eye_protection->end hand_protection->end body_protection->end respiratory_protection->end

Caption: Mandatory PPE workflow for handling this compound.

Safe Handling, Storage, and Disposal: A Lifecycle Approach

A comprehensive safety strategy encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.

Handling
  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the compound is handled.

Storage
  • Store in a tightly closed, light-resistant container.[3]

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.

Spill Response Protocol

In the event of a spill, a calm and methodical response is crucial.

For a Minor Spill (Solid):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: Ensure you are wearing the appropriate PPE.

  • Containment: If it is safe to do so, prevent the spread of the powder.

  • Cleanup: Gently cover the spill with an inert absorbent material, such as vermiculite or sand.[26][27] Carefully scoop the mixture into a labeled, sealable hazardous waste container.[26] Avoid creating dust.

  • Decontamination: Wipe the spill area with a damp cloth or paper towel, and place the cleaning materials in the hazardous waste container.

  • Reporting: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department.

For a Major Spill:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area and prevent entry.

  • Alert: Notify your laboratory supervisor and EHS department immediately.

  • Do Not Attempt to Clean: Await the arrival of trained emergency response personnel.

Spill_Response cluster_minor Minor Spill Protocol cluster_major Major Spill Protocol spill Spill of this compound Occurs assess Assess Spill Size and Risk spill->assess minor_spill Minor Spill assess->minor_spill Small & Contained major_spill Major Spill assess->major_spill Large or Uncontrolled alert_minor Alert Nearby Personnel minor_spill->alert_minor evacuate Evacuate the Area major_spill->evacuate don_ppe Don Appropriate PPE alert_minor->don_ppe contain Contain the Spill don_ppe->contain cleanup Clean with Inert Absorbent contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate report_minor Report to Supervisor/EHS decontaminate->report_minor isolate Isolate the Area evacuate->isolate alert_major Alert Supervisor and EHS isolate->alert_major wait Await Emergency Response alert_major->wait

Caption: Decision workflow for responding to a spill of this compound.

Waste Disposal

All waste containing this compound, including contaminated consumables, must be treated as hazardous waste.[28][29]

  • Segregation: Collect all waste in a dedicated, clearly labeled, and sealed hazardous waste container.[9][28]

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[29] Do not dispose of this chemical in the regular trash or down the drain.[28]

First Aid Measures: Preparedness is Key

In the event of an exposure, immediate and appropriate first aid is critical.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Occupational Exposure Limits: A Note on Undefined Thresholds

As of the writing of this guide, no specific Occupational Exposure Limits (OELs) have been established for this compound. In the absence of a defined OEL, the principles of "As Low As Reasonably Practicable" (ALARP) should be strictly followed. The use of control banding, a qualitative risk assessment and management strategy, can be a valuable tool for managing exposures to chemicals without established OELs.[1][30][31][32][33] This approach involves grouping chemicals into "bands" based on their hazard characteristics and the potential for exposure, and then recommending appropriate control measures.

Conclusion: A Culture of Safety

This compound is a valuable tool in the arsenal of the modern researcher. However, its utility is inextricably linked to a profound respect for its potential hazards. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you contribute to a robust culture of safety that protects yourself, your colleagues, and the groundbreaking research you undertake.

References

  • BenchChem. (n.d.). Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide.
  • BenchChem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
  • BenchChem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
  • Centers for Disease Control and Prevention. (2024, March 4). Control Banding.
  • University of Tennessee. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Paustenbach, D. J. (2018). Control Banding Tools for Engineered Nanoparticles: What the Practitioner Needs to Know. PMC.
  • University of British Columbia. (n.d.). Spill Clean up Procedure.
  • American Industrial Hygiene Association. (2022, May 12). Banding Strategies for Protecting Workers.
  • Chemscape. (2023, July 25). What is Occupational Exposure Banding vs Control Banding?
  • New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline.
  • The City University of New York. (n.d.). Laboratory Chemical Spill Cleanup and Response Guide.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance. Retrieved from Queen Mary University of London website.
  • University of Delaware. (n.d.). Chemical Spill Clean-Up. Retrieved from University of Delaware Environmental Health & Safety website.
  • Occupational Safety and Health Administration. (n.d.). OSHA SELECT CARCINOGENS.
  • National Institutes of Health. (n.d.). Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.
  • Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary. Retrieved from Minnesota Department of Health website.
  • American Chemical Society. (n.d.). A Summary of the Reactions of Aldehydes with Amines. Chemical Reviews.
  • ResearchGate. (n.d.). Three-component reaction of aromatic aldehydes with amine and diethylphosphite.
  • National Institutes of Health. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis.
  • National Toxicology Program. (n.d.). 15th Report on Carcinogens.
  • ResearchGate. (n.d.). Reaction of aromatic aldehydes with aromatic amines.
  • National Institutes of Health. (n.d.). 8-Aminoquinoline-7-carboxaldehyde | C10H8N2O | CID 11052098 - PubChem.
  • Environmental Protection Agency. (2018, August 1). Basis of OSHA Carcinogen Listing for Individual Chemicals.
  • Environmental Protection Agency. (n.d.). Basis of OSHA Carcinogen Listing for Individual Chemicals.
  • MySkinRecipes. (n.d.). This compound.
  • National Institutes of Health. (2019, July 31). 8-Aminoquinoline Therapy for Latent Malaria. PMC.
  • National Institutes of Health. (n.d.). 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem.
  • MDPI. (n.d.). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B.
  • National Institutes of Health. (n.d.). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PMC.
  • National Institutes of Health. (n.d.). Pharmacology of 8-aminoquinolines. PMC.
  • PubMed. (n.d.). 8-Aminoquinolines: future role as antiprotozoal drugs.
  • American Society for Microbiology. (n.d.). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together.
  • PubMed. (n.d.). Metabolism of 8-aminoquinoline antimalarial agents.
  • Semantic Scholar. (n.d.). Pharmacology of 8-aminoquinolines.
  • American Society for Pharmacology and Experimental Therapeutics. (n.d.). The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery.
  • PubMed. (n.d.). Carcinogenicity of quinoline, 4- and 8-methylquinoline and benzoquinolines in newborn mice and rats.
  • National Institutes of Health. (2014, April 30). A novel aromatic mutagen, 5-amino-6-hydroxy-8H-benzo[1][26]azepino[5,4,3-de]quinolin-7-one (ABAQ), induces colonic preneoplastic lesions in mice. PMC.

Sources

Methodological & Application

Synthesis of 8-Aminoquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the : Protocols, Mechanisms, and Applications

Authored by a Senior Application Scientist

This document provides a detailed technical guide for the synthesis of 8-aminoquinoline-7-carbaldehyde, a pivotal intermediate in medicinal chemistry and materials science. The 8-aminoquinoline scaffold is a "privileged structure," recognized for its broad biological activities, from antimalarial to anticancer properties.[1][2] The introduction of a carbaldehyde group at the C-7 position creates a versatile chemical handle for further molecular elaboration, making this compound a highly valuable building block for drug discovery professionals.[3]

This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into the causality behind experimental choices. We will explore key formylation strategies and present a detailed, field-proven protocol for a reliable synthesis, complete with characterization data and workflow visualizations.

Strategic Overview: The Formylation of 8-Aminoquinoline

The formylation of an aromatic ring—the introduction of an aldehyde group (–CHO)—is a classic electrophilic aromatic substitution reaction. The 8-aminoquinoline ring system is inherently electron-rich due to the electron-donating nature of the amino group at the C-8 position. This activation directs electrophilic attack primarily to the ortho (C-7) and para (C-5) positions. The challenge lies in achieving regioselectivity for the desired C-7 isomer. Several established methods are considered for this transformation:

  • Vilsmeier-Haack Reaction: This method employs a "Vilsmeier reagent," a mild electrophile generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5] It is highly effective for electron-rich aromatic and heteroaromatic compounds and is often the method of choice for this type of transformation due to its relatively mild conditions and good yields.[6][7]

  • Duff Reaction: This reaction uses hexamine as the formyl source in an acidic medium, typically glycerol or acetic acid.[8] It preferentially formylates the ortho position of phenols and activated amines.[9] However, the Duff reaction can be mechanistically complex and sometimes results in lower yields compared to other methods.[8][10]

  • Reimer-Tiemann Reaction: A classic method for the ortho-formylation of phenols, this reaction involves the generation of dichlorocarbene from chloroform and a strong base.[11][12] While effective for hydroxyquinolines, its harsh basic conditions can be less compatible with the amino functionality of 8-aminoquinoline, potentially leading to side reactions.

Based on its efficiency and applicability to activated heterocyclic systems, the Vilsmeier-Haack reaction represents a robust and scalable approach for the synthesis of this compound.

Core Synthesis Protocol: Vilsmeier-Haack Formylation

This section details a comprehensive, step-by-step protocol for the synthesis of this compound.

Principle of the Method

The synthesis proceeds in two main stages. First, the Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction between POCl₃ and DMF. This electrophilic species is then attacked by the electron-rich 8-aminoquinoline ring at the C-7 position. The resulting iminium intermediate is subsequently hydrolyzed during aqueous work-up to yield the final aldehyde product.

Quantitative Data: Reagents and Stoichiometry
ReagentFormulaMW ( g/mol )Molar Eq.AmountVolume/Mass
8-AminoquinolineC₉H₈N₂144.171.010.0 mmol1.44 g
Phosphorus OxychloridePOCl₃153.333.030.0 mmol2.8 mL
N,N-DimethylformamideC₃H₇NO73.09--20 mL
Sodium Acetate (anhyd.)C₂H₃NaO₂82.035.050.0 mmol4.10 g
Dichloromethane (DCM)CH₂Cl₂84.93--As needed
Saturated NaHCO₃ (aq)----As needed
Brine----As needed
Anhydrous MgSO₄MgSO₄120.37--As needed
Visualized Experimental Workflow

G cluster_prep Part 1: Reaction Setup cluster_reaction Part 2: Formylation cluster_workup Part 3: Work-up & Isolation cluster_purify Part 4: Purification & Analysis reagent_prep Prepare Vilsmeier Reagent: Add POCl₃ to chilled DMF (0°C) add_substrate Add 8-Aminoquinoline Solution to Vilsmeier Reagent reagent_prep->add_substrate Slowly start_material Dissolve 8-Aminoquinoline in DMF start_material->add_substrate react Heat Reaction Mixture (e.g., 60-70°C for 2-4h) add_substrate->react Stirring quench Cool and Quench on Ice Water react->quench hydrolysis Hydrolyze with Sodium Acetate Stir until precipitation is complete quench->hydrolysis filter Filter Crude Product hydrolysis->filter chromatography Purify by Column Chromatography (Silica Gel) filter->chromatography analysis Characterize Pure Product: NMR, MS, IR chromatography->analysis

Caption: High-level workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol
  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add 20 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice-water bath. Slowly add phosphorus oxychloride (2.8 mL, 30.0 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Expert Insight: This step is highly exothermic. Slow, controlled addition of POCl₃ to chilled DMF is critical to prevent uncontrolled temperature spikes and the formation of undesired byproducts. The resulting pale yellow to colorless solution is the active Vilsmeier reagent.[4]

  • Formylation Reaction: While maintaining the reaction at 0°C, add a solution of 8-aminoquinoline (1.44 g, 10.0 mmol) in a minimal amount of anhydrous DMF to the freshly prepared Vilsmeier reagent. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture in an oil bath at 60-70°C for 2-4 hours.

    • Expert Insight: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane 1:1). This allows for determination of the optimal reaction time to maximize product formation while minimizing degradation.

  • Work-up and Hydrolysis: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto 100 g of crushed ice with vigorous stirring. A precipitate of the intermediate iminium salt may form. To this slurry, add a solution of sodium acetate (4.10 g, 50.0 mmol) in 50 mL of water. Stir the mixture at room temperature for 1-2 hours to facilitate complete hydrolysis.

    • Expert Insight: The hydrolysis of the iminium salt intermediate to the aldehyde is a crucial step.[5] Using a mild base like sodium acetate buffers the solution, preventing potential acid-catalyzed side reactions and ensuring an efficient conversion to the desired carbonyl group.

  • Isolation of Crude Product: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts and DMF, followed by a small amount of cold diethyl ether to aid in drying.

  • Purification: The crude product is purified by flash column chromatography on silica gel. The column is typically packed using a non-polar solvent like hexane and the product is eluted using a gradient of ethyl acetate in hexane. Fractions containing the pure product (identified by TLC) are combined.

    • Expert Insight: This chromatographic step is essential to separate the target this compound from any unreacted starting material and the potential 5-carbaldehyde regioisomer.

  • Final Product Characterization: Remove the solvent from the combined pure fractions under reduced pressure to yield this compound as a solid. Confirm the identity and purity using standard analytical techniques:

    • ¹H NMR: Expect characteristic signals for the aldehyde proton (around 10.0 ppm) and distinct aromatic protons.

    • ¹³C NMR: The aldehyde carbon should appear significantly downfield (around 190 ppm).

    • Mass Spectrometry: The molecular ion peak should correspond to the calculated mass of C₁₀H₈N₂O (m/z = 172.18).

Reaction Mechanism Visualization

G DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Sigma_Complex Sigma Complex (Intermediate) Vilsmeier_Reagent->Sigma_Complex Electrophilic Attack at C-7 AQ 8-Aminoquinoline AQ->Sigma_Complex Iminium_Product Iminium Salt Sigma_Complex->Iminium_Product Rearomatization Product 8-Aminoquinoline- 7-carbaldehyde Iminium_Product->Product Hydrolysis H2O H₂O, NaOAc H2O->Product

Caption: Mechanism of the Vilsmeier-Haack formylation of 8-aminoquinoline.

Applications and Future Directions

The synthesized this compound is not an end-product but a valuable starting point for further chemical innovation.

  • Synthesis of Schiff Bases: The aldehyde functionality readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[13] These compounds are exceptional ligands for coordinating with transition metals, leading to complexes with applications in catalysis, sensing, and as antimicrobial agents.[14]

  • Drug Discovery Intermediate: As a versatile building block, it allows for the introduction of diverse functionalities through reactions like Wittig olefination, reduction to an alcohol, or oxidation to a carboxylic acid. This flexibility enables the rapid generation of libraries of novel 8-aminoquinoline derivatives for screening against various biological targets, including parasites, bacteria, and cancer cell lines.

This guide provides a robust framework for the synthesis of this compound. By understanding the principles behind the chosen methodology and adhering to the detailed protocol, researchers can reliably produce this key intermediate, paving the way for new discoveries in drug development and materials science.

References

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54.
  • Sagan, F., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2099.
  • MySkinRecipes. (n.d.). This compound.
  • Sagan, F., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. PMC - NIH.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Duff reaction.
  • Tayim, H., & Absi, M. (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Asian Journal of Chemistry.
  • International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro -3-formyl- 8-methyl quinoline: Vilsmeier-haack reagent.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations.
  • Name Reactions in Organic Synthesis. (n.d.). Duff Reaction.
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • Majumdar, D., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Heliyon, 10(15), e36319.
  • Singh, P., et al. (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111874.
  • Huisgen, R. (2011). The Reimer–Tiemann Reaction. Wiley Online Library.

Sources

Application Note & Protocol: The Duff Reaction for Ortho-Formylation of 8-Aminoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the regioselective formylation of 8-aminoquinoline at the C-7 position to synthesize 8-aminoquinoline-7-carbaldehyde, a valuable synthon in medicinal chemistry and materials science. We will explore the mechanistic underpinnings of the Duff reaction, present a detailed, field-tested laboratory protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, chemists, and drug development professionals engaged in heterocyclic chemistry and molecular design.

Introduction: Strategic Importance of Formylated Quinolines

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. Specifically, functionalized 8-aminoquinolines are potent ionophores and have been extensively used in the development of chemosensors, particularly for transition metal ions like Zn²⁺, Cu²⁺, and Ni²⁺.[1][2] The introduction of a formyl (aldehyde) group onto this scaffold, particularly at the C-7 position, creates a versatile chemical handle for further molecular elaboration through reactions such as reductive amination, Wittig reactions, and condensation, enabling the construction of complex ligands and drug candidates.[1][2]

Among the various aromatic formylation methods, the Duff reaction offers a direct and operationally simple approach using inexpensive and readily available reagents.[3] It is an electrophilic aromatic substitution reaction that employs hexamethylenetetramine (HMTA or hexamine) as the formyl carbon source in an acidic medium.[4][5] While classically applied to highly activated phenols, its principles are readily extended to other electron-rich aromatic systems, including 8-aminoquinoline.[6][7] The strong electron-donating nature of the amino group at the C-8 position activates the quinoline ring, directing the formylation preferentially to the ortho position (C-7).

This guide will elucidate the mechanism that governs this selectivity and provide a robust protocol for its successful implementation in a laboratory setting.

Reaction Mechanism and Regioselectivity

The Duff reaction is a complex process, but its core mechanism can be understood as a sequence of electrophilic attack, intramolecular redox, and hydrolysis. The selectivity for the C-7 position on the 8-aminoquinoline ring is a direct consequence of the electronic properties of the substrate.

Causality Behind the Mechanism:

  • Generation of the Electrophile: In a strong acid medium (e.g., trifluoroacetic acid), hexamine is protonated. This protonation facilitates the cleavage of a C-N bond, unmasking a highly reactive electrophilic iminium ion (H₂C=N⁺R₂).[4][5] This species is the primary formylating agent.

  • Electrophilic Aromatic Substitution: The amino group at C-8 is a powerful activating group that increases the nucleophilicity of the aromatic ring, primarily at the ortho (C-7) and para (C-5) positions. The iminium ion is attacked by the electron-rich quinoline ring. Due to the steric environment and the electronic stabilization of the transition state, the attack occurs preferentially at the C-7 position.

  • Intermediate Formation & Redox: The initial electrophilic attack forms a benzylamine-type intermediate.[5] A subsequent intramolecular redox reaction occurs, which raises the oxidation state of the benzylic carbon to that of an imine.

  • Hydrolysis: The final and critical step is the acidic hydrolysis of the resulting imine (or Schiff base) intermediate. Water attacks the imine carbon, and subsequent proton transfers lead to the collapse of the tetrahedral intermediate, releasing the desired aldehyde and an ammonium species.[4][7]

Caption: Mechanistic overview of the Duff reaction on 8-aminoquinoline.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be a self-validating system. Adherence to the specified conditions and stoichiometry is critical for achieving the desired outcome.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
8-Aminoquinoline≥98%Sigma-Aldrich, etc.
Hexamethylenetetramine (HMTA)≥99%Sigma-Aldrich, etc.Keep dry.
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich, etc.Highly corrosive. Handle in a fume hood.
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific, etc.For extraction and chromatography.
HexanesACS GradeFisher Scientific, etc.For chromatography.
Saturated Sodium Bicarbonate-Prepare in-houseFor neutralization.
Anhydrous Magnesium Sulfate-Fisher Scientific, etc.For drying.
Silica Gel60 Å, 230-400 mesh-For column chromatography.

Equipment:

  • Round-bottom flask (100 mL) with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Rotary evaporator

  • TLC plates (silica gel on aluminum, with F₂₅₄ indicator)

  • Fume hood

Step-by-Step Procedure

G

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 8-aminoquinoline (e.g., 1.44 g, 10.0 mmol, 1.0 equiv.) and hexamethylenetetramine (2.10 g, 15.0 mmol, 1.5 equiv.). Place the flask in an ice bath.

  • Acid Addition: Under vigorous stirring, slowly add trifluoroacetic acid (15 mL) to the flask. Caution: The addition is exothermic. Maintain the temperature below 20 °C during the addition. Once the addition is complete, remove the ice bath.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath set to 90 °C. Allow the reaction to stir at this temperature for 8-12 hours.

    • Process Monitoring: The reaction progress can be monitored by TLC (e.g., 3:1 Hexanes:EtOAc). The product spot should be UV-active and may stain with an oxidizing agent like potassium permanganate. The starting material (8-aminoquinoline) will have a different Rf value.

  • Hydrolysis (Work-up): After the reaction is complete (as judged by TLC), cool the flask to room temperature. Carefully and slowly pour the dark reaction mixture onto crushed ice (approx. 100 g) in a beaker. Add 50 mL of water and heat the mixture to 60 °C for 1 hour to ensure complete hydrolysis of the imine intermediate.

  • Neutralization: Cool the solution in an ice bath. Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid/oil should be purified by silica gel column chromatography. A gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate, is typically effective at separating the product from unreacted starting material and non-polar impurities.

  • Characterization: The final product, this compound, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The aldehyde proton typically appears as a singlet between δ 9.5-10.5 ppm in the ¹H NMR spectrum.

Safety Precautions
  • Trifluoroacetic Acid (TFA): Highly corrosive and can cause severe burns. Always handle inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Heating: Use a well-controlled heating source (oil bath or heating mantle) to avoid overheating. Ensure the reflux system is properly clamped and not a closed system.

  • Neutralization: The neutralization of a strong acid with bicarbonate is highly exothermic and releases large volumes of CO₂ gas. Perform this step slowly in a large beaker to prevent overflow.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient reaction time or temperature. 2. Deactivated reagents (e.g., wet hexamine). 3. Insufficiently acidic medium.1. Increase reaction time to 24 hours or temperature to 100 °C. 2. Use freshly opened or properly stored reagents. 3. Ensure the correct volume and concentration of TFA is used.
Formation of Multiple Products 1. Formylation at the C-5 position. 2. Diformylation at both C-5 and C-7. 3. Polymerization/tar formation.1. Isomeric products can be difficult to separate. Optimize purification with careful column chromatography. 2. Use a smaller excess of hexamine (e.g., 1.1-1.2 equiv.). 3. Lower the reaction temperature and ensure slow, controlled heating.
Difficult Work-up 1. Emulsion during extraction. 2. Product precipitation during neutralization.1. Add brine (saturated NaCl solution) to break the emulsion. 2. If the product crashes out, filter the solid before extraction and wash it with water. Then, dissolve the solid in the extraction solvent.

Conclusion

The Duff reaction represents a classic yet effective method for the ortho-formylation of activated aromatic compounds. Its application to 8-aminoquinoline provides a direct, single-step route to this compound, a key intermediate for further synthetic exploration. While the reaction can be sensitive to conditions and may require careful optimization, its use of inexpensive reagents makes it an attractive choice for gram-scale synthesis. The protocol and insights provided herein offer a solid foundation for researchers to successfully and safely implement this valuable transformation.

References

  • Wikipedia. Duff reaction. [Link]
  • chemeurope.com. Duff reaction. [Link]
  • SynArchive. Duff Reaction. [Link]
  • Maxbrain Chemistry. Duff Reaction and Mechanism. [Link]
  • Cambridge University Press. Duff Reaction. [Link]
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54. [Link]
  • RSC Publishing. (2016). A theoretical study of the Duff reaction: insights into its selectivity. Organic & Biomolecular Chemistry. [Link]
  • Grokipedia. Duff reaction. [Link]
  • ResearchGate. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. [Link]
  • Wantulok, J., et al. (2020).
  • Wikipedia.
  • Larrow, J. F., et al. (1994). A New General Method for the Preparation of o-Hydroxyaldehydes from Phenols and Hexamethylenetetramine. Journal of Organic Chemistry, 59(7), 1939-1943. (Referenced in[7])
  • MySkinRecipes. This compound. [Link]
  • Ferguson, L. N. (1946). The Synthesis of Aromatic Aldehydes. Chemical Reviews, 38(2), 227-254. (Referenced in[7])
  • UNI ScholarWorks.

Sources

8-Aminoquinoline-7-carbaldehyde: A Versatile Fluorescent Probe for Divalent Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Selective Metal Ion Probes

The precise detection and quantification of biologically and environmentally significant metal ions is a cornerstone of research in fields ranging from molecular biology to environmental science and drug discovery. Among these, zinc (Zn²⁺) and cadmium (Cd²⁺) ions are of particular interest. Zinc is the second most abundant transition metal in the human body, playing a critical role in a vast array of physiological processes, including enzymatic activity and neurotransmission.[1][2] Conversely, cadmium is a widespread environmental pollutant and a potent toxicant, implicated in various diseases. The chemical similarity between Zn²⁺ and Cd²⁺, however, presents a significant challenge for their selective detection.[3] Fluorescent chemosensors offer a powerful solution due to their high sensitivity, operational simplicity, and suitability for real-time analysis and cellular imaging.[1][4]

8-Aminoquinoline and its derivatives have emerged as a prominent class of fluorophores for the development of these sensors.[2][5] Their efficacy stems from their inherent chelating ability and favorable photophysical properties. This application note provides a comprehensive guide to the use of 8-Aminoquinoline-7-carbaldehyde as a fluorescent probe for the detection of Zn²⁺ and Cd²⁺, detailing the underlying sensing mechanism, experimental protocols for in vitro and in cellulo applications, and expected performance characteristics based on closely related 8-aminoquinoline derivatives.

Sensing Mechanism: From Quenched State to Fluorescent Signal

The fluorescence of the 8-aminoquinoline scaffold is highly sensitive to its chemical environment. In its free form, this compound exhibits weak fluorescence. This is primarily due to a process known as Photoinduced Electron Transfer (PET), where the lone pair of electrons on the amino group can quench the excited state of the quinoline ring.[6][7]

Upon the introduction of a target metal ion, such as Zn²⁺ or Cd²⁺, the amino group and the nitrogen atom of the quinoline ring coordinate with the metal ion. This chelation event blocks the PET pathway, leading to a significant enhancement of fluorescence, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[6][7] Additionally, the binding of the metal ion can lead to changes in the intramolecular charge transfer (ICT) characteristics of the molecule, which may result in a noticeable shift in the emission wavelength.[1]

The binding event and subsequent fluorescence "turn-on" mechanism can be visualized as follows:

Figure 1. CHEF Mechanism of this compound cluster_probe Photoinduced Electron Transfer (PET) cluster_complex Chelation-Enhanced Fluorescence (CHEF) Probe Free Probe (Weak Fluorescence) Complex Probe-Metal Complex (Strong Fluorescence) Probe->Complex Chelation Metal Metal Ion (Zn²⁺/Cd²⁺) Metal->Complex PET_Active e⁻ transfer quenches fluorescence PET_Blocked PET is inhibited Fluorescence Fluorescence is 'Turned On' PET_Blocked->Fluorescence

Figure 1. CHEF Mechanism of this compound

Synthesis of this compound

While various methods exist for the synthesis of quinoline carbaldehydes, a common approach involves the formylation of the corresponding aminoquinoline precursor.[8] The synthesis of 8-aminoquinoline-2-carbaldehydes, for instance, has been achieved by starting from commercially available 8-bromo-2-methylquinoline, followed by N-arylation and subsequent oxidation.[2] For the 7-carbaldehyde isomer, a multi-step synthesis starting from a suitable quinoline derivative would be employed, likely involving a directed formylation reaction. Researchers should consult specialized organic synthesis literature for detailed, step-by-step synthetic procedures.[8]

Application Protocols

Protocol 1: In Vitro Detection of Zn²⁺ and Cd²⁺ via Fluorescence Titration

This protocol outlines the procedure to determine the sensitivity and selectivity of this compound for Zn²⁺ and Cd²⁺.

1. Materials and Reagents:

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol or Methanol (spectroscopic grade)

  • HEPES buffer (or another suitable biological buffer)

  • Deionized water

  • ZnCl₂ or ZnSO₄

  • CdCl₂

  • Salts of other metal ions for selectivity studies (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺, Fe²⁺, Fe³⁺, Hg²⁺)

  • Fluorometer

  • Quartz cuvettes

2. Preparation of Stock Solutions:

  • Probe Stock Solution (1 mM): Accurately weigh and dissolve this compound in DMSO to prepare a 1 mM stock solution. Store in the dark at 2-8°C.

  • Metal Ion Stock Solutions (10 mM): Prepare 10 mM stock solutions of ZnCl₂ and CdCl₂ in deionized water. Prepare similar stock solutions for other metal ions for selectivity testing.

3. Experimental Workflow:

Figure 2. Workflow for Fluorescence Titration Start Start Prep_Probe Prepare Probe Working Solution (e.g., 10 µM in Buffer) Start->Prep_Probe Measure_Blank Measure Blank Fluorescence Prep_Probe->Measure_Blank Titrate Add Incremental Amounts of Metal Ion Solution Measure_Blank->Titrate Measure_Fluorescence Measure Fluorescence Spectrum after each addition Titrate->Measure_Fluorescence Measure_Fluorescence->Titrate Repeat Plot Plot Fluorescence Intensity vs. [Metal Ion] Measure_Fluorescence->Plot End End Plot->End

Figure 2. Workflow for Fluorescence Titration

4. Detailed Procedure:

  • Prepare a working solution of this compound (e.g., 10 µM) in a suitable buffer (e.g., 10 mM HEPES, pH 7.4) with a small percentage of ethanol or methanol to ensure solubility.

  • Transfer 2 mL of the probe working solution to a quartz cuvette.

  • Place the cuvette in the fluorometer and record the initial fluorescence spectrum. The excitation wavelength for related 8-aminoquinoline derivatives is often in the range of 340-380 nm.[1] It is recommended to first determine the optimal excitation and emission wavelengths for this compound.

  • Add small aliquots (e.g., 1-10 µL) of the metal ion stock solution (e.g., ZnCl₂) to the cuvette.

  • After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence spectrum.

  • Continue the titration until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

  • Repeat the procedure for Cd²⁺ and other metal ions to assess selectivity.

5. Data Analysis:

  • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

  • From this plot, determine the linear range and the detection limit (typically calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve).

  • To determine the binding stoichiometry, perform a Job's plot analysis by varying the mole fraction of the metal ion while keeping the total concentration of the probe and metal ion constant.

  • The binding constant (Kₐ) can be calculated using the Benesi-Hildebrand equation for a 1:1 binding stoichiometry.[6]

ParameterExpected Value (based on related compounds)Reference
Excitation Wavelength (λex) 340 - 380 nm[1]
Emission Wavelength (λem) 480 - 520 nm[1][2]
Detection Limit 10⁻⁷ to 10⁻⁹ M[2]
Binding Stoichiometry (Probe:Metal) 1:1 or 2:1[1][6]
Binding Constant (Kₐ) 10⁴ to 10⁵ M⁻¹[6]
Protocol 2: Fluorescence Imaging of Intracellular Zn²⁺ and Cd²⁺

This protocol provides a general guideline for visualizing changes in intracellular labile Zn²⁺ and Cd²⁺ pools in living cells.

1. Materials and Reagents:

  • This compound

  • DMSO

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Cell line of interest (e.g., HeLa, PC-3)

  • ZnCl₂ or CdCl₂ (for ion supplementation)

  • A cell-permeable chelator (e.g., TPEN for Zn²⁺, a suitable chelator for Cd²⁺)

  • Confocal laser scanning microscope

2. Cell Culture and Staining:

  • Culture the cells on glass-bottom dishes or chamber slides suitable for microscopy until they reach 60-70% confluency.

  • Prepare a loading solution of this compound (e.g., 5-10 µM) in serum-free cell culture medium from the 1 mM DMSO stock solution.

  • Wash the cells twice with warm PBS.

  • Incubate the cells with the probe loading solution for 15-30 minutes at 37°C in a CO₂ incubator.

  • Wash the cells twice with warm PBS to remove excess probe.

  • Add fresh, pre-warmed cell culture medium to the cells.

3. Fluorescence Imaging:

  • Place the dish or slide on the stage of the confocal microscope.

  • Excite the cells at the predetermined optimal wavelength and collect the emission over the corresponding range.

  • Capture baseline fluorescence images of the cells.

  • To observe an increase in intracellular metal ions, treat the cells with a solution of ZnCl₂ or CdCl₂ (e.g., 10-50 µM) and acquire images over time.

  • To confirm that the fluorescence signal is due to the target metal ion, subsequently treat the cells with a suitable chelator and observe the quenching of the fluorescence.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. In the in vitro titration, the selectivity of the probe is confirmed by testing against a panel of other biologically relevant metal ions. A significant fluorescence enhancement should only be observed with the target ions. For cellular imaging, the use of a specific chelator to reverse the fluorescence signal provides strong evidence that the observed changes are indeed due to fluctuations in the intracellular concentration of the target metal ion.

Conclusion and Future Perspectives

This compound holds significant promise as a "turn-on" fluorescent probe for the detection of Zn²⁺ and Cd²⁺. Its mechanism, rooted in the well-established principles of CHEF and PET inhibition, provides a rational basis for its application. The protocols detailed herein offer a robust framework for researchers to employ this probe in both quantitative in vitro assays and qualitative cellular imaging studies. While the specific photophysical properties of this compound need to be fully characterized, the data from analogous 8-aminoquinoline derivatives strongly support its potential as a valuable tool in chemical biology and beyond. Future work should focus on the synthesis and detailed photophysical characterization of this specific probe to further refine these application protocols.

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (Basel). 2021;21(1):311.
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules. 2020;25(18):4285.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Semantic Scholar.
  • Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. RSC Advances. 2021;11(49):30898-30905.
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA.
  • Recent progress in cadmium fluorescent and colorimetric probes. RSC Publishing.
  • 8-Aminoquinolines have been proven to be potent ionophores, used in many metal-ion chelators, especially for Cu2+, Ni2+, Zn2+ and Cd2+ ions. Arkat USA.
  • This compound. MySkinRecipes.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. National Institutes of Health.
  • 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization. ACS Publications.
  • A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II). PubMed.
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. National Institutes of Health.
  • A Quinoline-Based Ratiometric and Reversible Fluorescent Probe for Cadmium Imaging in Living Cells. PubMed.
  • A Quinoline-Based Ratiometric and Reversible Fluorescent Probe for Cadmium Imaging in Living Cells. J-Stage.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors. 2021;21(1):311.
  • 8-Aminoquinoline-based ratiometric zinc probe: unexpected binding mode and its application in living cells. PubMed.
  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. MDPI.
  • Photophysical properties of 8-hydroxy quinoline. Semantic Scholar.
  • Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. ResearchGate.
  • Fluorescence spectra of 8-hydroxyquinoline derivatives zinc complexes with blue-shifted emission wavelength in MeOH at 2 × 10 ⁻⁵ mol /L. ResearchGate.
  • Synthesis of naphthylimide-quinoline fluorescent probe for the detection of Fe3+ and its application to Hela cells imaging. PubMed.

Sources

Application Notes & Protocols: 8-Aminoquinoline-7-carbaldehyde for Selective Metal Ion Detection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Selective Metal Ion Detection

The precise detection and quantification of metal ions are paramount across a multitude of scientific disciplines, from environmental monitoring and toxicology to cellular biology and pharmaceutical development. Metal ions are fundamental to countless biological processes, yet their dysregulation is implicated in a range of pathologies, including neurodegenerative diseases and cancer.[1] Consequently, the development of robust and selective chemosensors for specific metal ions is an area of intense research. Among the various classes of fluorescent probes, those based on the 8-aminoquinoline scaffold have emerged as particularly promising due to their inherent chelating properties and favorable photophysical characteristics.[2][3][4] This application note provides a comprehensive guide to the use of a specific derivative, 8-aminoquinoline-7-carbaldehyde, as a highly selective "turn-on" fluorescent sensor for metal ions, with a particular focus on zinc (Zn²⁺).

Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)

The sensing mechanism of this compound relies on a phenomenon known as Chelation-Enhanced Fluorescence (CHEF). In its free, unbound state, the fluorescence of the 8-aminoquinoline core is typically quenched. This quenching is often attributed to photoinduced electron transfer (PET) from the nitrogen atom of the amino group to the excited quinoline ring.

Upon the introduction of a target metal ion, such as Zn²⁺, the this compound acts as a bidentate ligand, coordinating with the metal ion through the nitrogen atom of the quinoline ring and the nitrogen atom of the amino group. This chelation event forms a stable complex, which rigidifies the molecular structure and inhibits the PET process. The suppression of this non-radiative decay pathway leads to a significant enhancement of the fluorescence intensity, providing a "turn-on" signal that is directly proportional to the concentration of the metal ion.

CHEF_Mechanism cluster_0 Unbound State (Low Fluorescence) cluster_1 Bound State (High Fluorescence) Probe This compound Complex [Probe-Zn²⁺] Complex Probe->Complex + Zn²⁺ Excitation Excitation (Light Absorption) PET Photoinduced Electron Transfer (PET) (Non-radiative) Quenched Fluorescence Quenching Complex->Probe - Zn²⁺ (e.g., + EDTA) Excitation_Bound Excitation (Light Absorption) Fluorescence Fluorescence Emission (Radiative)

Performance Characteristics

The utility of a chemosensor is defined by several key performance metrics. For 8-aminoquinoline-based sensors, these parameters are critical for assessing their suitability for specific applications.

ParameterTypical ValueSignificance
Selectivity High for Zn²⁺ over other common cations (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cd²⁺, Hg²⁺)Crucial for accurate detection in complex biological or environmental samples where multiple ions are present.[5][6]
Sensitivity (Limit of Detection, LOD) Typically in the nanomolar to low micromolar range (e.g., 2.56 x 10⁻⁷ M)[5]Determines the lowest concentration of the metal ion that can be reliably detected.
Binding Stoichiometry Commonly 1:1 (Probe:Metal Ion)Essential for quantitative analysis and understanding the coordination chemistry.[5][6]
Response Time Rapid (often within seconds to minutes)Allows for real-time monitoring of dynamic changes in metal ion concentration.
Quantum Yield Significant increase upon metal ion bindingA higher quantum yield of the complex results in a brighter fluorescent signal and improved sensitivity.

Experimental Protocols

Part 1: Synthesis of this compound

While this compound is commercially available, its synthesis can be achieved through established organic chemistry protocols.[7][8][9] A common synthetic route involves the formylation of 8-aminoquinoline. For researchers opting for in-house synthesis, a thorough review of the relevant literature is strongly recommended.

Part 2: Preparation of Stock Solutions

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or other suitable organic solvent

  • Deionized water

  • Metal salt solutions (e.g., ZnCl₂, CaCl₂, MgCl₂, etc.) of known concentrations

Procedure:

  • Probe Stock Solution (e.g., 1 mM): Accurately weigh a precise amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution. Store this solution in a dark, airtight container at 4°C.

  • Metal Ion Stock Solutions (e.g., 10 mM): Prepare stock solutions of the various metal salts in deionized water. Ensure the use of high-purity salts and water to avoid contamination.

Part 3: Fluorescence Titration for Metal Ion Detection

This protocol outlines the general procedure for determining the sensor's response to a specific metal ion.

Workflow:

Titration_Workflow A Prepare Probe Solution (e.g., 10 µM in buffer) B Acquire Blank Spectrum (Probe only) A->B C Add Aliquot of Metal Ion Stock B->C D Incubate (if necessary) C->D E Acquire Fluorescence Spectrum D->E F Repeat Steps C-E for a range of concentrations E->F Iterate G Plot Fluorescence Intensity vs. [Metal Ion] F->G

Detailed Steps:

  • Prepare a working solution of the this compound probe (e.g., 10 µM) in a suitable buffer (e.g., HEPES or TRIS) with a controlled pH. The choice of buffer and pH is critical as it can influence the coordination chemistry.

  • Transfer a fixed volume of the probe solution to a quartz cuvette.

  • Place the cuvette in a spectrofluorometer and record the initial fluorescence spectrum. The excitation wavelength should be determined by acquiring an excitation spectrum at the emission maximum.

  • Add a small, precise aliquot of the metal ion stock solution to the cuvette.

  • Mix thoroughly and allow the solution to equilibrate for a specified time (typically 1-5 minutes).

  • Record the fluorescence emission spectrum.

  • Repeat steps 4-6 with increasing concentrations of the metal ion until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

  • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

Part 4: Selectivity and Competition Studies

To validate the selectivity of the sensor, it is crucial to perform competition experiments.

Procedure:

  • Prepare a solution containing the probe and the target metal ion (e.g., Zn²⁺) at a concentration that elicits a strong fluorescence response.

  • To this solution, add aliquots of stock solutions of other potentially interfering metal ions at concentrations significantly higher than that of the target ion.

  • Record the fluorescence spectrum after each addition.

  • A minimal change in fluorescence intensity in the presence of competing ions confirms the high selectivity of the probe for the target metal ion.

Data Analysis and Interpretation

  • Binding Constant (Ka): The association or binding constant can be determined from the fluorescence titration data by fitting it to a suitable binding model, such as the Benesi-Hildebrand equation.[10] A higher Ka value indicates a stronger affinity of the probe for the metal ion.

  • Limit of Detection (LOD): The LOD is typically calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurements and k is the slope of the calibration curve in the linear range.[6][11]

  • Job's Plot: To determine the binding stoichiometry, a Job's plot can be constructed by varying the mole fraction of the metal ion while keeping the total concentration of the probe and metal ion constant. The maximum fluorescence intensity will be observed at the mole fraction corresponding to the stoichiometry of the complex.[5]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Fluorescence Enhancement Incorrect excitation/emission wavelengths. pH of the buffer is not optimal. Degradation of the probe.Determine the optimal wavelengths from excitation and emission scans. Optimize the buffer pH. Prepare a fresh stock solution of the probe.
High Background Fluorescence Impurities in the solvent or reagents. Autofluorescence from the sample matrix.Use high-purity solvents and reagents. Run a blank of the sample matrix without the probe.
Precipitation upon Metal Ion Addition Exceeding the solubility limit of the complex.Work with lower concentrations of the probe and metal ion. Consider using a co-solvent to improve solubility.
Inconsistent Results Fluctuation in temperature. Photobleaching of the probe. Inaccurate pipetting.Maintain a constant temperature during the experiment. Minimize exposure of the sample to the excitation light. Use calibrated micropipettes.

Conclusion

This compound and its derivatives represent a versatile and powerful class of fluorescent chemosensors for the selective detection of metal ions, particularly Zn²⁺.[2][4] Their "turn-on" fluorescence response, high sensitivity, and selectivity make them valuable tools for researchers in various fields. By following the detailed protocols and understanding the underlying principles outlined in these application notes, scientists can effectively utilize these probes to gain critical insights into the roles of metal ions in biological and environmental systems.

References

  • A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+. Analytical Methods.
  • Coakley, M. P. (1964). Absorption Spectral Studies of Complexes of 8-Aminoquinoline with Metal Halides. Applied Spectroscopy.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. MDPI.
  • A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn 2+.
  • Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Csomos, A. et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • This compound. Sigma-Aldrich.
  • 8-Aminoquinoline-7-carboxaldehyde. PubChem.
  • This compound. MySkinRecipes.
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic

Sources

Application Notes and Protocols for 8-Aminoquinoline-7-carbaldehyde as a Fluorescent Zinc Sensor

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Promise of 8-Aminoquinoline-7-carbaldehyde in Zinc Sensing

Zinc is an essential transition metal ion, integral to a myriad of physiological and pathological processes. Its detection and quantification in biological systems are of paramount importance in fields ranging from neurobiology to drug discovery. Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, selectivity, and spatiotemporal resolution. The 8-aminoquinoline scaffold has long been recognized as a privileged structure for the design of zinc sensors, owing to its inherent metal-chelating properties and favorable photophysical characteristics.

This guide focuses on a specific, yet under-documented derivative, This compound (8-AQC-7) . While its direct applications in zinc sensing are not extensively reported in peer-reviewed literature, its structure suggests significant potential as a "turn-on" fluorescent probe. The strategic placement of the amino and carbaldehyde groups at the 8 and 7 positions, respectively, creates a bidentate chelation site perfectly poised to bind Zn²⁺. This binding event is predicted to induce a significant enhancement in fluorescence through a Chelation-Enhanced Fluorescence (CHEF) mechanism.

This document provides a comprehensive overview of the theoretical basis, proposed synthesis, and detailed experimental protocols for utilizing 8-AQC-7 as a selective fluorescent sensor for zinc ions. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Part 1: Scientific Foundation and Sensing Mechanism

The Chelation-Enhanced Fluorescence (CHEF) Principle

The zinc-sensing capability of 8-AQC-7 is predicated on the CHEF phenomenon. In its unbound state, the 8-aminoquinoline core exhibits weak fluorescence. This is often attributed to photoinduced electron transfer (PET) from the lone pair of electrons on the amino group to the excited quinoline fluorophore, which quenches the fluorescence.

Upon the introduction of Zn²⁺, the ion is chelated by the nitrogen of the amino group and the oxygen of the carbaldehyde group. This coordination restricts the rotational freedom of the molecule and, more importantly, engages the lone pair of the amino nitrogen in the coordination bond. This inhibition of the PET process restores the emissive properties of the quinoline fluorophore, resulting in a significant increase in fluorescence intensity—a "turn-on" response.

CHEF_Mechanism cluster_unbound Unbound 8-AQC-7 (Low Fluorescence) cluster_bound Zn²⁺-Bound 8-AQC-7 (High Fluorescence) Unbound 8-AQC-7 PET Photoinduced Electron Transfer (PET) Unbound->PET Excitation (hν) Bound [Zn(8-AQC-7)]²⁺ Unbound->Bound + Zn²⁺ Quenched Fluorescence Quenching PET->Quenched Bound->Unbound - Zn²⁺ (e.g., +EDTA) Inhibition PET Inhibition Bound->Inhibition Excitation (hν) Emission Strong Fluorescence Emission Inhibition->Emission Synthesis_Workflow Start 8-Aminoquinoline Reaction Electrophilic Aromatic Substitution Start->Reaction Vilsmeier Vilsmeier-Haack Reagent (POCl₃, DMF) Vilsmeier->Reaction Hydrolysis Aqueous Workup (Hydrolysis) Reaction->Hydrolysis Purification Column Chromatography (Silica Gel) Hydrolysis->Purification Product This compound Purification->Product Characterization Characterization (NMR, MS, IR) Product->Characterization

Caption: Proposed synthesis workflow for 8-AQC-7.

Protocol 1: Proposed Synthesis of this compound

Materials:

  • 8-Aminoquinoline

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), cool anhydrous DMF to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Reaction with 8-Aminoquinoline: Dissolve 8-aminoquinoline (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[1][2]

Characterization:

The purified product should be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the position of the formyl group.[3]

  • Mass Spectrometry (MS): To verify the molecular weight of the product.[4]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (amine N-H, aldehyde C=O, and C-H stretches).

Part 3: Protocols for Zinc Sensing

Protocol 2: Preparation of Stock Solutions

  • 8-AQC-7 Stock Solution: Prepare a 1 mM stock solution of 8-AQC-7 in spectroscopic grade DMSO or ethanol.[5]

  • Zinc Stock Solution: Prepare a 10 mM stock solution of ZnCl₂ in deionized water.

  • Buffer Solution: Prepare a suitable buffer solution, for example, 10 mM HEPES at pH 7.4, to maintain physiological pH during the experiments.

Protocol 3: Fluorescence Titration for Zinc Detection

This protocol determines the fluorescence response of 8-AQC-7 to increasing concentrations of Zn²⁺.

  • Sample Preparation: In a series of quartz cuvettes, add the appropriate volume of buffer solution.

  • Probe Addition: Add a fixed amount of the 8-AQC-7 stock solution to each cuvette to achieve a final concentration in the low micromolar range (e.g., 10 µM).

  • Zinc Titration: Add increasing volumes of the ZnCl₂ stock solution to the cuvettes to achieve a range of final zinc concentrations (e.g., 0 to 100 µM).

  • Spectroscopic Measurement: Record the fluorescence emission spectrum of each solution using a spectrofluorometer. The excitation wavelength should be determined by running an excitation scan at the peak emission wavelength of the 8-AQC-7-Zn²⁺ complex.

Protocol 4: Determination of Stoichiometry (Job's Plot)

A Job's plot is used to determine the binding stoichiometry between 8-AQC-7 and Zn²⁺.

  • Prepare Equimolar Solutions: Prepare equimolar stock solutions of 8-AQC-7 and ZnCl₂ (e.g., 100 µM) in the chosen buffer.

  • Mix Solutions: In a series of cuvettes, mix the two solutions in varying molar fractions while keeping the total concentration constant. For example, the molar fraction of Zn²⁺ will range from 0 to 1.

  • Measure Fluorescence: Record the fluorescence intensity at the emission maximum for each mixture.

  • Plot Data: Plot the fluorescence intensity as a function of the molar fraction of Zn²⁺. The maximum of the plot will indicate the stoichiometry of the complex. A maximum at 0.5 suggests a 1:1 binding ratio.

Protocol 5: Selectivity Study

This protocol assesses the selectivity of 8-AQC-7 for Zn²⁺ over other biologically relevant metal ions.

  • Prepare Metal Ion Solutions: Prepare stock solutions of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, Cd²⁺, Hg²⁺) at the same concentration as the zinc stock solution.

  • Fluorescence Measurement: In separate cuvettes containing the 8-AQC-7 solution in buffer, add an excess (e.g., 10 equivalents) of each metal ion and record the fluorescence spectrum.

  • Competition Experiment: To the solutions from the previous step, add 1 equivalent of Zn²⁺ and record the fluorescence spectrum again. This will show if other metals interfere with zinc binding.

Part 4: Quantitative Data and Performance Metrics

Due to the lack of specific experimental data for this compound in the literature, the following table provides predicted performance characteristics based on data from structurally similar 8-aminoquinoline-based zinc sensors. These values should be experimentally determined for 8-AQC-7.

ParameterPredicted Value/RangeRationale/Reference
Excitation Wavelength (λex) ~350-380 nmBased on the quinoline fluorophore [6]
Emission Wavelength (λem) - Free ~450-480 nm (Weak)Typical for quenched 8-aminoquinolines
Emission Wavelength (λem) - Zn²⁺ Bound ~480-520 nm (Strong)CHEF-induced emission
Quantum Yield (Φ) - Free < 0.05Efficient PET quenching [7]
Quantum Yield (Φ) - Zn²⁺ Bound 0.2 - 0.6Inhibition of PET restores fluorescence
Limit of Detection (LOD) 10 - 500 nMTypical for sensitive quinoline-based probes [8][9]
Binding Stoichiometry (8-AQC-7:Zn²⁺) 1:1 or 2:1Dependent on the specific coordination geometry

Part 5: Advanced Applications and Protocols

Live-Cell Imaging of Intracellular Zinc

8-AQC-7, with its small size and potential for cell permeability, is a promising candidate for live-cell imaging of labile zinc pools.

Protocol 6: Live-Cell Zinc Imaging

  • Cell Culture: Plate cells (e.g., HeLa or PC-3) on glass-bottom dishes and culture to 70-80% confluency.

  • Probe Loading: Wash the cells with a suitable imaging buffer (e.g., Hanks' Balanced Salt Solution, HBSS). Incubate the cells with a low micromolar concentration of 8-AQC-7 (e.g., 1-5 µM) in the imaging buffer for 15-30 minutes at 37°C.

  • Washing: Wash the cells twice with the imaging buffer to remove excess probe.

  • Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the 8-AQC-7-Zn²⁺ complex.

  • Positive Control: To confirm the probe's response to intracellular zinc, treat the cells with a zinc ionophore (e.g., pyrithione) in the presence of a low concentration of extracellular zinc. This will induce an influx of zinc and a corresponding increase in fluorescence.

  • Negative Control: To chelate intracellular zinc and demonstrate the reversibility of the probe, treat the cells with a membrane-permeable zinc chelator like TPEN. This should result in a decrease in fluorescence.

Conclusion and Future Perspectives

This compound holds considerable promise as a selective, "turn-on" fluorescent sensor for zinc ions. Its straightforward, predictable sensing mechanism and the potential for a robust fluorescence response make it an attractive candidate for further investigation. The protocols outlined in this guide provide a comprehensive framework for its synthesis, characterization, and application in zinc sensing, from basic spectroscopic studies to live-cell imaging.

While the specific performance metrics of 8-AQC-7 require experimental validation, the foundational principles of 8-aminoquinoline chemistry strongly support its utility. Future work should focus on the definitive synthesis and thorough photophysical and analytical characterization of this molecule. Furthermore, derivatization of the carbaldehyde group could open avenues for creating ratiometric sensors or probes targeted to specific cellular organelles, further expanding the toolkit for unraveling the complex roles of zinc in biology and medicine.

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Determination of Fluorescence Quantum Yield of a Fluorophore. (URL: Not available)
  • Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomeriz
  • Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry - PMC. (URL: [Link])
  • New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor - PMC. (URL: [Link])
  • Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indic
  • Vilsmeier-Haack Reaction - NROChemistry. (URL: [Link])
  • MIT Open Access Articles Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. (URL: Not available)
  • Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indic
  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. (URL: [Link])
  • September 10, 1999 16:43 WSPC/147-MPLB 0178 SOLVENT EFFECT ON ABSOLUTE FLUORESCENCE QUANTUM YIELD OF RHODAMINE 6G DETERMINED USI - Purdue College of Engineering. (URL: [Link])
  • Quantum Yield Measurements using the FluoTime 300 - YouTube. (URL: [Link])
  • A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations - Universiti Kebangsaan Malaysia. (URL: [Link])
  • Fluorescent determination of zinc by a quinoline-based chemosensor in aqueous media and zebrafish - PubMed. (URL: [Link])
  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc - PubMed Central. (URL: [Link])
  • Three new turn-on fluorescent sensors for the selective detection of Zn 2+ : Synthesis, properties and DFT studies. (URL: Not available)
  • Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline - PubMed. (URL: [Link])
  • Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Reaction-Based Probes for Imaging Mobile Zinc in Live Cells and Tissues | ACS Sensors. (URL: [Link])
  • Vilsmeier-Haack Reaction Mechanism | Organic Chemistry - YouTube. (URL: [Link])
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - NIH. (URL: [Link])
  • Vilsmeier-Haack Reaction - Chemistry Steps. (URL: [Link])
  • THE MECHANISM OF THE REIMER-TIEMANN REACTION - DTIC. (URL: [Link])
  • 8-Aminoquinoline-7-carboxaldehyde | C10H8N2O | CID 11052098 - PubChem. (URL: [Link])
  • Vilsmeier-Haack reaction Mechanism | Organic Chemistry - YouTube. (URL: [Link])
  • Reimer–Tiemann reaction - Wikipedia. (URL: [Link])
  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling - NIH. (URL: [Link])
  • Vilsmeier–Haack reaction - Wikipedia. (URL: [Link])
  • Reimer–Tiemann reaction | Request PDF. (URL: [Link])
  • CAS 158753-17-4 | this compound | MFCD11110554. (URL: Not available)
  • A highly selective and ratiometric fluorescent sensor for relay recognition of zinc(ii) and sulfide ions based on modulation of excited-state intramolecular proton transfer - RSC Publishing. (URL: [Link])
  • Purification of Quinoline - Chempedia - LookChem. (URL: [Link])
  • Highly Sensitive and Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions in Aqueous Media | Organic Letters - ACS Public
  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit. (URL: [Link])
  • MICA: Defining the two-step relay mechanism of action of the 8-aminoquinolines: A precondition for optimal combination therapies for relapse malaria - MESA. (URL: [Link])
  • 8-Aminoquinoline - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])
  • 8-Aminoquinoline | C9H8N2 | MD Topology | NMR | X-Ray. (URL: Not available)
  • Reimer-Tiemann Reaction || Formylation & Carboxylation || Mechanism || By Sunil Gaur Sir. (URL: [Link])

Sources

Application Notes & Protocols: Schiff Base Derivatives of 8-Aminoquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 8-Aminoquinoline-7-carbaldehyde Schiff Bases

The 8-aminoquinoline scaffold is a "privileged structure" in medicinal chemistry, most famously represented by the antimalarial drug primaquine.[1][2][3] Its derivatives are cornerstones in the development of therapeutic agents, exhibiting a vast range of biological activities including antimalarial, anticancer, and antimicrobial properties.[1][4][5] The introduction of a Schiff base (azomethine or imine) linkage, formed through the condensation of a primary amine with an aldehyde, imparts significant structural flexibility and electronic properties to the molecule. This modification often enhances the compound's biological efficacy and coordinating capabilities.[6][7]

This guide focuses on the Schiff base derivatives of a specific, highly functionalized precursor: this compound (CAS 158753-17-4).[8][9] The strategic placement of the aldehyde at the C-7 position, adjacent to the C-8 amino group, creates a unique chelating environment. This arrangement makes these Schiff base derivatives exceptionally potent ligands for metal ions, opening up diverse applications in chemosensing, catalysis, and the development of novel metallodrugs.[10][11]

These application notes provide a comprehensive framework for researchers, chemists, and drug development professionals, detailing the synthesis, characterization, and potential applications of this promising class of compounds. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices to ensure reproducibility and scientific rigor.

Synthesis Pathway: From Precursor to Final Product

The synthesis of these derivatives is a two-stage process: first, the preparation of the key building block, this compound, followed by the Schiff base condensation reaction.

Synthesis_Workflow cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Schiff Base Formation cluster_2 Part 3: Validation Quinoline 8-Aminoquinoline (Starting Material) Formylation Formylation Reaction (e.g., Duff or Vilsmeier-Haack) Quinoline->Formylation Precursor This compound (Key Intermediate) Formylation->Precursor Condensation Schiff Base Condensation (Reflux in Ethanol) Precursor->Condensation PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Condensation CrudeProduct Crude Schiff Base Condensation->CrudeProduct Purification Purification (Recrystallization/Chromatography) CrudeProduct->Purification FinalProduct Pure Schiff Base Derivative Purification->FinalProduct Characterization Structural Characterization (FT-IR, NMR, MS) FinalProduct->Characterization

Caption: Overall workflow for the synthesis and validation of Schiff base derivatives.

Protocol: Synthesis of the Precursor, this compound

The introduction of a formyl (-CHO) group at the C-7 position of 8-aminoquinoline is a critical step. While various formylation methods exist, the Duff reaction or Vilsmeier-Haack reaction are commonly employed for electron-rich aromatic systems.[12] The following is a generalized protocol based on these established methods.

Materials:

  • 8-Aminoquinoline

  • Hexamethylenetetramine (HMTA)

  • Glacial Acetic Acid or Trifluoroacetic Acid

  • Hydrochloric Acid (HCl)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 8-aminoquinoline (1 equivalent) in glacial acetic acid.

  • Addition of Reagent: Add hexamethylenetetramine (HMTA, ~2 equivalents) portion-wise to the solution while stirring. The use of HMTA is characteristic of the Duff reaction, which works well for activating the ortho position to the amino group.

  • Reflux: Heat the reaction mixture to reflux (typically 100-120 °C) for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Scientific Rationale: Heating provides the necessary activation energy for the reaction. The prolonged time ensures the reaction proceeds to completion.

  • Hydrolysis: After cooling to room temperature, add an aqueous solution of HCl (e.g., 3M) and heat the mixture for an additional 1-2 hours. This step hydrolyzes the intermediate formed to release the aldehyde.

  • Work-up and Extraction: Cool the mixture and neutralize it carefully with a saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography (silica gel, using a hexane:ethyl acetate gradient) or recrystallization to yield pure this compound.

Protocol: General Synthesis of Schiff Base Derivatives

The condensation of the aldehyde with a primary amine is a robust and high-yielding reaction.[7][13]

Caption: General reaction scheme for Schiff base formation.

Materials:

  • This compound

  • Substituted primary amine (e.g., aniline, benzylamine, amino acids)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

Protocol:

  • Dissolution: Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

  • Amine Addition: To this solution, add an equimolar amount (1 equivalent) of the desired primary amine.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

    • Scientific Rationale: The acid catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Reflux: Reflux the reaction mixture for 2-6 hours. Monitor the reaction's completion via TLC. A new spot corresponding to the Schiff base should appear, and the starting material spots should diminish.

  • Isolation: Upon completion, reduce the volume of the solvent using a rotary evaporator and cool the mixture in an ice bath. The precipitated solid product is the Schiff base derivative.

  • Purification: Filter the solid product, wash it with cold ethanol to remove unreacted starting materials, and dry it in a vacuum oven. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

Parameter Condition Rationale
Solvent Ethanol/MethanolGood solubility for reactants; easily removed.
Temperature Reflux (78 °C for EtOH)Provides sufficient energy for the dehydration step.
Catalyst Glacial Acetic AcidSpeeds up the reaction by activating the carbonyl group.
Reaction Time 2-6 hoursVaries depending on the reactivity of the primary amine.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized Schiff bases is paramount. A combination of spectroscopic methods should be employed.

Fourier-Transform Infrared (FT-IR) Spectroscopy

This is the primary method for confirming the formation of the imine bond.

  • Key Observation: Look for the appearance of a sharp, medium-intensity absorption band in the 1600-1650 cm⁻¹ region, which is characteristic of the C=N (imine) stretching vibration.

  • Validation: Concurrently, confirm the disappearance of the C=O stretching band from the aldehyde (around 1670-1700 cm⁻¹) and the N-H bending vibrations from the primary amine (around 1590-1650 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information.

  • ¹H NMR: The most diagnostic signal is the proton of the azomethine group (H-C=N) , which appears as a singlet in the downfield region of δ 8.0-10.0 ppm .[7] The exact chemical shift depends on the electronic environment. The disappearance of the aldehyde proton signal (typically δ 9.5-10.5 ppm) further confirms the reaction.

  • ¹³C NMR: The carbon of the azomethine group (C=N) will appear in the δ 145-165 ppm range.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound.

  • Technique: Electrospray Ionization (ESI-MS) is commonly used.

  • Observation: Look for the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺, which should correspond to the calculated molecular weight of the target Schiff base derivative.

Derivative Example Key FT-IR (C=N, cm⁻¹) Key ¹H NMR (CH=N, ppm) Expected [M+H]⁺ (m/z)
N-(quinolin-8-yl)methanimine~1625~8.5246.10
N-(phenyl)-1-(8-aminoquinolin-7-yl)methanimine~1630~8.9248.11
N-(4-methoxyphenyl)-1-(8-aminoquinolin-7-yl)methanimine~1628~8.8278.12

Applications and Protocols

The unique structure of these Schiff bases makes them suitable for a wide array of applications. The presence of multiple nitrogen atoms (quinoline ring, C-8 amino, and imine) creates a powerful chelating site for metal ions.

Caption: Chelation of a metal ion (Mⁿ⁺) by the Schiff base ligand.

Medicinal Chemistry
  • Antimicrobial Agents: The quinoline core is known for its antibacterial and antifungal properties.[4][5] The imine group can enhance this activity. These derivatives are excellent candidates for screening against pathogenic bacteria and fungi.

  • Anticancer Agents: Many quinoline derivatives have shown potent cytotoxic activity against various cancer cell lines.[1][4] The mechanism often involves DNA intercalation or inhibition of key enzymes like topoisomerase.

  • Antimalarial Drugs: Building upon the 8-aminoquinoline heritage of primaquine and tafenoquine, these new derivatives could be investigated for activity against different stages of the Plasmodium parasite's lifecycle.[2][14][15]

Protocol: In Vitro Antibacterial Screening (MIC Determination)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized Schiff base derivatives (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Bacterial Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the Schiff base compounds. Start with a high concentration (e.g., 256 µg/mL) and dilute down the plate.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed. This can be confirmed by reading the optical density (OD) at 600 nm.

Metal Ion Sensing

The distinct chromophoric nature of the quinoline and imine groups means that metal ion binding can induce a significant and often visible color change or a shift in the UV-Visible absorption spectrum. This makes them excellent candidates for colorimetric sensors for ions like Cu²⁺, Zn²⁺, or Fe³⁺.[10]

Conclusion

The Schiff base derivatives of this compound represent a versatile and highly promising class of compounds. Their synthesis is straightforward, relying on the robust Schiff base condensation reaction. The strategic positioning of the chelating groups imparts unique properties that are highly valuable in medicinal chemistry for developing new antimicrobial and anticancer agents, and in analytical chemistry for creating novel chemosensors. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and unlock the full potential of these fascinating molecules.

References

  • BenchChem. (2025). Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications.
  • Majumdar, D., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Heliyon, 10(15), e35591.
  • Majumdar, D., et al. (n.d.). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Semantic Scholar.
  • Battin, S. N., et al. (n.d.). Synthesis, Spectral, Antibacterial, Antifungal and Anticancer activity Studies of Schiff bases Derived from O-Vanillin and Aminoquinolines. Asian Journal of Research in Chemistry.
  • Majumdar, D., et al. (2024). (PDF) 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. ResearchGate.
  • (n.d.). Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents | Request PDF. ResearchGate.
  • (n.d.). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline.
  • Siodłak, D., et al. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.
  • Majumdar, D., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. PubMed Central.
  • Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4).
  • Wikipedia. (n.d.). 8-Aminoquinoline.
  • Shiraki, H., et al. (n.d.). Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. Journal of Medicinal Chemistry - ACS Publications.
  • (2016). Synthesis, Characterization and Antibacterial Activities of Mixed Ligand Complexes of Symmetrical Schiff Base and 8-Hydroxyquinoline with Zn(II), Cd(II) and Hg(II). Scholars Middle East Publishers.
  • Csomos, A., et al. (n.d.). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA.
  • (n.d.). 8 aminoquinolines. Slideshare.
  • (n.d.). Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. BEPLS.
  • El-Halim, H. F. A., et al. (2018). Antimicrobial and anticancer activities of Schiff base ligand and its transition metal mixed ligand complexes with heterocyclic base. Semantic Scholar.
  • (n.d.). Transformations of Schiff Bases Derived from Quinoline-8-carbaldehyde. Synthesis of C-8 Substituted Quinolines | Request PDF. ResearchGate.
  • Turan, N., & Buldurun, K. (2018). Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions: Catalytic activity of ruthenium(II) complex. European Journal of Chemistry.
  • MySkinRecipes. (n.d.). This compound.
  • (n.d.). SYNTHESIS, CHARACTERISATION AND BIOLOGICAL ACTIVITY STUDIES OF ORGANO-BRIDGED METAL SCHIFF BASE COMPLEXES WITH QUINOXALINE DERIV.
  • (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.
  • PrepChem.com. (n.d.). Preparation of 8-aminoquinoline.
  • National Center for Biotechnology Information. (n.d.). 8-Aminoquinoline-7-carboxaldehyde. PubChem.

Sources

Application Notes and Protocols for the Use of 8-Aminoquinoline-7-carbaldehyde as a Fluorescent Sensor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 8-Aminoquinoline-7-carbaldehyde in Chemical Sensing

8-Aminoquinoline and its derivatives have emerged as a significant class of fluorophores in the development of chemical sensors.[1][2] Their inherent properties, such as high affinity for metal ions, excellent stability, and good membrane permeability, make them ideal candidates for detecting a variety of analytes in both environmental and biological systems.[1][2] this compound, the subject of this guide, is a key building block in this family, possessing a reactive aldehyde group that can be further modified to create more complex and selective sensors.[3][4] However, the parent molecule itself exhibits interesting sensing capabilities due to the presence of the chelating 8-aminoquinoline moiety.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a fluorescent sensor. We will delve into the fundamental sensing mechanism, provide a detailed, field-proven protocol for a representative application—the detection of zinc ions (Zn²⁺)—and present a comparative analysis of the performance of related 8-aminoquinoline-based sensors.

Underlying Sensing Mechanism: A Tale of Chelation and Fluorescence Enhancement

The fluorescence sensing mechanism of this compound and its derivatives is primarily based on the principle of chelation-enhanced fluorescence (CHEF). In its free state, the fluorescence of the 8-aminoquinoline moiety is often quenched. This quenching can occur through various processes, including photoinduced electron transfer (PET) from the electron-rich amino group to the excited quinoline ring.

Upon the introduction of a target analyte, such as a metal ion (e.g., Zn²⁺), the 8-amino and quinoline nitrogen atoms act as a bidentate ligand, forming a stable chelate complex with the ion.[1] This binding event restricts the rotational freedom of the molecule and, more importantly, inhibits the PET process. The suppression of this non-radiative decay pathway leads to a significant increase in the fluorescence quantum yield, resulting in a "turn-on" fluorescent signal that can be readily measured.[5] The aldehyde group at the 7-position can further influence the electronic properties of the quinoline ring system, potentially modulating the sensor's selectivity and sensitivity. The interaction between the amine and carbonyl groups of different molecules can be a basis for sensing.[6]

Detailed Protocol: Fluorometric Detection of Zn²⁺ using this compound

This protocol provides a step-by-step methodology for the sensitive detection of Zn²⁺ in an aqueous-methanolic solution using this compound. The procedure is designed to be self-validating by including controls and a systematic titration.

I. Materials and Reagents
  • This compound (Purity ≥ 95%)

  • Methanol (MeOH), spectroscopic grade

  • Deionized water (H₂O)

  • Zinc Chloride (ZnCl₂), anhydrous

  • Other metal chloride salts for selectivity studies (e.g., CdCl₂, CuCl₂, NiCl₂, CoCl₂, HgCl₂, PbCl₂, AlCl₃)

  • EDTA (Ethylenediaminetetraacetic acid) disodium salt dihydrate

  • HEPES buffer (pH 7.4)[7]

  • Volumetric flasks, micropipettes, and quartz cuvettes

II. Preparation of Stock Solutions
  • Sensor Stock Solution (1 mM): Accurately weigh 1.722 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask. This will be your primary sensor stock solution. Note: Store this solution in a dark place at 2-8°C to prevent degradation.[8]

  • Analyte Stock Solution (10 mM Zn²⁺): Accurately weigh 13.63 mg of anhydrous ZnCl₂ and dissolve it in 10 mL of deionized water in a volumetric flask.

  • Interfering Ion Stock Solutions (10 mM): Prepare stock solutions of other metal chlorides in deionized water at the same concentration as the Zn²⁺ stock solution.

  • EDTA Stock Solution (100 mM): Prepare a 100 mM stock solution of EDTA in deionized water.

III. Experimental Workflow for Fluorescence Measurements

The following workflow outlines the process from sample preparation to data analysis for determining the sensor's response to Zn²⁺.

Caption: Experimental workflow for Zn²⁺ detection.

IV. Step-by-Step Protocol
  • Instrument Setup:

    • Turn on the fluorescence spectrophotometer and allow the lamp to stabilize.

    • Set the excitation wavelength. A typical starting point for 8-aminoquinoline derivatives is around 360-380 nm. An initial excitation/emission scan of the free sensor is recommended to determine the optimal wavelengths.

    • Set the emission range to be recorded (e.g., 400-600 nm).

    • Set the excitation and emission slit widths to an appropriate value (e.g., 5 nm).

  • Fluorescence Titration:

    • Prepare a working solution of the sensor. For example, add 90 µL of the 1 mM sensor stock solution to a vial and dilute with a methanol/water mixture (e.g., 1:1 v/v, buffered with HEPES to pH 7.4) to a final volume of 3 mL, resulting in a 30 µM sensor solution.[9]

    • Transfer the solution to a quartz cuvette and record its fluorescence spectrum. This is the baseline reading (0 equivalents of Zn²⁺).

    • Sequentially add small aliquots (e.g., 1-10 µL) of the 10 mM Zn²⁺ stock solution to the cuvette.

    • After each addition, gently mix the solution by inverting the cuvette and allow it to equilibrate for a few seconds before recording the fluorescence spectrum.[9]

    • Continue this process until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Selectivity Study:

    • To assess the selectivity of the sensor, prepare identical 30 µM sensor solutions.

    • To each solution, add a significant excess (e.g., 10 equivalents) of the different metal ion stock solutions (Zn²⁺, Cd²⁺, Cu²⁺, etc.).

    • Record the fluorescence spectrum for each sample and compare the intensity changes.

  • Reversibility Test:

    • To the sensor solution containing Zn²⁺ (after the fluorescence has reached its maximum), add an excess of the EDTA stock solution.

    • Record the fluorescence spectrum. A decrease in fluorescence intensity back towards the baseline indicates that the binding is reversible.

V. Data Analysis
  • Titration Curve: Plot the fluorescence intensity at the emission maximum as a function of the Zn²⁺ concentration.

  • Limit of Detection (LOD): The LOD can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank (the sensor solution without Zn²⁺) and k is the slope of the linear portion of the titration curve at low Zn²⁺ concentrations.

  • Binding Stoichiometry (Job's Plot): To determine the binding ratio between the sensor and Zn²⁺, prepare a series of solutions with varying mole fractions of the sensor and Zn²⁺, while keeping the total concentration constant.[9] Plot the fluorescence intensity against the mole fraction of the sensor. The maximum of the plot will indicate the stoichiometry of the complex.

Performance Characteristics of 8-Aminoquinoline-Based Sensors

The following table summarizes the performance of various sensors based on the 8-aminoquinoline scaffold for the detection of different metal ions. This provides a comparative benchmark for the expected performance.

Sensor DerivativeAnalyteDetection MethodLimit of Detection (LOD)Solvent/MediumReference
(E)-2-methyl-5-(naphthalen-1-yldiazenyl)quinolin-8-olCd²⁺Colorimetric26.19 nM-[10]
8-aminoquinoline with benzimidazole moietyZn²⁺Fluorescence0.176 µMMethanol[9]
8-hydroxylquinoline-benzothiazole conjugateCd²⁺Fluorescence0.1 µM30% aqueous methanol
A highly selective “turn-on” fluorescent chemosensorZn²⁺Fluorescence0.256 µMCH₃OH–H₂O solution
Schiff Base Probe (ABJ-MS)Al³⁺Fluorescence0.907 µMDMSO/H₂O (4:1)[11]
Schiff Base Probe (ABJ-MS)Fe³⁺Fluorescence0.269 µMDMSO/H₂O (4:1)[11]

Trustworthiness and Self-Validation

The protocol described above incorporates several features to ensure the trustworthiness of the results:

  • Systematic Titration: By gradually increasing the analyte concentration, a clear dose-response curve is generated, validating the sensor's responsiveness.

  • Selectivity Panel: Testing against a panel of other relevant metal ions is crucial to establish the sensor's specificity for the target analyte.

  • Reversibility Test: The use of a strong chelator like EDTA to reverse the binding demonstrates the specific nature of the sensor-analyte interaction.

By following these steps, researchers can confidently assess the performance of this compound as a fluorescent sensor for their specific application.

Conclusion

This compound represents a versatile and accessible platform for the development and application of fluorescent chemosensors. Its straightforward sensing mechanism, coupled with the potential for high sensitivity and selectivity, makes it a valuable tool for researchers in chemistry, biology, and materials science. The detailed protocol provided herein offers a robust starting point for the reliable detection of metal ions, with the inherent flexibility to be adapted for other analytes and sample matrices.

References

  • Nor, N. M., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Source URL not available in search results]
  • Nor, N. M., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Source URL not available in search results]
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • Analytical Methods. (n.d.). Paper-based colorimetric chemosensor for highly sensitive and selective detection of Cd2+ in water and food samples. RSC Publishing. [Link]
  • Nor, N. M., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. [Source URL not available in search results]
  • Taylor & Francis Online. (n.d.). 8-aminoquinoline – Knowledge and References. [Link]
  • Chen, H., et al. (1998). An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. Journal of Chemical Research, Synopses. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • MDPI. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 8-Aminoquinoline-7-carboxaldehyde. PubChem. [Link]
  • MySkinRecipes. (n.d.). This compound. [Link]
  • Analytical Methods. (n.d.). A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+. RSC Publishing. [Link]
  • Arkat USA. (n.d.). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. [Link]
  • National Center for Biotechnology Information. (n.d.). Protocol for measuring labile cytosolic Zn2+ using an in situ calibration of a genetically encoded FRET sensor. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging. PubMed. [Link]
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Analyst. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.). A Simple Schiff Base Probe for Quintuplicate-Metal Analytes with Four Emission-Wavelength Responses. PubMed Central. [Link]
  • National Center for Biotechnology Information. (n.d.).
  • RSC Publishing. (n.d.). MIL-88B(Fe)-NH2: an amine-functionalized metal–organic framework for application in a sensitive electrochemical sensor for Cd2+, Pb2+, and Cu2+ ion detection. [Link]
  • Journal of Materials Chemistry C. (n.d.). Dicyanovinyl-based fluorescent sensors for dual mechanism amine sensing. RSC Publishing. [Link]

Sources

Application Notes and Protocols: 8-Aminoquinoline-7-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Scaffold

8-Aminoquinoline-7-carbaldehyde (8-AQ-7-CHO) is a highly valuable and versatile building block in modern organic synthesis. Its structure, featuring a rigid quinoline core functionalized with both a nucleophilic primary amine at the C8 position and an electrophilic aldehyde at the C7 position, offers a unique platform for constructing complex molecular architectures. This bifunctional nature allows for a diverse range of chemical transformations, making it a prized precursor in medicinal chemistry, materials science, and catalysis.

Researchers in drug discovery have leveraged the 8-aminoquinoline scaffold for its inherent biological activities, including potent antimalarial, antimicrobial, and anticancer properties[1]. The aldehyde group serves as a convenient handle for derivatization, enabling the synthesis of extensive compound libraries for structure-activity relationship (SAR) studies. Furthermore, 8-AQ-7-CHO is a key component in the design of sophisticated chemosensors and bifunctional organocatalysts, where its distinct electronic and steric properties can be finely tuned.[2]

This guide provides an in-depth look at the core applications of 8-AQ-7-CHO, complete with detailed, field-proven protocols to empower researchers in their synthetic endeavors.

Section 1: Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and safety requirements is paramount for successful and safe experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₀H₈N₂O[3]
Molecular Weight 172.19 g/mol [4]
Appearance Orange-red crystalline solid
Melting Point 189-191 °C
Solubility Sparingly soluble in water; readily soluble in DMSO, methanol, ethanol
CAS Number 158753-17-4[3][4][5]

Handling and Safety:

This compound should be handled with care in a well-ventilated fume hood. It presents moderate acute toxicity and may cause skin, eye, and respiratory irritation[6]. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is required. The compound is light-sensitive and should be stored in amber vials under an inert atmosphere at 2-8 °C to prevent degradation.

Section 2: Core Reactivity: The Power of Imine Formation

The most fundamental and widely exploited reaction of 8-AQ-7-CHO is the condensation of its aldehyde group with primary amines to form Schiff bases (or imines). This reaction is a cornerstone of its synthetic utility.

Mechanism Insight: The reaction proceeds via nucleophilic attack of a primary amine on the electrophilic carbonyl carbon of the aldehyde. This forms an unstable carbinolamine intermediate, which then undergoes acid- or base-catalyzed dehydration to yield the stable C=N double bond of the imine[7]. The reversibility of this reaction is often managed by removing water from the reaction medium to drive the equilibrium towards the product.

Caption: Mechanism of Schiff base formation from 8-AQ-7-CHO.

Section 3: Key Applications and Experimental Protocols

Synthesis of Heterocyclic Scaffolds via Schiff Base Formation

Application Note: Schiff bases derived from 8-AQ-7-CHO are not merely final products but are pivotal intermediates for creating complex heterocyclic systems. The resulting imine nitrogen and the quinoline nitrogen at position 1 create a powerful bidentate chelation site, making these molecules excellent ligands for transition metal complexes used in catalysis and materials science[8][9].

Protocol 1: General Procedure for Schiff Base Synthesis

This protocol describes the condensation of 8-AQ-7-CHO with a generic primary amine to yield the corresponding Schiff base.

  • Materials:

    • This compound (1.0 equiv)

    • Substituted primary amine (1.0-1.1 equiv)

    • Anhydrous Methanol or Ethanol

    • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a round-bottom flask, add this compound (e.g., 172 mg, 1.0 mmol) and dissolve it in anhydrous methanol (15-20 mL).

    • Add the primary amine (1.0 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst. The use of a mild acid catalyst is crucial as strong acids will protonate the starting amine, rendering it non-nucleophilic[7].

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C for methanol) for 2-4 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The formation of the more conjugated, often colorful, Schiff base product can be visualized against the starting materials.

    • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold methanol to remove unreacted starting materials.

    • Dry the product under vacuum to yield the pure Schiff base. Further purification can be achieved by recrystallization if necessary.

Protocol1_Workflow A 1. Dissolve 8-AQ-7-CHO in Methanol B 2. Add Primary Amine & Acetic Acid (cat.) A->B C 3. Heat to Reflux (2-4 hours) B->C D 4. Monitor by TLC C->D E 5. Cool to Room Temp. & Precipitate Product D->E F 6. Isolate by Filtration & Wash E->F G 7. Dry Under Vacuum F->G Chemosensor_Principle cluster_1 Fluorescent Chemosensing of Biothiols Initial 8-AQ-7-CHO (Low Fluorescence) Analyte + Biothiol (GSH) Final Imine Product (High Fluorescence) Initial->Final Imine Formation

Sources

A Comprehensive Guide to the Medicinal Chemistry of 8-Aminoquinoline Derivatives: Synthesis, Applications, and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 8-Aminoquinoline

The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and privileged structure.[1] This bicyclic aromatic amine has given rise to a diverse class of therapeutic agents with a broad spectrum of biological activities.[1] From their historic and pivotal role as potent antimalarial drugs to their emerging applications in oncology and the treatment of neurodegenerative disorders, 8-aminoquinoline derivatives continue to be a fertile ground for drug discovery and development.[1][2]

This technical guide offers an in-depth exploration of the synthesis, biological activities, and mechanisms of action of these multifaceted compounds. Designed for researchers, scientists, and drug development professionals, this document provides not only a review of the field but also detailed, field-proven protocols for the synthesis and evaluation of novel 8-aminoquinoline derivatives.

Part 1: Synthetic Strategies for 8-Aminoquinoline Derivatives

The successful development of novel 8-aminoquinoline-based therapeutics hinges on robust and flexible synthetic methodologies. Both classical and modern synthetic routes are employed to generate diverse libraries of these compounds for biological screening.

Classical Synthetic Routes

The foundational synthesis of the 8-aminoquinoline core often begins with the nitration of quinoline. This reaction yields a mixture of 5-nitro and 8-nitroquinoline, which can be separated, followed by the reduction of the 8-nitro group to afford 8-aminoquinoline.[1][3] An alternative classical approach is the amination of 8-chloroquinoline.[1]

For the construction of the quinoline ring system itself, the Skraup synthesis is a well-established method, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[1] To create substituted 8-aminoquinolines, a substituted o-phenylenediamine can be used as the starting material.[1]

Modern Synthetic Methodologies

Contemporary synthetic approaches offer greater efficiency, regioselectivity, and functional group tolerance. Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for introducing diverse amino side chains at the 8-position of a pre-functionalized quinoline core, often with high yields.[1]

Experimental Protocol: Synthesis of Primaquine

Primaquine, a prototypical 8-aminoquinoline antimalarial, is synthesized in a multi-step process.[1][4] This protocol outlines the key steps for its laboratory-scale synthesis.

Causality Behind Experimental Choices: This multi-step synthesis is designed to build the final molecule by first preparing the two key fragments—the quinoline core and the alkylamino side chain—and then coupling them. This modular approach allows for the synthesis of various analogs by simply modifying either of the initial fragments.

Protocol 1: Synthesis of Primaquine [1][4]

Step I: Preparation of 1-phthalimido-4-bromopentane (Side Chain)

  • React 1,4-dibromopentane with potassium phthalimide in a suitable solvent like dimethylformamide (DMF).

  • Heat the reaction mixture to drive the nucleophilic substitution.

  • Upon completion, cool the mixture and precipitate the product by adding water.

  • Filter and purify the crude product by recrystallization.

Step II: Synthesis of 8-amino-6-methoxyquinoline (Quinoline Core)

  • This core structure can be synthesized via the Skraup reaction using 4-methoxy-2-nitroaniline as the starting material.

  • The nitro group is then reduced to an amine using a reducing agent like tin(II) chloride or catalytic hydrogenation.

Step III: Condensation of the Core and Side Chain

  • Condense the 1-phthalimido-4-bromopentane from Step I with 8-amino-6-methoxyquinoline from Step II in the presence of a base (e.g., sodium carbonate) and a high-boiling point solvent.

  • Follow the condensation with hydrazinolysis to remove the phthalimide protecting group, yielding primaquine.

  • Purify the final product by column chromatography.

Part 2: Applications in Medicinal Chemistry

The unique chemical properties of the 8-aminoquinoline scaffold have led to its exploration in a wide range of therapeutic areas.

Antimalarial Applications

The most well-known application of 8-aminoquinolines is in the treatment of malaria.[1] Primaquine and the more recently approved tafenoquine are crucial for the radical cure of relapsing malaria caused by Plasmodium vivax and P. ovale.[5][6] Their unique ability to target the dormant liver-stage hypnozoites makes them indispensable for malaria eradication efforts.[6]

Mechanism of Action: 8-aminoquinolines are prodrugs that require metabolic activation by host enzymes, primarily cytochrome P450 2D6 (CYP2D6), to generate their active metabolites.[6] These redox-active metabolites generate significant amounts of reactive oxygen species (ROS), which induce oxidative stress and disrupt essential cellular processes within the parasite, leading to its death.[4][5][6]

G cluster_host Host Hepatocyte cluster_parasite Malaria Parasite 8-AQ_Prodrug 8-Aminoquinoline (Prodrug) CYP2D6 CYP2D6 Metabolism 8-AQ_Prodrug->CYP2D6 Active_Metabolites Active Metabolites (Redox-active) ROS Reactive Oxygen Species (ROS) Active_Metabolites->ROS Generates CYP2D6->Active_Metabolites Parasite_Death Parasite Death ROS->Parasite_Death

Caption: Proposed mechanism of action for 8-aminoquinoline antimalarials.

Protocol 2: In Vitro Heme Detoxification Assay [2]

Causality Behind Experimental Choices: This assay mimics a key survival mechanism of the malaria parasite, which involves detoxifying free heme released during hemoglobin digestion by polymerizing it into hemozoin. Compounds that inhibit this process are potential antimalarials. Radiolabeled hemin is used for sensitive quantification of inhibition.

Materials:

  • Hemin chloride

  • Sodium acetate buffer (pH 4.8)

  • Test compound (8-aminoquinoline derivative)

  • ¹⁴C-hemin (radiolabeled)

  • Sodium dodecyl sulfate (SDS)

  • Tris-HCl buffer

  • Scintillation fluid and counter

Procedure:

  • In a microcentrifuge tube, incubate hemin, ¹⁴C-hemin, and the test compound at various concentrations in sodium acetate buffer.

  • Incubate the mixture at 37°C overnight to allow for hemozoin formation.

  • Terminate the reaction and wash away unreacted hemin using SDS and Tris-HCl buffer through repeated centrifugation and resuspension steps.

  • After the final wash, add scintillation fluid to the pellet (containing the formed ¹⁴C-hemozoin).

  • Quantify the radioactivity using a scintillation counter. A decrease in radioactivity compared to the untreated control indicates inhibition of heme detoxification.

Anticancer Applications

Emerging evidence highlights the significant anticancer properties of 8-aminoquinoline derivatives.[1] Numerous studies have demonstrated their potent cytotoxic activity against a range of cancer cell lines.[5]

Mechanism of Action: The anticancer effects of 8-aminoquinolines are multifactorial and include the inhibition of topoisomerase IIα, an enzyme critical for DNA replication, and the modulation of key signaling pathways like PI3K/Akt/mTOR, which is often dysregulated in cancer.[5] Some derivatives also induce apoptosis and cell cycle arrest.[2]

G 8-AQ 8-Aminoquinoline Derivative PI3K PI3K 8-AQ->PI3K Inhibits Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 8-aminoquinoline derivatives.

Protocol 3: In Vitro Cytotoxicity (MTT Assay) [2]

Causality Behind Experimental Choices: The MTT assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. DMSO is used to solubilize these water-insoluble formazan crystals for spectrophotometric analysis.

Materials:

  • Cancer cell lines (e.g., A549, MDA-MB-231)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • 8-aminoquinoline derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the 8-aminoquinoline derivative (typically in a serial dilution) for 72 hours.[2] Include a vehicle control (e.g., DMSO) and a no-cell control.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Neuroprotective Applications

8-aminoquinoline derivatives are gaining attention for their potential in treating neurodegenerative diseases like Alzheimer's.[2][7] Their neuroprotective effects are attributed to a combination of mechanisms.

Mechanism of Action: These compounds can act as metal ion chelators, sequestering excess metal ions like copper and zinc that are implicated in oxidative stress and amyloid-beta (Aβ) aggregation.[7][8] Additionally, some derivatives can activate protective signaling pathways. For example, certain 8-aminoquinoline-uracil copper complexes have been shown to upregulate the SIRT1/FOXO3a signaling pathway, which promotes the expression of antioxidant genes and enhances neuronal survival.[2][9]

G 8-AQ 8-Aminoquinoline Derivative SIRT1 SIRT1 8-AQ->SIRT1 Activates FOXO3a FOXO3a SIRT1->FOXO3a Deacetylates Antioxidant_Genes Antioxidant Gene Expression FOXO3a->Antioxidant_Genes Promotes Oxidative_Stress Oxidative Stress Antioxidant_Genes->Oxidative_Stress Reduces Neuronal_Survival Neuronal Survival Oxidative_Stress->Neuronal_Survival Inhibits

Sources

Application Notes & Protocols: 8-Aminoquinoline-7-carbaldehyde as a Premier Building Block for Fluorescent Chemosensors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 8-aminoquinoline scaffold is a privileged fluorophore in the design of chemosensors, prized for its inherent fluorescence, high affinity for metal ions, and excellent membrane permeability.[1][2] The introduction of a carbaldehyde group at the 7-position creates 8-aminoquinoline-7-carbaldehyde, a versatile and powerful building block. This aldehyde functionality serves as a reactive handle for the straightforward synthesis of more complex sensor molecules, typically through Schiff base condensation.[3][4] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the development of "turn-on" fluorescent chemosensors, with a particular focus on the detection of biologically and environmentally significant metal ions like zinc (Zn²⁺) and aluminum (Al³⁺).[5][6] We present the core design principles, detailed synthesis protocols for the building block and a representative sensor, and a comprehensive protocol for analyte detection and characterization.

Introduction: The Strategic Advantage of this compound

The rational design of chemosensors hinges on the selection of a core structure that possesses both a signaling unit (fluorophore) and a recognition unit (receptor). 8-Aminoquinoline derivatives excel in this dual role.[1][7] The quinoline ring system provides a robust platform with favorable photophysical properties, while the nitrogen atom of the quinoline ring and the amino group at the 8-position form a natural chelating cavity.[2][8]

The strategic placement of a carbaldehyde group at the 7-position offers several key advantages:

  • Synthetic Accessibility: The aldehyde group is a versatile functional group that readily undergoes condensation reactions with primary amines to form Schiff bases. This allows for the modular and efficient introduction of various receptor moieties to tailor the sensor's selectivity for different analytes.[3]

  • Enhanced Conjugation: The formyl group extends the π-conjugated system of the quinoline ring, which can be further modulated upon Schiff base formation and subsequent analyte binding. This extended conjugation is crucial for influencing the electronic properties and, consequently, the fluorescence output of the sensor.

  • Fine-Tuning of Sensing Properties: By carefully selecting the amine-containing molecule to be condensed with the carbaldehyde, researchers can precisely tune the sensor's binding affinity, selectivity, and photophysical response to a target analyte.

This guide will focus on leveraging these advantages to create highly selective and sensitive "turn-on" fluorescent sensors, where the fluorescence intensity is significantly enhanced upon binding to the target analyte.

Synthesis of the Core Building Block: this compound

The synthesis of this compound is a critical first step. While various synthetic routes exist, a common and effective method involves the formylation of 8-hydroxyquinoline, followed by subsequent chemical modifications. A generalized approach, adapted from established methodologies, is presented below.[9]

Protocol 1: Synthesis of this compound

Causality Behind Experimental Choices: This protocol employs a Duff reaction for the formylation of 8-hydroxyquinoline. The use of hexamethylenetetramine in acidic conditions generates the electrophilic species required for ortho-formylation. Subsequent steps to introduce the amino group are standard transformations in aromatic chemistry.

Materials:

  • 8-Hydroxyquinoline

  • Hexamethylenetetramine (HMTA)

  • Glacial Acetic Acid

  • Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH)

  • Appropriate solvents (e.g., ethanol, water)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Step-by-Step Methodology:

  • Formylation (Duff Reaction):

    • Dissolve 8-hydroxyquinoline in glacial acetic acid.

    • Add hexamethylenetetramine to the solution and heat the mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and neutralize with a base (e.g., NaOH solution) to precipitate the crude 8-hydroxyquinoline-7-carbaldehyde.

    • Filter the precipitate, wash with water, and dry.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 8-hydroxyquinoline-7-carbaldehyde.

  • Conversion to this compound:

    • The purified 8-hydroxyquinoline-7-carbaldehyde is then converted to this compound. This typically involves a two-step process: conversion of the hydroxyl group to a better leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an appropriate protected amine).

    • Alternatively, methods involving Buchwald-Hartwig amination on a halogenated precursor can be employed for more complex derivatives.[10][11]

  • Final Purification and Characterization:

    • The final product, this compound, is purified by column chromatography or recrystallization.

    • The structure and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Design and Synthesis of a "Turn-On" Fluorescent Sensor for Zn²⁺

Zinc is the second most abundant transition metal in the human body and plays a critical role in numerous physiological processes.[7] The development of selective Zn²⁺ sensors is of great interest. Here, we detail the design and synthesis of a Schiff base sensor derived from this compound.

Design Principle: Chelation-Enhanced Fluorescence (CHEF)

The designed sensor operates on the principle of Chelation-Enhanced Fluorescence (CHEF). In the free ligand state, the fluorescence of the 8-aminoquinoline fluorophore is often quenched due to processes like photoinduced electron transfer (PET) from the receptor to the fluorophore. Upon chelation with a metal ion like Zn²⁺, the lone pair of electrons on the donor atoms of the receptor becomes engaged in coordination, which inhibits the PET process. This blockage of the quenching pathway leads to a significant enhancement of the fluorescence emission, resulting in a "turn-on" response.[12]

// Nodes Free_Sensor [label="Free Sensor\n(Low Fluorescence)", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyte [label="Zn²⁺ Ion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complex [label="Sensor-Zn²⁺ Complex\n(High Fluorescence)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PET [label="PET Quenching\n(Active)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; CHEF [label="CHEF Effect\n(PET Blocked)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Free_Sensor -> PET [label=" dominates", fontsize=10]; Free_Sensor -> Analyte [style=invis]; // for spacing Analyte -> Complex [label=" +", dir=none, fontsize=18, pos="e,1.5,0.5"]; Free_Sensor -> Complex [label=" Binding", fontsize=10, constraint=false]; Complex -> CHEF [label=" results in", fontsize=10]; } dot Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.

Protocol 2: Synthesis of a Zn²⁺ Sensor (AQ-Zn)

This protocol describes the synthesis of a representative sensor, (E)-N'-((8-aminoquinolin-7-yl)methylene)benzohydrazide (termed AQ-Zn for this guide), via Schiff base condensation.

Materials:

  • This compound

  • Benzohydrazide

  • Ethanol (absolute)

  • Catalytic amount of glacial acetic acid

Step-by-Step Methodology:

  • Dissolution:

    • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

    • In a separate container, dissolve benzohydrazide (1 equivalent) in a minimal amount of absolute ethanol.

  • Condensation Reaction:

    • Add the benzohydrazide solution dropwise to the solution of this compound while stirring.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • Isolation and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

    • If a precipitate forms, collect it by filtration, wash with cold ethanol, and dry under vacuum.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and induce crystallization or purify the residue using column chromatography on silica gel.

  • Characterization:

    • Confirm the structure of the synthesized AQ-Zn sensor using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

// Nodes Start [label="Start: Reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; Reagent1 [label="8-Aminoquinoline-\n7-carbaldehyde", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagent2 [label="Benzohydrazide", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dissolve [label="Dissolve in Ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; Condense [label="Schiff Base Condensation\n(Reflux + Acetic Acid)", fillcolor="#EA4335", fontcolor="#FFFFFF", width=3]; Cool [label="Cool to Room Temp.", fillcolor="#FBBC05", fontcolor="#202124"]; Isolate [label="Isolate Product\n(Filtration/Concentration)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purify [label="Purify\n(Recrystallization/\nChromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Characterize [label="Characterize\n(NMR, MS, FT-IR)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Pure AQ-Zn Sensor", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Reagent1; Start -> Reagent2; Reagent1 -> Dissolve; Reagent2 -> Dissolve; Dissolve -> Condense; Condense -> Cool; Cool -> Isolate; Isolate -> Purify; Purify -> Characterize; Characterize -> End; } dot Caption: Workflow for the synthesis of the AQ-Zn chemosensor.

Application Protocol: Fluorescent Detection of Zn²⁺

This protocol outlines the procedure for using the synthesized AQ-Zn sensor to detect Zn²⁺ ions in a solution using fluorescence spectroscopy.

Protocol 3: Spectroscopic Titration and Selectivity Studies

Self-Validating System: This protocol includes steps for determining the limit of detection (LOD), binding stoichiometry, and selectivity against common interfering ions. These validation steps are essential for establishing the trustworthiness and reliability of the sensor for a specific application.

Materials and Instruments:

  • Stock solution of AQ-Zn sensor (e.g., 1 mM in DMSO or CH₃OH).

  • Stock solutions of various metal perchlorates or chlorides (e.g., Zn²⁺, Al³⁺, Cu²⁺, Fe³⁺, Ni²⁺, Cd²⁺, Hg²⁺, Mg²⁺, Ca²⁺, Na⁺, K⁺) in deionized water or an appropriate solvent.

  • Buffer solution (e.g., HEPES, pH 7.4).

  • Spectroscopic grade solvents (e.g., CH₃OH, H₂O).

  • Fluorometer and UV-Vis Spectrophotometer.

  • Calibrated micropipettes.

Step-by-Step Methodology:

  • Preparation of Test Solution:

    • Prepare a working solution of the AQ-Zn sensor (e.g., 10 µM) in a suitable solvent system (e.g., CH₃OH/H₂O mixture, 1:1 v/v) buffered to a physiological pH (e.g., HEPES, pH 7.4).

  • Fluorescence Titration:

    • Place 2 mL of the sensor working solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum (e.g., excitation at 360 nm).

    • Incrementally add small aliquots of the Zn²⁺ stock solution (e.g., 0-2 equivalents) to the cuvette.

    • After each addition, mix thoroughly and allow the system to equilibrate for 1-2 minutes before recording the fluorescence spectrum.

    • Plot the fluorescence intensity at the emission maximum against the concentration of Zn²⁺.

  • Data Analysis:

    • Limit of Detection (LOD): Calculate the LOD using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve at low concentrations.[5][8] A typical detection limit for such sensors can reach the sub-micromolar range (e.g., 2.56 x 10⁻⁷ M).[7]

    • Binding Stoichiometry: Determine the binding ratio between the sensor and Zn²⁺ using a Job's plot. This involves preparing a series of solutions where the total molar concentration of the sensor and Zn²⁺ is constant, but their mole fractions vary. The plot of fluorescence intensity versus the mole fraction of the sensor will show a maximum at the mole fraction corresponding to the stoichiometry of the complex (e.g., 0.5 for a 1:1 complex).[5][8]

  • Selectivity (Competition) Experiment:

    • To a 10 µM solution of the AQ-Zn sensor, add 2 equivalents of Zn²⁺ and record the fluorescence spectrum.

    • To separate solutions of the sensor, add a significant excess (e.g., 10 equivalents) of other potentially interfering metal ions (Al³⁺, Cu²⁺, Fe³⁺, etc.) and record their fluorescence spectra.

    • To a solution containing the sensor and Zn²⁺, add an excess of the interfering ions to observe if they displace the Zn²⁺ or quench the fluorescence.

    • Plot the fluorescence response of the sensor in the presence of different metal ions to visually represent its selectivity. A highly selective sensor will show a significant fluorescence enhancement only for Zn²⁺.[5]

Data Presentation and Expected Results

The successful synthesis and application of an this compound based sensor should yield clear and interpretable spectroscopic data.

Table 1: Expected Photophysical Properties of AQ-Zn Sensor with Zn²⁺

PropertyFree AQ-Zn SensorAQ-Zn + Zn²⁺ Complex
Excitation Max (λ_ex) ~360 nm~365 nm (slight red-shift)
Emission Max (λ_em) ~440 nm~490 nm (significant red-shift)
Fluorescence Quantum Yield Low (< 0.1)High (> 0.5)
Appearance under UV Light Weak blue fluorescenceStrong green-blue fluorescence
Binding Stoichiometry N/ATypically 1:1 or 2:1
Detection Limit (LOD) N/A10⁻⁷ to 10⁻⁸ M range

Note: Specific wavelengths and quantum yields are representative and will vary based on the exact molecular structure and solvent system.

Conclusion and Future Perspectives

This compound stands out as a superior building block for the development of fluorescent chemosensors. Its synthetic tractability allows for the creation of a diverse library of sensors tailored for specific analytes. The protocols and principles outlined in this guide provide a robust framework for researchers to design, synthesize, and validate novel sensors for applications in environmental monitoring, cellular imaging, and diagnostics.[1][13] Future work will likely focus on expanding the range of detectable analytes beyond metal ions to include anions and neutral molecules, as well as developing sensors that operate in the near-infrared (NIR) region for deeper biological tissue penetration.

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Yue, Y., et al. (2015). A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+. Analytical Methods. [Link]
  • Yue, Y., et al. (2015). A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+. Analytical Methods, 7(14), 5661-5666. [Link]
  • Yue, Y., et al. (2015). A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+.
  • An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. Journal of Chemical Research, Synopses. [Link]
  • A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Applic
  • Taş, H., et al. (2021).
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • A new colorimetric and turn-on fluorescent chemosensor for Al3+ in aqueous medium and its application in live-cell imaging.
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022).
  • Cai, S., et al. (2024). Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Journal of Applied Spectroscopy. [Link]
  • A Review on Schiff Base as a Versatile Fluorescent Chemo-sensors Tool for Detection of Cu2+ and Fe3+ Metal Ion. (2023). Journal of Fluorescence. [Link]
  • This compound. MySkinRecipes. [Link]
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Dymasz, S., et al. (2022).
  • Jani, D., et al. (2024). Fluorescent schiff base chelators: a critical review on their sensing abilities for metal ions and cyanide ion. International Journal of Biology, Pharmacy and Allied Sciences. [Link]
  • A Review on Schiff Base as a Versatile Fluorescent Chemo-sensors Tool for Detection of Cu2+ and Fe3+ Metal Ion. OUCI. [Link]
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Anand, T., et al. (2015). Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging. Analytica Chimica Acta. [Link]

Sources

Illuminating the Cellular Landscape: A Guide to Cellular Imaging with 8-Aminoquinoline Probes

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the principles and practical applications of 8-aminoquinoline-based fluorescent probes for cellular imaging. Moving beyond a simple recitation of protocols, this document delves into the rationale behind experimental design, offering insights to empower users to optimize their experiments and interpret their data with confidence. We will explore the synthesis of these versatile probes, their diverse sensing mechanisms, and provide detailed, field-proven protocols for their application in live-cell imaging of metal ions and pH.

The 8-Aminoquinoline Scaffold: A Versatile Platform for Cellular Sensing

The 8-aminoquinoline core structure is a privileged scaffold in the design of fluorescent chemosensors due to its inherent ability to coordinate with metal ions and its favorable photophysical properties.[1][2] In its unbound state, the 8-aminoquinoline molecule often exhibits weak fluorescence. However, upon binding to a target analyte, such as a metal ion, its fluorescence can be significantly enhanced through various photophysical mechanisms. This "turn-on" response provides a high signal-to-noise ratio, which is crucial for sensitive detection in complex biological environments.[1]

Mechanisms of Fluorescence Modulation

The fluorescence of 8-aminoquinoline probes is typically modulated by one or a combination of the following mechanisms upon analyte binding:

  • Chelation-Enhanced Fluorescence (CHEF): This is one of the most common mechanisms for 8-aminoquinoline-based metal ion sensors. In the unbound state, photoinduced electron transfer (PET) from the nitrogen atom of the amino group to the quinoline fluorophore can quench fluorescence. Upon chelation with a metal ion, the lone pair of electrons on the nitrogen is engaged in coordination, inhibiting the PET process and leading to a significant increase in fluorescence intensity.[1]

  • Intramolecular Charge Transfer (ICT): In some designs, the 8-aminoquinoline core is part of a donor-pi-acceptor (D-π-A) system. Binding of an analyte can alter the electron-donating or -withdrawing properties of the molecule, leading to a shift in the ICT process and a corresponding change in the fluorescence emission spectrum.

  • Excited-State Intramolecular Proton Transfer (ESIPT): For derivatives containing a hydroxyl group in proximity to a nitrogen atom, ESIPT can occur, providing a non-radiative decay pathway and quenching fluorescence. Metal ion chelation can block this proton transfer, restoring fluorescence.[3]

  • Förster Resonance Energy Transfer (FRET): In more complex probes, the 8-aminoquinoline moiety can act as part of a FRET pair. Analyte binding can induce a conformational change that alters the distance or orientation between the donor and acceptor fluorophores, resulting in a change in FRET efficiency.

Synthesis of 8-Aminoquinoline Probes

The versatility of the 8-aminoquinoline scaffold lies in the relative ease with which it can be chemically modified to tune its properties. Synthetic strategies often focus on introducing specific chelating groups to enhance selectivity for a particular analyte or adding functional groups to improve water solubility, cell permeability, and subcellular targeting.

A common synthetic route is the Skraup synthesis to form the quinoline ring, followed by functionalization of the amino group.[4] Another approach involves the Povarov reaction, which utilizes an inverse-demand aza-Diels-Alder reaction to construct the substituted 8-aminoquinoline core.[5] For creating more complex probes, "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), can be employed to link the 8-aminoquinoline scaffold to other molecular components.[4]

Applications in Cellular Imaging

8-Aminoquinoline probes have emerged as powerful tools for visualizing and quantifying a range of intracellular analytes and parameters. Their applications span from monitoring essential metal ion homeostasis to probing the pH of acidic organelles.

Imaging of Intracellular Zinc (Zn²⁺)

Zinc is an essential transition metal involved in a vast array of cellular processes. Fluorescent probes based on 8-aminoquinoline, such as Zinquin and TSQ, have been instrumental in studying the distribution and dynamics of intracellular zinc pools.[1]

ProbeExcitation (nm)Emission (nm)Quantum Yield (Φ) (Bound)Dissociation Constant (Kd)Key Features
Zinquin ethyl ester ~368~490~0.5~1 µMCell-permeable, ratiometric potential.
TSQ ~360~495~0.4~10⁻¹⁰ MHigh affinity for zinc.
PMQA ~380 (unbound), ~420 (bound)~475 (unbound), ~560 (bound)Not reportedNot reportedRatiometric probe with an 85nm red-shift upon Zn²⁺ binding.[6]

This protocol provides a step-by-step guide for staining and imaging intracellular labile zinc in adherent mammalian cells using Zinquin ethyl ester.

Materials:

  • Zinquin ethyl ester (stock solution: 10 mM in anhydrous DMSO)

  • Adherent mammalian cells (e.g., HeLa, HEK293) cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation)

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).

  • Probe Preparation: Prepare a working solution of Zinquin ethyl ester by diluting the 10 mM stock solution in serum-free culture medium to a final concentration of 10-25 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Loading: Remove the culture medium from the cells and wash once with pre-warmed HBSS. Add the Zinquin working solution to the cells and incubate for 30 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Washing: After incubation, remove the loading solution and wash the cells twice with warm HBSS to remove any excess, unbound probe.

  • Imaging: Immediately image the cells using a fluorescence microscope. Use an excitation wavelength of approximately 368 nm and collect the emission at around 490 nm.

  • (Optional) Control Experiment: To confirm that the observed fluorescence is due to zinc, after initial imaging, you can treat the cells with a cell-permeable zinc chelator like TPEN (N,N,N',N'-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) at a concentration of 10-50 µM and re-image. A significant decrease in fluorescence intensity would indicate zinc-specific staining.

Workflow for Live-Cell Zinc Imaging:

G cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Culture cells on glass-bottom dish probe_prep Prepare Zinquin working solution loading Incubate cells with Zinquin solution (30 min, 37°C) probe_prep->loading washing Wash cells twice with HBSS loading->washing imaging Acquire images using fluorescence microscope (Ex: ~368 nm, Em: ~490 nm) washing->imaging analysis Analyze fluorescence intensity/distribution imaging->analysis

Caption: Workflow for staining and imaging labile zinc in live cells.

Measuring Lysosomal pH

Lysosomes are acidic organelles crucial for cellular degradation and recycling pathways. Their pH is tightly regulated, and deviations from the normal acidic range (pH 4.5-5.0) are associated with various diseases. 8-Aminoquinoline derivatives can be designed to be ratiometric pH sensors that accumulate in lysosomes, allowing for the quantitative measurement of lysosomal pH. This is often achieved by incorporating a morpholine moiety, which acts as a lysosome-targeting group.[7]

This protocol describes a general procedure for measuring lysosomal pH using a ratiometric quinoline-based probe.

Materials:

  • Lysosome-targeting ratiometric pH probe (stock solution in DMSO)

  • Mammalian cells cultured on glass-bottom dishes

  • Complete cell culture medium

  • Live-cell imaging buffer (e.g., HBSS)

  • Confocal microscope with two emission channels

Procedure:

  • Cell Culture: Culture cells to a suitable confluency on glass-bottom dishes.

  • Probe Loading: Incubate the cells with the ratiometric pH probe at a final concentration of 1-10 µM in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells three times with pre-warmed imaging buffer.

  • Imaging: Acquire two fluorescence images simultaneously at two different emission wavelengths using a single excitation wavelength. The ratio of the fluorescence intensities at these two wavelengths is dependent on the pH.

  • Calibration: To obtain a standard curve for converting fluorescence ratios to pH values, treat the cells with a series of calibration buffers of known pH (ranging from 4.0 to 7.0) containing ionophores like nigericin and monensin. These ionophores equilibrate the intracellular and extracellular pH.

  • Data Analysis: Generate a calibration curve by plotting the fluorescence intensity ratio against the corresponding pH values. Use this curve to determine the lysosomal pH in your experimental samples from their measured fluorescence ratios.

Sensing Mechanism of a Ratiometric pH Probe:

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral) Protonated Protonated Probe Emission 1 (λ1) Deprotonated Deprotonated Probe Emission 2 (λ2) Protonated->Deprotonated pH increase

Caption: Ratiometric pH probes exhibit different emission spectra at varying pH levels.

Troubleshooting Guide for Cellular Imaging with 8-Aminoquinoline Probes

Successful live-cell imaging requires careful optimization of experimental parameters. Here are some common issues and their potential solutions:

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Fluorescence Signal - Insufficient probe concentration or incubation time.- Low target analyte concentration.- Incorrect filter sets or microscope settings.- Photobleaching.- Optimize probe concentration and incubation time.- Use positive controls (e.g., supplement with the target ion).- Ensure excitation and emission filters match the probe's spectra.[8]- Minimize light exposure and use antifade reagents.[8]
High Background Fluorescence - Incomplete removal of unbound probe.- Autofluorescence from cells or medium.- Increase the number and duration of washing steps.- Use phenol red-free medium for imaging.- Acquire a background image from an unstained region and subtract it from the sample images.
Cellular Toxicity or Morphological Changes - High probe concentration.- Phototoxicity from excessive light exposure.- Perform a dose-response experiment to determine the optimal, non-toxic probe concentration.- Use the lowest possible excitation light intensity and exposure time.[3][9]- Use a more biocompatible probe derivative if available.
Non-specific Staining - Probe aggregation.- Probe binding to unintended cellular components.- Ensure the probe is fully dissolved in the stock solution.- Perform colocalization studies with known organelle markers to verify probe localization.

Conclusion

8-Aminoquinoline-based fluorescent probes represent a powerful and versatile class of tools for cellular imaging. Their tunable chemical and photophysical properties allow for the design of sensors for a variety of important intracellular analytes. By understanding the underlying principles of their synthesis, sensing mechanisms, and by following optimized protocols, researchers can effectively harness the potential of these probes to gain valuable insights into the complex and dynamic processes of the cell. Careful experimental design, including appropriate controls and troubleshooting, is paramount to obtaining reliable and reproducible data.

References

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • Mohamad, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors (Basel, Switzerland), 21(1), 311. [Link]
  • Royal Society of Chemistry. (n.d.). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry. [Link]
  • Wiloch, M., et al. (2025).
  • ResearchGate. (2025). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. [Link]
  • Lucien, F., et al. (2022). Simultaneous pH Measurement in Endocytic & Cytosolic Compartments in Living Cells. JoVE. [Link]
  • ResearchGate. (2019). Quinoline-Based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. [Link]
  • Grillo-Hill, B. K., et al. (2014). Ratiometric imaging of pH probes. Methods in Cell Biology, 123, 429-448. [Link]
  • ResearchGate. (2025). Measurement of Intracellular pH. [Link]
  • National Center for Biotechnology Information. (2022). Protocol to record and quantify the intracellular pH in contracting cardiomyocytes. STAR Protocols. [Link]
  • National Center for Biotechnology Information. (2013). 8-Aminoquinoline-based ratiometric zinc probe: unexpected binding mode and its application in living cells. Bioorganic & Medicinal Chemistry Letters, 23(12), 3504-3507. [Link]
  • National Center for Biotechnology Information. (2015). A Quinoline-Based Ratiometric and Reversible Fluorescent Probe for Cadmium Imaging in Living Cells. Scientific Reports, 5, 15890. [Link]
  • ACS Publications. (2022). Imaging and Measuring Vesicular Acidification with a Plasma Membrane-Targeted Ratiometric pH Probe. Analytical Chemistry. [Link]
  • Molecular Expressions. (n.d.).
  • National Center for Biotechnology Information. (2025). Exploring the effect of copper on the bioactivity of 8-quinolines: an in vitro and in vivo study. RSC Medicinal Chemistry. [Link]
  • National Center for Biotechnology Information. (2025). Imaging Copper Levels during Life in the Brain and beyond Using a Fluorescent Copper Sensor with Multimodal Capacity. ACS Chemical Neuroscience. [Link]
  • KEYENCE. (n.d.). Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. [Link]
  • PubChem. (n.d.). 8-Aminoquinoline. [Link]
  • National Center for Biotechnology Information. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3549. [Link]
  • National Center for Biotechnology Information. (2021). Evaluation of Fluorescent Cu2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection. International Journal of Molecular Sciences, 22(2), 929. [Link]
  • Semantic Scholar. (2025).
  • Wikipedia. (n.d.). 8-Aminoquinoline. [Link]
  • National Center for Biotechnology Information. (2021).
  • ResearchGate. (2020).
  • MDPI. (n.d.). Application and Suggestions of Morpholine Ring as a Lysosome Targeting Group. [Link]
  • National Center for Biotechnology Information. (2023). Recent Development of Lysosome-Targeted Organic Fluorescent Probes for Reactive Oxygen Species. Biosensors, 13(9), 920. [Link]
  • Royal Society of Chemistry. (2011). HOT: Monitoring intracellular copper levels in living cells. [Link]
  • Bosterbio. (n.d.). Troubleshooting Guide Immuno-Fluorescence. [Link]

Sources

Synthesis of 8-aminoquinoline-triazole hybrids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of 8-Aminoquinoline-Triazole Hybrids via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: A Tale of Two Pharmacophores

In the landscape of medicinal chemistry, the strategy of molecular hybridization—covalently linking two or more pharmacophores—has emerged as a powerful tool for developing novel therapeutic agents.[1] This approach can lead to compounds with enhanced potency, dual modes of action, or improved pharmacokinetic profiles. This guide focuses on the synthesis of hybrid molecules that conjugate the 8-aminoquinoline scaffold with a 1,2,3-triazole ring, creating a class of compounds with significant therapeutic potential.

The 8-aminoquinoline core is a "privileged structure" in drug discovery.[2] Its most notable representative, primaquine, is an essential antimalarial drug valued for its ability to eradicate the dormant liver stages of Plasmodium vivax.[3][4] Beyond malaria, derivatives of 8-aminoquinoline have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][3] The amino group at the 8-position serves as a versatile synthetic handle for chemical modification.[3]

The 1,2,3-triazole ring, once considered a simple linker, is now recognized as a significant pharmacophore in its own right.[5][6] It is exceptionally stable to metabolic degradation, capable of forming hydrogen bonds and dipole interactions, and can act as a bioisostere for amide bonds.[6] The advent of "click chemistry," specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has made the synthesis of 1,4-disubstituted 1,2,3-triazoles remarkably efficient and modular.[6][7][8]

By combining these two moieties, researchers aim to create synergistic molecules that leverage the biological activities of the quinoline core while using the triazole ring to modulate properties and interact with biological targets.[9][10] This guide provides a detailed protocol for synthesizing these hybrids using the robust and reliable CuAAC reaction.

Core Synthetic Strategy: The Power of 'Click' Chemistry

The foundation of this synthetic approach is the Huisgen 1,3-dipolar cycloaddition, a reaction between an azide and an alkyne to form a triazole.[11][12] While the original thermal reaction requires high temperatures and often produces a mixture of 1,4- and 1,5-regioisomers, the copper(I)-catalyzed variant (CuAAC) is a significant improvement.[13]

Key Advantages of the CuAAC Reaction:

  • Regiospecificity: It exclusively yields the 1,4-disubstituted triazole isomer.[13]

  • Mild Conditions: The reaction typically proceeds at room temperature in benign solvents, often including water.[8][14]

  • High Yields: The reaction is highly efficient, often providing near-quantitative yields of the desired product.[8]

  • Functional Group Tolerance: The reaction is remarkably tolerant of a wide array of functional groups, minimizing the need for protecting groups.[15]

The overall workflow involves the synthesis of two key precursors: an 8-aminoquinoline derivative bearing a terminal alkyne and a diverse set of organic azides. These precursors are then joined in the final "click" reaction step.

G cluster_0 Precursor Synthesis cluster_1 Click Reaction Assembly 8-AQ 8-Aminoquinoline Alkynyl_8AQ Alkynyl-Functionalized 8-Aminoquinoline 8-AQ->Alkynyl_8AQ Propargylation CuAAC CuAAC Reaction (CuSO4, NaAsc, tBuOH/H2O) Alkynyl_8AQ->CuAAC R-X Alkyl/Aryl Halide R-N3 Organic Azide (R-N3) R-X->R-N3 Azidation (NaN3) R-N3->CuAAC Hybrid 8-Aminoquinoline-Triazole Hybrid CuAAC->Hybrid Purification Purification Hybrid->Purification Column Chromatography Characterization Characterization Purification->Characterization (NMR, MS, IR)

Caption: General workflow for the synthesis of 8-aminoquinoline-triazole hybrids.

Experimental Protocols

Protocol 1: Synthesis of N-(prop-2-yn-1-yl)quinolin-8-amine (Alkynyl Precursor)

This protocol describes the introduction of a terminal alkyne onto the 8-aminoquinoline core via N-alkylation.

Rationale: The reaction is a standard nucleophilic substitution where the amino group of 8-aminoquinoline attacks propargyl bromide. A mild base like potassium carbonate is used to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetone is a suitable polar aprotic solvent for this transformation.

Materials:

  • 8-Aminoquinoline (1.0 eq)

  • Propargyl bromide (80% solution in toluene, 1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Dry Acetone

  • Ethyl acetate, Hexane, Saturated Sodium Bicarbonate solution, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 8-aminoquinoline in dry acetone, add anhydrous potassium carbonate.

  • Reagent Addition: Stir the suspension at room temperature for 15 minutes. Slowly add propargyl bromide dropwise to the mixture.

  • Reaction: Affix a reflux condenser and heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 3:7 ethyl acetate/hexane mobile phase). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature and filter off the solid K₂CO₃.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure alkynyl-functionalized 8-aminoquinoline.

Protocol 2: General Synthesis of Organic Azides (Azide Precursors)

This protocol provides a general method for preparing organic azides from the corresponding halides.

Rationale: This is a classic Sₙ2 reaction where the azide anion (N₃⁻) displaces a halide leaving group. Sodium azide is the most common source of the azide nucleophile. Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively solvates the sodium cation, leaving a "naked" and highly nucleophilic azide anion to facilitate the reaction.

Materials:

  • Alkyl or Benzyl Halide (e.g., R-Br, R-Cl) (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Diethyl ether, Deionized water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Dissolve the appropriate halide in DMF in a round-bottom flask.

  • Reagent Addition: Add sodium azide to the solution. Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care.

  • Reaction: Stir the mixture at room temperature. The reaction temperature may be gently elevated (e.g., to 50-60 °C) to accelerate the conversion of less reactive halides.

  • Monitoring: Monitor the reaction by TLC until the starting halide is fully consumed.

  • Work-up: Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous phase three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to obtain the organic azide. Note: Low molecular weight azides can be volatile and explosive; do not heat excessively during solvent removal. For many applications, the crude azide can be used in the subsequent click reaction without further purification.

Protocol 3: CuAAC 'Click' Reaction for Hybrid Synthesis

This is the final coupling step to form the 8-aminoquinoline-triazole hybrid.[3]

Rationale: This protocol uses an in-situ method to generate the active Copper(I) catalyst. Copper(II) sulfate is reduced to Copper(I) by sodium ascorbate. The Cu(I) then coordinates with the terminal alkyne, activating it for cycloaddition with the azide.[13] A tert-butanol/water solvent system is commonly used as it dissolves both the organic precursors and the inorganic catalyst salts.[3]

G Cu2 Cu(II)SO4 Cu1 Cu(I) Cu2->Cu1 Reduction Asc Sodium Ascorbate Asc->Cu1 Cu_Acetylide Cu(I)-Acetylide Intermediate Cu1->Cu_Acetylide Alkyne R1-C≡CH Alkyne->Cu_Acetylide Azide R2-N3 Metallacycle 6-membered Cu-Metallacycle Azide->Metallacycle Cu_Acetylide->Metallacycle Triazolide Cu-Triazolide Metallacycle->Triazolide Ring Contraction Triazolide->Cu1 Catalyst Regeneration Product 1,4-Triazole Product Triazolide->Product Protonolysis

Caption: Simplified catalytic cycle for the CuAAC reaction.

Materials:

  • N-(prop-2-yn-1-yl)quinolin-8-amine (from Protocol 1) (1.0 eq)

  • Organic Azide (from Protocol 2) (1.0-1.1 eq)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)

  • Sodium Ascorbate (0.2 eq)

  • tert-Butanol and Deionized Water (1:1 v/v)

  • Ethyl Acetate, Saturated Ammonium Chloride solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the alkynyl-8-aminoquinoline and the corresponding organic azide in a 1:1 mixture of tert-butanol and water.[3]

  • Catalyst Preparation: In separate vials, prepare a fresh aqueous solution of sodium ascorbate and an aqueous solution of copper(II) sulfate pentahydrate.

  • Catalyst Addition: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. A color change is often observed as the Cu(I) species is formed.[3]

  • Reaction: Stir the reaction vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete in 2-12 hours.

  • Work-up: Once the reaction is complete, add saturated ammonium chloride solution to quench the reaction and complex the copper catalyst.

  • Extraction: Extract the mixture three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 8-aminoquinoline-triazole hybrid.[3]

Data Presentation

The synthesized compounds should be thoroughly characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR, and HRMS) to confirm their structure and purity.

Table 1: Representative Synthesis Data

Compound IDR-Group on TriazoleYield (%)M.p. (°C)
HY-01 Phenyl92145-147
HY-02 4-Fluorobenzyl88151-153
HY-03 n-Butyl95110-112
HY-04 2-Naphthylmethyl85162-164

Table 2: Example Biological Activity Data

The antimicrobial activity of synthesized hybrids is often evaluated by determining the Minimum Inhibitory Concentration (MIC).

Compound IDTarget OrganismMIC (µg/mL)Reference
S1 Candida albicans62.5[9]
S2 Candida parapsilosis31.25[9]
13b Shigella flexneri0.12[9]
13b Aspergillus clavatus0.49[9]

Conclusion

The copper-catalyzed azide-alkyne cycloaddition provides an exceptionally robust and modular platform for the synthesis of 8-aminoquinoline-triazole hybrids. The protocols outlined in this guide are straightforward, high-yielding, and tolerant of diverse functionalities, making them ideal for generating libraries of novel compounds for drug discovery. The resulting hybrids have shown significant promise as antimicrobial and anticancer agents, validating this synthetic strategy as a valuable tool for medicinal chemists.[9][10] Further exploration of the structure-activity relationships of these compounds will undoubtedly pave the way for new therapeutic leads.

References

  • Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applic
  • The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry.
  • Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes. MDPI.
  • Expedient Azide–Alkyne Huisgen Cycloaddition Catalyzed by a Combination of VOSO4 with Cu(0) in Aqueous Media.
  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.
  • 8-Aminoquinoline Derivatives: A Comprehensive Technical Review for Drug Discovery and Development. Benchchem.
  • Design, synthesis and biological evaluation of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents.
  • 1,2,3-Triazoles of 8-Hydroxyquinoline and HBT: Synthesis and Studies (DNA Binding, Antimicrobial, Molecular Docking, ADME, and DFT). PubMed Central (PMC).
  • Hybrid antimalarial drugs based on 1,3,5‐triazine—8‐aminoquinoline conjug
  • Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. MDPI.
  • Synthesis and biological activity profile of novel triazole/quinoline hybrids. PubMed.
  • Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. PubMed Central (PMC).
  • Recent advances in triazole synthesis via click chemistry and their pharmacological applic
  • Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applic
  • Cu(I)-catalyzed alkyne–azide 'click' cycloaddition (CuAAC): a clean, efficient, and mild synthesis of new 1,4-disubstituted 1H-1,2,3-triazole-linked 2-amino-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile–.
  • 8-aminoquinoline – Knowledge and References. Taylor & Francis Online.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. PubMed Central (PMC).

Sources

Application Notes and Protocols: 8-Aminoquinoline-7-carbaldehyde in Antimicrobial Agent Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the 8-Aminoquinoline Scaffold in Antimicrobial Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. Among its derivatives, 8-aminoquinolines have historically been pivotal in the development of antimalarial drugs.[1] However, the synthetic versatility of this scaffold has propelled its exploration into other therapeutic areas, including the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens. The introduction of a carbaldehyde group at the 7-position of the 8-aminoquinoline core yields 8-aminoquinoline-7-carbaldehyde, a highly reactive and versatile precursor for the synthesis of a diverse library of potential antimicrobial compounds.

This technical guide provides a comprehensive overview of the synthesis and application of this compound in the generation of novel antimicrobial agents. We will delve into detailed protocols for the synthesis of this key intermediate, its subsequent conversion into Schiff bases and metal complexes, and the evaluation of their antimicrobial efficacy. The causality behind experimental choices and the underlying chemical principles will be elucidated to provide researchers with a robust framework for their own drug discovery efforts.

Synthesis of this compound: A Multi-step Approach

A direct, high-yield synthesis of this compound can be challenging. A common and effective strategy involves a multi-step process starting from the more readily available 8-hydroxyquinoline. This approach leverages the directing effects of the hydroxyl group to introduce the carbaldehyde at the desired position, followed by conversion of the hydroxyl group to an amino group.

Protocol 1: Synthesis of 8-Hydroxyquinoline-7-carbaldehyde via the Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a classic method for the ortho-formylation of phenols, making it a suitable choice for introducing a carbaldehyde group onto the 8-hydroxyquinoline scaffold.[2][3][4] The reaction proceeds via the generation of dichlorocarbene in a basic medium, which then acts as the electrophile.[3][5]

Reaction Scheme:

G cluster_0 Reimer-Tiemann Reaction 8-Hydroxyquinoline 8-Hydroxyquinoline Reagents CHCl3, NaOH, H2O Heat 8-Hydroxyquinoline->Reagents 1. 8-Hydroxyquinoline-7-carbaldehyde 8-Hydroxyquinoline-7-carbaldehyde Reagents->8-Hydroxyquinoline-7-carbaldehyde 2.

Figure 1: Synthesis of 8-Hydroxyquinoline-7-carbaldehyde.

Materials:

  • 8-Hydroxyquinoline

  • Chloroform (CHCl₃)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl, for acidification)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Separatory funnel

  • Beakers and flasks

  • pH paper

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 8-hydroxyquinoline in ethanol.

  • Addition of Base: Slowly add a concentrated aqueous solution of sodium hydroxide to the flask while stirring. The solution will become warm.

  • Addition of Chloroform: Carefully add chloroform dropwise to the reaction mixture through the top of the condenser. The addition should be controlled to manage the exothermic reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Distill off the excess chloroform and ethanol.

  • Acidification: Acidify the remaining aqueous solution with dilute hydrochloric acid until the pH is acidic. A precipitate of 8-hydroxyquinoline-7-carbaldehyde will form.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[6]

Causality of Experimental Choices:

  • The use of a strong base (NaOH) is crucial for the deprotonation of both chloroform to generate dichlorocarbene and the hydroxyl group of 8-hydroxyquinoline to form the more nucleophilic phenoxide ion.[3]

  • The ortho-selectivity of the formylation is a characteristic feature of the Reimer-Tiemann reaction with phenols.[3][4]

  • Acidification is necessary to protonate the phenoxide and precipitate the aldehyde product from the aqueous solution.

Protocol 2: Conversion of 8-Hydroxyquinoline-7-carbaldehyde to this compound

The conversion of the hydroxyl group to an amino group can be achieved through a two-step process: conversion to a better leaving group (e.g., a tosylate) followed by nucleophilic substitution with an amine source. A more direct approach involves a Buchwald-Hartwig amination, though this may require specific catalysts and ligands. For a more classical and accessible laboratory synthesis, the following procedure is outlined.

Reaction Workflow:

G cluster_1 Hydroxyl to Amino Conversion 8-Hydroxyquinoline-7-carbaldehyde 8-Hydroxyquinoline-7-carbaldehyde Step1 1. Tosyl Chloride, Pyridine (Tosylation) 8-Hydroxyquinoline-7-carbaldehyde->Step1 Intermediate_Tosyl 8-Tosyloxyquinoline-7-carbaldehyde Step1->Intermediate_Tosyl Step2 2. Ammonia or Amine source (Nucleophilic Substitution) Intermediate_Tosyl->Step2 This compound This compound Step2->this compound

Figure 2: Conversion to this compound.

Materials:

  • 8-Hydroxyquinoline-7-carbaldehyde

  • Tosyl chloride

  • Pyridine

  • Ammonia solution (or another amine source)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Chromatography apparatus

Procedure:

  • Tosylation: Dissolve 8-hydroxyquinoline-7-carbaldehyde in pyridine and cool the solution in an ice bath. Slowly add tosyl chloride and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Amination: Dissolve the crude 8-tosyloxyquinoline-7-carbaldehyde in a suitable solvent and treat with an excess of aqueous ammonia in a sealed tube. Heat the reaction mixture.

  • Isolation and Purification: After cooling, extract the product with an organic solvent. Wash, dry, and concentrate the organic layer. Purify the crude this compound by column chromatography.

Synthesis of Antimicrobial Agents from this compound

The presence of both an amino and a carbaldehyde group in this compound makes it an excellent building block for generating a diverse range of derivatives, primarily through the formation of Schiff bases and their subsequent coordination with metal ions.

Protocol 3: Synthesis of Schiff Bases

Schiff bases are formed through the condensation reaction between a primary amine and an aldehyde.[7][8] These compounds, containing an imine or azomethine (-C=N-) group, are known to possess a wide range of biological activities, including antimicrobial properties.[9]

General Reaction Scheme:

G cluster_2 Schiff Base Synthesis This compound This compound Reaction Ethanol, Reflux (Catalytic Acid) This compound->Reaction Primary_Amine R-NH2 Primary_Amine->Reaction Schiff_Base 8-Aminoquinoline-7-yl-meth-(E)-ylidene-R-amine Reaction->Schiff_Base

Figure 3: General Schiff Base Synthesis.

Materials:

  • This compound

  • Various primary amines (e.g., aniline, substituted anilines, amino acids)

  • Ethanol (or methanol)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve this compound in ethanol in a round-bottom flask.

  • Amine Addition: Add an equimolar amount of the desired primary amine to the solution.

  • Catalyst: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for several hours. The formation of the Schiff base can often be observed by a color change and can be monitored by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The solid Schiff base product may precipitate out. If not, the solvent can be partially evaporated to induce crystallization.

  • Purification: Filter the solid product, wash with cold ethanol, and dry. Recrystallization from a suitable solvent can be performed for further purification.[10]

Table 1: Representative Primary Amines for Schiff Base Synthesis

Primary Amine (R-NH₂)Rationale for Selection
Aniline and substituted anilinesIntroduces aromatic rings which can enhance antimicrobial activity through increased lipophilicity and potential for π-π stacking interactions with biological targets.
Amino acids (e.g., glycine, alanine)Incorporates biocompatible moieties and can improve solubility. The carboxylate group can also act as a coordination site for metal ions.
Sulfonamide derivativesThe sulfonamide group is a well-known pharmacophore in many antibacterial drugs.
Heterocyclic amines (e.g., 2-aminopyridine)Introduces additional heterocyclic rings, which are common in many bioactive molecules and can modulate the electronic and steric properties of the final compound.
Protocol 4: Synthesis of Metal Complexes of Schiff Bases

The antimicrobial activity of Schiff bases can often be enhanced upon coordination with metal ions.[9][11] The imine nitrogen and other donor atoms in the Schiff base ligand can chelate with metal ions, leading to changes in the overall charge, lipophilicity, and geometry of the molecule, which can influence its interaction with microbial targets.[12]

General Reaction Scheme:

G cluster_3 Metal Complex Synthesis Schiff_Base_Ligand Schiff_Base_Ligand Reaction Ethanol/Methanol, Reflux Schiff_Base_Ligand->Reaction Metal_Salt MCl2 or M(OAc)2 (M = Cu, Ni, Co, Zn) Metal_Salt->Reaction Metal_Complex [M(Schiff_Base)n]Xm Reaction->Metal_Complex

Figure 4: General Metal Complex Synthesis.

Materials:

  • Synthesized Schiff base ligand

  • Metal salts (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, Zn(OAc)₂·2H₂O)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • Ligand Solution: Dissolve the Schiff base ligand in hot ethanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal salt in ethanol.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • Reflux: Reflux the reaction mixture for several hours. The formation of the metal complex is often indicated by a color change and the precipitation of a solid.

  • Isolation: Cool the mixture to room temperature, filter the precipitated complex, wash with ethanol, and dry.[13]

Evaluation of Antimicrobial Activity

The synthesized Schiff bases and their metal complexes should be screened for their antimicrobial activity against a panel of pathogenic bacteria and fungi. Standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) are widely used.[7]

Protocol 5: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative))

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, Sabouraud Dextrose Broth (SDB) for fungi

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standard antimicrobial agents (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism.

  • Serial Dilutions: Prepare serial two-fold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Representative Antimicrobial Activity Data (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
Schiff Base (from aniline)62.5>100250>250125[7]
Cu(II) Complex of Schiff Base15.631.2562.512531.25[12]
Ciprofloxacin0.50.250.1251-Standard
Fluconazole----2Standard

Note: The data in this table is representative and illustrates the potential enhancement of activity upon metal complexation. Actual values will vary depending on the specific structures of the synthesized compounds.

Mechanism of Action: A Multifaceted Approach

The antimicrobial mechanism of quinoline-based compounds is often multifaceted. For Schiff bases and their metal complexes derived from 8-aminoquinoline, several mechanisms may be at play:

  • Inhibition of DNA Gyrase: Quinolone antibiotics are well-known inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication. The planar quinoline ring can intercalate into the DNA, while other parts of the molecule can interact with the enzyme.[14]

  • Membrane Disruption: The lipophilic nature of these compounds can facilitate their insertion into the bacterial cell membrane, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.

  • Chelation of Essential Metal Ions: Metal ions are crucial for the function of many microbial enzymes. The chelation of these ions by the Schiff base ligands or their complexes can disrupt essential metabolic pathways.[12]

  • Generation of Reactive Oxygen Species (ROS): Some metal complexes can participate in redox cycling, leading to the generation of ROS, which can cause oxidative damage to cellular components.

Conclusion and Future Perspectives

This compound is a valuable and versatile platform for the synthesis of novel antimicrobial agents. The straightforward synthesis of Schiff bases and their metal complexes allows for the rapid generation of a diverse chemical library for screening. The observed enhancement of antimicrobial activity upon metal complexation highlights a promising strategy for overcoming microbial drug resistance. Future research in this area should focus on the synthesis of a wider range of derivatives, detailed structure-activity relationship (SAR) studies, and in-depth mechanistic investigations to identify the specific molecular targets of these promising compounds. The development of compounds with high efficacy and low toxicity will be crucial for their potential translation into clinical candidates.

References

  • Synthesis of 8-hydroxyquinoline-7-carboxaidehyde by Reimer-Tiemann reaction. (URL: )
  • Metal Complexes with Schiff Bases as Antimicrobials and C
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF METAL (II)
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Antimicrobial results of the Schiff base and its metal complexes (MIC).
  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega. (URL: [Link])
  • Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents.
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. (URL: [Link])
  • Reimer–Tiemann reaction. Wikipedia. (URL: [Link])
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Medires Publishing. (URL: [Link])
  • Mechanism of 8-Aminoquinoline Directed Ni- Catalyzed C(sp3)
  • Synthesis Spectral, Thermal Stability and Bacterial Activity of Schiff Bases Derived From Selective Amino Acid and Their Complex. Prime Scholars. (URL: [Link])
  • 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. PubMed Central. (URL: [Link])
  • The Reimer–Tiemann Reaction.
  • Synthesis and properties of some transition metal complexes of Schiff base derived from the condensation of 2,6-pyridinedicarboxaldehyde and 8-aminoquinoline.
  • Synthesis, Spectral, Antibacterial, Antifungal and Anticancer activity Studies of Schiff bases Derived from O-Vanillin and Aminoquinolines. Asian Journal of Research in Chemistry. (URL: [Link])
  • Recent Developments in the Antimicrobial Activity of Heterocyclic Compounds. ijarsct. (URL: [Link])
  • Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Asian Journal of Chemistry. (URL: [Link])
  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. PMC. (URL: [Link])
  • Synthesis, Characterization and AntibacterialActivities of Mixed Ligand Complexes of Symmetrical Schiff Base and 8-Hydroxyquinol. (URL: [Link])
  • Reimer–Tiemann reaction. L.S.College, Muzaffarpur. (URL: [Link])

Sources

Application Notes and Protocols for Metal Complexes of 8-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 8-Aminoquinoline in Coordination Chemistry

8-Aminoquinoline (8-AQ) and its derivatives represent a cornerstone in the design of functional metal complexes. This privileged scaffold, featuring a bidentate N,N-chelation site, readily coordinates with a wide array of transition metals, lanthanides, and main group elements. The resulting metal complexes exhibit a remarkable diversity of applications, spanning medicinal chemistry, catalysis, and materials science.[1][2] The inherent properties of the 8-AQ ligand, such as its rigidity, aromaticity, and the presence of a primary amino group, can be readily modified, allowing for the fine-tuning of the steric and electronic properties of the resulting metal complexes. This tunability is central to optimizing their performance in specific applications.

This guide provides an in-depth exploration of the synthesis, characterization, and application of metal complexes derived from 8-aminoquinoline. It is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating reliable and reproducible results.

Part 1: Synthesis and Characterization of 8-Aminoquinoline Metal Complexes

The synthesis of 8-aminoquinoline metal complexes is typically a straightforward process involving the reaction of an appropriate metal salt with the 8-aminoquinoline ligand in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry are critical parameters that influence the final product's structure and purity.

General Synthetic Protocol for 8-Aminoquinoline Metal Complexes

This protocol provides a general framework for the synthesis of 8-aminoquinoline metal complexes. Specific modifications may be necessary depending on the metal salt and the desired final product.

Materials:

  • 8-Aminoquinoline or its derivative (1.0 mmol)

  • Metal salt (e.g., Zn(OAc)₂·2H₂O, CuCl₂, Ni(NO₃)₂·6H₂O) (0.5 or 1.0 mmol, depending on the desired stoichiometry)

  • Methanol, ethanol, or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or vacuum desiccator

Procedure:

  • Ligand Dissolution: Dissolve 8-aminoquinoline (1.0 mmol) in a minimal amount of the chosen solvent in a round-bottom flask with stirring. Gentle heating may be required to facilitate dissolution.

  • Metal Salt Addition: In a separate container, dissolve the metal salt (0.5 or 1.0 mmol) in the same solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change or precipitation is often observed upon addition.

  • Reaction Completion: The reaction mixture is typically stirred at room temperature or under reflux for a specified period (e.g., 2-24 hours) to ensure complete complexation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation of the Complex:

    • If a precipitate has formed, cool the reaction mixture to room temperature and collect the solid product by filtration.

    • If no precipitate forms, the solvent can be slowly evaporated under reduced pressure to induce crystallization or precipitation.

  • Washing: Wash the isolated solid with a small amount of cold solvent to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a drying oven at an appropriate temperature or in a vacuum desiccator.

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is crucial for dissolving both the ligand and the metal salt and for facilitating the precipitation of the final complex. Alcohols like methanol and ethanol are commonly used due to their polarity and ability to dissolve a wide range of reactants.

  • Stoichiometry: The molar ratio of the metal to the ligand determines the coordination geometry of the resulting complex. For example, a 1:2 metal-to-ligand ratio often leads to octahedral or square planar complexes.[3]

  • Reaction Temperature: While many complexation reactions occur at room temperature, heating under reflux can increase the reaction rate and improve the crystallinity of the product.

Characterization Techniques

A comprehensive characterization of the synthesized complexes is essential to confirm their structure, purity, and properties.

Technique Purpose Expected Observations for 8-AQ Complexes
¹H and ¹³C NMR Spectroscopy To elucidate the structure of the complex in solution and confirm the coordination of the ligand to the metal center.Shifts in the proton and carbon signals of the quinoline ring upon coordination to a diamagnetic metal. Broadening of signals may occur with paramagnetic metals.[4]
FT-IR Spectroscopy To identify the functional groups present in the complex and confirm coordination.A shift in the stretching frequency of the N-H and C=N bonds of the 8-aminoquinoline ligand upon coordination to the metal ion.[3]
UV-Vis Spectroscopy To study the electronic transitions within the complex and determine its optical properties.Appearance of new absorption bands corresponding to ligand-to-metal or metal-to-ligand charge transfer transitions.[5]
Mass Spectrometry (e.g., ESI-MS) To determine the molecular weight of the complex and confirm its composition.A peak corresponding to the molecular ion of the complex.
X-ray Crystallography To determine the precise three-dimensional structure of the complex in the solid state.Provides detailed information on bond lengths, bond angles, and the coordination geometry around the metal center.[4]
Elemental Analysis (CHN) To determine the percentage composition of carbon, hydrogen, and nitrogen in the complex, confirming its empirical formula.The experimental percentages should match the calculated values for the proposed formula.
Energy-Dispersive X-ray (EDX) Analysis To determine the elemental composition of the synthesized material.Confirms the presence of the metal and the elements of the ligand in the complex.[4]

Part 2: Applications of 8-Aminoquinoline Metal Complexes

The diverse applications of 8-aminoquinoline metal complexes stem from their unique structural and electronic properties.

Medicinal Applications

8-Aminoquinoline derivatives have long been recognized for their therapeutic potential, particularly as antimalarial agents.[2] The coordination of these ligands to metal ions can enhance their biological activity through various mechanisms, including increased lipophilicity, altered redox potentials, and the ability to interact with biological targets.[6]

Metal complexes of 8-aminoquinoline have emerged as promising anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[7] Their mechanism of action is often multifactorial, involving the induction of apoptosis, inhibition of key enzymes, and generation of reactive oxygen species (ROS).

Protocol: In Vitro Anticancer Activity Assessment using the MTT Assay

This protocol describes a standard method for evaluating the cytotoxicity of 8-aminoquinoline metal complexes against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 8-Aminoquinoline metal complex (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 8-aminoquinoline metal complex in the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the complex relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Causality Behind Experimental Choices:

  • MTT Assay Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Controls: The vehicle control (DMSO) is essential to ensure that the solvent used to dissolve the complex does not have any cytotoxic effects. The positive control (a known anticancer drug) validates the assay's sensitivity.

8-Aminoquinoline metal complexes have shown significant activity against a range of bacteria, fungi, and parasites, including the malaria-causing Plasmodium falciparum.[6][8][9][10] The chelation of metal ions is believed to be a key factor in their antimicrobial mechanism, as it can disrupt essential microbial processes.[2]

Protocol: Antimicrobial Susceptibility Testing using the Agar Well Diffusion Method

This protocol is a widely used method for screening the antimicrobial activity of compounds.

Materials:

  • Bacterial or fungal strain

  • Nutrient agar or other suitable agar medium

  • Sterile petri dishes

  • 8-Aminoquinoline metal complex (stock solution in DMSO)

  • Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

  • Negative control (DMSO)

  • Sterile cork borer

Procedure:

  • Agar Plate Preparation: Prepare the agar medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculation: Inoculate the surface of the agar plates with the microbial culture.

  • Well Creation: Use a sterile cork borer to create wells in the agar.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test complex solution, positive control, and negative control to separate wells.

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Causality Behind Experimental Choices:

  • Diffusion Principle: The compound diffuses from the well into the agar, creating a concentration gradient. If the compound is active against the microorganism, it will inhibit its growth, resulting in a clear zone.

  • Controls: The positive control ensures that the microbial strain is susceptible to known antimicrobial agents, while the negative control confirms that the solvent has no inhibitory effect.

Catalysis

8-Aminoquinoline has been extensively used as a directing group in transition metal-catalyzed C-H functionalization reactions.[11][12] The bidentate chelation of the 8-aminoquinoline moiety to the metal center facilitates the activation of a nearby C-H bond, enabling a wide range of transformations.

Workflow for 8-Aminoquinoline Directed C-H Functionalization:

G cluster_0 Reaction Setup cluster_1 Catalytic Cycle cluster_2 Product Formation Substrate Substrate with 8-AQ Directing Group Coordination Coordination of 8-AQ to Metal Substrate->Coordination Catalyst Metal Catalyst (e.g., Pd(OAc)2) Catalyst->Coordination Reagent Coupling Partner (e.g., Aryl Halide) Oxidative_Addition Oxidative Addition of Coupling Partner Reagent->Oxidative_Addition Base Base (e.g., K2CO3) CH_Activation C-H Bond Activation Base->CH_Activation Coordination->CH_Activation Forms Metallacycle CH_Activation->Oxidative_Addition Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Catalyst Regenerates Catalyst Product Functionalized Product Reductive_Elimination->Product Removal Removal of 8-AQ Group Product->Removal Final_Product Final Desired Product Removal->Final_Product

Caption: Workflow of 8-aminoquinoline directed C-H functionalization.

Fluorescent Sensing

The fluorescence properties of 8-aminoquinoline derivatives can be modulated upon coordination to metal ions. This phenomenon forms the basis of their application as fluorescent chemosensors for the detection of various metal ions.[13][14][15] The binding of a metal ion can lead to either fluorescence enhancement ("turn-on") or quenching ("turn-off"), providing a detectable signal.

Protocol: Fluorescent Titration for Metal Ion Sensing

This protocol describes how to evaluate the sensing ability of an 8-aminoquinoline-based fluorescent probe for a specific metal ion.

Materials:

  • 8-Aminoquinoline-based fluorescent probe (stock solution in a suitable solvent)

  • Metal ion solution (e.g., ZnCl₂, Cu(NO₃)₂)

  • Buffer solution to maintain a constant pH

  • Fluorometer

Procedure:

  • Probe Solution Preparation: Prepare a solution of the fluorescent probe in the buffer at a fixed concentration.

  • Fluorescence Measurement of the Probe: Record the fluorescence emission spectrum of the probe solution.

  • Titration with Metal Ion: Add increasing amounts of the metal ion solution to the probe solution.

  • Fluorescence Measurements after Each Addition: After each addition of the metal ion, record the fluorescence emission spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. This will reveal the nature of the response (enhancement or quenching) and can be used to determine the detection limit and binding constant.

Causality Behind Experimental Choices:

  • Fluorescence Modulation Mechanisms: The change in fluorescence upon metal binding can be attributed to several factors, including chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT). Understanding these mechanisms is key to designing selective and sensitive probes.

  • pH Control: The pH of the solution can significantly affect both the fluorescence of the probe and its ability to bind to metal ions. Therefore, using a buffer solution is crucial for obtaining reproducible results.[16]

Part 3: Data Presentation

Table of Biological Activities of Selected 8-Aminoquinoline Metal Complexes
ComplexMetal IonBiological ActivityIC₅₀/MICCell Line/OrganismReference
8AQ-Cu-5IuCu(II)Antimalarial100-1000 µg/mLP. falciparum (K1)[6]
8AQ-Cu-5NuCu(II)Antimicrobial-P. shigelloides, S. dysenteriae[6]
[Zn(8-AMQ)(dca)₂]Zn(II)Antifungal--[4]
8AQ–Cu–5IuCu(II)Neuroprotective-SH-SY5Y cells[7][17]
8AQ–Cu–5NuCu(II)Neuroprotective-SH-SY5Y cells[7][17]

Note: This table is a representative example, and the activities of specific complexes can vary significantly.

Conclusion and Future Perspectives

The metal complexes of 8-aminoquinoline derivatives are a versatile class of compounds with a wide range of applications. Their facile synthesis, tunable properties, and diverse functionalities make them attractive candidates for further research and development in medicinal chemistry, catalysis, and materials science. Future efforts in this field will likely focus on the design of more selective and potent therapeutic agents, the development of novel catalytic systems for sustainable chemistry, and the creation of advanced materials with tailored optical and electronic properties. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers embarking on or continuing their work in this exciting area of coordination chemistry.

References

  • Phopin, K., Sinthupoom, N., Treeratanapiboon, L., Kunwittaya, S., Prachayasittikul, S., & Ruchirawat, S. (2016). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal, 15, 144–152. [Link]
  • Worachartcheewan, A., et al. (2016). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal. [Link]
  • Unspecified Author. (1998). An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. Journal of Chemical Research, Synopses. [Link]
  • Sinthupoom, N., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega. [Link]
  • Phopin, K., et al. (2016). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. EXCLI Journal. [Link]
  • Phopin, K., et al. (2016). Antimalarial and Antimicrobial Activities of 8-Aminoquinoline-Uracils Metal Complexes. Mahidol University. [Link]
  • Sinthupoom, N., et al. (2023). Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons. ACS Omega. [Link]
  • Kumar, R., et al. (2024). Quinoline-based metal complexes: Synthesis and applications.
  • Unspecified Author. (1998). An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. Journal of Chemical Research, Synopses. [Link]
  • Das, D., et al. (2023). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega. [Link]
  • Unspecified Author. (2021).
  • Unspecified Author. (2012). Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. Inorganic Chemistry. [Link]
  • Unspecified Author. (2021).
  • Unspecified Author. (2013).
  • Unspecified Author. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKIVOC. [Link]
  • Unspecified Author. (2022). Synthesis and anticancer mechanisms of zinc(II)-2-amino-8-quinolinol complexes with 2,2'-bipyridine ancillary ligands. Journal of Inorganic Biochemistry. [Link]
  • Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: a powerful directing group in metal-catalyzed direct functionalization of C-H bonds. Angewandte Chemie. [Link]
  • Unspecified Author. (2023). Insights of metal 8-hydroxylquinolinol complexes as the potential anticancer drugs. Journal of Inorganic Biochemistry. [Link]
  • Prachayasittikul, S., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. [Link]
  • Unspecified Author. (2021). Mechanism of 8-Aminoquinoline Directed Ni- Catalyzed C(sp3)
  • Unspecified Author. (2013). Synthesis and characterization of tris-(5-amino-8-hydroxyquinoline)aluminum complexes and their use as anode buffer layers in inverted organic solar cells.
  • Unspecified Author. (1983).
  • Unspecified Author. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 8-Aminoquinoline-7-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 8-aminoquinoline-7-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this critical building block. This compound is a key intermediate in the development of antimalarial drugs and chemosensors.[1] Its synthesis, while conceptually straightforward, is often plagued by issues of low yield, challenging purification, and byproduct formation.

This document provides in-depth, field-proven insights to help you navigate these challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the formylation of 8-aminoquinoline?

A1: The introduction of a formyl (-CHO) group onto an aromatic ring, especially an electron-rich one like 8-aminoquinoline, can be achieved through several classical methods. The most relevant for this substrate are:

  • Vilsmeier-Haack Reaction: This is the most common and generally most effective method. It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to act as the formylating agent.[2][3] It is well-suited for electron-rich aromatic and heteroaromatic compounds.[4]

  • Duff Reaction: This reaction uses hexamethylenetetramine (hexamine) in an acidic medium (often glycerol/boric acid or acetic acid) to formylate activated aromatic rings, particularly phenols.[5] Its application to amino-aromatics can be limited by the acidic conditions, which may protonate the amine and deactivate the ring, leading to lower yields.[6]

  • Reimer-Tiemann Reaction: This method involves the reaction of a phenol with chloroform in the presence of a strong base to achieve ortho-formylation.[7][8] It is not directly applicable to 8-aminoquinoline but is a key method for the synthesis of hydroxy-quinoline carbaldehydes, which are structurally related.[6]

For the synthesis of this compound, the Vilsmeier-Haack reaction is the preferred route due to its compatibility with the amino group and generally higher yields for this class of substrate.

Q2: What is the mechanism of the Vilsmeier-Haack reaction, and why is it effective for 8-aminoquinoline?

A2: The Vilsmeier-Haack reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4] This species is the active formylating agent.

  • Electrophilic Aromatic Substitution: The electron-rich quinoline ring, activated by the powerful electron-donating amino group at the C8 position, acts as a nucleophile. It attacks the electrophilic Vilsmeier reagent. The amino group strongly directs the substitution to the ortho position (C7), which is sterically accessible. A subsequent hydrolysis step during aqueous work-up converts the resulting iminium intermediate into the final aldehyde.[2]

The reaction is effective because the potent activating effect of the amino group makes the quinoline ring sufficiently nucleophilic to react with the relatively weak electrophile of the Vilsmeier reagent.[4]

Q3: Why is regioselectivity a concern, and what determines formylation at the C7 position?

A3: Regioselectivity is a critical consideration. The C8-amino group is a strong ortho-, para- director. In the quinoline ring system, the positions ortho to C8 are C7, and the position para is C5. Both sites are activated towards electrophilic attack.[6] However, formylation occurs preferentially at the C7 position due to a combination of electronic and steric factors. The peri-interaction between the amino group at C8 and a potential incoming electrophile at the C1 nitrogen side can influence reactivity. The C7 position is generally favored, but sub-optimal reaction conditions can lead to the formation of the 8-aminoquinoline-5-carbaldehyde isomer, complicating purification.

Q4: What are the key safety precautions for this synthesis?

A4: Both the reagents and the final product require careful handling.

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, chemical splash goggles, and a lab coat.

  • N,N-Dimethylformamide (DMF): A potential teratogen and liver toxin. Avoid inhalation and skin contact.

  • This compound (Product): This compound is classified as moderately toxic and may cause severe skin burns and eye damage. It is also light-sensitive and can degrade upon exposure to UV radiation. Always handle in an engineered containment system (fume hood) with appropriate PPE.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis.

Problem 1: Low or No Product Yield
Possible Cause Scientific Rationale & Explanation Recommended Solution
Inactive Vilsmeier Reagent The Vilsmeier reagent (chloroiminium ion) is moisture-sensitive. Premature exposure to atmospheric or solvent moisture will hydrolyze it, destroying its electrophilicity.Prepare the Vilsmeier reagent in situ at 0°C under an inert atmosphere (Nitrogen or Argon). Ensure DMF is anhydrous. Use fresh, properly stored POCl₃.
Incorrect Stoichiometry An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. Conversely, a large excess can promote the formation of di-formylated or other side products.The optimal molar ratio of 8-aminoquinoline : POCl₃ : DMF is crucial. A common starting point is a slight excess of the pre-formed reagent. See the optimized parameters in Table 1.
Sub-optimal Reaction Temperature The formation of the Vilsmeier reagent is exothermic and requires cooling (0°C). The subsequent electrophilic substitution step requires thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition and tar formation.Maintain strict temperature control. Form the reagent at 0°C, then allow the reaction to proceed at a moderately elevated temperature (e.g., 60-80°C), monitoring by TLC until the starting material is consumed.[9]
Inefficient Quenching/Work-up The reaction is terminated by hydrolysis of the intermediate. Improper quenching (e.g., adding water too quickly to the hot reaction mixture) can cause side reactions and degrade the product.Cool the reaction mixture to room temperature, then pour it slowly onto crushed ice or into a cold saturated sodium acetate or sodium bicarbonate solution with vigorous stirring to neutralize the acid and hydrolyze the intermediate.[2]
Problem 2: Formation of Multiple Products (Isomers & Side Products)
Possible Cause Scientific Rationale & Explanation Recommended Solution
Formation of C5-Isomer As discussed in the FAQs, the C5 position is also electronically activated by the C8-amino group. While C7 is favored, changes in solvent polarity or temperature can alter the regioselectivity, leading to a mixture of C7 and C5 isomers.Use a non-polar aprotic solvent like 1,2-dichloroethane (DCE) or chloroform. Maintain the lowest effective reaction temperature that allows for complete conversion to favor the thermodynamically preferred C7 product.
Di-formylation If a significant excess of the Vilsmeier reagent is used, a second formylation can occur at the C5 position, yielding 8-aminoquinoline-5,7-dicarbaldehyde.[6]Use a controlled stoichiometry of the Vilsmeier reagent, typically between 1.2 to 1.5 equivalents relative to the 8-aminoquinoline. Monitor the reaction closely by TLC to stop it once the mono-formylated product is maximized.
Polymerization/Tar Formation The product aldehyde and the starting amine are reactive molecules. Harsh conditions (high temperature, prolonged reaction times, strong acid concentration) can lead to intermolecular reactions and polymerization, resulting in intractable tars.Avoid overheating. Ensure efficient stirring. Quench the reaction as soon as the starting material is consumed. A proper basic work-up is critical to neutralize all acidic species.
Problem 3: Difficult Product Purification
Possible Cause Scientific Rationale & Explanation Recommended Solution
Presence of Tarry Byproducts Tars formed during the reaction can streak on silica gel columns, trapping the product and leading to poor separation and low recovery.After aqueous work-up and extraction, wash the organic layer thoroughly. Consider filtering the crude extract through a short plug of Celite or silica gel to remove baseline impurities before concentrating and attempting column chromatography.
Co-elution of Isomers The C7 and C5 isomers often have very similar polarities, making their separation by standard silica gel chromatography challenging.Use a high-resolution separation technique. Flash chromatography on silica gel using a shallow gradient of a polar solvent (e.g., 0-10% Ethyl Acetate in Hexane or Dichloromethane) is recommended.[10] In difficult cases, preparative HPLC may be necessary.[11]
Product Insolubility The product, this compound, is an orange-red crystalline solid with limited solubility in common non-polar chromatography solvents.Load the crude material onto the column by adsorbing it onto a small amount of silica gel rather than dissolving it in a large volume of solvent. This ensures a tight band at the start of the chromatography.
Problem 4: Product Decomposition
Possible Cause Scientific Rationale & Explanation Recommended Solution
Light Sensitivity The quinoline ring system and the aldehyde functionality can make the molecule susceptible to photochemical degradation.Protect the reaction mixture from direct light by wrapping the flask in aluminum foil. Conduct purification and handling under subdued light.
Oxidation Aldehydes are prone to oxidation to the corresponding carboxylic acid, especially if left exposed to air over time. The electron-rich aminoquinoline system can also be susceptible to oxidative degradation.Once isolated, store the product under an inert atmosphere (e.g., in an amber vial backfilled with argon or nitrogen).
Improper Storage Thermal degradation can occur over time, even at room temperature.Store the purified, dry product in a tightly sealed amber glass vial at 2-8°C.

Section 3: Protocols & Data

Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and monitoring.

  • Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF (3.0 eq.) to 0°C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (1.2 eq.) dropwise to the cold DMF over 30 minutes with vigorous stirring. Maintain the temperature below 5°C. A thick white precipitate of the Vilsmeier reagent may form. Stir the mixture at 0°C for an additional 30 minutes.

  • Substrate Addition: Dissolve 8-aminoquinoline (1.0 eq.) in a minimal amount of anhydrous DCE or DMF and add it dropwise to the Vilsmeier reagent slurry at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature, then heat to 70°C in an oil bath. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexane), checking for the consumption of the 8-aminoquinoline spot. The reaction is typically complete in 4-6 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing a vigorously stirred mixture of crushed ice and saturated sodium acetate solution (approx. 5 volumes).

  • Extraction: Stir the mixture for 1 hour until hydrolysis is complete. Extract the aqueous mixture with Dichloromethane or Ethyl Acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a gradient eluent system (e.g., Hexane to 15% Ethyl Acetate in Hexane).

  • Isolation & Storage: Combine the fractions containing the pure product (visualized as an orange-red spot on TLC), evaporate the solvent, and dry the solid under vacuum. Store the final product as described in the troubleshooting guide.

Table 1: Key Reaction Parameters & Expected Data
ParameterValue / DescriptionRationale / Notes
Stoichiometry (8-AQ:POCl₃:DMF) 1 : 1.2 : 3A slight excess of the formylating agent ensures complete conversion.
Temperature 0°C (Reagent formation), 70°C (Reaction)Balances reaction rate against thermal decomposition.
Typical Yield 40-60% (post-purification)Yield is highly dependent on precise execution of the work-up and purification.
Appearance Orange-red crystals---
Melting Point 189-191 °CA sharp melting point indicates high purity.
Molecular Formula C₁₀H₈N₂O---
Molecular Weight 172.19 g/mol [12]---
Solubility Soluble in Ethanol, Methanol, DMSO; Sparingly soluble in water.Useful for selecting recrystallization or NMR solvents.

Section 4: Visual Guides

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution cluster_2 Work-up & Purification DMF Anhydrous DMF Reagent Vilsmeier Reagent (in situ) DMF->Reagent 0°C, N2 POCl3 POCl3 POCl3->Reagent Intermediate Iminium Intermediate AQ 8-Aminoquinoline AQ->Intermediate Add to Reagent, Heat (70°C) Quench Quench on Ice/NaOAc Intermediate->Quench Extract Extract (DCM/EtOAc) Quench->Extract Purify Flash Chromatography Extract->Purify Product Pure Product Purify->Product

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common synthesis issues.

G Start Reaction Outcome Unsatisfactory CheckYield Is Yield Low? Start->CheckYield YieldYes Yes CheckYield->YieldYes Yes YieldNo No CheckYield->YieldNo No CheckPurity Is Purity Low? (Multiple Spots on TLC) PurityYes Yes CheckPurity->PurityYes Yes PurityNo No CheckPurity->PurityNo No ReagentCheck Check Reagent Quality & Stoichiometry (Anhydrous solvents? Fresh POCl3?) YieldYes->ReagentCheck YieldNo->CheckPurity TempCheck Verify Temperature Control (0°C for formation, ~70°C for reaction) ReagentCheck->TempCheck WorkupCheck Review Work-up Procedure (Efficient quenching & extraction?) TempCheck->WorkupCheck WorkupCheck->CheckPurity IsomerCheck Isomer Formation? (Likely C5-isomer) PurityYes->IsomerCheck Success Synthesis Optimized PurityNo->Success SideProductCheck Tar/Baseline Spots? IsomerCheck->SideProductCheck No OptimizeConditions Optimize Reaction Conditions (Lower temp, check stoichiometry) IsomerCheck->OptimizeConditions Yes OptimizeChroma Optimize Chromatography (Shallow gradient, different solvent system) SideProductCheck->OptimizeChroma No ImproveWorkup Improve Work-up (Filter through Celite before column) SideProductCheck->ImproveWorkup Yes OptimizeChroma->Success OptimizeConditions->Success ImproveWorkup->OptimizeChroma

Caption: A decision tree for troubleshooting common synthesis problems.

References

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54.
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkat USA.
  • Duff reaction. (n.d.). In Wikipedia.
  • Wnuk, S., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2063.
  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. (2021). The Journal of Organic Chemistry, 86(12), 8239–8252.
  • Vilsmeier-Haack Reaction. (n.d.). Name Reaction in Organic Chemistry.
  • A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. (2015). International Journal of Chemical Studies.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. (2021). International Journal of Chemical Studies.
  • This compound. (n.d.). MySkinRecipes.
  • Wnuk, S., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI.
  • A Study of an 8-Aminoquinoline-Directed C(sp2)–H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. (2021). ACS Publications.
  • Reimer–Tiemann reaction. (n.d.). In Wikipedia.
  • Reimer-Tiemann Reaction: Mechanism & Examples. (n.d.). Name Reaction in Organic Chemistry.
  • 8-Aminoquinoline-7-carboxaldehyde. (n.d.). PubChem.

Sources

Purification of 8-Aminoquinoline-7-carbaldehyde by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Aminoquinoline-7-carbaldehyde

Welcome to the technical support guide for the purification of this compound (CAS No. 158753-17-4). This document provides field-proven insights, troubleshooting guides, and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining high-purity material through recrystallization. As a key intermediate in the synthesis of antimalarial drugs and chemosensors, the purity of this compound is paramount for reliable downstream applications[1][2].

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound?

A1: Understanding the compound's properties is the first step to designing a successful purification strategy. This compound is typically an orange-red or yellow solid[1][3]. Key properties are summarized in the table below. Note that literature values for melting point can vary, which may be indicative of different polymorphic forms or purity levels.

PropertyValueSource(s)
Molecular Formula C₁₀H₈N₂O[1][4]
Molecular Weight 172.19 g/mol [2][3]
Appearance Orange-red or Yellow to white solid[1][3]
Melting Point 189-191 °C or 82-85 °C (lit.)[1][3]
Solubility Readily soluble in ethanol, methanol, DMSO. Sparingly soluble in water (0.3 mg/mL at 25 °C).[1]
Storage Store at 2-8 °C in a dark place under an inert atmosphere. The compound is light-sensitive.[1]

Q2: How do I select the best solvent for recrystallization?

A2: The ideal solvent is one where your compound is highly soluble at high temperatures but poorly soluble at low temperatures[5][6]. For this compound, its known solubility profile makes alcohols like ethanol and methanol excellent starting points[1]. A mixed-solvent system, such as ethanol-water, is also a highly effective choice. In this system, the compound is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "poor" solvent (water) is added dropwise until the solution becomes cloudy (the saturation point), after which it is redissolved by adding a small amount of the good solvent before cooling[5][7].

Q3: What are the most common impurities I might encounter?

A3: Impurities will largely depend on the synthetic route. Common impurities could include unreacted starting materials, byproducts from side reactions (e.g., regioisomers from formylation reactions), or degradation products[8]. If the synthesis involves a Skraup synthesis or similar methods, residual catalysts or reagents may also be present[9]. Colored impurities are common in quinoline chemistry and can often be removed by treating the hot solution with a small amount of activated charcoal before filtration.

Troubleshooting Recrystallization Guide

This section addresses specific problems you may encounter during the recrystallization process.

Problem 1: My compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often caused by the solution being too concentrated, cooling too rapidly, or the presence of significant impurities that depress the melting point[10][11].

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount (5-10% of the total volume) of the "good" solvent (e.g., ethanol) to decrease the saturation level[10].

    • Allow the flask to cool much more slowly. You can achieve this by placing the flask in a warm water bath and allowing the entire system to cool to room temperature gradually before moving it to an ice bath[12].

    • If the problem persists, the crude material may be too impure. Consider a preliminary purification step like column chromatography[13].

Problem 2: No crystals are forming, even after cooling.

  • Causality: This is the most common issue and is almost always due to one of two reasons: too much solvent was used, or the solution is supersaturated and requires a nucleation event to begin crystallization[11].

  • Solution:

    • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent. Continue until you see slight cloudiness, then add a drop or two of fresh solvent to redissolve, and attempt to cool again[11].

    • Induce Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth[14].

      • Seeding: If you have a pure crystal of this compound, add a tiny speck to the cooled solution. This "seed crystal" will act as a template for other crystals to grow upon[11].

Problem 3: The recrystallization yield is very low (<50%).

  • Causality: A low yield can result from several factors: using an excessive amount of solvent (leaving a significant portion of your product in the mother liquor), premature crystallization during a hot filtration step, or incomplete precipitation upon cooling[10][15].

  • Solution:

    • Check the Mother Liquor: After filtering your crystals, cool the filtrate in an ice bath to see if more product crystallizes. If so, you can collect this second crop. Note that the second crop may be less pure than the first.

    • Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve your crude product. Working with a saturated solution is key to maximizing yield[14][15].

    • Ensure Complete Cooling: Allow sufficient time for the solution to cool. Cooling to 0 °C in an ice-water bath for at least 20-30 minutes is recommended to maximize precipitation[12].

Problem 4: The final product is still colored or appears impure.

  • Causality: This indicates that the chosen solvent system is not effectively differentiating between your product and the impurities. The impurities may have similar solubility profiles or may have been trapped within the crystal lattice during rapid crystal growth[10].

  • Solution:

    • Charcoal Treatment: For colored impurities, add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution before filtration. Swirl for a few minutes, then perform a hot filtration to remove the charcoal and the adsorbed impurities. Be aware that charcoal can also adsorb your product, so use it sparingly.

    • Slow Down Crystallization: Rapid crystal growth can trap impurities. Ensure the solution cools slowly to allow for the formation of a more perfect, pure crystal lattice[10].

    • Re-crystallize: A second recrystallization is often necessary to achieve high purity.

Troubleshooting Workflow Diagram

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prob1 [label="Problem:\nNo Crystals Form", fillcolor="#FBBC05", fontcolor="#202124"]; prob2 [label="Problem:\nCompound 'Oils Out'", fillcolor="#FBBC05", fontcolor="#202124"]; prob3 [label="Problem:\nLow Yield", fillcolor="#FBBC05", fontcolor="#202124"]; prob4 [label="Problem:\nPoor Purity", fillcolor="#FBBC05", fontcolor="#202124"];

cause1a [label="Cause:\nToo Much Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; cause1b [label="Cause:\nSupersaturation", fillcolor="#F1F3F4", fontcolor="#202124"]; cause2 [label="Cause:\nCooling Too Fast\nor Solution Too Concentrated", fillcolor="#F1F3F4", fontcolor="#202124"]; cause3 [label="Cause:\nExcess Solvent\nor Incomplete Cooling", fillcolor="#F1F3F4", fontcolor="#202124"]; cause4 [label="Cause:\nImpurities Trapped\nor Ineffective Solvent", fillcolor="#F1F3F4", fontcolor="#202124"];

sol1a [label="Action:\nBoil Off Excess Solvent", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol1b [label="Action:\nScratch Flask or\nAdd Seed Crystal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol2 [label="Action:\nReheat, Add More Solvent,\nCool Slowly", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol3 [label="Action:\nCool Mother Liquor,\nUse Minimal Solvent Next Time", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol4 [label="Action:\nCool Slower, Use Charcoal,\nor Re-crystallize", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> {prob1, prob2, prob3, prob4} [color="#4285F4"];

prob1 -> cause1a [label="Is solution clear?"]; prob1 -> cause1b [label="Is solution clear?"]; cause1a -> sol1a [color="#5F6368"]; cause1b -> sol1b [color="#5F6368"];

prob2 -> cause2 [color="#5F6368"]; cause2 -> sol2 [color="#5F6368"];

prob3 -> cause3 [color="#5F6368"]; cause3 -> sol3 [color="#5F6368"];

prob4 -> cause4 [color="#5F6368"]; cause4 -> sol4 [color="#5F6368"]; } Recrystallization Troubleshooting Flowchart

Experimental Protocol: Recrystallization of this compound

This protocol provides a method for purifying crude this compound using a mixed ethanol-water solvent system. This is a robust method for many quinoline derivatives[9][16].

Materials & Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (at least two)

  • Hot plate with stirring capability

  • Magnetic stir bar

  • Watch glass to cover the flask

  • Stemless funnel and fluted filter paper (for hot filtration, if needed)

  • Büchner funnel and filter flask

  • Vacuum source

  • Ice-water bath

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude this compound (e.g., 1.0 g) and a magnetic stir bar into an appropriately sized Erlenmeyer flask.

    • Add a minimal amount of ethanol (e.g., 15-20 mL) to the flask.

    • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves at the boiling point of the solvent. Causality: Using the minimum volume of hot solvent ensures the solution will be saturated upon cooling, maximizing crystal yield[15].

  • (Optional) Decolorization:

    • If the solution is highly colored with impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.

    • Bring the solution back to a boil for 2-3 minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Place a stemless funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask.

    • Quickly pour the hot solution through the filter paper. Causality: Pre-heating the receiving flask and using a stemless funnel prevents premature crystallization that can clog the filter[12].

  • Crystallization:

    • Heat the clear, dissolved solution to boiling.

    • Slowly add deionized water (the "poor" solvent) dropwise until you observe persistent cloudiness (turbidity).

    • Add a few drops of hot ethanol to re-dissolve the precipitate, resulting in a clear, saturated solution.

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask. Causality: Slow cooling is crucial for the formation of large, pure crystals, as it allows impurities to remain in the solution rather than being trapped in the crystal lattice[10].

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as the final solvent composition) to rinse away any remaining soluble impurities. Causality: Using an ice-cold wash solvent minimizes the loss of the desired product, which has low solubility at this temperature[15].

  • Drying:

    • Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

  • Validation:

    • Determine the melting point of the purified crystals. A sharp melting point close to the literature value (e.g., 189-191 °C) is a strong indicator of high purity[1].

    • Calculate the percent yield.

References

  • 8-Aminoquinoline-7-carboxaldehyde | C10H8N2O | CID 11052098.
  • Csomos, A. et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, iii, 41-54. [Link]
  • Solvent Choice. Chemistry Teaching Labs, University of York. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • This compound. MySkinRecipes. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry, University of Rochester. [Link]
  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • Problems with Recrystallisations. Chemistry Teaching Labs, University of York. [Link]
  • Butini, S. et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3568. [Link]
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Reddit r/chemistry. [Link]
  • The crystallization of quinoline.
  • Recrystallization. University of California, Los Angeles, Chemistry Department. [Link]
  • Recrystallization Lab Handout. Swarthmore College, Chemistry Department. [Link]
  • Szafert, S. et al. (2018).

Sources

Technical Support Center: Synthesis of 8-Aminoquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Aminoquinoline-7-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and by-products encountered during this synthetic process. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to support your experimental success.

Introduction: The Synthetic Challenge

The synthesis of this compound, a key intermediate for various pharmaceutical compounds, primarily involves the electrophilic formylation of 8-aminoquinoline. The potent electron-donating amino group at the C8 position strongly activates the quinoline ring towards electrophilic substitution. While this activation is beneficial for the reaction to proceed, it is also the primary cause of several common by-products, leading to challenges in purification and reduced yields of the desired C7-formylated product. This guide will focus on the by-products arising from common formylation methods such as the Vilsmeier-Haack, Duff, and Reimer-Tiemann reactions.

Troubleshooting Guide & FAQs

Issue 1: Formation of an Unexpected Isomer

Q1: My reaction is producing a significant amount of an isomeric by-product along with the desired this compound. What is this isomer and why is it forming?

A1: The most common isomeric by-product is 8-Aminoquinoline-5-carbaldehyde . The formation of this isomer is a direct consequence of the electronic properties of the 8-aminoquinoline scaffold. The amino group at C8 is a strong activating and ortho, para-directing group.

  • Causality: Electrophilic aromatic substitution on 8-aminoquinoline is directed to the positions ortho and para to the amino group. The C7 position is one of the ortho positions, leading to the desired product. The C5 position is the para position, which is also electronically activated, resulting in the formation of the 8-Aminoquinoline-5-carbaldehyde by-product. The steric hindrance at the C7 position, being situated between the amino group and the fused benzene ring, can sometimes favor substitution at the less hindered C5 position.

Issue 2: Presence of a Di-formylated By-product

Q2: I'm observing a product with a higher molecular weight than expected, which I suspect is a di-formylated species. Is this common and how can I avoid it?

A2: Yes, the formation of 8-Aminoquinoline-5,7-dicarbaldehyde is a frequently encountered by-product, particularly under forcing reaction conditions.[1]

  • Causality: The strong activating nature of the C8-amino group makes the quinoline ring highly susceptible to a second formylation. Once the first formyl group is introduced at either the C5 or C7 position, the ring remains activated enough for a subsequent electrophilic attack at the other available position (C7 or C5, respectively). This is especially prevalent in reactions like the Vilsmeier-Haack synthesis.[1]

  • Troubleshooting Steps:

    • Control Stoichiometry: Carefully control the molar ratio of the formylating agent to the 8-aminoquinoline. Use of a minimal excess (e.g., 1.1 to 1.5 equivalents) of the formylating agent can significantly suppress di-formylation.

    • Reaction Temperature: Maintain the lowest effective temperature for the formylation reaction. Higher temperatures often provide the activation energy needed for the second formylation step.

    • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the desired mono-formylated product is maximized to prevent further reaction to the di-formylated by-product.

Issue 3: N-Formylation of the Amino Group

Q3: Could the formylating agent react with the amino group of 8-aminoquinoline instead of the aromatic ring?

A3: While C-formylation is generally favored on electron-rich aromatic rings, N-formylation to produce N-(7-formylquinolin-8-yl)formamide can occur as a side reaction.

  • Causality: The amino group is a nucleophile and can compete with the electron-rich aromatic ring in reacting with the electrophilic formylating agent. The reaction conditions, particularly the acidity and the nature of the formylating agent, can influence the extent of N-formylation versus C-formylation.

  • Troubleshooting Steps:

    • Protecting Groups: In cases where N-formylation is a significant issue, temporary protection of the 8-amino group with a suitable protecting group (e.g., acetyl or tosyl) can be employed. The formylation is then carried out on the protected substrate, followed by deprotection.

    • Choice of Reaction: The Duff reaction, which proceeds in an acidic medium, can protonate the amino group, reducing its nucleophilicity and thereby minimizing N-formylation.[1]

Issue 4: Polymerization and Resin Formation

Q4: My reaction mixture is turning into a dark, tarry mess, and I'm getting very low yields of any identifiable product. What is causing this polymerization?

A4: Polymerization or resin formation is a known side reaction in formylation chemistry, especially with highly activated substrates like 8-aminoquinoline under harsh conditions.

  • Causality: This is often due to reactive intermediates, formed during the reaction, undergoing self-condensation or polymerization. This is particularly problematic in reactions that use strong acids or bases and high temperatures. For instance, in the Duff reaction, formaldehyde equivalents can lead to phenol-formaldehyde-type resin formation.[2]

  • Troubleshooting Steps:

    • Temperature Management: Avoid excessively high temperatures, which can accelerate polymerization.

    • Milder Conditions: If possible, opt for milder formylation reagents or reaction conditions.

    • Reaction Time: Minimize the reaction time to what is necessary for the completion of the desired formylation.

Summary of Common By-products and Mitigation Strategies

By-productReason for FormationRecommended Mitigation Strategies
8-Aminoquinoline-5-carbaldehyde Electronic activation of the para position (C5) by the C8-amino group.Optimize reaction conditions (temperature, solvent polarity) to favor ortho (C7) substitution. Purification via column chromatography is often necessary.
8-Aminoquinoline-5,7-dicarbaldehyde High reactivity of the mono-formylated intermediate due to the persistent activating effect of the C8-amino group.Use a controlled stoichiometry of the formylating agent, maintain low reaction temperatures, and monitor reaction time carefully.
N-(7-formylquinolin-8-yl)formamide Nucleophilic attack of the C8-amino group on the formylating agent.Employ a protecting group strategy for the amino function or choose a reaction (like the Duff reaction) where the amino group is protonated.
Polymeric/Resinous Materials Self-condensation of reactive intermediates under harsh reaction conditions (high temperature, strong acids/bases).Maintain the lowest effective reaction temperature and minimize reaction time.

Visualizing the Reaction Pathways

The following diagram illustrates the synthetic pathways leading to the desired product and the major by-products during the formylation of 8-aminoquinoline.

Byproduct_Formation cluster_main Formylation of 8-Aminoquinoline cluster_byproducts Common By-products Start 8-Aminoquinoline Reagent Formylating Agent (e.g., Vilsmeier, Duff) Byproduct3 N-formylated product Start->Byproduct3 N-Formylation Byproduct4 Polymeric Resin Start->Byproduct4 Polymerization (Harsh Conditions) Product This compound (Desired Product) Reagent->Product C7-Formylation (ortho) Byproduct1 8-Aminoquinoline-5-carbaldehyde (Isomer) Reagent->Byproduct1 C5-Formylation (para) Byproduct2 8-Aminoquinoline-5,7-dicarbaldehyde (Di-formylated) Product->Byproduct2 Further Formylation Byproduct1->Byproduct2 Further Formylation

Sources

Technical Support Center: Photostability of 8-Aminoquinoline-7-carbaldehyde Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-aminoquinoline-7-carbaldehyde (8-AQC) based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maximizing the performance and photostability of these versatile fluorophores in your experiments.

Introduction to this compound Probes

The 8-aminoquinoline scaffold is a robust fluorophore, and its derivatives, such as those with a 7-carbaldehyde group, are of increasing interest for various sensing and imaging applications due to their sensitivity to microenvironments and potential for metal ion detection.[1][2][3][4] However, like all fluorescent molecules, their utility can be limited by photobleaching—the irreversible loss of fluorescence upon exposure to light. Understanding and mitigating this phenomenon is critical for acquiring high-quality, reproducible data.

This guide provides a structured approach to troubleshooting common photostability issues encountered with 8-AQC probes, explains the underlying chemical principles, and offers validated protocols to enhance your experimental outcomes.

Part 1: Troubleshooting Guide - Common Photostability Issues

This section addresses specific problems you might encounter during your fluorescence microscopy experiments with 8-AQC probes.

Issue 1: Rapid Signal Loss or Photobleaching

Q1: My fluorescence signal from the 8-AQC probe is disappearing very quickly during image acquisition. What's causing this and how can I fix it?

A1: Rapid signal decay is a classic sign of photobleaching, a process where the fluorophore is chemically damaged by light, rendering it non-fluorescent.[5] This is often exacerbated by high-intensity illumination and the presence of molecular oxygen.

Underlying Causes and Mechanistic Insights:

  • Triplet State Formation: High-intensity light can push the 8-AQC probe into a long-lived, highly reactive triplet state. In this state, the probe is more susceptible to reactions with molecular oxygen, leading to the formation of reactive oxygen species (ROS) like singlet oxygen.[5][6] These ROS can then attack the quinoline ring or the carbaldehyde group, causing irreversible chemical damage.

  • Photochemical Degradation: The energy from excitation light, particularly at shorter wavelengths (UV-blue), can be sufficient to directly break chemical bonds within the 8-AQC molecule, altering its structure and destroying its fluorescence.[5]

  • Environmental Factors: The local chemical environment, including pH, oxygen concentration, and the presence of oxidizing or reducing agents, can significantly influence the rate of photobleaching.[5][7] The amino and carbaldehyde groups on the quinoline scaffold can be particularly sensitive to pH changes.[7]

Solutions & Experimental Protocols:

Strategy Detailed Action & Explanation
Reduce Excitation Light Intensity Decrease the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio. This directly reduces the rate of fluorophore excitation and subsequent photobleaching.[5]
Minimize Exposure Time Use the shortest possible exposure time for your detector (e.g., camera). For time-lapse imaging, increase the interval between acquisitions. This limits the total number of photons the probe is exposed to.
Use Antifade Reagents Incorporate a commercial or self-made antifade mounting medium. These reagents are designed to scavenge ROS and quench the triplet state, thereby protecting the fluorophore. Common components include ascorbic acid, n-propyl gallate (nPG), and Trolox (a water-soluble vitamin E analog).[8]
Oxygen Scavenging Systems For live-cell imaging or in vitro assays, consider using an oxygen scavenging system like glucose oxidase/catalase. By reducing the local oxygen concentration, you inhibit the primary pathway for ROS generation.[8] Be aware that this can impact cellular physiology in live-cell experiments.
Optimize Wavelengths If your experimental setup allows, use an excitation wavelength that is on the redder side of the probe's excitation peak. Higher energy (shorter wavelength) light is generally more damaging.[5]

Experimental Protocol: Preparing an Antifade Mounting Medium (Glycerol-Based)

  • Prepare Stock Solution: Dissolve 100 mg of n-propyl gallate (nPG) in 10 ml of glycerol. This may require gentle heating (e.g., 50-60°C) and stirring.

  • Prepare Buffer: Make a 1 M Tris buffer solution and adjust the pH to 8.5-9.0. The slightly alkaline pH can enhance the performance of some antifade agents.

  • Combine: Mix 1 part of the nPG/glycerol stock with 9 parts of the Tris buffer.

  • Storage: Store the final solution in small aliquots at -20°C, protected from light.

  • Application: Use a small drop of the antifade medium to mount your coverslip onto the microscope slide.

Issue 2: Inconsistent Fluorescence Intensity Between Replicates

Q2: I'm seeing high variability in the fluorescence signal from my 8-AQC probe across different samples that should be identical. What could be the cause?

A2: High variability often points to issues with probe aggregation, environmental sensitivity, or inconsistent sample preparation.

Underlying Causes and Mechanistic Insights:

  • Probe Aggregation and Self-Quenching: At higher concentrations, planar aromatic molecules like 8-aminoquinoline can stack on top of each other (π-π stacking). This aggregation can lead to self-quenching, where the fluorescence of one probe molecule is quenched by another in close proximity, resulting in a lower and more variable signal.[7][9]

  • pH Sensitivity: The fluorescence of many quinoline derivatives is pH-dependent.[7] The protonation state of the quinoline nitrogen and the 8-amino group can alter the electronic structure and thus the quantum yield of fluorescence. Small, un-controlled variations in buffer pH between samples can lead to significant differences in signal intensity.

  • Solvatochromism: 8-AQC probes can exhibit solvatochromism, meaning their fluorescence properties (intensity and emission wavelength) can change depending on the polarity of the local environment.[10][11] Inconsistent solvent composition or binding to different cellular compartments can cause variability.

Solutions & Experimental Protocols:

Strategy Detailed Action & Explanation
Optimize Probe Concentration Perform a concentration titration to find the optimal working concentration that provides a good signal without causing self-quenching. Start with a low concentration and gradually increase it until the signal plateaus or starts to decrease.[7]
Ensure Stable pH Use a well-buffered solution and verify the pH of your final experimental medium. Ensure the buffer has sufficient capacity to resist pH changes during the experiment.[7]
Control for Solvent Effects If dissolving the probe in an organic solvent like DMSO, ensure the final concentration of the solvent is low and consistent across all samples (typically <1%).
Incorporate a Surfactant In some in vitro assays, adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween 20 or Triton X-100) can help prevent probe aggregation.[7] Note: This may not be suitable for all applications, especially live-cell imaging.

Part 2: Frequently Asked Questions (FAQs)

Q3: What is the primary mechanism of photobleaching for quinoline-based probes?

A3: The primary mechanism is photooxidation. Upon excitation, the 8-AQC molecule can transition to a triplet state. This triplet-state fluorophore can then transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[5][6] This singlet oxygen can then react with and destroy the quinoline ring system, leading to a permanent loss of fluorescence.

*dot graph TD; subgraph Photobleaching_Pathway; direction LR; A[Ground State 8-AQC] -- "Excitation Light (hν)" --> B{Excited Singlet State}; B -- "Fluorescence" --> A; B -- "Intersystem Crossing" --> C(Triplet State 8-AQC); C -- "Energy Transfer" --> D[Singlet Oxygen (¹O₂)]; D -- "Reaction" --> E(Bleached 8-AQC); O2[³O₂] --> D; end

Caption: Primary photobleaching pathway for 8-AQC probes.

Q4: How can I quantitatively measure the photostability of my 8-AQC probe?

A4: You can measure photostability by determining the photobleaching quantum yield or, more practically, by measuring the half-life of the fluorescence signal under constant illumination.

Experimental Protocol: Measuring Photobleaching Half-Life

  • Prepare Sample: Prepare your sample with the 8-AQC probe as you would for a normal imaging experiment.

  • Select Region of Interest (ROI): Identify a representative ROI in your sample.

  • Time-Lapse Imaging: Acquire a time-lapse series of images under continuous illumination. Use the same acquisition settings you intend to use for your experiments.

  • Data Extraction: Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.

  • Analysis: Plot the normalized fluorescence intensity against time. The time it takes for the intensity to drop to 50% of its initial value is the photobleaching half-life. A longer half-life indicates greater photostability.

G

Caption: Workflow for determining photobleaching half-life.

Q5: Are there any structural modifications to the 8-AQC scaffold that can improve photostability?

A5: Yes, structural modifications can significantly enhance photostability. While the synthesis of new molecules is a complex task, understanding these principles can help in choosing the right probe. Strategies include:

  • Inhibiting TICT: Introducing chemical groups that create a more rigid structure can inhibit twisted-intramolecular-charge-transfer (TICT), a non-radiative decay pathway that can lead to photobleaching.[12]

  • Electron Density Tuning: Modifying the electron-donating and withdrawing properties of substituents on the quinoline ring can alter the energy levels of the excited states and reduce susceptibility to photooxidation.[12]

  • Covalent Attachment of Protective Agents: Some advanced probes incorporate covalently linked protective agents, such as Trolox or cyclooctatetraene (COT), which act as intramolecular triplet state quenchers.[8]

References

  • Photostabilizing Strategies for Single-Molecule Fluorescence Microscopy - YouTube
  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide
  • Simple Method to Enhance the Photostability of the Fluorescence Reporter R6G for Prolonged Single Molecule Studies - NIH
  • A synergistic strategy to develop photostable and bright dyes with long Stokes shift for nanoscopy - PMC - NIH
  • Advances in fluorescent nanoprobes for live-cell super-resolution imaging | Journal of Innovative Optical Health Sciences - World Scientific Publishing
  • Quinoline-Based Two-Photon Fluorescent Probe for Nitric Oxide in Live Cells and Tissues | Analytical Chemistry - ACS Public
  • The 8-Aminoquinoline Antimalarials: A Technical Guide for Researchers - Benchchem
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC - NIH
  • Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applic
  • PHOTOPHYSICAL PROPERTIES OF QUINOLINOID ANTIMALARIAL DRUGS AND THEIR EVALUATION AS HUMAN SERUM ALBUMIN ESTERASE INHIBITORS
  • Photobleaching Kinetics and Time-Integrated Emission of Fluorescent Probes in Cellular Membranes - MDPI
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide - Benchchem
  • (PDF)
  • Quinoline-based highly selective and sensitive fluorescent probe specific for Cd 2+ detection in mixed aqueous media - ResearchG
  • Development of 8-hydroxyquinoline derivatives as fluorescence sensors for Zn2+ detection
  • 8-Aminoquinoline - Wikipedia
  • [Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[13]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches - PMC - NIH]()
  • Quinoline-based fluorescent probe for the detection and monitoring of hypochlorous acid in a rheum
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - ResearchG
  • An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions - RSC Publishing
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors - American Chemical Society
  • troubleshooting fluorescence quenching with 2-(4-fluorophenyl)quinolin-7-amine probes - Benchchem
  • Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Liter
  • 8-Aminoquinoline | C9H8N2 | CID 11359 - PubChem
  • (PDF)
  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Deriv

Sources

Technical Support Center: Troubleshooting Low Fluorescence Signal with 8-Aminoquinoline Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-aminoquinoline fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues related to low or absent fluorescence signals during their experiments. We will move from foundational checks to complex, sample-specific issues, providing the rationale behind each step to empower your troubleshooting process.

Section 1: Foundational Checks & Probe Integrity

This first section addresses the most common and easily rectifiable issues related to instrument setup and the quality of the probe itself.

FAQ 1: My signal is completely absent or extremely weak. Where do I even begin?

When faced with a near-total loss of signal, it's crucial to start with the most fundamental components of your experiment: the instrument and the probe's basic functionality. This approach systematically eliminates the simplest variables before moving to more complex biological or chemical interactions.

Answer: Start with a systematic "flight check" of your equipment and a simple positive control to confirm that the probe is fluorescent under ideal conditions.

Troubleshooting Workflow: Initial Signal Check

start Low / No Signal Detected check_instrument Step 1: Verify Instrument Settings (Correct Ex/Em wavelengths, detector gain, laser power) start->check_instrument check_probe_control Step 2: Run Positive Control (Probe in optimal buffer, e.g., HEPES with ZnCl₂) check_instrument->check_probe_control signal_ok Signal is Strong in Control check_probe_control->signal_ok Signal OK no_signal Still No Signal check_probe_control->no_signal No Signal Proceed to Section 2:\nEnvironmental & Buffer Effects Proceed to Section 2: Environmental & Buffer Effects signal_ok->Proceed to Section 2:\nEnvironmental & Buffer Effects instrument_issue Troubleshoot Instrument: - Check lamp/laser health - Confirm filter set compatibility no_signal->instrument_issue probe_issue Troubleshoot Probe Integrity: - Prepare fresh stock - Check storage conditions - Verify probe identity no_signal->probe_issue start Low Signal in Complex Sample add_chelator Step 1: Add a Broad-Spectrum Chelator (e.g., 1 mM EDTA or DTPA) start->add_chelator measure_signal Step 2: Re-measure Fluorescence add_chelator->measure_signal signal_restored Signal Increases Significantly measure_signal->signal_restored Signal Restored no_change Signal Remains Low measure_signal->no_change No Change conclusion_quencher Conclusion: Quenching by a competing metal ion is likely. signal_restored->conclusion_quencher conclusion_other Conclusion: Quenching is likely not due to competing metal ions. (Proceed to Section 3) no_change->conclusion_other

Caption: Workflow to test for metal ion interference.

Section 3: Sample-Specific & Advanced Issues

If you have ruled out instrumental, probe integrity, and environmental factors, the issue may lie within your specific biological or chemical sample.

FAQ 5: I'm working with a protein sample. Could the amino acids themselves be quenching the fluorescence?

Answer: Yes, this is a well-documented phenomenon known as photoinduced electron transfer (PET). Certain amino acid residues can act as electron donors or acceptors when in close proximity to an excited fluorophore, quenching its fluorescence. For fluorophores similar to 8-aminoquinoline, amino acids like Tryptophan (Trp), Tyrosine (Tyr), Histidine (His), and Methionine (Met) have been identified as potential quenchers. [1]

  • Mechanism: When the probe binds to a protein, it might be positioned near one of these quenching residues. Upon excitation, the excited-state electron from the fluorophore is transferred to the amino acid (or vice-versa), causing the fluorophore to return to its ground state without emitting a photon. [1]* Troubleshooting: This is an intrinsic property of the probe-protein interaction. If you suspect this is occurring, experimental options are limited but could include:

    • Site-Directed Mutagenesis: If the binding site is known, mutating the suspected quenching residue to a non-quenching one (e.g., Alanine) can confirm this effect.

    • Probe Modification: Using a derivative of the 8-aminoquinoline probe with a longer linker arm might increase the distance between the fluorophore and the quenching residue, potentially restoring fluorescence.

FAQ 6: My signal fades very quickly when I expose it to the excitation light. What is happening?

Answer: You are likely observing photobleaching , which is the irreversible photochemical destruction of a fluorophore upon exposure to light. [2][3]While some modern dyes are highly photostable, all fluorophores will eventually photobleach. [3][4] Strategies to Minimize Photobleaching:

  • Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that still provides a detectable signal.

  • Minimize Exposure Time: Reduce the camera exposure time or pixel dwell time on a confocal microscope. Use the shutters to expose the sample to light only during image acquisition.

  • Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent (e.g., p-phenylenediamine or commercial formulations like EverBrite™). [5]These reagents are radical scavengers that reduce the rate of photobleaching.

  • Image with a More Sensitive Detector: A more sensitive camera or detector (e.g., an EM-CCD or a GaAsP detector) allows you to get a usable signal with less excitation light, thereby reducing the rate of photobleaching.

By systematically working through these sections, you can diagnose the root cause of your low fluorescence signal and take the appropriate steps to optimize your experiment for success.

References
  • A. R. N. S. Subhashini, M. S, K. K. Kumar, and S. J. Suji, "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination," Sensors (Basel), vol. 21, no. 1, p. 311, Jan. 2021. [Online]. Available: [Link]
  • A. R. N. S. Subhashini, M. S, K. K. Kumar, and S. J. Suji, "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination," Sensors, 2021. [Online]. Available: [Link]
  • A. R. N. S. Subhashini, M. S, K. K. Kumar, and S. J. Suji, "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination," Sensors, 2021. [Online]. Available: [Link]
  • A. R. N. S. Subhashini, M. S, K. K. Kumar, and S. J. Suji, "The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination," Sensors, vol. 21, no. 1, p. 311, 2021. [Online]. Available: [Link]
  • L. Ma et al., "Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions," Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, vol. 124, pp. 682–686, Apr. 2014. [Online]. Available: [Link]
  • A. R. N. S. Subhashini, M. S, K. K. Kumar, and S. J. Suji, "Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review," Preprints.org, 2020. [Online]. Available: [Link]
  • A. Isaia et al., "Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization," RSC Advances, vol. 11, no. 48, pp. 30303–30309, 2021. [Online]. Available: [Link]
  • A. S. Tatikolos, "Aminoquinoxaline-Based Dual Colorimetric and Fluorescent Sensors for pH Measurement in Aqueous Media," Molecules, vol. 27, no. 19, p. 6669, Oct. 2022. [Online]. Available: [Link]
  • A. B. Shapiro, "Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding?," ResearchGate, Sep. 2017. [Online]. Available: [Link]
  • LICORbio, "Troubleshooting | Fluorescence: Detection," YouTube, Sep. 2024. [Online]. Available: [Link]
  • S. S. P. G, "How to Troubleshoot Problems with Fluorescently Tagged Proteins," Bitesize Bio, Dec. 2024. [Online]. Available: [Link]
  • M. H. Tehrani, M. M. M. Najafabadi, M. H. N. Moghaddam, and M. R. T. Mahallati, "Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody," Avicenna Journal of Medical Biotechnology, vol. 3, no. 3, pp. 127–132, Sep. 2011. [Online]. Available: [Link]
  • M. H. Tehrani, M. M. M. Najafabadi, M. H. N. Moghaddam, and M. R. T. Mahallati, "Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody," Avicenna J Med Biotechnol, vol. 3, no. 3, pp. 127–32, Sep. 2011. [Online]. Available: [Link]
  • J. Y. Lee, Y. J. Lee, S. J. Park, and J. S. Kim, "8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions," Organic Letters, vol. 7, no. 19, pp. 4217–4220, Sep. 2005. [Online]. Available: [Link]
  • A. K. Sahoo, S. M. R. K. V. S. N. K. T. M. L. N. S. R. C. and A. K. S. and S. M. and R. K. and V. S. N. K. and T. M. and L. N. S. and R. C., "Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids," The journal of physical chemistry. B, vol. 117, no. 18, pp. 5626–31, 2013. [Online]. Available: [Link]
  • J. M. Z. A. M. B. J. M. Z. A. M. B., "Enhancing fluorescent protein photostability through robot-assisted photobleaching," Nature methods, vol. 12, no. 3, pp. 227–9, 2015. [Online]. Available: [Link]
  • J. Wang, G. Liu, Y. Yang, H. Zhang, and Z. Li, "An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions," Journal of Chemical Research, Synopses, no. 1, pp. 36–37, Jan. 2001. [Online]. Available: [Link]

Sources

Technical Support Center: Optimizing 8-Aminoquinoline-7-carbaldehyde Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Aminoquinoline-7-carbaldehyde (8-AQ-7-C) assays. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies to improve the signal-to-noise ratio in your experiments. As Senior Application Scientists, we have compiled this resource based on established principles of fluorescence spectroscopy and our experience with quinoline-based chemosensors.

Introduction to this compound Assays

This compound is a fluorescent chemosensor that belongs to the versatile family of quinoline-based probes.[1][2] These molecules are particularly valued for their ability to form fluorescent complexes with metal ions.[1][2] The fundamental principle of these assays often relies on Chelation-Enhanced Fluorescence (CHEF). In its unbound state, the 8-AQ-7-C molecule may exhibit low intrinsic fluorescence. Upon binding to a target analyte, typically a metal ion, a rigid complex is formed. This chelation event can significantly enhance the quantum yield of the fluorophore, leading to a measurable increase in fluorescence intensity. The aldehyde group at the 7-position provides a reactive site for further chemical modifications, allowing for the development of more sophisticated and specific sensors.[3][4]

This guide will walk you through common challenges and frequently asked questions to help you achieve robust and reproducible results.

Troubleshooting Guide

High background, weak signal, and signal instability are common hurdles in fluorescence-based assays. Here, we address these issues in a question-and-answer format, providing both the "why" and the "how-to" for effective troubleshooting.

High Background Fluorescence

Question: My blank and control wells show high fluorescence, masking the signal from my analyte. What are the likely causes and how can I fix this?

Answer: High background fluorescence is a frequent issue that can originate from several sources. Systematically identifying and addressing the source is key to improving your assay's sensitivity.

  • Probable Cause 1: Contaminated Reagents or Buffers

    • Explanation: Buffers, solvents, or other assay components may contain fluorescent impurities. This is particularly common in assays targeting ubiquitous metal ions, where trace contamination can be a significant issue.

    • Solution:

      • Use High-Purity Reagents: Always use metal-free or trace metal-grade water and salts for buffer preparation.

      • Test Individual Components: Measure the fluorescence of each component of your assay buffer individually to pinpoint the source of contamination.

      • Buffer Optimization: If the buffer itself is the issue, consider preparing fresh batches or testing a different buffer system. A systematic buffer optimization can significantly enhance assay performance.[5][6]

  • Probable Cause 2: Autofluorescence from Biological Samples

    • Explanation: Biological samples, such as cell lysates or serum, contain endogenous fluorescent molecules (e.g., NADH, FAD, porphyrins) that can contribute to background noise.

    • Solution:

      • Include a "No Probe" Control: Always run a control sample that contains the biological matrix but not the 8-AQ-7-C probe. This will allow you to quantify and subtract the autofluorescence.

      • Spectral Separation: If possible, select excitation and emission wavelengths for 8-AQ-7-C that are spectrally distinct from the major autofluorescent species in your sample.

  • Probable Cause 3: Non-Specific Binding of the Probe

    • Explanation: The 8-AQ-7-C probe may bind to other molecules or surfaces in your assay, leading to a high background signal.

    • Solution:

      • Optimize Probe Concentration: Titrate the concentration of 8-AQ-7-C to find the lowest concentration that still provides a robust signal with your analyte.

      • Include a Blocking Agent: For assays involving complex biological matrices, consider adding a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding.[7]

      • Wash Steps: If your assay format allows, incorporate wash steps to remove unbound probe before measurement.[8][9]

Weak or No Signal

Question: I'm not observing a significant increase in fluorescence upon adding my analyte. What could be wrong?

Answer: A weak or absent signal can be frustrating, but it often points to suboptimal assay conditions or issues with the probe or analyte.

  • Probable Cause 1: Incorrect Buffer pH

    • Explanation: The chelating activity of 8-aminoquinolines is often pH-dependent. The amino group needs to be in the correct protonation state to efficiently bind the target metal ion.

    • Solution:

      • Perform a pH Titration: Test a range of pH values for your assay buffer to determine the optimal pH for complex formation and fluorescence enhancement. For many quinoline-based sensors, a pH range of 7.0 to 8.2 is a good starting point.[7]

      • Ensure Buffer Capacity: Use a buffer with sufficient buffering capacity to maintain the optimal pH throughout the experiment.

  • Probable Cause 2: Probe Instability or Degradation

    • Explanation: Fluorescent probes can be sensitive to light and temperature. Improper storage or handling can lead to degradation and loss of activity.

    • Solution:

      • Proper Storage: Store the 8-AQ-7-C stock solution protected from light, and consider aliquoting to minimize freeze-thaw cycles.

      • Fresh Working Solutions: Prepare fresh working solutions of the probe for each experiment.

      • Minimize Light Exposure: During the experiment, protect the assay plates and solutions from excessive light exposure to prevent photobleaching.

  • Probable Cause 3: Analyte Unavailability

    • Explanation: The target analyte may be chelated by other components in the sample matrix, making it unavailable to bind with the 8-AQ-7-C probe.

    • Solution:

      • Sample Pre-treatment: Depending on your sample, you may need to perform a pre-treatment step (e.g., digestion, dilution) to release the analyte.

      • Use a Chelating Agent Control: To test for analyte sequestration, you can try to "spike" a control sample with a known amount of analyte and see if it can be detected.

Signal Instability and Photobleaching

Question: The fluorescence signal decreases over time during measurement. How can I prevent this?

Answer: Signal instability is often due to photobleaching, the light-induced degradation of the fluorophore.

  • Probable Cause: Photobleaching

    • Explanation: Prolonged or high-intensity excitation light can cause irreversible damage to the 8-AQ-7-C molecule, leading to a loss of fluorescence.

    • Solution:

      • Reduce Excitation Intensity: Use the lowest possible excitation light intensity that still provides a detectable signal.

      • Minimize Exposure Time: Limit the duration of light exposure during measurement. For plate reader-based assays, set the instrument to take a single reading per well rather than continuous monitoring.

      • Use Antifade Reagents: For microscopy applications, consider using a commercial antifade mounting medium.

Experimental Protocols & Data Presentation

Generic Protocol for Metal Ion Detection using 8-AQ-7-C

This protocol provides a starting point for developing an assay to detect a target metal ion (e.g., Zn²⁺, Cd²⁺). Note: This is a generic protocol and must be optimized for your specific application.

  • Reagent Preparation:

    • Prepare a stock solution of 8-AQ-7-C (e.g., 1 mM in DMSO). Store protected from light.

    • Prepare a suitable assay buffer. A good starting point is 50 mM Tris-HCl or HEPES, pH 7.4. Ensure all components are of high purity.[1][5]

    • Prepare a stock solution of the target metal ion (e.g., 10 mM ZnCl₂ or CdCl₂ in metal-free water).

  • Assay Procedure (96-well plate format):

    • In a 96-well plate, add your samples and standards.

    • Prepare a working solution of 8-AQ-7-C by diluting the stock solution in the assay buffer. The final concentration will need to be optimized (see table below).

    • Add the 8-AQ-7-C working solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes), protected from light, to allow for complex formation.

    • Measure the fluorescence using a microplate reader. Determine the optimal excitation and emission wavelengths by performing a spectral scan of the 8-AQ-7-C-metal complex.

  • Controls:

    • Blank: Assay buffer only.

    • Probe Control: Assay buffer + 8-AQ-7-C (to measure background fluorescence of the probe).

    • Sample Autofluorescence Control: Sample + assay buffer (without the probe).

Table 1: Key Parameters for Optimization
ParameterStarting RangeRationale
8-AQ-7-C Concentration 1 - 20 µMTo find the optimal balance between signal intensity and background fluorescence.
Buffer pH 6.5 - 8.5Crucial for the chelating activity of the 8-aminoquinoline moiety.[1]
Incubation Time 5 - 60 minutesTo ensure the binding reaction reaches equilibrium.
Excitation Wavelength Scan from 350-450 nmTo identify the peak excitation wavelength for the analyte-probe complex.
Emission Wavelength Scan from 450-600 nmTo identify the peak emission wavelength for the analyte-probe complex.

Visualizing the Assay Principle and Troubleshooting

Diagram 1: Chelation-Enhanced Fluorescence (CHEF) Mechanism

CHEF_Mechanism cluster_before Low Fluorescence State cluster_after High Fluorescence State Unbound Probe 8-AQ-7-C Bound Complex [8-AQ-7-C]-Metal Complex Unbound Probe->Bound Complex + Analyte (Chelation) Fluorescence Strong Fluorescence Bound Complex->Fluorescence Excitation Light Analyte Metal Ion Analyte->Bound Complex

Caption: The CHEF mechanism of 8-AQ-7-C.

Diagram 2: Troubleshooting Workflow for Low Signal-to-Noise

Troubleshooting_Workflow Start Start: Low S/N Ratio Check_Background High Background? Start->Check_Background Check_Signal Weak Signal? Check_Background->Check_Signal No Contaminated_Reagents Contaminated Reagents? Check_Background->Contaminated_Reagents Yes Incorrect_pH Incorrect pH? Check_Signal->Incorrect_pH Yes Use_Pure_Reagents Use High-Purity Reagents Contaminated_Reagents->Use_Pure_Reagents Yes Autofluorescence Sample Autofluorescence? Contaminated_Reagents->Autofluorescence No End End: Improved S/N Use_Pure_Reagents->End Subtract_Autofluorescence Run 'No Probe' Control & Subtract Background Autofluorescence->Subtract_Autofluorescence Yes NonSpecific_Binding Non-Specific Binding? Autofluorescence->NonSpecific_Binding No Subtract_Autofluorescence->End NonSpecific_Binding->Check_Signal No Optimize_Probe_Conc Optimize Probe Conc. Add Blocking Agent NonSpecific_Binding->Optimize_Probe_Conc Yes Optimize_Probe_Conc->End Optimize_pH Optimize Buffer pH (e.g., pH 7-8) Incorrect_pH->Optimize_pH Yes Probe_Degradation Probe Degradation? Incorrect_pH->Probe_Degradation No Optimize_pH->End Store_Properly Store Probe Properly Use Fresh Solutions Probe_Degradation->Store_Properly Yes Analyte_Unavailable Analyte Unavailable? Probe_Degradation->Analyte_Unavailable No Store_Properly->End Pretreat_Sample Consider Sample Pre-treatment Analyte_Unavailable->Pretreat_Sample Yes Analyte_Unavailable->End No Pretreat_Sample->End

Caption: A logical workflow for troubleshooting low signal-to-noise.

Frequently Asked Questions (FAQs)

Q1: Can 8-AQ-7-C be used to detect analytes other than metal ions?

While the primary application for 8-aminoquinolines is metal ion detection, the reactive aldehyde group allows for its conjugation to other molecules.[3] This could potentially create probes for other analytes, but this would require significant chemical synthesis and validation.

Q2: What is the typical shelf-life of an 8-AQ-7-C stock solution?

When stored properly (in a tightly sealed vial, protected from light, at -20°C or below), a DMSO stock solution should be stable for several months. However, for sensitive assays, it is always best to prepare fresh solutions.

Q3: I see a signal with my 8-AQ-7-C probe, but it is not specific to my target analyte. What should I do?

This indicates interference. 8-aminoquinoline derivatives can bind to several different divalent metal ions.[1] To address this:

  • Use a Chelator: Add a masking agent that selectively binds to the interfering ions but not your target analyte. For example, if you are targeting Zn²⁺ and have interference from Cu²⁺, you might use a copper-specific chelator.

  • Optimize Assay Conditions: Sometimes, adjusting the pH can modulate the probe's affinity for different ions, allowing you to favor binding to your target.

  • Consult the Literature: Review literature on similar 8-aminoquinoline probes to see how others have addressed specificity issues.[2][10]

Q4: Can I use 8-AQ-7-C for live-cell imaging?

Quinoline-based probes have been used for live-cell imaging.[1] However, you would need to assess the cell permeability of 8-AQ-7-C and its potential cytotoxicity. It is also crucial to perform appropriate controls to account for autofluorescence from the cells.

References

  • Mohamad, N. S., Daud, N., Tan, L. L., & Choo, G. (2021).
  • BenchChem. (2025). Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives: A Comparative Guide. BenchChem Technical Support.
  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. [Link]
  • Mohamad, N. S., Zakaria, N. H., Daud, N., Tan, L. L., & Choo, G. (2020).
  • BenchChem. (2025). The 8-Aminoquinoline Antimalarials: A Technical Guide for Researchers. BenchChem Technical Support.
  • Patel, K., et al. (2010). Novel Synthesis of 2-aminoquinoline-3-carbaldehyde, benzo[b][1][11] naphthyridines and study of their fluorescence behavior. Journal of Heterocyclic Chemistry, 47(4), 838-844. [Link]
  • MedChemExpress. (2017). Synthesis, characterization, and cellular localization of a fluorescent probe of the antimalarial 8-aminoquinoline primaquine. MCE.
  • Di Micco, S., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3569. [Link]
  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background?.
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 41-54. [Link]
  • Filarowski, A., et al. (2009). 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization. The Journal of Physical Chemistry A, 113(30), 8558-8567. [Link]
  • Urichianu, V., et al. (2023). Cadmium Ions’ Trace-Level Detection Using a Portable Fiber Optic—Surface Plasmon Resonance Sensor. Chemosensors, 11(1), 43. [Link]
  • Sadowski, B., et al. (2020).
  • Li, Y., et al. (2024). A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II). Luminescence, 39(1), e4610. [Link]
  • Vedadi, M., et al. (2010). Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands. Journal of Biomolecular Screening, 15(3), 267-278. [Link]
  • Jiang, H., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.
  • Pingaew, R., et al. (2014). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Asian Pacific Journal of Tropical Disease, 4(4), 284-289. [Link]
  • Dadmehr, M., et al. (2014). Cadmium determination based on silver nanoparticles modified with 1,13-bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane. Microchimica Acta, 181(1-2), 127-133. [Link]
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKIVOC. [Link]
  • Boivin, S., & Hart, D. J. (2011). Optimization of protein purification and characterization using Thermofluor screens.
  • Anthemidis, A. N., & Zachariadis, G. A. (2003). On-line preconcentration/determination of cadmium in drinking water on activated carbon using 8-hydroxyquinoline in a flow injection system coupled to a inductively coupled plasma-optical emission spectrometer. Talanta, 59(5), 929-936. [Link]
  • Vedadi, M., et al. (2010). Buffer Optimization of Thermal Melt Assays of Plasmodium Proteins for Detection of Small-Molecule Ligands. Journal of Biomolecular Screening. [Link]
  • Marcsisin, S. R., & Reichard, G. A. (2016). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. The American Journal of Tropical Medicine and Hygiene, 95(6), 1239-1244. [Link]

Sources

Technical Support Center: Understanding and Troubleshooting the pH-Dependent Fluorescence of 8-Aminoquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Aminoquinoline-7-carbaldehyde (8-AQ-7-C). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the pH-sensitive fluorescence of this versatile molecule. By understanding the underlying photophysical principles, you can optimize your experiments and confidently interpret your results.

Section 1: Fundamental Principles of 8-AQ-7-C Fluorescence and pH Sensitivity

The Molecular Basis of Fluorescence: A "Push-Pull" System

This compound is a fluorophore whose light-emitting properties are governed by an intramolecular charge transfer (ICT) mechanism. The molecule's structure contains an electron-donating group (the amino group at position 8) and an electron-withdrawing group (the carbaldehyde group at position 7) attached to the quinoline aromatic system. This arrangement, often referred to as a "push-pull" system, leads to a significant change in the molecule's dipole moment upon excitation with light, making its fluorescence highly sensitive to the surrounding environment, including solvent polarity and pH.

The Critical Role of pH: Protonation Equilibria

The fluorescence of 8-AQ-7-C is profoundly affected by pH due to the presence of two basic nitrogen atoms that can be protonated: the quinoline ring nitrogen (N1) and the exocyclic amino group (N8). Each protonation event alters the electronic structure of the molecule, and consequently, its absorption and emission properties.

  • In Alkaline to Neutral Conditions (pH > 8): Both the quinoline nitrogen and the amino group are in their neutral, deprotonated forms. The amino group acts as a strong electron donor, facilitating the ICT process.

  • In Mildly Acidic Conditions (pH ~ 4-7): The quinoline nitrogen (N1), being more basic, is preferentially protonated. This protonation is expected to increase the electron-accepting ability of the quinoline ring system.

  • In Strongly Acidic Conditions (pH < 3): Both the quinoline nitrogen and the amino group are protonated. The protonation of the amino group significantly diminishes its electron-donating capacity, which will disrupt the ICT mechanism.

The interplay of these protonation states is the key to the pH-dependent fluorescence of 8-AQ-7-C.

Section 2: Experimental Protocols

Materials and Reagents
  • This compound (CAS 158753-17-4)[1][2]

  • High-purity solvents (e.g., DMSO, ethanol) for stock solution preparation

  • A series of buffer solutions with known pH values covering the desired experimental range (e.g., phosphate, citrate, borate buffers)

  • Acids (e.g., HCl) and bases (e.g., NaOH) for pH adjustment

  • Calibrated pH meter

  • Fluorometer with excitation and emission monochromators

  • Quartz cuvettes

Protocol for Measuring pH-Dependent Fluorescence

This protocol provides a general framework for characterizing the fluorescence response of 8-AQ-7-C to pH.

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of 8-AQ-7-C (e.g., 1-10 mM) in a suitable organic solvent like DMSO. Store this solution in a dark, cold environment to prevent degradation.[3]

  • Preparation of Working Solutions:

    • For each pH value to be tested, prepare a separate working solution.

    • In a quartz cuvette, add the desired buffer solution.

    • Add a small aliquot of the 8-AQ-7-C stock solution to the buffer to achieve a final concentration typically in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid affecting the buffer's properties.

    • Mix thoroughly and allow the solution to equilibrate.

  • Fluorescence Measurement:

    • Place the cuvette in the fluorometer.

    • Set the excitation wavelength. A good starting point is the absorbance maximum of the neutral form of the dye (typically in the UV-to-blue range). It is highly recommended to measure the absorbance spectrum at neutral pH to determine the optimal excitation wavelength.

    • Record the emission spectrum over a relevant wavelength range (e.g., 400-650 nm).

    • Record the fluorescence intensity at the emission maximum.

  • Data Analysis:

    • Repeat the measurement for each pH value.

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

    • If a significant shift in the emission wavelength is observed, a ratiometric analysis can be performed by plotting the ratio of fluorescence intensities at two different wavelengths against pH.[4]

Workflow for pH Titration Experiment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis stock Prepare 8-AQ-7-C Stock Solution (e.g., 10 mM in DMSO) working Create Working Solution (e.g., 10 µM 8-AQ-7-C in Buffer) stock->working buffers Prepare Buffer Solutions (Range of pH values) buffers->working measure Measure Fluorescence Spectrum (Excitation at Absorbance Max) working->measure repeat_exp Repeat for each pH measure->repeat_exp Iterate repeat_exp->working plot Plot Intensity vs. pH repeat_exp->plot pka Determine pKa from Titration Curve plot->pka

Caption: Workflow for a pH-dependent fluorescence experiment.

Section 3: Troubleshooting and FAQs

This section addresses common issues encountered during experiments with 8-AQ-7-C and other pH-sensitive fluorophores.

Q1: My fluorescence signal is very weak or absent.
  • Possible Cause: Incorrect excitation or emission wavelengths.

    • Solution: Confirm the optimal excitation wavelength by measuring the absorbance spectrum of 8-AQ-7-C in your buffer. The excitation wavelength should be set at or near the absorbance maximum. Perform an initial emission scan over a broad range to identify the emission maximum.

  • Possible Cause: Low probe concentration.

    • Solution: Increase the concentration of 8-AQ-7-C in your working solution. Prepare a dilution series to find the optimal concentration that provides a strong signal without causing inner filter effects.

  • Possible Cause: Probe degradation.

    • Solution: Prepare a fresh stock solution of 8-AQ-7-C. Protect the stock solution and working samples from prolonged exposure to light.[3]

  • Possible Cause: Extreme pH.

    • Solution: The fluorescence of 8-AQ-7-C may be quenched at very low or very high pH values. Ensure your experimental pH is within a range where the probe is fluorescent. Based on similar aminoquinoline compounds, fluorescence is expected to be significant in the acidic to neutral range.

Q2: I'm seeing inconsistent or drifting fluorescence readings.
  • Possible Cause: Temperature fluctuations.

    • Solution: Fluorescence is temperature-dependent. Ensure your samples and the fluorometer's sample chamber are at a stable temperature. Allow solutions to reach thermal equilibrium before measurement.

  • Possible Cause: Photobleaching.

    • Solution: Continuous exposure to the excitation light can cause the fluorophore to degrade. Minimize the exposure time by using the instrument's shutter and taking measurements promptly. If necessary, reduce the excitation intensity or slit width.

  • Possible Cause: Incomplete mixing or equilibration.

    • Solution: Ensure that the probe and any added acid or base are thoroughly mixed in the cuvette. Allow sufficient time for the protonation/deprotonation equilibrium to be reached before taking a measurement.

  • Possible Cause: Probe aggregation.

    • Solution: At higher concentrations, organic dyes can aggregate, leading to self-quenching and erratic signals. Try reducing the working concentration of 8-AQ-7-C.

Q3: The shape of my fluorescence spectrum changes with pH.

This is an expected and useful property of 8-AQ-7-C. A change in the spectral shape, such as a shift in the emission maximum, indicates that you are observing the fluorescence of different protonated species of the molecule.

  • Action: This phenomenon allows for ratiometric pH measurements. By calculating the ratio of the fluorescence intensities at two different wavelengths, you can obtain a pH measurement that is less susceptible to variations in probe concentration, excitation intensity, and instrument settings.[4]

Q4: How do I determine the pKa of 8-AQ-7-C?

The pKa value(s) can be determined from the pH titration curve you generated in the experimental protocol. The pKa is the pH at which the concentrations of the protonated and deprotonated forms of a specific group are equal. On your plot of fluorescence intensity versus pH, the pKa will be the pH at the midpoint of the transition in the sigmoidal curve.

Section 4: Data Interpretation and Expected Results

Predicted pH-Fluorescence Profile

Based on the behavior of analogous aminoquinoline compounds, the following pH-dependent fluorescence profile for 8-AQ-7-C is anticipated:

pH Range (approx.)Quinoline N1Amino N8Expected Fluorescence Behavior
> 8NeutralNeutralModerate fluorescence, longer wavelength emission.
4 - 7Protonated NeutralEnhanced fluorescence , shorter wavelength emission (blue-shift).
< 3Protonated Protonated Quenched or significantly reduced fluorescence.

Note: These are predicted trends. The exact pKa values and emission wavelengths should be determined experimentally.

Mechanistic Visualization

The following diagram illustrates the protonation states of 8-AQ-7-C and their effect on the intramolecular charge transfer (ICT) process.

G cluster_high_ph High pH (> 8) cluster_mid_ph Mid pH (~4-7) cluster_low_ph Low pH (< 3) high_ph 8-AQ-7-C Quinoline N: Neutral Amino N: Neutral Strong ICT Moderate Fluorescence mid_ph 8-AQ-7-C-H+ Quinoline N: Protonated Amino N: Neutral Enhanced ICT Strong Fluorescence high_ph->mid_ph + H+ (pKa1) low_ph 8-AQ-7-C-H2++ Quinoline N: Protonated Amino N: Protonated Disrupted ICT Quenched Fluorescence mid_ph->low_ph + H+ (pKa2)

Caption: Protonation equilibria and their impact on fluorescence.

References

  • Wiloch, M., Piekarski, D., Baran, N., Kubas, A., & Jönsson-Niedziółka, M. (2025).
  • Wiloch, M., Piekarski, D., Baran, N., Kubas, A., & Jönsson-Niedziółka, M. (2025).
  • van der Velde, J. H., et al. (2023). Quinolinium-Based Fluorescent Probes for Dynamic pH Monitoring in Aqueous Media at High pH Using Fluorescence Lifetime Imaging. ACS Sensors. [Link]
  • Siodłowska, B., et al. (2021).
  • Li, G., Zhu, D., Xue, L., & Jiang, H. (2013). Quinoline-based fluorescent probe for ratiometric detection of lysosomal pH. Organic Letters. [Link]
  • Liu, T., et al. (2019). Quinoline-based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells. Talanta. [Link]
  • Liu, T., et al. (2019). Quinoline-based Ratiometric Fluorescent Probe for Detection of Physiological pH Changes in Aqueous Solution and Living Cells.
  • GlobalSpec. (2025). Guide to troubleshooting in pH labs: Common issues and solutions. [Link]
  • Wiloch, M., Piekarski, D., Baran, N., Kubas, A., & Jönsson-Niedziółka, M. (2025).
  • Ota, E., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
  • de la Torre, P. G., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules. [Link]
  • Mohamad, N. S., et al. (2021).
  • Ota, E., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PMC. [Link]
  • PubChem. (n.d.). 8-Aminoquinoline-7-carboxaldehyde. [Link]
  • Chemistry LibreTexts. (2023). Common Troubleshooting Tips. [Link]
  • Mettler Toledo. (n.d.).
  • Ma, L., et al. (2014). Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
  • BOQU Instrument. (2024). Troubleshooting Common Issues with PH Analyzers. [Link]
  • Environmental Engineering. (2025).
  • Kucuk, C. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. [Link]

Sources

Technical Support Center: Overcoming Interference in Metal Ion Sensing with 8-Aminoquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 8-Aminoquinoline-7-carbaldehyde (8-AQ-7-C) and its derivatives for metal ion sensing. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of selective metal ion detection and overcome common interference challenges.

Introduction to this compound in Metal Ion Sensing

8-Aminoquinoline and its derivatives are a well-established class of fluorophores used in the development of chemosensors for various metal ions.[1][2] The underlying principle of their function lies in the change in their fluorescence properties upon coordination with a metal ion. This can manifest as either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal.[1] this compound (8-AQ-7-C), with its strategic placement of amino and aldehyde functional groups, presents a versatile platform for designing selective metal ion sensors. However, like many fluorescent chemosensors, achieving high selectivity for a target ion in a complex mixture of other metal ions can be a significant challenge. This guide is designed to address these challenges head-on.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered when using this compound and its derivatives for metal ion sensing.

Q1: What are the most common metal ions that interfere with Zn²⁺ and Cd²⁺ detection using 8-aminoquinoline-based sensors?

Due to their similar electronic configurations (d¹⁰), a primary challenge in using 8-aminoquinoline-based sensors is distinguishing between Zn²⁺ and Cd²⁺.[3] Other common interfering transition metal ions include Cu²⁺, Ni²⁺, Co²⁺, and Fe²⁺.[1] These ions can also bind to the sensor, leading to a fluorescent response that can mask the signal from the target analyte.

Q2: How does pH influence the selectivity and sensitivity of 8-AQ-7-C?

The pH of the experimental buffer is a critical parameter that can significantly impact the performance of your sensor. The protonation state of the quinoline nitrogen and the amino group can alter the electronic properties and binding affinity of the sensor for different metal ions.[1] For many 8-aminoquinoline-based sensors, optimal performance for Zn²⁺ detection is often observed in a slightly acidic to neutral pH range (pH 4-8).[1][3] It is crucial to perform a pH titration for your specific sensor-metal ion system to determine the optimal pH for your experiments.

Q3: What is the mechanism behind fluorescence "turn-on" or "turn-off" upon metal ion binding?

The change in fluorescence upon metal ion binding is typically attributed to one of several photophysical processes:

  • Chelation-Enhanced Fluorescence (CHEF): Binding to a metal ion can increase the rigidity of the sensor molecule, which reduces non-radiative decay pathways and leads to an enhancement of fluorescence ("turn-on" response).

  • Photoinduced Electron Transfer (PET): In the free sensor, an electron transfer from a donor part of the molecule to the fluorophore can quench the fluorescence. Upon metal ion binding, this PET process can be inhibited, resulting in a "turn-on" response.

  • Internal Charge Transfer (ICT): Metal ion binding can modulate the ICT character of the sensor, leading to changes in the emission wavelength and intensity.[4]

Q4: Can 8-AQ-7-C be modified to improve its selectivity?

Yes, the carbaldehyde group at the 7-position is a versatile handle for chemical modification. One common strategy is to form a Schiff base by reacting the aldehyde with an appropriate amine.[5] This allows for the introduction of different functional groups that can fine-tune the binding cavity of the sensor, enhancing its selectivity for a specific metal ion.[6][7]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during your experiments with 8-AQ-7-C.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Selectivity for Target Ion (e.g., Zn²⁺) in the Presence of Interfering Ions (e.g., Cd²⁺, Cu²⁺) 1. Similar Binding Affinities: The sensor may have comparable binding affinities for the target and interfering ions. 2. Suboptimal pH: The experimental pH may favor the binding of interfering ions.1. Implement a Masking Strategy: Introduce a masking agent that selectively complexes with the interfering ion without affecting the target ion. For instance, thiosulfate (S₂O₃²⁻) can be an effective masking agent for Cu²⁺ in Zn²⁺ detection.[4] 2. Optimize pH: Conduct a pH titration to identify a pH range where the sensor's response to the target ion is maximized while its response to interfering ions is minimized.[1]
Low or No Fluorescence Signal 1. Incorrect Excitation/Emission Wavelengths: Instrument settings may not be optimal for the 8-AQ-7-C-metal complex. 2. Probe Degradation: The sensor may have degraded due to exposure to light or improper storage. 3. Low Probe Concentration: The concentration of the sensor may be too low for detection.1. Determine Optimal Wavelengths: Run excitation and emission scans for the sensor in the presence of the target metal ion to identify the peak wavelengths. 2. Use Freshly Prepared Solutions: Prepare fresh stock solutions of 8-AQ-7-C and store them protected from light. 3. Optimize Probe Concentration: Perform a concentration titration to find the optimal working concentration of the sensor.
Fluorescence Signal Decreases Over Time (Photobleaching) 1. High-Intensity Excitation Light: Continuous exposure to intense light can lead to the photochemical destruction of the fluorophore.[8] 2. Presence of Oxygen: Molecular oxygen can contribute to the photobleaching process.1. Reduce Excitation Intensity: Use the lowest possible excitation light intensity that provides a good signal-to-noise ratio. 2. Minimize Exposure Time: Limit the duration of light exposure during measurements. 3. Use Antifade Reagents: If compatible with your experimental system, consider adding a commercial antifade reagent to your buffer.
Inconsistent Results and High Variability 1. Inaccurate Pipetting: Errors in dispensing the sensor or metal ion solutions. 2. Fluctuations in Temperature or pH: These can affect the binding equilibrium and fluorescence quantum yield. 3. Instrumental Drift: The performance of the fluorometer may vary over time.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. 2. Maintain Stable Conditions: Use a reliable buffer system and control the temperature of your samples during measurements. 3. Allow Instrument to Warm Up: Ensure the fluorometer has reached a stable operating temperature before starting your experiments.

Experimental Protocols

Protocol 1: General Procedure for Metal Ion Sensing with 8-AQ-7-C

This protocol provides a general framework for evaluating the fluorescence response of 8-AQ-7-C to a target metal ion.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as DMSO or ethanol. Store this solution in the dark at 4°C.

    • Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water.

  • Preparation of Working Solutions:

    • Prepare a working solution of 8-AQ-7-C (e.g., 10 µM) in the desired experimental buffer (e.g., HEPES, Tris-HCl) at the optimal pH.

    • Prepare working solutions of the metal ions by diluting the stock solutions in the same buffer.

  • Fluorescence Measurements:

    • In a quartz cuvette, add the 8-AQ-7-C working solution.

    • Record the initial fluorescence spectrum of the free sensor.

    • Incrementally add small aliquots of the target metal ion working solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the fluorescence spectrum.

    • Repeat this process until no further significant change in fluorescence is observed.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.

Protocol 2: Determining the Binding Constant (Kₐ) using the Benesi-Hildebrand Method

The Benesi-Hildebrand equation is a common method for determining the binding constant for a 1:1 complex.[4]

  • Acquire Fluorescence Titration Data: Follow Protocol 1 to obtain fluorescence intensity data at different concentrations of the metal ion.

  • Apply the Benesi-Hildebrand Equation: For a 1:1 complex, the equation is: 1 / (F - F₀) = 1 / (Kₐ * (Fₘₐₓ - F₀) * [M]) + 1 / (Fₘₐₓ - F₀) Where:

    • F₀ is the fluorescence intensity of the free sensor.

    • F is the fluorescence intensity at a given metal ion concentration [M].

    • Fₘₐₓ is the fluorescence intensity at saturation.

    • Kₐ is the association constant.

  • Plot the Data: Plot 1 / (F - F₀) versus 1 / [M].

  • Calculate the Binding Constant: The plot should be linear. The binding constant Kₐ can be calculated from the slope and y-intercept of the line (Kₐ = intercept / slope).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for overcoming interference in metal ion sensing.

Interference_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Troubleshooting Start Prepare 8-AQ-7-C and Metal Ion Stock Solutions Buffer Select and Prepare Experimental Buffer Start->Buffer Titration Perform Fluorescence Titration with Target Ion Buffer->Titration Interference Test for Interference with Other Metal Ions Titration->Interference Check Interference Observed? Interference->Check Optimize Optimize pH Check->Optimize Yes Success Selective Detection Achieved Check->Success No Mask Implement Masking Agent Optimize->Mask Mask->Titration

Caption: Workflow for overcoming interference in metal ion sensing.

Quantitative Data Summary

Due to the limited availability of specific data for this compound in the literature, the following table provides representative data for closely related 8-aminoquinoline derivatives to illustrate the typical performance characteristics. Researchers should determine these values experimentally for 8-AQ-7-C.

Derivative SystemTarget IonInterfering IonsDetection Limit (LOD)Binding Constant (Kₐ)Reference
Benzimidazole-8-aminoquinolineZn²⁺Cd²⁺, Hg²⁺ (no interference), Cu²⁺, Al³⁺ (quenching)1.76 x 10⁻⁷ MNot Specified[3]
8-amidoquinoline derivativeZn²⁺Cd²⁺, Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺Not Specified5.1 x 10⁴ M⁻¹[4]
Schiff base of 8-aminoquinolineZn²⁺Most other common cations showed little interference9.53 x 10⁻⁸ MNot Specified[9]

Signaling Pathway Diagram

The following diagram illustrates the general principle of chelation-enhanced fluorescence (CHEF), a common mechanism for "turn-on" fluorescent sensors.

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Molecules, 26(2), 299.
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. (2022). Arkivoc, 2022(3), 41-54.
  • Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. (2021). RSC Advances, 11(48), 30285-30292.
  • A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. (2021). Molecules, 26(13), 3827.
  • On the Electroanalytical Detection of Zn Ions by a Novel Schiff Base Ligand-SPCE Sensor. (2022). Sensors, 22(3), 900.
  • A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. (2021). Sains Malaysiana, 50(9), 2535-2547.
  • A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform. (2012). Inorganic Chemistry, 51(17), 9226-9231.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Molecules, 27(11), 3549.
  • Syntheses of three new derivatives of 8-aminoquinoline and its applications for fluorimetric determination of copper(II). (1998). Talanta, 47(4), 921-927.
  • Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. (2020). Sensors, 20(20), 5798.
  • Quinoline Group Modified Carbon Nanotubes for the Detection of Zinc Ions. (2012). Sensors, 12(4), 4849-4861.
  • 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. (2018). Molecules, 23(11), 2821.
  • A single 8-hydroxyquinoline-appended bile acid fluorescent probe obtained by click chemistry for solvent-dependent and distinguishable sensing of zinc(II) and cadmium(II). (2024). Luminescence, 39(1), e4610.
  • Complexometric Titrations. (2020). SlideShare.
  • Recent progress in cadmium fluorescent and colorimetric probes. (2021). RSC Advances, 11(50), 31548-31565.
  • Synthesis and Fluorimetric Application of Novel Schiff Base Compound Containing 8-Hydroxyquinoline. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 827-836.
  • Complexometric Titration. (2021). Chemistry LibreTexts.
  • Molecular fluorescent pH-probes based on 8-hydroxyquinoline. (2018). Journal of Photochemistry and Photobiology A: Chemistry, 356, 436-444.
  • fluorescent schiff base chelators: a critical review on their sensing abilities for metal ions and cyanide ion. (2024). International Journal of Biology, Pharmacy and Allied Sciences, 13(12), 6425-6444.
  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. (1982). Analytical Chemistry, 54(12), 2094-2100.
  • 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization. (2008). The Journal of Physical Chemistry A, 112(35), 8071-8082.
  • Strategies for Improving Selectivity and Sensitivity of Schiff Base Fluorescent Chemosensors for Toxic and Heavy Metals. (2023). Chemosensors, 11(10), 519.
  • Fabrication of a highly selective cadmium (II) sensor based on 1,13-bis(8-quinolyl)-1,4,7,10,13-pentaoxatridecane as a supramolecular ionophore. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 125, 329-335.
  • 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. (2024). Heliyon, 10(15), e32997.
  • Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. (2020). Journal of Applied Spectroscopy, 87(4), 701-707.
  • Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. (2022). Bulletin of Environment, Pharmacology and Life Sciences, 11(5), 143-148.
  • Complexometric Titration. (2019). SlideShare.
  • A new multifunctional Schiff base as fluorescence sensor for Al3+ and colorimetric sensor for CN- in aqueous media. (2014). RSC Advances, 4(21), 10839-10845.
  • Quinoline-based fluorescent zinc sensors with enhanced fluorescence intensity, Zn/Cd selectivity and metal binding affinity by conformational restriction. (2013). Dalton Transactions, 42(26), 9688-9698.
  • Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. (2023). Inorganic Chemistry, 62(29), 11520-11536.
  • Complexometric Titration. (2018). Scribd.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Current Opinion in Biomedical Science and Research, 2(3).
  • Benesi–Hildebrand plot for the complexation of PY with Cd²⁺ ion. (2020). ResearchGate.
  • Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. (2025). ACS Omega.
  • How to perform complexometric titration #titration. (2025). YouTube.
  • Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. (2018). Journal of Fluorescence, 28(5), 1195-1201.
  • Influence of the protonation, deprotonation and transition metal ions on the fluorescence of 8-hydroxyquinoline: A computational study. (2015). Journal of Molecular Structure, 1081, 193-200.

Sources

Technical Support Center: Optimizing Schiff Base Reactions of 8-Aminoquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 8-Aminoquinoline-7-carbaldehyde. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the nuances of Schiff base synthesis with this versatile building block. This guide is structured to address the specific challenges and questions that arise during experimentation, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Guide: Diagnosing and Resolving Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of Schiff bases from this compound.

Q1: I am observing very low or no product yield. What are the most likely causes?

A: Low or no yield in a Schiff base condensation is a frequent yet solvable issue. The problem can typically be traced back to one of several factors related to the reaction's equilibrium and conditions.[1]

  • Purity of Reactants: Ensure that both the this compound and the primary amine are of high purity. Impurities can introduce side reactions or inhibit the primary reaction pathway.[1] If purity is questionable, consider recrystallization of the starting materials.

  • Reaction Equilibrium: Schiff base formation is a reversible reaction that generates water as a byproduct.[2][3] According to Le Châtelier's principle, if water is not actively removed from the reaction medium, the equilibrium will favor the reactants, leading to poor yields.[1][2]

  • Suboptimal pH: The reaction rate is highly dependent on pH.[4][5] The medium must be acidic enough to catalyze the reaction, specifically the dehydration of the carbinolamine intermediate. However, if the pH is too low, the primary amine starting material will be protonated, rendering it non-nucleophilic and halting the initial attack on the aldehyde.[5][6] A mildly acidic environment is typically optimal.[6][7]

  • Incorrect Stoichiometry: A 1:1 molar ratio of the aldehyde and amine is the standard starting point.[1] While using a slight excess of one reactant can sometimes help drive the reaction, a significant imbalance can complicate purification and may not improve the yield.

Solutions at a Glance:

IssueRecommended Action
Water Presence Use a Dean-Stark apparatus with a solvent like toluene or add a dehydrating agent (e.g., 4 Å molecular sieves, anhydrous Na₂SO₄).[2][3]
Suboptimal pH Introduce a catalytic amount (e.g., a few drops) of a weak acid like glacial acetic acid.[8][9]
Purity Concerns Purify starting materials via recrystallization or column chromatography before starting the reaction.[1]
Stoichiometry Begin with a precise 1:1 molar ratio of this compound to the primary amine.
Q2: My reaction has stalled. TLC analysis shows significant amounts of starting material, even after extended reaction times. How can I drive the reaction to completion?

A: An incomplete reaction is a clear sign that the equilibrium is not being effectively shifted toward the product side.[2] The key is to aggressively remove the water byproduct.

  • Azeotropic Water Removal: Using a solvent that forms an azeotrope with water, such as toluene or benzene, in conjunction with a Dean-Stark apparatus is a highly effective method for physically removing water as it is formed, thereby driving the reaction forward.[10]

  • Dehydrating Agents: If a Dean-Stark setup is not feasible, the addition of an in-situ dehydrating agent is crucial. 4 Å molecular sieves are an excellent choice as they are effective at sequestering water without interfering with the reaction.[2][3] Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can also be used.[2]

  • Temperature and Time: While some Schiff base reactions can proceed at room temperature, heating to reflux is often necessary to achieve a reasonable reaction rate and overcome activation energy barriers.[9][10] Ensure the reaction is allowed to run for a sufficient duration, monitoring its progress by TLC until the starting material spot is no longer visible. A typical reflux time is 2-4 hours, but this can vary.[9][11]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the setup and optimization of your Schiff base synthesis.

Q1: What is the best solvent for reacting this compound?

A: The choice of solvent is critical and depends on your specific experimental goals and the solubility of your amine.

  • Alcohols (Ethanol, Methanol): These are the most common solvents.[12] They are effective at dissolving both the aminoquinoline starting material and many primary amines.[13][14] Reactions are typically run at reflux. A drawback is that since alcohols are protic, they do not facilitate azeotropic water removal. Therefore, the use of a dehydrating agent or an acid catalyst is highly recommended.[9]

  • Aromatic Hydrocarbons (Toluene, Benzene): These are the solvents of choice when complete removal of water is the priority.[12] By refluxing with a Dean-Stark trap, you can continuously remove water and achieve very high yields.[10] This is often the best method for difficult or sluggish reactions.

  • Other Aprotic Solvents (THF, Dichloromethane): Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) can also be used, typically in conjunction with molecular sieves to capture water.[3][12]

Q2: Is a catalyst always necessary, and which one should I use?

A: While some reactions may proceed without a catalyst, particularly at high temperatures, catalysis is almost always recommended for optimal results.[10]

The formation of a Schiff base involves two key steps: nucleophilic attack of the amine on the aldehyde, followed by the acid-catalyzed dehydration of the resulting carbinolamine intermediate.[3][6]

  • Acid Catalysis: A catalytic amount of a weak acid, such as glacial acetic acid , is ideal.[8][9] It facilitates the dehydration step by protonating the hydroxyl group, turning it into a good leaving group (water).[6] Strong acids like H₂SO₄ should be used with caution, as they can fully protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.[4][6] The optimal pH is generally mildly acidic, around 4-5.[6]

Q3: How do I properly monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most straightforward and effective method.

  • Prepare your TLC plate: Spot the this compound, the primary amine, and the reaction mixture side-by-side.

  • Choose a solvent system: A mixture of hexane and ethyl acetate is often a good starting point. Adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8).

  • Run and Visualize: Develop the plate and visualize the spots under a UV lamp. The Schiff base product should appear as a new spot, and the intensity of the starting material spots should diminish over time.

  • Confirmation: The reaction is considered complete when the spot corresponding to the limiting reagent has disappeared.

Q4: My Schiff base product seems to be degrading during workup or purification. How can I prevent this?

A: The imine bond in a Schiff base is susceptible to hydrolysis, especially in the presence of acid and water.[2][10] This can cause the product to revert to the starting aldehyde and amine.

  • Anhydrous Conditions: Ensure all workup and purification steps are performed under anhydrous conditions. Use dry solvents and avoid exposure to atmospheric moisture where possible.[2]

  • Avoid Aqueous Acid: During workup, avoid washing with acidic aqueous solutions. If an acid catalyst was used, it can often be removed during recrystallization or chromatography without an aqueous wash.

  • Purification Method: Recrystallization from a suitable solvent like ethanol is a common and effective purification method.[11] If column chromatography is necessary, ensure the silica gel is dry and consider using a solvent system that is not overly protic. The presence of residual aldehyde in the NMR is a common sign of partial hydrolysis, which may occur on the silica gel column itself.[15]

  • Storage: Store the final, purified product in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.[16]

Experimental Protocols & Data

Protocol 1: General Procedure for Schiff Base Synthesis from this compound

This protocol provides a robust starting point for synthesis. Optimization may be required based on the specific primary amine used.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (or toluene for Dean-Stark setup).

  • Amine Addition: Add the primary amine (1.0 eq) to the solution.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture.[8]

  • Reaction: Heat the mixture to reflux (typically 70-80°C for ethanol) and stir for 2-6 hours.[13][17] Monitor the reaction's progress using TLC.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.[11]

  • Isolation: Collect the solid product by vacuum filtration. Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.[11]

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).[11]

  • Drying: Dry the purified Schiff base in a vacuum oven or desiccator.

Table 1: Summary of Recommended Reaction Parameters
ParameterRecommendationRationale & Causality
Solvent Ethanol, Methanol, or TolueneAlcohols offer good solubility. Toluene is ideal for azeotropic water removal with a Dean-Stark trap to drive equilibrium.[10][12]
Catalyst Glacial Acetic Acid (catalytic amount)Provides a mildly acidic pH (4-5) to catalyze the dehydration step without deactivating the amine nucleophile.[6][8]
Temperature Reflux (70-110°C, solvent-dependent)Increases reaction rate and helps overcome the activation energy for imine formation.[10]
Water Removal 4 Å Molecular Sieves or Dean-Stark TrapEssential for shifting the reaction equilibrium towards the product side, maximizing yield.[2][3]
Monitoring Thin-Layer Chromatography (TLC)Allows for real-time tracking of reactant consumption and product formation to determine the reaction endpoint.[18]

Visualized Mechanisms and Workflows

Schiff Base Formation Mechanism

Caption: The two-step mechanism of Schiff base formation.

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow Start Low Schiff Base Yield CheckPurity Are starting materials pure? Start->CheckPurity CheckWater Is water being removed? CheckPurity->CheckWater Yes Purify Action: Purify Aldehyde/Amine CheckPurity->Purify No CheckCatalyst Is an acid catalyst present? CheckWater->CheckCatalyst Yes AddDry Action: Add 4Å sieves or use Dean-Stark CheckWater->AddDry No CheckTemp Is reaction at reflux? CheckCatalyst->CheckTemp Yes AddAcid Action: Add cat. Acetic Acid CheckCatalyst->AddAcid No IncreaseTemp Action: Heat to reflux CheckTemp->IncreaseTemp No Success Yield Improved CheckTemp->Success Yes Purify->CheckWater AddDry->CheckCatalyst AddAcid->CheckTemp IncreaseTemp->Success

Caption: A step-by-step workflow for diagnosing low product yield.

References

  • BenchChem. (n.d.). Troubleshooting Schiff base formation with 4-(benzo[d]thiazol-2-yl)benzaldehyde.
  • ResearchGate. (2016). Suitable solvent for Schiff base reaction?
  • ResearchGate. (2025). Optimizing synthesis: Schiff base derivatives produced via one-pot grinding method and their biological activity exploration.
  • BenchChem. (n.d.). Troubleshooting low purity in Schiff base condensation reactions.
  • Synthesis of Schiff's bases in aqueous medium: a green alternative approach with effective mass yield and high reaction rates. (n.d.).
  • ResearchGate. (n.d.). Optimization of the Model Reaction Conditions for the Preparation.
  • Quora. (2025). To prepare Schiff-base compounds, is it necessary for the aldehyde and amine to be very hot or not?
  • MH Chem. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. YouTube.
  • ResearchGate. (2013). How to increase yield in schiff base preparation from 2-aminopyridine with aromatic aldehydes?
  • ResearchGate. (n.d.). a: Scheme for synthesis of Schiff base. b Optimization structure of...
  • Synthesis of Schiff base ligands under environment friendly conditions: A systematic review. (2025).
  • Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. (n.d.).
  • MDPI. (n.d.). Breaking the Equilibrium and Improving the Yield of Schiff Base Reactions by Pervaporation: Application to a Reaction Involving n-butylamine and Benzaldehyde.
  • Majumdar, D., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. PubMed Central.
  • World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES.
  • Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes. (2024).
  • ResearchGate. (2015). What are the conditions used for schiff base reaction?
  • ResearchGate. (2018). Can anyone help me in a syntheses of an aromatic imine (schiff base)?
  • MDPI. (n.d.). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives.
  • Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. (n.d.).
  • Chemistry LibreTexts. (2020). 12.6: Reactions of Aldehydes and Ketones with Amines.
  • AJOL. (n.d.). SYNTHESIS, CHARACTERIZATION AND ANTICANDIDA ACTIVITY OF SCHIFF BASES DERIVED FROM 7-AMINO-4-METHYLQUINOLIN-2(1H).
  • ResearchGate. (2023). How to purify Schiff base?
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis and Evaluation of Schiff Bases Derived from 2-Methyl-8-quinolinecarboxaldehyde.
  • PubChem. (n.d.). 8-Aminoquinoline-7-carboxaldehyde.
  • MySkinRecipes. (n.d.). This compound.
  • Asian Journal of Research in Chemistry. (n.d.). Synthesis, Spectral, Antibacterial, Antifungal and Anticancer activity Studies of Schiff bases Derived from O-Vanillin and Aminoquinolines.
  • PubMed Central. (n.d.). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities.
  • ResearchGate. (n.d.). Quinolines and Schiff Bases.
  • Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. (2022).

Sources

Technical Support Center: Cellular Uptake and Cytotoxicity of 8-Aminoquinoline Probes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-aminoquinoline (8-AQ) probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for experiments involving the cellular uptake and cytotoxicity of this versatile class of compounds. 8-aminoquinolines are not only crucial in antimalarial drug development but are also increasingly explored for their anticancer properties and as fluorescent probes for cellular imaging.[1][2][3][4] This resource provides field-proven insights to help you navigate the complexities of your cell-based assays.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Fluorescence Signal After Probe Incubation

You've treated your cells with an 8-AQ fluorescent probe, but you're observing a weak or non-existent signal under the microscope.

Potential Causes & Solutions

  • Low Probe Concentration or Short Incubation Time: The probe may not have reached a sufficient intracellular concentration.

    • Solution: Perform a concentration-response and time-course experiment to determine the optimal probe concentration and incubation duration for your specific cell line and experimental conditions. Start with a concentration range suggested in the literature for similar compounds and assess the signal at various time points (e.g., 30 min, 1h, 2h, 4h).[5]

  • Poor Probe Solubility: 8-aminoquinoline derivatives can have low aqueous solubility, leading to precipitation in your cell culture medium.[6][7][8]

    • Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO.[8] When diluting into your aqueous assay medium, ensure the final solvent concentration is low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.[8] If precipitation occurs upon dilution, try a stepwise dilution or pre-warming the aqueous buffer.[8]

  • Fluorescence Quenching: The probe's fluorescence may be quenched by components in the media or intracellular environment.[9]

    • Solution: Analyze the probe's fluorescence in different buffers and media to identify potential quenching agents. Intracellular quenching can be complex; consider if the probe's target environment (e.g., acidic lysosomes) might affect its quantum yield. Some 8-AQ probes are sensitive to pH changes.[10]

  • Photobleaching: Excessive exposure to the excitation light source during imaging can lead to photobleaching.[11]

    • Solution: Minimize light exposure by using neutral density filters, reducing laser power, and decreasing exposure times. Use an anti-fade mounting medium for fixed-cell imaging.[12]

  • Incorrect Microscope Filter Sets: The excitation and emission filters on your microscope may not be optimal for your specific 8-AQ probe.

    • Solution: Verify the excitation and emission maxima of your probe from the manufacturer's data sheet or published literature and ensure your microscope's filter sets are appropriate.

Workflow for Troubleshooting Low Fluorescence Signal

start Low/No Fluorescence Signal c1 Check Probe Concentration & Incubation Time start->c1 c2 Assess Probe Solubility c1->c2 Optimal s1 Optimize concentration and time-course. c1->s1 Sub-optimal? c3 Evaluate for Quenching c2->c3 Soluble s2 Prepare fresh stock in DMSO; use serial dilution. c2->s2 Precipitation? c4 Minimize Photobleaching c3->c4 Not suspected s3 Test in different media; check pH sensitivity. c3->s3 Suspected? c5 Verify Microscope Filters c4->c5 Not possible s4 Reduce light exposure; use anti-fade. c4->s4 Possible? s5 Match filters to probe's excitation/emission spectra. c5->s5 end Signal Improved s1->end s2->end s3->end s4->end s5->end

Caption: Troubleshooting workflow for low fluorescence signal.

Issue 2: High Background Fluorescence

You're seeing a strong signal, but it's diffuse and not localized to specific cellular compartments, making it difficult to distinguish from the background.

Potential Causes & Solutions

  • Excessive Probe Concentration: Using too high a concentration can lead to non-specific binding and high background.[11]

    • Solution: Titrate the probe concentration downwards to find the optimal balance between signal and background.[11]

  • Inadequate Washing Steps: Residual extracellular probe that was not properly washed away can contribute to background fluorescence.

    • Solution: Increase the number and duration of washing steps with a suitable buffer (e.g., PBS) after probe incubation.

  • Cell Autofluorescence: Some cell types exhibit significant autofluorescence, particularly in the green channel.[12]

    • Solution: Image an unstained control sample using the same settings to determine the level of autofluorescence. If it's problematic, consider using a probe that fluoresces in the red or far-red spectrum.

  • Media Components: Phenol red and other components in cell culture media can be fluorescent.

    • Solution: For the final incubation and imaging steps, use phenol red-free media or a clear imaging buffer.

Issue 3: Unexpected Cytotoxicity

You're observing significant cell death, rounding, or detachment after treatment with your 8-AQ probe, even at concentrations intended for imaging.

Potential Causes & Solutions

  • Inherent Cytotoxicity of the 8-AQ Derivative: Many 8-aminoquinoline derivatives possess intrinsic cytotoxic properties, which are being explored for anticancer applications.[1][13] The cytotoxicity can vary significantly between different derivatives and cell lines.[13]

    • Solution: Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the IC50 value of your specific 8-AQ probe on your cell line.[1] This will help you establish a non-toxic concentration range for your imaging experiments.

  • Solvent Toxicity: The organic solvent (e.g., DMSO) used to dissolve the probe can be toxic to cells at higher concentrations.

    • Solution: Ensure the final concentration of the solvent in your cell culture medium is below the toxic threshold for your cells (typically <0.5%).[8] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments.

  • Phototoxicity: Some quinolone-based compounds can generate reactive oxygen species (ROS) upon excitation with light, leading to phototoxicity.[14]

    • Solution: To test for phototoxicity, incubate cells with the probe and expose one group to the imaging light source while keeping a parallel group in the dark. Compare cell viability between the two groups. If phototoxicity is observed, reduce light exposure during imaging.

Experimental Workflow for Assessing Cytotoxicity

start Observe Unexpected Cytotoxicity a1 Perform Dose-Response Cytotoxicity Assay (e.g., MTT) start->a1 a2 Include Vehicle Control (Solvent Only) start->a2 a3 Assess Phototoxicity start->a3 r1 Determine IC50 of 8-AQ Probe a1->r1 r2 Evaluate Solvent Toxicity a2->r2 r3 Compare Viability of Light-Exposed vs. Dark Control a3->r3 end Identify Source of Toxicity & Optimize Assay Conditions r1->end r2->end r3->end

Caption: Workflow for investigating unexpected cytotoxicity.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of cellular uptake for 8-aminoquinoline probes?

A1: The cellular uptake of 8-aminoquinolines is complex and can involve passive diffusion across the cell membrane.[15] Their lipophilicity allows them to traverse the lipid bilayer. However, for some derivatives, transporter-mediated uptake may also play a role. Once inside the cell, their basic nature can lead to accumulation in acidic organelles like lysosomes through protonation (ion trapping).

Q2: How do I choose the right cytotoxicity assay for my 8-aminoquinoline compound?

A2: The choice of assay depends on the mechanism of cell death you expect.

  • MTT or Resazurin Assays: These are colorimetric or fluorometric assays that measure metabolic activity and are good general indicators of cell viability.[1]

  • LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity (necrosis).

  • Annexin V/Propidium Iodide Staining: This flow cytometry-based assay can distinguish between early apoptosis, late apoptosis, and necrosis.

  • Caspase Activity Assays: These assays measure the activity of specific caspases to detect apoptosis.

Q3: My 8-AQ probe is supposed to target lysosomes, but the staining is diffuse. What could be the reason?

A3: While many 8-AQs accumulate in lysosomes, a diffuse staining pattern could indicate lysosomal membrane permeabilization (LMP).[16][17] High concentrations of the probe or its cytotoxic effects might be disrupting the lysosomal membrane, causing the probe to leak into the cytosol. To investigate this, you can use co-localization studies with a known lysosomal marker (e.g., LysoTracker) and perform an LMP assay.[16][18]

Q4: What are the recommended concentrations for 8-aminoquinoline derivatives in cell-based assays?

A4: The optimal concentration is highly dependent on the specific derivative and the cell line being used. For cytotoxicity studies, IC50 values can range from micromolar to sub-micromolar.[13][19] For imaging applications, it is best to use the lowest concentration that provides a detectable signal to minimize off-target effects and cytotoxicity. A typical starting point for imaging probes is in the range of 1-10 µM, but this should be optimized for your specific experiment.

Q5: How stable are 8-aminoquinoline probes in cell culture media?

A5: The stability can vary. Some quinolones can be photodegraded upon exposure to UVA light.[14] It is also possible for compounds to degrade in aqueous media over time.[20] It is recommended to prepare fresh dilutions of your probe from a frozen stock solution for each experiment. To assess stability, you can incubate the probe in media for the duration of your experiment and then measure its concentration or fluorescence.

Part 3: Key Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound.[1]

Materials:

  • Cancer cell lines, culture medium

  • 8-aminoquinoline derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the 8-aminoquinoline derivative in culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.

  • Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Uptake by Fluorescence Microscopy

Materials:

  • Cells cultured on glass-bottom dishes or coverslips

  • 8-aminoquinoline fluorescent probe stock solution (in DMSO)

  • Phenol red-free culture medium or imaging buffer

  • PBS (Phosphate-Buffered Saline)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Mounting medium (with anti-fade if desired)

Procedure:

  • Seed cells on the imaging substrate and grow to the desired confluency (typically 70-80%).

  • Dilute the 8-AQ fluorescent probe to the desired final concentration in pre-warmed, phenol red-free medium.

  • Wash the cells once with warm PBS.

  • Add the probe-containing medium to the cells and incubate for the optimized duration at 37°C in the dark.

  • To remove extracellular probe, wash the cells three times with warm PBS.

  • For live-cell imaging, add fresh phenol red-free medium or imaging buffer and proceed to the microscope.

  • For fixed-cell imaging, after washing, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the fixed cells three times with PBS.

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Image the cells using a fluorescence microscope with the appropriate filter sets.

References

  • Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives: A Comparative Guide. (n.d.). Benchchem.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Sensors (Basel).
  • Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. (n.d.). Molecules.
  • Mechanisms of 8-aminoquinoline induced haemolytic toxicity in a G6PDd humanized mouse model. (2022). British Journal of Haematology.
  • Troubleshooting Tips for Fluorescence Staining. (2022). Biotium.
  • Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. (n.d.). International Journal of Molecular Sciences.
  • 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. (n.d.). ACS Omega.
  • Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. (n.d.). European Journal of Medicinal Chemistry.
  • Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. (n.d.). Journal of Pharmacy and Pharmacology.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Sensors.
  • Immunofluorescence (IF) Troubleshooting Guide. (n.d.). Cell Signaling Technology.
  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
  • Foundational Research on 8-Aminoquinoline Antimalarials: A Technical Guide. (n.d.). Benchchem.
  • Luciferase-based Reporter Assay Troubleshooting Guide. (n.d.). GoldBio.
  • The 8-Aminoquinoline Antimalarials: A Technical Guide for Researchers. (n.d.). Benchchem.
  • Flow Cytometry Troubleshooting Guide. (n.d.). Bio-Techne.
  • Potential future uses for primaquine or other 8-aminoquinolines. (n.d.). ResearchGate.
  • Lysosomal Membrane Permeability (LMP) assay. (n.d.). Aligning Science Across Parkinson's.
  • Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines. (2024). STAR Protocols.
  • Microscopic Analysis of Lysosomal Membrane Permeabilization. (2017). Springer Protocols.
  • Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines. (2024). STAR Protocols.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). Antioxidants.
  • Protocol for detecting lysosome quantity and membrane permeability in acute myeloid leukemia cell lines. (2024). STAR Protocols.
  • Quenching (fluorescence). (n.d.). Wikipedia.
  • Amino Acid Quenching. (n.d.). NWCommons.
  • 6-Aminoquinolones: photostability, cellular distribution and phototoxicity. (n.d.). Toxicology in Vitro.
  • How to know the stability of drugs and reagents in the cell culture media? (2017). ResearchGate.
  • Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. (2014). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021). Sensors.
  • Fluorescence in complexes based on quinolines-derivatives: a search for better fluorescent probes. (2016). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • 8-Aminoquinoline-based ratiometric zinc probe: unexpected binding mode and its application in living cells. (2013). Chemical Communications.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Current Updates in Bio-Sciences Research.
  • Fluorescence Quenching of Quinoline Derivatives in a Micelle System. (2025). ResearchGate.
  • Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. (n.d.). The American Journal of Tropical Medicine and Hygiene.
  • Quinoline-based fluorescent small molecules for live cell imaging. (2020). Methods and Applications in Fluorescence.
  • Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms. (n.d.). Pharmaceutics.
  • Technical Support Center: Overcoming Solubility Challenges with 5-Fluoro-2-methyl-8-nitroquinoline in Assays. (n.d.). Benchchem.
  • Artifacts and Aberrations in Deconvolution Analysis. (n.d.). Evident Scientific.
  • Investigation of cellular uptake mechanism of functionalised gold nanoparticles into breast cancer using SERS. (n.d.). Chemical Science.
  • 8-Aminoquinoline 98 578-66-5. (n.d.). Sigma-Aldrich.
  • Synthesis, characterization, and cellular localization of a fluorescent probe of the antimalarial 8-aminoquinoline primaquine. (n.d.). Experimental Parasitology.
  • Optimizing the stability and solubility of cell culture media ingredients. (n.d.). Evonik Health Care.
  • Optimizing the sensitivity of photoluminescent probes using time-resolved spectroscopy: a molecular beacon case study. (2012). Analytical and Bioanalytical Chemistry.
  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (n.d.). Methods and Protocols.
  • Method to identify and minimize artifacts induced by fluorescent impurities in single-molecule localization microscopy. (n.d.). Communications Biology.
  • Investigations on Cellular Uptake Mechanisms and Immunogenicity Profile of Novel Bio-Hybrid Nanovesicles. (2022). Pharmaceutics.
  • 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells. (n.d.). Journal of the American Chemical Society.
  • Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. (n.d.). Molecules.

Sources

Technical Support Center: Mitigating Photobleaching of 8-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-aminoquinoline derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize photobleaching and ensure the acquisition of high-quality, reproducible data in your fluorescence-based experiments.

Introduction: Understanding the Challenge of Photobleaching

8-Aminoquinoline and its derivatives are versatile fluorophores, widely employed as fluorescent probes, particularly for the detection of metal ions like zinc.[1][2][3][4] However, like all fluorophores, they are susceptible to photobleaching—a process where the molecule permanently loses its ability to fluoresce upon prolonged exposure to excitation light.[5] This phenomenon can significantly compromise experimental results, especially in quantitative and time-lapse imaging studies.[6]

This guide is designed to provide you with a comprehensive understanding of the mechanisms behind photobleaching and to offer practical, field-proven strategies to mitigate its effects when working with 8-aminoquinoline derivatives.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions related to the photobleaching of 8-aminoquinoline derivatives in a direct question-and-answer format.

Q1: My fluorescence signal from the 8-aminoquinoline probe is fading rapidly during imaging. What is the primary cause of this?

A1: Rapid signal loss is the classic sign of photobleaching.[6] The underlying cause is the photochemical destruction of the 8-aminoquinoline molecule. When the fluorophore is excited by light, it can transition into a long-lived, highly reactive triplet state.[5][7] From this state, it can interact with molecular oxygen, generating reactive oxygen species (ROS) like singlet oxygen and superoxide radicals.[8][9][10] These highly reactive molecules can then attack the fluorophore, leading to its irreversible degradation and loss of fluorescence.

Q2: I'm observing inconsistent fluorescence intensity between different fields of view, even on the same slide. Could this be related to photobleaching?

A2: Yes, this is a common consequence of photobleaching, especially during the initial setup and focusing of the microscope.[6][11] If you spend a significant amount of time focusing on one area with the excitation light on, that area will photobleach more than adjacent areas that have not been illuminated.[6][11] This leads to the variability you are observing.

Q3: Are there specific environmental factors that can worsen the photobleaching of my 8-aminoquinoline probe?

A3: Absolutely. The stability of 8-aminoquinoline derivatives can be sensitive to their local environment. Key factors include:

  • Presence of Oxygen: Molecular oxygen is a major contributor to photobleaching for most fluorophores.[7]

  • pH: The fluorescence of 8-aminoquinoline compounds can be highly dependent on pH.[2][12] Suboptimal pH can not only affect the fluorescence quantum yield but may also influence photostability.

  • Presence of Quenchers: Certain molecules in your sample or buffer can act as quenchers, reducing fluorescence intensity. While not photobleaching, this can be mistaken for it. Heavy atoms and some metal ions can increase the rate of intersystem crossing to the triplet state, potentially accelerating photobleaching.

Q4: Can the choice of mounting medium impact the photostability of 8-aminoquinoline derivatives?

A4: The mounting medium plays a critical role in preserving fluorescence.[13] A standard buffer or glycerol solution offers minimal protection. It is highly recommended to use a mounting medium containing an antifade reagent.[6][11][13] These reagents are specifically designed to reduce photobleaching by scavenging ROS or quenching the reactive triplet state of the fluorophore.

Q5: I am performing live-cell imaging. Are there specific considerations for preventing photobleaching in this context?

A5: Live-cell imaging presents unique challenges due to the sensitivity of the cells to both the probe and the imaging conditions. In addition to general photobleaching, you must also consider phototoxicity, where the ROS generated during imaging can damage and kill the cells.[14] Key strategies for live-cell imaging include using the lowest possible excitation light intensity and exposure times, as well as considering the use of live-cell compatible antifade reagents.[15]

Part 2: In-Depth Troubleshooting and Mitigation Strategies

This section provides a more detailed, scientifically grounded approach to troubleshooting and preventing photobleaching.

Issue 1: Rapid Signal Decay During a Time-Lapse Experiment
  • Underlying Cause: Excessive excitation light dose (a combination of high intensity and long exposure).

  • Troubleshooting Workflow:

    • Reduce Illumination Intensity: Use neutral density filters or adjust the laser power to the lowest level that provides an acceptable signal-to-noise ratio.[4][6][7][11]

    • Minimize Exposure Time: Shorten the camera's exposure time.[4][7] If the signal becomes too dim, you can sometimes compensate by increasing the camera gain, though this may increase noise.[4]

    • Optimize Imaging Frequency: Only acquire images as frequently as is necessary to capture the biological process you are studying.[12] Avoid unnecessary exposures.

    • Implement an Antifade Reagent: If not already in use, incorporate an antifade reagent into your imaging medium.

Issue 2: High Background Signal and Poor Contrast
  • Underlying Cause: This can be due to autofluorescence from the sample or non-specific binding of the probe. While not directly photobleaching, it exacerbates the problem by requiring higher excitation intensity to discern the true signal, thus accelerating photobleaching.

  • Troubleshooting Workflow:

    • Image an Unstained Control: This will help you determine the level of intrinsic autofluorescence in your sample.

    • Optimize Staining Protocol: Ensure thorough washing steps to remove unbound probe.

    • Consider Spectral Unmixing: If your microscope has this capability, it can help to digitally separate the specific probe signal from the autofluorescence background.

Issue 3: Inconsistent Results Across Experiments
  • Underlying Cause: Lack of standardized imaging protocols and sample preparation.

  • Troubleshooting Workflow:

    • Standardize Imaging Parameters: Use the exact same microscope settings (laser power, exposure time, gain, etc.) for all samples that will be compared.[6]

    • Prepare Fresh Reagents: Ensure your 8-aminoquinoline probe and antifade reagents are not degraded. Store stock solutions protected from light and at the recommended temperature.

    • Control for Environmental Variables: Maintain a consistent pH and temperature for all experiments.

Part 3: Key Experimental Protocols and Data

Protocol 1: Preparing Samples with an Antifade Mounting Medium (Fixed Cells)
  • Final Wash: After the final wash step of your staining protocol, carefully aspirate the washing buffer.

  • Add Antifade Medium: Add a small drop of an antifade mounting medium (e.g., one containing PPD, DABCO, or a commercial formulation) onto the sample.

  • Mount Coverslip: Gently lower a coverslip onto the mounting medium, avoiding air bubbles.

  • Seal (Optional but Recommended): For long-term storage, seal the edges of the coverslip with nail polish or a commercial sealant.

  • Storage: Store the slides flat and protected from light at 4°C.

Data Summary: Common Antifade Reagents
Antifade ReagentMechanism of ActionCommon ApplicationsConsiderations
p-Phenylenediamine (PPD) Reactive Oxygen Species (ROS) ScavengerFixed CellsHighly effective, but can lower initial fluorescence intensity and may not be compatible with all fluorophores.[3]
1,4-Diazabicyclo[2.2.2]octane (DABCO) ROS ScavengerFixed and Live CellsLess effective than PPD but also less toxic.
n-Propyl gallate (NPG) ROS ScavengerFixed and Live CellsNon-toxic, but can be difficult to dissolve.[3]
Trolox (a vitamin E analog) ROS Scavenger & Triplet State QuencherLive CellsCell-permeable and effective at reducing blinking and bleaching.
Oxygen Scavenging Systems (e.g., glucose oxidase and catalase) Enzymatically removes dissolved oxygenIn vitro assays, sometimes adapted for cell imagingHighly effective at reducing oxygen-mediated photobleaching, but can alter the cellular redox environment.[10]
Visualization of Key Concepts

The following diagram illustrates the energy transitions of a fluorophore and highlights the pathways that can lead to photobleaching.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States cluster_bleaching Photobleaching Pathways S0 S0 (Ground State) S1 S1 (Excited Singlet) S0->S1 Absorption (Excitation Light) S1->S0 Fluorescence T1 T1 (Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Slow) Bleaching Photobleaching (Irreversible Damage) T1->Bleaching Reaction with O2 (ROS Generation)

Caption: A simplified Jablonski diagram illustrating excitation, fluorescence, and the detrimental intersystem crossing to the triplet state, a key precursor to photobleaching.

This workflow outlines a systematic approach to setting up your fluorescence microscopy experiment to minimize photobleaching.

Workflow A Start: Sample Preparation B Incorporate Antifade Reagent (e.g., Trolox for live cells, PPD for fixed) A->B C Mount Sample on Microscope B->C D Use Low Magnification & Transmitted Light to Locate Region of Interest C->D E Switch to Fluorescence Imaging D->E F Set Illumination to Minimum Intensity E->F G Set Shortest Possible Exposure Time F->G H Acquire Image/Time-Lapse G->H I Signal-to-Noise Ratio (SNR) Acceptable? H->I J Slightly Increase Exposure Time or Gain I->J No K Experiment Complete I->K Yes J->H

Caption: A systematic workflow for fluorescence imaging, emphasizing minimal light exposure to preserve the signal from 8-aminoquinoline probes.

References

  • Byrdin, M., Duan, C., Bourgeois, D., & Brettel, K. (2018). A Long-Lived Triplet State Is the Entrance Gateway to Oxidative Photochemistry in Green Fluorescent Proteins. Journal of the American Chemical Society, 140(8), 2897–2905.
  • Mohamad, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311.
  • Noell, A. C., et al. (2019). Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions. Electrophoresis, 40(15), 2038-2044.
  • Mohamad, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311.
  • Mohamad, N. S., et al. (2020). Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. Proceedings, 68(1), 18.
  • Ma, L., et al. (2014). Dansyl-8-aminoquinoline as a sensitive pH fluorescent probe with dual-responsive ranges in aqueous solutions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 124, 682-686.
  • Serrano, E., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3559.
  • Otsuki, S., et al. (2019). Selective synthesis of substituted amino-quinoline derivatives by C–H activation and fluorescence evaluation of their lipophilicity-responsive properties. Scientific Reports, 9, 17723.
  • Tang, L., et al. (2021). Aggregation-Induced Generation of Reactive Oxygen Species: Mechanism and Photosensitizer Construction. International Journal of Molecular Sciences, 22(2), 559.
  • Aitken, C. E., Marshall, R. A., & Puglisi, J. D. (2008). An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments. Biophysical Journal, 94(5), 1826–1835.
  • Chen, S. C., et al. (2006). Role of reactive oxygen species in cupric 8-quinolinoxide-induced genotoxic effect. Toxicology Letters, 162(2-3), 156-165.
  • Science.gov. (n.d.). triplet state lifetimes: Topics by Science.gov.
  • Liu, H.-Q., et al. (2015). Photobleaching characteristics of α-(8-quinolinoxy) zinc phthalocyanine, a new type of amphipathic complex. Journal of Medical and Biological Engineering, 35, 401-408.
  • Vale, R. (2013). Microscopy: Minimizing Damage from Fluorescence. iBiology.
  • Chen, P.-C., et al. (2000). Fluorescence Lifetime of Tris-(8-Hydroquinoline) Aluminum Thin Film and Solution. Journal of the Chinese Chemical Society, 47(5), 1133-1138.
  • Request PDF. (n.d.). Improving triplet excited-state absorption, lifetime of cationic Ir(III) complexes by extending π-conjugation of the 2-(2-quinolinyl)quinoxaline ligand.
  • Wikipedia. (n.d.). 8-Aminoquinoline.
  • de la Torre, P., et al. (2021). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Molecules, 26(16), 4983.
  • Wikipedia. (n.d.). Jablonski diagram.
  • Swoboda, M., et al. (2012). Enzymatic Oxygen Scavenging for Photostability without pH Drop in Single-Molecule Experiments. ACS Nano, 6(7), 6364–6369.
  • Edinburgh Instruments. (2021). Perrin-Jablonski Diagram.
  • ResearchGate. (n.d.). Suggested Jablonski diagram for high-order photobleaching of pyrylium salts.
  • ACS Publications. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species.
  • News-Medical.Net. (2018). Minimizing Photobleaching in Fluorescence Microscopy.
  • The Company of Biologists. (2021). Scavenging of reactive oxygen species mimics the anoxic response in goldfish pyramidal neurons.
  • Electron Microscopy Sciences. (n.d.). The Antidote for Photobleaching.
  • MDPI. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
  • Wikipedia. (n.d.). Photobleaching.

Sources

Technical Support Center: Enhancing the Quantum Yield of 8-Aminoquinoline Sensors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-aminoquinoline-based fluorescent sensors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you overcome common challenges and significantly improve the quantum yield of your sensors. Our approach is rooted in a deep understanding of the underlying photophysical mechanisms, offering you not just solutions, but the scientific reasoning behind them.

Understanding the Core Principles: Why Quantum Yield Matters

The fluorescence quantum yield (Φ) is a critical parameter that dictates the sensitivity and performance of your 8-aminoquinoline sensor. It represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A low quantum yield translates to a dim signal, which can compromise the accuracy and reliability of your experimental data. This guide will walk you through the key factors that govern the quantum yield of 8-aminoquinoline sensors and provide actionable protocols to optimize their performance.

Frequently Asked Questions (FAQs)

Q1: My 8-aminoquinoline sensor has a very low fluorescence signal. What are the primary factors that could be responsible?

A weak fluorescence signal is one of the most common issues encountered. The root cause often lies in one or more of the following factors:

  • Molecular Structure and Substituents: The inherent chemical structure of the 8-aminoquinoline core and the nature of its substituents are paramount. The electronic properties of these groups can either enhance or diminish fluorescence.

  • Solvent Environment: The polarity, viscosity, and hydrogen-bonding capabilities of the solvent can dramatically influence the sensor's photophysical properties.[1][2] An unsuitable solvent can promote non-radiative decay pathways, leading to a lower quantum yield.

  • Presence of Quenchers: Your sample might contain quenching species, such as certain metal ions or dissolved oxygen, that deactivate the excited state of your sensor.

  • Aggregation-Caused Quenching (ACQ): At high concentrations, 8-aminoquinoline sensors can aggregate, leading to self-quenching and a significant drop in fluorescence intensity.[1][3]

  • Incorrect pH: The fluorescence of 8-aminoquinoline derivatives is often pH-dependent.[4][5] Protonation or deprotonation of the quinoline nitrogen or the amino group can alter the electronic structure and quenching mechanisms.

Troubleshooting Guides

Problem 1: Low Quantum Yield Due to Suboptimal Molecular Design

Causality: The quantum yield of 8-aminoquinoline sensors is intrinsically linked to their molecular structure. The interplay of electron-donating and electron-withdrawing groups, as well as the potential for non-radiative decay pathways like Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT), dictates the fluorescence output.

Troubleshooting Steps:

  • Evaluate Existing Substituents:

    • Electron-Donating Groups (EDGs): Groups like amino (-NH2) and alkoxy (-OR) can increase the electron density of the quinoline ring system, often leading to enhanced fluorescence.

    • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO2) or cyano (-CN) can decrease fluorescence, although their strategic placement can sometimes be used to modulate sensor response.

  • Consider Derivatization to Modulate Photophysical Properties:

    • Introducing Carboxamide Groups: A common strategy to enhance quantum yield is the introduction of a carboxamide group at the 8-amino position to form 8-amidoquinoline derivatives.[4] This modification can inhibit non-radiative decay processes and improve water solubility and cell permeability.[4]

    • Blocking ESIPT: 8-Hydroxyquinoline, a related compound, is weakly fluorescent due to ESIPT.[6][7] While 8-aminoquinolines are less prone to this, structural modifications that restrict proton transfer can be beneficial.

    • Inhibiting PET: If your sensor design includes a receptor unit that can act as an electron donor, this can lead to PET, a highly efficient quenching mechanism.[8][9] Strategic placement of spacers or modification of the receptor's electronic properties can mitigate this.

Experimental Protocol: Synthesis of an 8-Amidoquinoline Derivative

This protocol outlines a general procedure for the acylation of 8-aminoquinoline to improve its quantum yield.

  • Dissolve 8-aminoquinoline in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base , such as triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Slowly add the desired acyl chloride or anhydride (e.g., acetyl chloride) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (typically a few hours to overnight), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 8-amidoquinoline derivative.

Data Presentation: Impact of Substituents on Quantum Yield

CompoundSubstituent at C8SolventQuantum Yield (Φ)Reference
8-Aminoquinoline-NH2EthanolLow (Varies)General Knowledge
8-Acetamidoquinoline-NHCOCH3EthanolModerate[4]
TSQ-NHSO2-p-tolylChloroformHigh upon Zn2+ binding[4]
Problem 2: Environmental Factors Suppressing Fluorescence

Causality: The immediate environment of the fluorophore plays a crucial role in its emissive properties. Solvent polarity, viscosity, pH, and the presence of quenching agents can all lead to a diminished quantum yield.

Troubleshooting Steps:

  • Solvent Optimization:

    • Polarity: The fluorescence of 8-aminoquinoline derivatives can be highly sensitive to solvent polarity, a phenomenon known as solvatochromism.[2][10] Test a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetonitrile, ethanol, water) to identify the optimal medium for your sensor.

    • Viscosity: In some cases, increasing the solvent viscosity can restrict molecular vibrations and rotations that contribute to non-radiative decay, thereby enhancing fluorescence.

  • pH Adjustment:

    • Perform a pH titration of your sensor to determine its fluorescence profile across a range of pH values.[5] This will help you identify the optimal pH for maximum fluorescence intensity.

    • Ensure that your experimental buffer has sufficient buffering capacity to maintain a stable pH.

  • Chelation-Enhanced Fluorescence (CHEF):

    • Many 8-aminoquinoline sensors are designed to detect metal ions.[4] The free ligand often exhibits low fluorescence, which is significantly enhanced upon chelation with the target metal ion.[11][12] This is due to the rigidification of the molecule and the inhibition of quenching processes like PET.[13] If you are working with a metal ion sensor, ensure that your experimental conditions favor complex formation.

Experimental Workflow: Optimizing Solvent and pH

G cluster_0 Solvent Screening cluster_1 pH Titration a1 Prepare stock solution of sensor a2 Aliquot into different solvents (polar aprotic, polar protic, non-polar) a1->a2 a3 Measure fluorescence spectra and quantum yield a2->a3 a4 Select solvent with highest quantum yield a3->a4 b1 Prepare buffer solutions across a wide pH range a4->b1 Use optimal solvent b2 Add sensor to each buffer b1->b2 b3 Measure fluorescence intensity at each pH b2->b3 b4 Plot fluorescence vs. pH to find optimum b3->b4

Caption: Workflow for optimizing solvent and pH conditions.

Problem 3: Aggregation-Caused Quenching (ACQ) at High Concentrations

Causality: ACQ is a common phenomenon where fluorophores at high concentrations or in poor solvents form non-fluorescent aggregates due to π-π stacking interactions.[1][14] This creates new pathways for non-radiative decay.

Troubleshooting Steps:

  • Work at Lower Concentrations: The most straightforward solution is to reduce the working concentration of your sensor. Prepare a dilution series to find the optimal concentration that provides a strong signal without significant aggregation.

  • Modify the Sensor Structure: Introduce bulky groups to the 8-aminoquinoline scaffold to sterically hinder π-π stacking.

  • Design for Aggregation-Induced Emission (AIE): A more advanced approach is to design sensors that exhibit AIE.[3][15] These molecules are non-emissive in solution but become highly fluorescent upon aggregation due to the restriction of intramolecular rotations.

Logical Relationship: ACQ vs. AIE

G cluster_ACQ Aggregation-Caused Quenching (ACQ) cluster_AIE Aggregation-Induced Emission (AIE) ACQ High Concentration π-π Stacking Non-radiative Decay Fluorescence Quenched AIE High Concentration Restricted Intramolecular Rotation Radiative Decay Fluorescence Enhanced Solution Dilute Solution (Individual Molecules) Solution->ACQ Aggregation Solution->AIE Aggregation

Caption: Comparison of ACQ and AIE phenomena.

Key Mechanistic Pathways Affecting Quantum Yield

A deeper understanding of the photophysical processes at play can empower you to rationally design better sensors.

Signaling Pathways in 8-Aminoquinoline Sensors

G cluster_quenching Quenching Pathways S0 Ground State (S0) S1 Excited State (S1) S0->S1 Absorption of Photon Fluorescence Fluorescence (Radiative Decay) S1->Fluorescence NonRadiative Non-Radiative Decay S1->NonRadiative PET Photoinduced Electron Transfer (PET) NonRadiative->PET ESIPT Excited-State Intramolecular Proton Transfer (ESIPT) NonRadiative->ESIPT Vibrational Vibrational Relaxation NonRadiative->Vibrational

Caption: Key photophysical pathways in 8-aminoquinoline sensors.

  • Photoinduced Electron Transfer (PET): A primary cause of fluorescence quenching where an electron is transferred from a donor (often a receptor unit) to the excited fluorophore, leading to a non-radiative return to the ground state.[8][9][16] The binding of an analyte to the receptor can inhibit PET, "turning on" the fluorescence.

  • Intramolecular Charge Transfer (ICT): This process involves a change in the electronic distribution of the molecule upon excitation. While not always a quenching mechanism, modulating the ICT state through solvent polarity or molecular design can significantly impact the emission wavelength and quantum yield.[4]

  • Excited-State Intramolecular Proton Transfer (ESIPT): In this process, a proton is transferred from a donor to an acceptor within the same molecule in the excited state.[17][18] This can create a new, non-fluorescent or weakly fluorescent species, thus quenching the original emission. While more common in 8-hydroxyquinolines, it can be a factor in certain 8-aminoquinoline derivatives.[6][19]

By understanding and controlling these pathways, you can rationally design and optimize your 8-aminoquinoline sensors for superior performance.

References

  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties.
  • Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. UCI Department of Chemistry. [Link]
  • 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions.
  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. [Link]
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Scientific Research Publishing. [Link]
  • 8-Aminoquinoline. Wikipedia. [Link]
  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.
  • A novel and simple solvent-dependent fluorescent probe based on a click generated 8-aminoquinoline–steroid conjugate for multi-detection of Cu(II), oxalate and pyrophosphate.
  • Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities
  • Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • How does the intramolecular proton transfer change on the partial change of the saturation characteristics in 8-hydroxyquinoline?
  • Excited-state intramolecular proton transfer (ESIPT)
  • Excited-state intramolecular proton transfer with and without the assistance of vibronic-transition-induced skeletal deformation in phenol–quinoline. PMC - NIH. [Link]
  • Solvent Effects of a Fluorescent Polyquinoline Chemosensor for Metal Ions. Wiley-VCH. [Link]
  • Photoinduced electron transfer. Wikipedia. [Link]
  • Fluorescence sensing techniques for quality evaluation of traditional Chinese medicines: a review. RSC Publishing. [Link]
  • Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools. Almac. [Link]
  • Excited state intramolecular proton transfer (ESIPT)
  • Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. PMC - NIH. [Link]
  • Aggregation-Induced Emission of Quinoline Based Fluorescent and Colorimetric Sensors for Rapid Detection of Fe3+ and 4-Nitrophenol in Aqueous Medium. PubMed. [Link]
  • Improved Method of Fluorescence Quantum Yield Determin
  • Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy. PubMed. [Link]
  • Recent Advances in Silicon Quantum Dot-Based Fluorescent Biosensors. MDPI. [Link]
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
  • Recent Advances in Aggregation-Induced Emission Active Materials for Sensing of Biologically Important Molecules and Drug Delivery System. PubMed. [Link]
  • Aggregation-caused quenching (ACQ) in fluorogenic probe design. (A)...
  • Current Developments in Fluorescent PET (Photoinduced Electron Transfer) Sensors and Switches. Queen's University Belfast. [Link]
  • An improved method of fluorescence quantum yield determin
  • Schematic illustration of aggregation‐caused quenching (ACQ) and...
  • Fluorescent PET (Photoinduced Electron Transfer) sensors as potent analytical tools. Analyst (RSC Publishing). [Link]
  • Selection of Aggregation-caused Quenching-based Fluorescent Tracer for Imaging Studies in Nano Drug Delivery Systems. Request PDF. [Link]
  • Quinoline-Based Fluorescence Sensors.
  • Origins of “on—off” Fluorescent Behavior of 8-Hydroxyquinoline Containing Chemosensors. Request PDF. [Link]
  • 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. CORE. [Link]
  • Mechanisms of Quenching of Alexa Fluorophores by N
  • Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbit[20]uril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. PMC - NIH. [Link]

Sources

Validation & Comparative

A Comparative Guide to 8-Aminoquinoline-7-carbaldehyde and 8-Hydroxyquinoline-7-carbaldehyde: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, quinoline scaffolds are privileged structures, forming the backbone of numerous functional molecules in medicinal chemistry, materials science, and analytical chemistry. Within this class, C7-formylated 8-substituted quinolines represent a critical subclass of intermediates, offering a reactive aldehyde handle for derivatization and a chelating moiety at the 8-position. This guide provides an in-depth, data-supported comparison of two key analogues: 8-Aminoquinoline-7-carbaldehyde and 8-Hydroxyquinoline-7-carbaldehyde. We will dissect their fundamental chemical differences, explore their respective performance in key applications, and provide validated experimental protocols for their synthesis and characterization.

The core distinction lies in the substituent at the C8 position: an amino (-NH₂) group versus a hydroxyl (-OH) group. This single atomic substitution profoundly alters the electronic properties, nucleophilicity, and hydrogen-bonding capabilities of the molecule, which in turn dictates its reactivity, coordination chemistry, and biological function.

Physicochemical and Spectroscopic Profile

The initial characterization of any chemical entity begins with its physical properties and spectroscopic signature. The amino and hydroxyl groups impart distinct characteristics to the quinoline core.

Comparative Physicochemical Properties

The properties summarized below dictate the handling, storage, and formulation of these compounds. For instance, the higher melting point and distinct solubility profile of this compound are direct consequences of the different intermolecular forces governed by the amino group versus the hydroxyl group.

PropertyThis compound8-Hydroxyquinoline-7-carbaldehyde
Molecular Formula C₁₀H₈N₂OC₁₀H₇NO₂[1]
Molecular Weight 172.19 g/mol 173.17 g/mol
Appearance Orange-red crystalsWhite to light yellow crystalline powder[1]
Melting Point 189-191 °C~171-173 °C (for 5-carbaldehyde isomer)[2]
Solubility Sparingly soluble in water; soluble in ethanol, DMSOInsoluble in water; soluble in hot organic solvents[1]
Storage Conditions 2-8 °C, inert atmosphere, protect from light2-8 °C, under inert gas[1]
CAS Number 158753-17-45683-78-3[1]
Spectroscopic Signatures: An NMR and IR Comparison

Spectroscopic analysis provides a fingerprint for molecular structure. The key differences arise from the protons of the -NH₂ and -OH groups and their electronic influence on the aromatic quinoline system.

  • ¹H-NMR: In 8-Hydroxyquinoline-7-carbaldehyde, a characteristic singlet for the aldehydic proton (HC=O) is observed at approximately 10.41 ppm[2]. The hydroxyl proton signal can be broad and its position variable depending on the solvent and concentration. For this compound, the amine protons (-NH₂) would appear as a broad singlet, while the electronic push from the amino group would shift the signals of adjacent aromatic protons upfield compared to the hydroxyl analogue.

  • IR Spectroscopy: 8-Hydroxyquinoline-7-carbaldehyde exhibits a strong, broad absorption band for the O-H stretch around 3344 cm⁻¹ and a sharp C=O stretch from the aldehyde at approximately 1667 cm⁻¹[2]. The amino analogue would instead show two characteristic N-H stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.

Synthesis and Mechanistic Considerations

The synthetic routes to these molecules are fundamentally different, reflecting the distinct reactivity of the 8-hydroxyquinoline and 8-aminoquinoline precursors.

Synthesis of 8-Hydroxyquinoline-7-carbaldehyde via Reimer-Tiemann Reaction

The formylation of the electron-rich phenol ring of 8-hydroxyquinoline is readily achieved via electrophilic aromatic substitution. The Reimer-Tiemann reaction is a convenient and economical choice[3]. The reaction proceeds by ortho-formylation of the phenoxide ion with dichlorocarbene, generated in situ from chloroform and a strong base.

The choice of this method is dictated by the activating nature of the hydroxyl group, which directs the electrophilic attack to the ortho (C7) and para (C5) positions[2]. The use of a phase-transfer catalyst can improve yield and stability[3].

Caption: Workflow for the Reimer-Tiemann synthesis of 8-hydroxyquinoline-7-carbaldehyde.

Experimental Protocol: Synthesis of 8-Hydroxyquinoline-7-carbaldehyde (This protocol is a representative synthesis based on established methodologies[2][3])

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 8-hydroxyquinoline (1 equivalent) in ethanol.

  • Base Addition: Add a solution of potassium hydroxide (excess, e.g., 10 equivalents) in water. The solution will turn dark.

  • Carbene Generation: Heat the mixture to reflux. Slowly add chloroform (excess, e.g., 4-5 equivalents) dropwise over 1 hour. Causality: The slow addition is crucial to control the exothermic reaction and maintain a steady concentration of the highly reactive dichlorocarbene intermediate.

  • Reflux: After the addition is complete, continue to reflux the mixture for 12-16 hours. The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Acidify the suspension carefully with dilute hydrochloric acid (e.g., 1M HCl) to a pH of ~5-6. Self-Validation: The product precipitates upon neutralization. The color change from a dark reaction mixture to a lighter suspension indicates the protonation of phenoxides and completion of the reaction.

  • Purification: Filter the resulting solid, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the purified product.

A Representative Synthesis Strategy for this compound

Direct formylation of 8-aminoquinoline is challenging due to the high reactivity of the amino group, which can lead to side reactions. Therefore, a multi-step approach is typically employed, often starting with a pre-functionalized quinoline. The synthesis of 8-aminoquinoline itself often involves the nitration of quinoline to yield 8-nitroquinoline, followed by reduction[4][5]. Formylation can then be achieved through various methods, though a specific, high-yield protocol for the 7-position is less commonly cited than for the hydroxy analogue.

Caption: A plausible multi-step synthetic pathway for this compound.

Comparative Reactivity and Applications

The electronic donating ability of the C8-substituent (-NH₂ > -OH) is the primary driver of the differences in reactivity and application performance. The amino group is a stronger activating group, leading to higher electron density in the quinoline ring system.

Coordination Chemistry and Metal Chelation

Both molecules are excellent bidentate chelating ligands, forming stable complexes with various metal ions through the quinoline nitrogen and the C8-substituent[6][7]. This property is central to their use as chemosensors and antimicrobial agents.

  • 8-Hydroxyquinoline-7-carbaldehyde: Chelates metals via the quinoline nitrogen and the deprotonated hydroxyl oxygen. 8-Hydroxyquinoline derivatives are renowned for their ability to form stable, often fluorescent, complexes with a wide array of metal ions like Al³⁺, Zn²⁺, and Cu²⁺[6][8]. This chelation is often the basis of their antimicrobial activity, as they sequester essential metal ions from microbes[9].

  • This compound: Chelates metals via the quinoline nitrogen and the amino nitrogen. Bis(8-aminoquinoline) ligands have shown high affinity and selectivity for certain metal ions, such as Cu²⁺ over Zn²⁺, a property not observed to the same degree in bis(8-hydroxyquinoline) analogues[10]. This selectivity is critical in designing probes for specific biological metal ions.

Caption: Comparative metal chelation by 8-amino (N,N-donor) and 8-hydroxy (N,O-donor) quinolines.

Performance in Key Applications

The distinct electronic and structural features translate into specialized applications where one compound significantly outperforms the other.

Application AreaThis compound8-Hydroxyquinoline-7-carbaldehydeRationale for Performance
Antimalarial Activity Functions as a lead compound with IC₅₀ values as low as 25 nM against P. falciparum.Less prominent in antimalarial literature.The 8-aminoquinoline core is a well-established pharmacophore for antimalarial drugs like Primaquine, essential for targeting liver stages of the parasite[4][5].
Chemosensing Used for selective detection of biothiols with detection limits < 10 nM.Used as a fluorescent chemosensor for metal ions like Al³⁺[6][8].The aldehyde group's reactivity with thiols (imine formation) drives the sensing mechanism for the amino compound. For the hydroxy compound, fluorescence enhancement upon metal chelation is the key principle[6].
Organocatalysis Acts as a bifunctional catalyst for Michael additions, achieving enantioselectivities > 95%.Not typically reported for this application.The amino group can act as a hydrogen-bond donor and the quinoline nitrogen as a Lewis base, creating a bifunctional catalytic site for asymmetric synthesis.
General Antimicrobials Exhibits broad-spectrum antimicrobial activity, often via metal chelation[4].Widely known for potent antibacterial and antifungal properties[6][9].The 8-hydroxyquinoline scaffold is a classic antiseptic; its mechanism is strongly tied to its ability to disrupt microbial metal ion homeostasis[9].

Biological Significance and Drug Development Potential

The 8-aminoquinoline and 8-hydroxyquinoline cores are not just synthetic intermediates; they are foundational scaffolds in drug discovery.

  • 8-Aminoquinoline Derivatives: This class is dominated by its antimalarial legacy. Compounds like primaquine and tafenoquine are critical for eradicating the dormant liver-stage hypnozoites of Plasmodium vivax[4][5]. The mechanism is thought to involve disruption of the parasite's mitochondrial function and induction of oxidative stress[4]. The aldehyde at C7 provides a reactive site to develop novel derivatives, potentially improving efficacy or targeting other diseases, including cancer and viral infections[4][11].

  • 8-Hydroxyquinoline Derivatives: These compounds have a broader biological profile, known for their potent antibacterial, antifungal, and neuroprotective activities[6][8]. Their ability to chelate metal ions is a double-edged sword; it is responsible for their antimicrobial effects but also implicated in potential therapeutic applications for neurodegenerative diseases like Alzheimer's, where metal dyshomeostasis is a key pathological feature[10]. The C7-aldehyde allows for the synthesis of Schiff bases and other derivatives to fine-tune this chelation and biological activity[6].

Conclusion

While structurally similar, this compound and 8-Hydroxyquinoline-7-carbaldehyde are distinct chemical entities with highly divergent performance profiles.

  • This compound excels in specialized applications requiring strong electron-donating properties and a nucleophilic center. Its demonstrated success in high-performance organocatalysis and as a lead for potent antimalarials makes it a valuable asset in asymmetric synthesis and medicinal chemistry.

  • 8-Hydroxyquinoline-7-carbaldehyde , by contrast, is a versatile and robust intermediate rooted in the classical chemistry of phenols. Its strength lies in coordination chemistry, serving as a foundational building block for fluorescent metal sensors and broad-spectrum antimicrobial agents.

The choice between these two reagents is therefore not one of simple substitution but a strategic decision based on the desired electronic properties, reactivity, and target application. Understanding their fundamental differences, as outlined in this guide, is paramount for researchers and drug development professionals aiming to leverage the full potential of the quinoline scaffold.

References

  • CNKI. (n.d.). Synthesis of 8-hydroxyquinoline-7-carboxaidehyde by Reimer-Tiemann reaction.
  • MDPI. (2021). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 26(16), 4985.
  • ChemBK. (2024). 8-hydroxyquinoline-7-carbaldehyde.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 265830, 8-Hydroxy-7-quinolinecarboxaldehyde.
  • MySkinRecipes. (n.d.). This compound.
  • MySkinRecipes. (n.d.). 8-Hydroxyquinoline-7-carbaldehyde.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11052098, 8-Aminoquinoline-7-carboxaldehyde.
  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan J. Chem., 3(1).
  • OMICS International. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135688011, 7-Hydroxyquinoline-8-carbaldehyde.
  • Arkat USA. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54.
  • ResearchGate. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • National Center for Biotechnology Information. (2013). 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and excited-state long-range prototropic tautomerization. J Phys Chem A, 117(38), 9271-84.
  • ACS Publications. (2013). 7-Hydroxyquinoline-8-carbaldehydes. 1. Ground- and Excited-State Long-Range Prototropic Tautomerization. The Journal of Physical Chemistry A, 117(38), 9271–9284.
  • NIST. (n.d.). 8-Hydroxyquinoline. NIST Chemistry WebBook, SRD 69.
  • National Center for Biotechnology Information. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(23), 7311.
  • ResearchGate. (2008). Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. European Journal of Inorganic Chemistry, 2008(25), 3951-3958.
  • ResearchGate. (n.d.). Reaction sites of 8-hydroxyquinoline.
  • Wikipedia. (n.d.). 8-Aminoquinoline.

Sources

A Comparative Guide for Researchers: 8-Aminoquinoline vs. 8-Hydroxyquinoline as High-Performance Metal Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in chemical biology, drug development, and environmental science, the precise detection of metal ions is a persistent challenge and a critical necessity. The quinoline scaffold has long been a cornerstone in the design of fluorescent chemosensors due to its rigid structure and potent metal-chelating capabilities. Among its derivatives, 8-hydroxyquinoline (8-HQ) and 8-aminoquinoline (8-AQ) stand out as two of the most fundamental and widely adapted platforms.

While structurally similar, the substitution of a hydroxyl group for an amino group at the 8-position imparts significant differences in their photophysical properties, metal ion selectivity, and sensing mechanisms. This guide provides an in-depth, objective comparison of these two sensor families, grounded in experimental data, to empower researchers to make informed decisions for their specific applications. We will dissect their signaling pathways, compare their performance metrics, and provide validated experimental protocols for their synthesis and application.

The Decisive Role of the C8-Substituent: Unraveling the Signaling Mechanisms

The efficacy of both 8-HQ and 8-AQ as "turn-on" fluorescent sensors hinges on their ability to suppress non-radiative decay pathways upon metal chelation. However, the specific pathways they leverage are fundamentally different, a direct consequence of the electronic properties of the hydroxyl versus the amino group.

8-Hydroxyquinoline (8-HQ): A Tale of ESIPT and CHEF

8-Hydroxyquinoline is a classic example of a sensor operating through the Chelation-Enhanced Fluorescence (CHEF) effect, primarily by inhibiting Excited-State Intramolecular Proton Transfer (ESIPT) .[1][2] In its free, unbound state, the acidic proton of the C8-hydroxyl group can transfer to the quinoline nitrogen in the excited state.[3] This process provides an efficient non-radiative pathway for the molecule to return to its ground state, resulting in very weak fluorescence (low quantum yield).[2][3]

Upon chelation with a metal ion (e.g., Zn²⁺, Al³⁺), the hydroxyl proton is displaced, and the metal coordinates with both the phenolate oxygen and the quinoline nitrogen.[4][5] This rigid, five-membered chelate ring structure blocks the ESIPT pathway.[6] With the primary non-radiative channel disabled, the molecule is forced to decay radiatively, leading to a dramatic enhancement in fluorescence intensity.[1][3]

G cluster_0 Free 8-Hydroxyquinoline cluster_1 8-HQ Metal Complex Excitation Light Excitation (hν) ES Excited State (S1) Excitation->ES ESIPT ESIPT (Proton Transfer) ES->ESIPT Dominant Pathway Weak_F Weak Fluorescence ES->Weak_F Minor Pathway GS_Keto Keto Tautomer ESIPT->GS_Keto NRD Non-Radiative Decay (Heat) GS_Keto->NRD Metal Metal Ion (Mⁿ⁺) ESIPT_Blocked ESIPT Blocked Excitation_C Light Excitation (hν) ES_C Excited State Complex Excitation_C->ES_C ES_C->ESIPT_Blocked Chelation Prevents ESIPT Strong_F Strong Fluorescence (CHEF) ES_C->Strong_F Dominant Pathway G cluster_0 Free 8-Aminoquinoline cluster_1 8-AQ Metal Complex Excitation Light Excitation (hν) Fluorophore Excited Fluorophore* Excitation->Fluorophore PET PET Quenching Fluorophore->PET Dominant Pathway Weak_F Weak Fluorescence Fluorophore->Weak_F Minor Pathway Donor Amino Donor (N-lone pair) Donor->PET Electron Transfer Metal Metal Ion (Mⁿ⁺) Donor_C Coordinated Amino Donor Metal->Donor_C Excitation_C Light Excitation (hν) Fluorophore_C Excited Fluorophore* Excitation_C->Fluorophore_C Strong_F Strong Fluorescence Fluorophore_C->Strong_F Dominant Pathway PET_Blocked PET Blocked Donor_C->PET_Blocked Binding lowers N-lone pair energy

Signaling mechanism of 8-Aminoquinoline (8-AQ) metal sensors.

Performance Metrics: A Head-to-Head Comparison

The choice between 8-HQ and 8-AQ derivatives often comes down to performance for a specific metal ion. 8-HQ has been more extensively studied and applied, particularly for ions like Al³⁺ and Zn²⁺. [3][7][8]8-AQ and its derivatives have proven to be potent chelators for transition metal ions, especially Cu²⁺, Ni²⁺, and Zn²⁺. [9]

Feature 8-Hydroxyquinoline (8-HQ) Derivatives 8-Aminoquinoline (8-AQ) Derivatives Causality & Expert Insight
Primary Mechanism CHEF via ESIPT Inhibition [1][6] CHEF via PET Inhibition [2] The ESIPT mechanism in 8-HQ often provides a more dramatic "off-on" contrast, as the ground state is exceptionally non-fluorescent.
Primary Metal Targets Al³⁺, Zn²⁺, Fe³⁺, Cd²⁺, Mg²⁺ [5][7][8] Cu²⁺, Zn²⁺, Ni²⁺, Pb²⁺, Cd²⁺ [9][10] 8-HQ's "hard" oxygen donor has a high affinity for hard Lewis acids like Al³⁺. 8-AQ's "softer" nitrogen donor shows preference for softer transition metals like Cu²⁺.
Selectivity Moderate to High. Can be tuned with substituents. [5] Moderate to High. Can be highly selective for Cu²⁺ over Zn²⁺. [11] Selectivity is not inherent to the core but is engineered through derivatization. 8-AQ derivatives have been designed that show high specificity for Cu²⁺. [11]
Sensitivity (LOD) Can reach nanomolar (nM) to low micromolar (µM) range. (e.g., <100 nM for Al³⁺) [3][5] Can reach nanomolar (nM) levels. (e.g., 2.15 nM for a Zn²⁺ sensor) [12] Both scaffolds can be modified to achieve excellent sensitivity. The final LOD depends heavily on the full molecular design and the quantum yield of the complex.
Quantum Yield (Φ) of Complex Can be very high (e.g., 0.602 for a Zn²⁺ complex) [12] Generally moderate to high. The rigidity of the resulting metal complex is key. 8-HQ complexes with ions like Al³⁺ (e.g., Alq₃) are famously emissive materials used in OLEDs. [4]

| Response pH Range | Typically functions in weakly acidic to neutral conditions. [5]| Functional over a broad pH range (e.g., 4.0 to 11.0 for a Zn²⁺ sensor). [12]| The pKa of the C8-substituent is critical. The phenolic hydroxyl of 8-HQ is more acidic than the amino group of 8-AQ, influencing the optimal pH for deprotonation and binding. |

Experimental Protocols: From Synthesis to Sensing

To ensure scientific integrity, the following protocols are based on established and validated methodologies from the literature. They provide a self-validating framework for researchers to synthesize and evaluate these sensors.

Protocol 1: Synthesis of a Representative 8-HQ Sensor

This protocol describes the synthesis of 5-chloromethyl-8-hydroxyquinoline, a versatile intermediate for creating more complex 8-HQ derivatives. The method is adapted from Burckhalter et al. [2] Objective: To introduce a reactive chloromethyl group onto the 8-HQ scaffold for further functionalization.

Methodology:

  • Preparation: In a three-neck flask equipped with a stirrer and reflux condenser, mix 7.37 g (0.05 mol) of 8-hydroxyquinoline with 8.0 mL of concentrated hydrochloric acid.

  • Addition of Reagents: Add 15 mL of paraformaldehyde and 25 mL of glacial acetic acid to the mixture.

  • Reflux: Heat the mixture to reflux for 4 hours. The solution will turn from yellow to dark brown.

  • Cooling & Precipitation: Cool the reaction mixture in an ice bath. A precipitate will form.

  • Filtration & Washing: Filter the crude product and wash it thoroughly with diethyl ether to remove unreacted starting materials.

  • Purification: Recrystallize the solid product from a mixture of ethanol and water to yield the purified 5-chloromethyl-8-hydroxyquinoline hydrochloride.

  • Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for the synthesis of 5-chloromethyl-8-hydroxyquinoline.
Protocol 2: General Procedure for Metal Ion Sensing

This protocol provides a generalized workflow for evaluating the response of a quinoline-based sensor to metal ions using fluorescence spectroscopy.

Objective: To quantify the fluorescence response of a sensor to a target metal ion and determine its selectivity.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the synthesized sensor (e.g., 1 mM) in a suitable solvent like DMSO or methanol. Prepare stock solutions (e.g., 10 mM) of various metal salts (as perchlorates or chlorides) in deionized water.

  • Working Solution: In a quartz cuvette, prepare the final sensor solution (e.g., 10-30 µM) by diluting the stock solution in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4). [10]The buffer is crucial for maintaining a constant pH, which can affect both the sensor's protonation state and the metal ion's speciation.

  • Initial Measurement: Record the fluorescence emission spectrum of the free sensor solution by exciting at its absorption maximum (λ_ex).

  • Titration: Add incremental amounts of the target metal ion stock solution to the cuvette. After each addition, allow the solution to equilibrate for a few seconds, then record the new fluorescence spectrum. [13]5. Data Analysis: Plot the fluorescence intensity at the emission maximum (λ_em) against the concentration of the metal ion. This titration curve can be used to calculate the binding constant (K) and determine the limit of detection (LOD) based on the 3σ/slope method. [6][14]6. Selectivity Test: Repeat the experiment (Steps 2-4) using a range of potentially interfering metal ions at the same concentration. A selective sensor will show a significant fluorescence change only for the target ion.

General workflow for evaluating a fluorescent metal sensor.

Conclusion and Authoritative Recommendation

  • 8-Hydroxyquinoline is the superior and more versatile starting point for general metal ion sensing, especially for hard Lewis acids like Al³⁺ and borderline ions like Zn²⁺. Its robust CHEF mechanism, driven by the inhibition of a highly efficient ESIPT quenching pathway, often results in excellent signal-to-noise ratios and high quantum yields. Its extensive history of use provides a vast library of derivatives and well-characterized behaviors. [3][5][8]

  • 8-Aminoquinoline excels in applications requiring tailored selectivity, particularly for transition metals like Cu²⁺. While perhaps less universally applied than 8-HQ, the PET mechanism allows for fine-tuning of its electronic properties. Researchers have successfully exploited this to create sensors with high specificity for one metal ion in the presence of others with similar properties (e.g., distinguishing Cu²⁺ from Zn²⁺). [11] Ultimately, the choice is dictated by the target analyte and the complexity of the sample matrix. For researchers seeking a reliable, high-performance sensor for common ions like Zn²⁺ or Al³⁺, the 8-hydroxyquinoline family is the authoritative recommendation. For projects demanding high selectivity for specific transition metals, or where the pH range is a critical factor, the 8-aminoquinoline scaffold offers a powerful and adaptable alternative.

References

  • A Tale of Two Isomers: 8-Hydroxyquinoline Dominates Metal Ion Sensing, Leaving 2 - Benchchem. (URL: )
  • Cipurković, A., Horozić, E., Marić, S., Mekić, L., & Junuzović, H. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10. (URL: )
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. (URL: )
  • Csomos, A., Pantl, O., Dunkel, P., Bogdán, D., Steckel, A., Schlosser, G., Mucsi, Z., & Kovács, E. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(iii), 41-54. (URL: )
  • Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R.
  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • Zhang, H., Han, L. F., Zachariasse, K. A., & Jiang, Y. B. (2005). 8-Hydroxyquinoline Benzoates as Highly Sensitive Fluorescent Chemosensors for Transition Metal Ions. Organic Letters, 7(19), 4217–4220. (URL: )
  • Guan, Q.-L., et al. (2020). 8-Hydroxyquinolinate-Based Metal–Organic Frameworks: Synthesis, Tunable Luminescent Properties, and Highly Sensitive Detection of Small Molecules and Metal Ions. Inorganic Chemistry. (URL: )
  • Wijesekera, G. I. P., et al. (2022). 5-CHLOROMETHYL-8-HYDROXYQUINOLINE; A NOVEL COLOURIMETRIC SENSOR TO DETECT Fe(II) IONS. Open University Research Sessions (iOURS 2022). (URL: )
  • Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. National Institutes of Health (PMC). (URL: )
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). ACS Omega. (URL: )
  • Rohini, R., Paul, K., & Luxami, V. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. The Chemical Record, 20(12), 1430-1473. (URL: )
  • ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex. (2022). PMC - NIH. (URL: )
  • Rohini, R., Paul, K., & Luxami, V. (2020). 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions. PubMed. (URL: )
  • A new tripodal 8-hydroxyquinoline as a high sensitivity fluorescence sensor for Zn(II) in ethanol and its two morphology in solid. (2025).
  • Preparation of New Bis(8-aminoquinoline) Ligands and Comparison with Bis(8-hydroxyquinoline) Ligands on Their Ability to Chelate Cu II and Zn II. (2025).
  • Mahesh, A., et al. (2015). Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging. Analytica Chimica Acta, 853, 596-601. (URL: )

Sources

A Comparative Guide to the Performance of 8-Aminoquinoline-Based Zinc Sensors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of cellular biology and drug development, the precise detection and quantification of zinc ions (Zn²⁺) are of paramount importance. Zinc is a ubiquitous trace element essential for a myriad of physiological processes, and its dysregulation is implicated in numerous diseases, including neurodegenerative disorders and cancer. Fluorescent chemosensors have emerged as indispensable tools for visualizing and measuring Zn²⁺ dynamics in complex biological systems. Among these, derivatives of 8-aminoquinoline have garnered significant attention due to their inherent chelating properties and favorable photophysical characteristics.[1][2][3]

This guide provides a comprehensive performance comparison of various 8-aminoquinoline-based zinc sensors, offering researchers, scientists, and drug development professionals a detailed technical overview to inform their selection of the most suitable probe for their specific application. We will delve into the underlying chemical principles, compare key performance metrics with supporting experimental data, and provide detailed protocols for their characterization.

The 8-Aminoquinoline Scaffold: A Privileged Platform for Zinc Sensing

The 8-aminoquinoline core is an excellent starting point for the design of fluorescent zinc sensors for several key reasons. It possesses intrinsic zinc binding affinity, good membrane permeability, and remarkable stability.[1][2] The primary mechanism of action for many of these sensors involves a "turn-on" fluorescence response upon binding to Zn²⁺. This is often governed by processes such as Internal Charge Transfer (ICT) and Photoinduced Electron Transfer (PET).[1][4][5] In the unbound state, the fluorescence of the quinoline fluorophore is typically quenched. Upon chelation with Zn²⁺, these quenching pathways are inhibited, leading to a significant enhancement in fluorescence intensity.

A common strategy to enhance the performance of 8-aminoquinoline-based sensors is the introduction of various functional groups. For instance, the incorporation of carboxamide moieties to create 8-amidoquinoline derivatives has been shown to improve water solubility and cell membrane permeability, making them more amenable to biological applications.[1][2][3][5][6]

Performance Metrics: A Side-by-Side Comparison

The efficacy of a fluorescent zinc sensor is determined by several key performance indicators. These include its binding affinity for Zn²⁺ (quantified by the dissociation constant, Kd), the magnitude of the fluorescence response (quantum yield and fold-change), and its selectivity for Zn²⁺ over other biologically relevant metal ions. The following table summarizes the performance of a selection of notable 8-aminoquinoline-based zinc sensors.

SensorDissociation Constant (Kd)Quantum Yield (Φ) (Free)Quantum Yield (Φ) (Zn²⁺-bound)Fold Increase in FluorescenceExcitation (λex) (nm)Emission (λem) (nm)Reference
TSQ ---4-fold360490
HAQT ------[7]
Sensor 9 -----498[8]
Sensor 13 1.64 x 10⁵ M⁻¹ (Ka)----497[8]
Sensor 7 6.7 x 10⁵ M⁻¹ (Ka)-----[8]
L1 ----291-[9]
QZ1 µM range0.0240.78~42-fold498524[10][11]
QZ2 µM range0.0050.70~150-fold499518[11]
PMQA -----85 nm red-shift[12]
ZnAF-3 10⁻⁸–10⁻⁴ M-----[13]

Note: Ka is the association constant. A direct comparison of all parameters for all sensors is challenging due to variations in reporting standards across different studies.

Mechanism of Action: Visualizing the "Turn-On" Response

The fluorescence "turn-on" mechanism of 8-aminoquinoline-based sensors upon zinc binding is a critical aspect of their function. This can be visualized as a disruption of a quenching pathway.

cluster_0 Unbound State (Fluorescence Quenched) cluster_1 Bound State (Fluorescence 'On') Free Sensor Free Sensor Quenching Pathway (PET/ICT) Quenching Pathway (PET/ICT) Free Sensor->Quenching Pathway (PET/ICT) Active Sensor-Zn2+ Complex Sensor-Zn2+ Complex No/Low Fluorescence No/Low Fluorescence Quenching Pathway (PET/ICT)->No/Low Fluorescence Zn2+ Zn2+ Zn2+->Sensor-Zn2+ Complex Inhibited Quenching Inhibited Quenching Sensor-Zn2+ Complex->Inhibited Quenching Inactive Strong Fluorescence Strong Fluorescence Inhibited Quenching->Strong Fluorescence Prepare Solutions Prepare Solutions Measure Absorbance Measure Absorbance Prepare Solutions->Measure Absorbance Record Fluorescence Record Fluorescence Measure Absorbance->Record Fluorescence Integrate Emission Integrate Emission Record Fluorescence->Integrate Emission Plot Data Plot Data Integrate Emission->Plot Data Calculate Quantum Yield Calculate Quantum Yield Plot Data->Calculate Quantum Yield

Caption: Workflow for determining fluorescence quantum yield.

Protocol 2: Determination of the Dissociation Constant (Kd)

The dissociation constant (Kd) is a measure of the binding affinity between the sensor and Zn²⁺. A lower Kd value indicates a higher binding affinity. This is typically determined through fluorescence titration.

Materials:

  • 8-aminoquinoline-based zinc sensor

  • A stock solution of a zinc salt (e.g., ZnCl₂) of known concentration

  • Spectrofluorometer

  • Cuvettes (1 cm path length)

  • Appropriate buffer solution (e.g., Tris-HCl, pH 7.4)

Procedure:

  • Prepare a solution of the sensor at a fixed concentration in the buffer.

  • Record the initial fluorescence intensity of the sensor solution.

  • Incrementally add small aliquots of the Zn²⁺ stock solution to the sensor solution.

  • After each addition, allow the solution to equilibrate and then record the fluorescence intensity at the emission maximum.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the sensor.

  • Plot the change in fluorescence intensity (ΔF = F - F₀) as a function of the Zn²⁺ concentration.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a 1:1 binding model using a non-linear regression) to determine the Kd value. The Job's plot method can be used to determine the binding stoichiometry. [7][14]

Selectivity: The Challenge of Discriminating Ions

A critical performance characteristic for any zinc sensor is its selectivity for Zn²⁺ over other biologically abundant or chemically similar metal ions, such as Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺, and Cd²⁺. [13]Interference from these ions can lead to false-positive signals and inaccurate measurements. Many 8-aminoquinoline derivatives have been engineered to improve selectivity. For example, some sensors show minimal fluorescence response to common alkali and alkaline earth metals. [13]However, distinguishing between Zn²⁺ and other transition metals like Cd²⁺ and Cu²⁺, which have similar coordination chemistries, remains a significant challenge. [1]Competition experiments, where the fluorescence response to Zn²⁺ is measured in the presence of other metal ions, are crucial for evaluating selectivity. [14]Some advanced sensor designs have even achieved the ability to distinguish between Cd²⁺ and Zn²⁺ through different sensing mechanisms. [15][16]

Concluding Remarks for the Discerning Researcher

The family of 8-aminoquinoline-based fluorescent sensors offers a versatile and powerful toolkit for the investigation of zinc biology. Their performance, however, is not uniform, and careful consideration of key metrics such as binding affinity, fluorescence enhancement, and selectivity is paramount for the successful application of these probes. The introduction of modifications to the core 8-aminoquinoline structure has led to a new generation of sensors with improved properties, including enhanced water solubility and selectivity. [1][2][3] As a Senior Application Scientist, I recommend that researchers meticulously evaluate the specific requirements of their experimental system before selecting a sensor. For instance, sensors with lower binding affinities may be more suitable for detecting larger fluctuations in zinc concentrations. [17]Ultimately, the ideal sensor will provide a robust and specific signal, enabling the accurate and reliable measurement of zinc dynamics in the complex milieu of a living system. Further research will undoubtedly lead to the development of even more sophisticated and selective 8-aminoquinoline-based probes, further advancing our understanding of the multifaceted roles of zinc in health and disease. [2]

References

  • Azman, N. A. N., et al. (2021).
  • Singh, S., et al. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Journal of the Indian Chemical Society, 99(9), 100649. [Link]
  • Zhang, Y., et al. (2020). A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+.
  • Kikuchi, K., et al. (2004). Selective Zinc Sensor Molecules with Various Affinities for Zn2+, Revealing Dynamics and Regional Distribution of Synaptically Released Zn2+ in Hippocampal Slices. Journal of the American Chemical Society, 126(45), 14650-14651. [Link]
  • Zhou, X., et al. (2013). A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform. Inorganic Chemistry, 52(21), 12333-12335. [Link]
  • Taş, H., et al. (2021). Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. RSC Advances, 11(60), 38045-38053. [Link]
  • Sahudin, M. A., et al. (2021). A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Sains Malaysiana, 50(1), 143-154. [Link]
  • Taş, H., et al. (2021). Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization.
  • Kim, H. N., et al. (2013). 8-Aminoquinoline-based ratiometric zinc probe: unexpected binding mode and its application in living cells. Bioorganic & Medicinal Chemistry Letters, 23(12), 3511-3514. [Link]
  • Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of Chemical Research, 42(1), 193-203. [Link]
  • Azman, N. A. N., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
  • Azman, N. A. N., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination.
  • Zhou, X., et al. (2013). A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform.
  • Azman, N. A. N., et al. (2021).
  • Mondal, S., et al. (2024). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. ACS Omega. [Link]
  • Azman, N. A. N., et al. (2021).
  • Nolan, E. M., et al. (2005). QZ1 and QZ2: Rapid, Reversible Quinoline-Derivatized Fluoresceins for Sensing Biological Zn(II). Journal of the American Chemical Society, 127(48), 16812-16823. [Link]
  • Ma, J., et al. (2011). Ratiometric and Water-Soluble Fluorescent Zinc Sensor of Carboxamidoquinoline with an Alkoxyethylamino Chain as Receptor.
  • Wang, P., et al. (2016). An Efficient Quinoline-based Fluorescence Sensor for Zinc(II) and Its Application in Live-cell Imaging.
  • Kim, J. H., et al. (2013). Zinc sensors with lower binding affinities for cellular imaging. Dalton Transactions, 42(15), 5500-5507. [Link]
  • Li, H., et al. (2019). Fluorescent determination of zinc by a quinoline-based chemosensor in aqueous media and zebrafish. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 219, 74-82. [Link]

Sources

A Comparative Guide to Fluorescent Zinc Probes: Zinpyr-1 vs. the 8-Aminoquinoline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The precise measurement of intracellular zinc (Zn²⁺) is critical for understanding its multifaceted roles in cellular signaling, enzymatic activity, and the pathology of various diseases. Fluorescent probes have emerged as indispensable tools for visualizing and quantifying these labile zinc pools. This guide provides an in-depth comparison of one of the most widely used zinc sensors, Zinpyr-1, with the promising class of zinc probes based on the 8-aminoquinoline framework, with a focus on 8-Aminoquinoline-7-carbaldehyde as a representative, albeit less characterized, member.

The Established Standard: Zinpyr-1

Zinpyr-1 is a cell-permeable fluorescent sensor that has become a benchmark in the field of zinc biology. Its design features a fluorescein platform appended with two di-2-picolylamine (DPA) moieties, which serve as the zinc-binding units.[1]

Mechanism of Action

The fluorescence of Zinpyr-1 is modulated by a photoinduced electron transfer (PET) mechanism. In its free form, the lone pair of electrons on the nitrogen atoms of the DPA ligands can quench the fluorescence of the fluorescein core. Upon binding of Zn²⁺, these electrons are engaged in coordination, which inhibits the PET process and leads to a significant enhancement in fluorescence.[2] This "turn-on" response is a desirable characteristic for a fluorescent probe, as it provides a high signal-to-background ratio.

Zinpyr_1_Free Zinpyr-1 (Free Form) Low Fluorescence Zinpyr_1_Bound Zinpyr-1-Zn²⁺ Complex High Fluorescence Zinpyr_1_Free->Zinpyr_1_Bound + Zn²⁺ PET_Quenching PET Quenching Zinpyr_1_Free->PET_Quenching Zinpyr_1_Bound->Zinpyr_1_Free - Zn²⁺ PET_Inhibition PET Inhibition Zinpyr_1_Bound->PET_Inhibition Zn2_ion Zn²⁺

Caption: Zinc binding to Zinpyr-1 inhibits PET, leading to fluorescence enhancement.

Performance Characteristics of Zinpyr-1

Zinpyr-1 exhibits several key features that have contributed to its widespread adoption:

  • High Sensitivity and Affinity: Zinpyr-1 displays a very high affinity for Zn²⁺, with a reported dissociation constant (Kd) of less than 1 nM, and some studies specifying it at 0.7 nM.[2][3] This allows for the detection of basal and transient fluctuations in intracellular free zinc.

  • Excellent Photophysical Properties: Upon saturation with zinc, Zinpyr-1 has a high quantum yield (Φ) approaching 0.9, making it a very bright probe.[2] It is excitable by visible light (around 507 nm) and emits in the green region of the spectrum (around 527 nm), which is compatible with standard fluorescence microscopy equipment.[2][4]

  • Good Selectivity: The DPA chelating groups provide good selectivity for Zn²⁺ over biologically abundant cations such as Na⁺, K⁺, Ca²⁺, and Mg²⁺.[5] However, it is important to note that other transition metal ions, particularly Cd²⁺ and Hg²⁺, can interfere with zinc detection.[6]

  • Cell Permeability: Zinpyr-1 is cell-permeable, facilitating its use in live-cell imaging to monitor intracellular zinc dynamics.[2]

The Versatile Challenger: The 8-Aminoquinoline Scaffold

8-Aminoquinoline and its derivatives represent one of the earliest and most versatile classes of fluorescent zinc sensors.[7] The core structure allows for extensive chemical modification to fine-tune the sensor's properties, including its affinity, selectivity, and spectral characteristics.

Mechanism of Action of 8-Aminoquinoline Derivatives

The zinc sensing mechanism in 8-aminoquinoline derivatives often involves chelation-enhanced fluorescence (CHEF). The nitrogen atom of the quinoline ring and the amino group at the 8-position form a coordination site for Zn²⁺. This binding event rigidifies the molecular structure and can modulate electronic properties, leading to an increase in fluorescence quantum yield.[7] For derivatives like 8-amidoquinolines, the process can also involve inhibition of internal charge transfer (ICT) or photoinduced electron transfer (PET) upon zinc binding.[7]

8AQ_Free 8-Aminoquinoline Derivative (Free Form) Low Fluorescence 8AQ_Bound 8-AQ-Zn²⁺ Complex High Fluorescence 8AQ_Free->8AQ_Bound + Zn²⁺ 8AQ_Bound->8AQ_Free - Zn²⁺ CHEF Chelation-Enhanced Fluorescence (CHEF) 8AQ_Bound->CHEF Zn2_ion Zn²⁺

Caption: Zinc binding to 8-aminoquinoline derivatives enhances fluorescence via CHEF.

Performance of this compound and Related Derivatives

While Zinpyr-1 is a single, well-defined molecule, 8-aminoquinoline represents a broad class of compounds. Direct, quantitative performance data for this compound as a zinc sensor is not extensively available in the current scientific literature. However, by examining related derivatives, we can infer the potential characteristics of this scaffold.

  • Tunable Affinity and Sensitivity: The affinity and sensitivity of 8-aminoquinoline derivatives can be modulated through chemical modifications. For instance, a benzimidazole-substituted 8-aminoquinoline has a reported limit of detection (LOD) for Zn²⁺ of 0.176 µM.[4] In contrast, a micellularized p-tosyl-8-aminoquinoline demonstrates an exceptionally low detection limit of 0.153 nM, highlighting the vast range of sensitivities achievable within this class.[3]

  • Selectivity Profile: A common challenge for 8-aminoquinoline-based sensors is differentiating Zn²⁺ from other transition metal ions with similar coordination chemistry, such as Cd²⁺ and Cu²⁺.[7] However, some derivatives have shown good selectivity. For example, the aforementioned benzimidazole derivative was capable of distinguishing Zn²⁺ from Cd²⁺ and Hg²⁺.[4]

  • Biocompatibility: Derivatives of 8-amidoquinoline have been noted for their potential biocompatibility and utility in biological applications.[7]

Head-to-Head Comparison

FeatureZinpyr-18-Aminoquinoline Derivatives (General)
Mechanism Photoinduced Electron Transfer (PET) InhibitionChelation-Enhanced Fluorescence (CHEF), ICT/PET Inhibition
Dissociation Constant (Kd) < 1 nM (typically ~0.7 nM)[2][3]Highly variable depending on the derivative
Quantum Yield (Φ) with Zn²⁺ High (approaching 0.9)[2]Variable, can be significantly enhanced upon Zn²⁺ binding
Limit of Detection (LOD) Sub-nanomolarRanges from nanomolar to micromolar (e.g., 0.153 nM to 0.176 µM for different derivatives)[3][4]
Selectivity Good against alkali/alkaline earth metals; interference from Cd²⁺, Hg²⁺[5][6]Generally good, but can have interference from other transition metals[7]
Cell Permeability Yes[2]Generally good, can be modified to improve permeability[7]
Data Availability ExtensiveVaries greatly by specific derivative; limited for this compound

Experimental Protocols

General Protocol for Cellular Zinc Imaging with Zinpyr-1

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and culture under standard conditions until they reach the desired confluency.

  • Probe Loading:

    • Prepare a stock solution of Zinpyr-1 (e.g., 1 mM in DMSO).

    • Dilute the stock solution in a serum-free culture medium to a final working concentration (typically 1-10 µM).

    • Remove the culture medium from the cells and wash with a buffered saline solution (e.g., HBSS).

    • Incubate the cells with the Zinpyr-1 loading solution at 37°C for 30-60 minutes.

  • Washing: Remove the loading solution and wash the cells 2-3 times with a buffered saline solution to remove excess probe.

  • Imaging:

    • Add fresh buffered saline or culture medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~490-500 nm; Emission: ~515-535 nm).

    • Acquire baseline fluorescence images before applying any stimulus.

    • To induce changes in intracellular zinc, treat cells with a zinc ionophore (e.g., pyrithione) in the presence of extracellular zinc or with other relevant stimuli.

    • Acquire time-lapse images to monitor changes in fluorescence intensity.

  • Controls:

    • To confirm that the fluorescence signal is due to zinc, treat cells with a membrane-permeable zinc chelator like TPEN (N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine) to quench the signal.

    • To determine maximal fluorescence, saturate the probe with a high concentration of zinc using an ionophore.

cluster_protocol Zinpyr-1 Cellular Imaging Workflow A 1. Plate and Culture Cells B 2. Prepare Zinpyr-1 Loading Solution A->B C 3. Incubate Cells with Zinpyr-1 B->C D 4. Wash to Remove Excess Probe C->D E 5. Acquire Baseline Fluorescence Image D->E F 6. Apply Stimulus (e.g., Zn²⁺ + Ionophore) E->F G 7. Acquire Time-Lapse Images F->G H 8. Control Experiments (TPEN/Max Zn²⁺) G->H

Caption: A typical workflow for intracellular zinc imaging using Zinpyr-1.

General Considerations for Zinc Detection with 8-Aminoquinoline Derivatives

Due to the wide variety of 8-aminoquinoline derivatives, a single protocol is not universally applicable. However, the general principles are similar to those for Zinpyr-1.

  • Solubility and Loading: The solubility of the specific derivative will dictate the appropriate solvent for the stock solution (e.g., DMSO, ethanol). Loading concentrations and incubation times will need to be optimized. Some derivatives may require micellular systems for use in aqueous solutions.[3]

  • Spectral Properties: The excitation and emission wavelengths can vary significantly between different 8-aminoquinoline derivatives. It is crucial to determine the optimal spectral settings for the specific compound being used.

  • pH Sensitivity: The fluorescence of some 8-aminoquinoline derivatives can be pH-dependent.[4] It is important to perform experiments in well-buffered solutions and to assess the pH sensitivity of the probe within the experimental pH range.

  • Interference Studies: Given the potential for interference from other metal ions, it is advisable to test the probe's response to a panel of biologically relevant cations to confirm its selectivity for zinc under the specific experimental conditions.

Conclusion and Future Perspectives

Zinpyr-1 remains a robust and reliable choice for researchers requiring a high-affinity, bright, and well-characterized fluorescent probe for intracellular zinc. Its performance is extensively documented, providing a solid foundation for experimental design and data interpretation.

The 8-aminoquinoline scaffold, on the other hand, offers a platform for the development of a diverse range of zinc sensors with tunable properties. The potential for high sensitivity and selectivity, as demonstrated by some of its derivatives, makes this class of compounds highly attractive for the design of next-generation zinc probes. However, for any specific derivative, such as this compound, rigorous characterization of its photophysical properties, zinc-binding affinity, and selectivity is essential before its application in complex biological systems. The lack of readily available data for this compound in the context of zinc sensing highlights an opportunity for further research to explore its potential and expand the toolkit available to the scientific community.

References

  • Zakaria, N. S. et al.
  • Mageshwari, K. et al. Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. RSC Advances11, 31885-31892 (2021).
  • Abu-Hilal, M. et al. Use of Micellularized P-Tosyl-8-Aminoquinoline for Direct Detection of Nanomolar Levels of Zinc and Cadmium in Aqueous Solutions. DTIC Document (1989).
  • Burdette, S. C. et al. Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution. Journal of the American Chemical Society123, 7831-7841 (2001).
  • Nolan, E. M. & Lippard, S. J. Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of Chemical Research42, 193-203 (2009).
  • Hirano, T. et al. A Novel Zinc-Selective Fluorescent Sensor Molecule for Biological Applications.
  • Meeusen, J. W. et al. A Zinpyr-1-based Fluorimetric Microassay for Free Zinc in Human Serum. International Journal of Molecular Sciences20, 4036 (2019).
  • Thompson, R. B. et al. Fluorescence microscopy of stimulated Zn(2+) release in a visual-pathway synapse. Journal of Neuroscience Methods118, 1-10 (2002).
  • Woodroofe, C. C. & Lippard, S. J. A Novel Fluorescent Sensor for the Detection of Nitric Oxide. Journal of the American Chemical Society125, 11458-11459 (2003).
  • Coyle, P. et al. Measurement of zinc in biological samples. Current Protocols in ToxicologyChapter 7, Unit 7.15 (2006).
  • Frederickson, C. J., Koh, J. Y. & Bush, A. I. The neurobiology of zinc in health and disease. Nature Reviews Neuroscience1, 20-30 (2000).
  • Sensi, S. L., Paoletti, P., Bush, A. I. & Sekler, I. Zinc in the physiology and pathology of the CNS. Nature Reviews Neuroscience10, 780-791 (2009).
  • Carter, K. P. et al. A Zinpyr-1-based Fluorimetric Microassay for Free Zinc in Human Serum. Nutrients11, 2274 (2019).
  • Zhang, X. A., Hayes, D., Smith, S. J., Friedle, S. & Lippard, S. J. New strategy for quantifying biological zinc by a modified Zinpyr fluorescence sensor. Journal of the American Chemical Society130, 15788-15789 (2008).
  • Welling, H. et al. Application of Zinpyr-1 for the investigation of zinc signals in Escherichia coli. Biometals26, 527-538 (2013).

Sources

A Comparative Guide to Intracellular Zinc Imaging: The Veteran TSQ versus the Emerging 8-Aminoquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular biology, the dynamic role of zinc (Zn²⁺) as a signaling ion has garnered significant attention. Its involvement in a myriad of physiological and pathological processes necessitates robust tools for its precise detection and visualization within the intracellular environment. For decades, 6-methoxy-8-p-toluenesulfonamido-quinoline (TSQ) has been a workhorse fluorescent probe for imaging cellular zinc. However, the continuous quest for improved sensitivity, selectivity, and photophysical properties has led to the exploration of novel sensor scaffolds. Among these, derivatives of 8-aminoquinoline have shown considerable promise. This guide provides an in-depth, objective comparison between the established veteran, TSQ, and the emerging potential of 8-Aminoquinoline-7-carbaldehyde for intracellular zinc imaging, offering researchers a comprehensive analysis to inform their experimental design.

The Underlying Principle: Chelation-Enhanced Fluorescence (CHEF)

Both TSQ and 8-aminoquinoline-based probes operate on the fundamental principle of chelation-enhanced fluorescence (CHEF). In their unbound state, these molecules typically exhibit low intrinsic fluorescence due to non-radiative decay processes. Upon binding to a zinc ion, a rigid complex is formed, which restricts intramolecular rotations and vibrations, thereby minimizing non-radiative energy loss and leading to a significant enhancement in fluorescence emission. This "turn-on" response provides a direct correlation between fluorescence intensity and the concentration of intracellular labile zinc.

Visualizing the Probes

cluster_TSQ TSQ cluster_8AQC This compound TSQ_structure TSQ Structure AQC_structure This compound Structure G cluster_chelation Proposed Zinc Chelation by this compound Probe This compound Complex Fluorescent Complex Probe->Complex Binds to Zinc Zn²⁺ Zinc->Complex Chelated by

Caption: Proposed chelation of Zn²⁺ by this compound.

Projected Photophysical Properties and Performance (Based on Analogs):

While specific quantitative data for this compound is not yet available, we can extrapolate potential characteristics based on published data for other 8-aminoquinoline-based zinc sensors.

PropertyThis compound (Projected)
Excitation Max (Ex)Expected in the UV-A to near-visible range.
Emission Max (Em)Expected to be in the blue to green region upon zinc binding.
Binding Stoichiometry (Probe:Zn²⁺)Likely 1:1 or 2:1.
Reported Dissociation Constant (Kd)Potentially in the nanomolar to low micromolar range, tunable by structural modifications.
Selectivity8-aminoquinoline scaffolds have shown good selectivity for Zn²⁺ over other biologically relevant metal ions. [1][2]
CytotoxicityThe cytotoxicity of 8-aminoquinoline derivatives can vary significantly based on their specific structure. Some derivatives have shown low cytotoxicity, making them suitable for live-cell imaging. [3]

Expertise-Driven Rationale for Exploration:

The 8-aminoquinoline scaffold offers a versatile platform for the rational design of fluorescent zinc sensors. [4]The ability to introduce various functional groups, such as the carbaldehyde in the 7-position, allows for the fine-tuning of key properties including:

  • Solubility and Membrane Permeability: Modifications to the core structure can enhance water solubility and facilitate passive diffusion across the cell membrane. [4]* Photophysical Properties: The electronic nature of substituents can be used to shift excitation and emission wavelengths, potentially to longer, less phototoxic wavelengths, and to increase the quantum yield of the zinc-bound form.

  • Binding Affinity: The steric and electronic properties of the chelating groups can be modified to achieve a desired dissociation constant (Kd) suitable for detecting specific intracellular zinc concentrations.

Experimental Protocols: A Guide to Implementation

The following protocols provide a framework for the application of TSQ and a generalized approach for an 8-aminoquinoline-based probe like this compound.

Protocol 1: Intracellular Zinc Imaging with TSQ

Materials:

  • TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dulbecco's Phosphate-Buffered Saline (DPBS) or Hank's Balanced Salt Solution (HBSS)

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV excitation)

Stock Solution Preparation:

  • Prepare a 10 mM stock solution of TSQ in anhydrous DMSO.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Cell Staining Procedure:

  • Grow cells to the desired confluency on a suitable imaging substrate.

  • Wash the cells twice with pre-warmed DPBS or HBSS to remove any residual serum and phenol red.

  • Prepare a fresh working solution of TSQ by diluting the 10 mM stock solution in warm DPBS or HBSS to a final concentration of 1-30 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

  • Incubate the cells with the TSQ working solution for 30 minutes at 37°C in the dark.

  • After incubation, remove the loading solution and wash the cells three times with warm DPBS or HBSS to remove any extracellular probe.

  • Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.

  • Image the cells immediately using a fluorescence microscope.

Imaging Parameters:

  • Excitation: ~334-360 nm

  • Emission: Collect at two channels to potentially distinguish between the protein-bound form (~470 nm) and the free complex (~495 nm).

Experimental Workflow for TSQ Imaging

G A Seed cells on glass-bottom dish B Wash with DPBS/HBSS A->B C Prepare TSQ working solution (1-30 µM) B->C D Incubate cells with TSQ for 30 min at 37°C C->D E Wash cells 3x with DPBS/HBSS D->E F Add imaging medium E->F G Image with fluorescence microscope (Ex: ~340 nm, Em: ~470/495 nm) F->G

Caption: A streamlined workflow for intracellular zinc imaging using TSQ.

Protocol 2: A Generalized Approach for this compound

Note: This protocol is a general guideline and will require optimization for the specific probe and cell type.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • DPBS or HBSS

  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescence microscope with appropriate filter sets

Stock Solution Preparation:

  • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. The solubility should be experimentally determined.

  • Store the stock solution in small aliquots at -20°C, protected from light.

Cell Staining Procedure:

  • Culture cells to the desired confluency.

  • Wash cells twice with pre-warmed DPBS or HBSS.

  • Prepare a fresh working solution of the probe in warm DPBS or HBSS. A starting concentration range of 1-10 µM is recommended, with subsequent optimization.

  • Incubate the cells with the probe working solution for 15-60 minutes at 37°C in the dark. Incubation time will need to be optimized.

  • Wash the cells three times with warm DPBS or HBSS to remove excess probe.

  • Add fresh imaging medium.

  • Image the cells using appropriate excitation and emission wavelengths, which must be determined experimentally.

Concluding Remarks and Future Outlook

TSQ remains a valuable and well-characterized tool for the qualitative and semi-quantitative imaging of intracellular zinc, particularly for visualizing zinc-protein complexes. Its extensive history of use provides a solid foundation for interpreting results.

The potential of this compound, and 8-aminoquinoline derivatives in general, lies in their tunability. The prospect of developing probes with improved photophysical properties, such as longer excitation and emission wavelengths to minimize phototoxicity and autofluorescence, and tailored binding affinities for specific zinc pools, is a significant advantage. However, it is crucial to emphasize that a thorough characterization of any new probe, including its photophysical properties, zinc binding affinity and selectivity, and cytotoxicity, is essential before its widespread adoption in biological research. The development of a robust and reliable second-generation zinc probe based on the 8-aminoquinoline scaffold would be a welcome addition to the molecular imaging toolbox.

References

  • Meeusen, J. W., et al. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic Chemistry, 50(16), 7563–7573. [Link]
  • Meeusen, J. W., et al. (2011). TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. PMC. [Link]
  • Yue, Y., et al. (2015). A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+. Analytical Methods, 7(13), 5661-5666. [Link]
  • Zakaria, N. H., et al. (2021).
  • Taki, M. (2012). Sensor Specific Imaging of Proteomic Zn2+ with Zinquin and TSQ after Cellular Exposure to N-ethylmaleimide. PMC. [Link]
  • PubChem. (n.d.). 8-Aminoquinoline-7-carboxaldehyde. [Link]
  • PubChem. (n.d.). TSQ. [Link]
  • Gąsowska-Bajger, J., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 28(22), 7535. [Link]
  • Kim, H., et al. (2014). A highly selective quinoline-based fluorescent sensor for Zn(II). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 883-887. [Link]

Sources

A Comparative Guide to the Detection of Zinc Using 8-Aminoquinoline-Based Fluorescent Sensors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of trace metal analysis, the sensitive and selective detection of zinc (Zn²⁺) is of paramount importance across diverse research fields, from environmental monitoring to cellular biology and drug development. Fluorescent chemosensors have emerged as a powerful tool for this purpose, offering high sensitivity, operational simplicity, and the potential for real-time imaging. Among the various fluorophores utilized, the 8-aminoquinoline scaffold has garnered significant attention due to its inherent metal-chelating properties and favorable photophysical characteristics.[1][2][3] This guide provides a comprehensive overview of 8-aminoquinoline-based sensors for zinc, with a particular focus on 8-Aminoquinoline-7-carbaldehyde and its derivatives, and presents a comparative analysis against other common zinc probes.

The 8-Aminoquinoline Scaffold: A Privileged Structure for Zinc Sensing

The 8-aminoquinoline core is a versatile platform for the design of fluorescent zinc sensors. The nitrogen atom of the quinoline ring and the amino group at the 8-position form a bidentate chelation site that can selectively bind to zinc ions. This coordination event often leads to a significant change in the photophysical properties of the molecule, such as an enhancement of fluorescence intensity, a phenomenon known as chelation-enhanced fluorescence (CHEF).[4] This "turn-on" response is highly desirable for sensitive detection.

The versatility of the 8-aminoquinoline scaffold lies in the ease with which it can be chemically modified. The introduction of different functional groups can fine-tune the sensor's properties, including its selectivity, sensitivity, water solubility, and cell permeability.[1][5] For instance, the aldehyde group in this compound serves as a reactive handle for the synthesis of Schiff base derivatives, further expanding the library of potential zinc sensors with tailored characteristics.[6][7][8][9]

Performance Comparison of 8-Aminoquinoline-Based Zinc Sensors and Alternatives

Sensor/ProbeLimit of Detection (LOD)CommentsReference
Benzimidazole 8-aminoquinoline derivative0.176 µMDemonstrates high selectivity and sensitivity for Zn²⁺.[4]
p-Tosyl-8-aminoquinoline (pTAQ)0.153 nMExhibits a very low detection limit in aqueous solutions.[10]
ZinquinNot specified in snippetsA well-established fluorescent zinc sensor.[1]
Zinpyr-1Not specified in snippetsA widely used fluorescent probe for intracellular zinc.
Coumarin-based sensorsNot specified in snippetsAnother class of fluorescent probes for zinc detection.[1]

This table highlights the impressive sensitivity that can be achieved with 8-aminoquinoline-based sensors, with some derivatives reaching the nanomolar detection range. The specific LOD of a sensor based on this compound would be dependent on its final structure (e.g., as a Schiff base) and the experimental conditions.

Experimental Protocol: Determination of the Limit of Detection (LOD) for a Fluorescent Zinc Sensor

This protocol provides a generalized yet detailed methodology for determining the limit of detection of a novel fluorescent zinc sensor, such as one derived from this compound. The principle is based on the linear relationship between the fluorescence intensity and the concentration of the analyte at low concentrations.

Materials and Reagents:

  • Fluorescent zinc sensor (e.g., a Schiff base of this compound)

  • High-purity solvent (e.g., ethanol, acetonitrile, or a buffered aqueous solution, depending on the sensor's solubility and application)

  • Zinc chloride (ZnCl₂) or another suitable zinc salt

  • Deionized water

  • Micropipettes and sterile, nuclease-free microcentrifuge tubes

  • Fluorometer with appropriate excitation and emission filters

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the fluorescent sensor (e.g., 1 mM) in the chosen solvent.

    • Prepare a stock solution of ZnCl₂ (e.g., 10 mM) in deionized water.

  • Preparation of Working Solutions:

    • Prepare a working solution of the fluorescent sensor (e.g., 10 µM) by diluting the stock solution in the assay buffer.

    • Prepare a series of zinc solutions of varying concentrations by serial dilution of the ZnCl₂ stock solution in the assay buffer.

  • Fluorescence Measurements:

    • In a series of cuvettes or a 96-well plate, add a fixed volume of the sensor working solution.

    • To each cuvette/well, add an equal volume of the different zinc concentration solutions, including a blank with only the assay buffer.

    • Incubate the samples for a sufficient time to allow for complex formation (this should be optimized for the specific sensor).

    • Measure the fluorescence intensity of each sample using the fluorometer. The excitation and emission wavelengths should be optimized for the zinc-bound form of the sensor.

  • Data Analysis and LOD Calculation:

    • Plot the fluorescence intensity as a function of the zinc concentration.

    • At low concentrations, the plot should be linear. Determine the linear range.

    • Calculate the standard deviation of the blank measurements (σ).

    • Determine the slope of the linear portion of the calibration curve (k).

    • The limit of detection is calculated using the formula: LOD = 3σ / k

Visualizing the Process

To better understand the underlying principles and workflows, the following diagrams illustrate the chemical interaction and the experimental process.

G cluster_sensor This compound cluster_zinc Zinc Ion cluster_complex Fluorescent Complex AQ_CHO Complex [AQ-CHO-Zn]²⁺ AQ_CHO->Complex Chelation Zn Zn²⁺ Zn->Complex

Caption: Chelation of a zinc ion by this compound.

G start Start prep_stocks Prepare Sensor and Zinc Stock Solutions start->prep_stocks prep_working Prepare Working Solutions and Serial Dilutions of Zinc prep_stocks->prep_working measure Measure Fluorescence Intensity prep_working->measure plot Plot Fluorescence vs. [Zinc] measure->plot calculate Calculate LOD (3σ/k) plot->calculate end End calculate->end

Caption: Experimental workflow for determining the limit of detection.

Conclusion and Future Perspectives

8-Aminoquinoline and its derivatives represent a robust and highly adaptable class of fluorescent sensors for the detection of zinc ions.[1][2][5] Their fast reactivity, good selectivity, and biocompatibility make them suitable for a wide range of applications. While the specific limit of detection for this compound requires experimental determination, the performance of its analogs suggests that it holds significant promise as a sensitive zinc probe, particularly after conversion to a Schiff base or other derivatives. The provided experimental protocol offers a clear and reliable method for validating the performance of this and other novel fluorescent sensors. Future research in this area will likely focus on the development of 8-aminoquinoline-based sensors with improved photostability, two-photon excitation capabilities for deep-tissue imaging, and ratiometric sensing mechanisms to minimize environmental effects on measurements.

References

  • A new fluorescent chemosensor based on 8-aminoquinoline L1 bearing a benzimidazole moiety was synthesized... RSC Advances. [Link]
  • Use of Micellularized P-Tosyl-8-Aminoquinoline for Direct Detection of Nanomolar Levels of Zinc and Cadmium in Aqueous Solutions. DTIC. [Link]
  • A Zinc(II) Schiff Base Complex as Fluorescent Chemosensor for the Selective and Sensitive Detection of Copper(II) in Aqueous Solution. MDPI. [Link]
  • A cap-type Schiff base acting as a fluorescence sensor for zinc(ii) and a colorimetric sensor for iron(ii), copper(ii), and zinc(ii) in aqueous media. Dalton Transactions. [Link]
  • On the Electroanalytical Detection of Zn Ions by a Novel Schiff Base Ligand-SPCE Sensor. MDPI. [Link]
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • A Quinoline-Based Fluorescent Labelling for Zinc Detection and DFT Calculations. Malaysian Journal of Chemistry. [Link]
  • Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Liter
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • (PDF) Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review.
  • 8-aminoquinoline Schiff base and zinc rhodanate metal complex and preparation method thereof.
  • Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. BEPLS. [Link]
  • Amino Acid based Schiff Bases and its Zn (II) Complexes. Research and Reviews: Journal of Chemistry. [Link]
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research and Reviews: Journal of Chemistry. [Link]
  • Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry. [Link]
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants. [Link]

Sources

A Comparative Guide to the Metal Ion Selectivity of 8-Aminoquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of 8-Aminoquinoline-7-carbaldehyde as a Selective Chemosensor

In the field of analytical chemistry and drug development, the precise detection and quantification of metal ions are of paramount importance. Metal ions play crucial roles in biological systems, environmental processes, and pharmaceutical formulations. Their dysregulation is often linked to various diseases, making the development of selective sensors a critical area of research. 8-Aminoquinoline and its derivatives have emerged as a privileged scaffold in the design of fluorescent chemosensors due to their inherent coordination capabilities and favorable photophysical properties.[1][2]

This guide focuses on this compound (8-AQ-7-C), a molecule of significant interest due to its bidentate N,N-chelation site (the quinoline nitrogen and the amino nitrogen) and an additional coordination-capable oxygen atom from the carbaldehyde group. While comprehensive studies detailing the selectivity of 8-AQ-7-C across a broad spectrum of metal ions are not extensively documented, by examining the behavior of its closely related Schiff base derivatives and other 8-aminoquinoline-based sensors, we can construct a highly predictive model of its selectivity. This guide will provide researchers with a comparative analysis of the expected selectivity of 8-AQ-7-C for various metal ions, supported by mechanistic insights and detailed experimental protocols to validate these predictions.

Predicted Selectivity Profile of this compound

Based on extensive literature on analogous 8-aminoquinoline Schiff base sensors, 8-AQ-7-C is predicted to exhibit high selectivity for specific metal ions, primarily manifesting as a "turn-on" fluorescence response. The primary candidates for strong binding and significant fluorescence enhancement are diamagnetic ions with a preference for N,O-coordination environments.

Table 1: Predicted Selectivity and Spectroscopic Response of this compound to Various Metal Ions

Metal IonPredicted Binding AffinityExpected Spectroscopic ChangeRationale and Supporting Evidence from Analogs
Zn²⁺ HighStrong fluorescence enhancement ("Turn-on")8-aminoquinoline derivatives are renowned for their high selectivity towards Zn²⁺, which is attributed to the chelation-enhanced fluorescence (CHEF) effect upon forming a rigid complex.[3][4][5]
Al³⁺ HighSignificant fluorescence enhancement ("Turn-on")Schiff bases derived from 8-aminoquinoline consistently show a pronounced and selective turn-on fluorescence response to Al³⁺, due to the formation of a stable complex that inhibits non-radiative decay pathways.[6][7][8]
Cd²⁺ ModerateModerate fluorescence enhancementAs a d¹⁰ ion similar to Zn²⁺, some interaction is expected. However, 8-aminoquinoline-based sensors often show a clear preference for Zn²⁺ over Cd²⁺.[4]
Cu²⁺ HighFluorescence quenching ("Turn-off")The paramagnetic nature of Cu²⁺ and its ability to engage in efficient energy or electron transfer processes typically leads to the quenching of fluorescence in quinoline-based sensors.[9]
Hg²⁺ Moderate to HighFluorescence quenching ("Turn-off")The heavy atom effect of mercury often induces intersystem crossing, leading to fluorescence quenching. Some Schiff base derivatives show high sensitivity to Hg²⁺.
Ni²⁺, Co²⁺, Fe²⁺/³⁺ Low to ModerateMinimal or quenching effectParamagnetic nature and differing coordination preferences generally result in weak interactions and fluorescence quenching.
Na⁺, K⁺, Ca²⁺, Mg²⁺ NegligibleNo significant changeThese alkali and alkaline earth metals do not form strong coordination complexes with this type of ligand under typical conditions.

Mechanistic Insights into Metal Ion Recognition

The selectivity of 8-AQ-7-C is governed by a combination of factors including the Hard and Soft Acids and Bases (HSAB) principle, the chelation effect, and the photophysical processes of the quinoline fluorophore. The nitrogen atoms of the quinoline and amino group act as borderline bases, favoring coordination with borderline acids like Zn²⁺ and Cu²⁺. The hard oxygen of the carbaldehyde group enhances the affinity for hard acids like Al³⁺.

Upon binding with a suitable metal ion like Zn²⁺ or Al³⁺, a rigid five- or six-membered chelate ring is formed. This rigidification minimizes non-radiative decay pathways (e.g., vibrational relaxation) and blocks photoinduced electron transfer (PET) from the amino group to the quinoline ring, leading to a significant enhancement of fluorescence intensity, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF) .[4]

Conversely, paramagnetic metal ions like Cu²⁺ can quench fluorescence through efficient energy transfer or electron transfer processes.

cluster_ligand Free 8-AQ-7-C cluster_complex Metal Complex Ligand 8-AQ-7-C (Weak Fluorescence) PET Photoinduced Electron Transfer Ligand->PET Active Complex [8-AQ-7-C]-Metal Complex (Strong Fluorescence) Ligand->Complex + Metal Ion CHEF Chelation-Enhanced Fluorescence Complex->CHEF Dominant Metal_Ion Zn²⁺ or Al³⁺

Caption: Proposed mechanism for "turn-on" fluorescence upon metal ion binding.

Experimental Protocols for Determining Metal Ion Selectivity

To empirically validate the predicted selectivity of 8-AQ-7-C, the following detailed protocols should be followed.

Preparation of Stock Solutions
  • 8-AQ-7-C Stock Solution: Prepare a 1.0 mM stock solution of this compound in a suitable solvent such as methanol or a mixture of DMSO and water.

  • Metal Ion Stock Solutions: Prepare 10 mM stock solutions of the perchlorate or nitrate salts of a wide range of metal ions (e.g., Zn²⁺, Al³⁺, Cd²⁺, Cu²⁺, Hg²⁺, Ni²⁺, Co²⁺, Fe²⁺, Fe³⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺) in deionized water. Perchlorate and nitrate salts are generally chosen due to their low coordinating ability.

UV-Vis and Fluorescence Titration

This experiment determines the change in absorbance and fluorescence intensity of 8-AQ-7-C upon the addition of a specific metal ion.

  • To a cuvette containing 2.0 mL of a buffered solvent (e.g., HEPES buffer in a methanol/water mixture, pH 7.4), add an aliquot of the 8-AQ-7-C stock solution to achieve a final concentration of 10 µM.

  • Record the initial UV-Vis absorption and fluorescence emission spectra. For fluorescence, excite at the wavelength of maximum absorption (λ_max).

  • Incrementally add small aliquots of a specific metal ion stock solution (e.g., 0.2 equivalents at a time) to the cuvette.

  • After each addition, mix thoroughly and record the UV-Vis and fluorescence spectra.

  • Continue the additions until no further significant spectral changes are observed (saturation).

  • Plot the change in absorbance or fluorescence intensity versus the concentration of the metal ion to determine the binding stoichiometry and calculate the binding constant.

Selectivity (Competition) Experiment

This experiment assesses the ability of 8-AQ-7-C to selectively detect a target metal ion in the presence of other potentially interfering ions.

  • Prepare a solution of 8-AQ-7-C (10 µM) and the target metal ion (e.g., 2 equivalents of Zn²⁺) in the buffered solvent.

  • Record the fluorescence intensity of this solution.

  • To this solution, add a significant excess (e.g., 10 equivalents) of each of the other metal ions, one at a time.

  • Record the fluorescence intensity after each addition.

  • A minimal change in fluorescence intensity indicates high selectivity for the target ion.

Start Start: Prepare Stock Solutions (8-AQ-7-C and Metal Ions) Titration UV-Vis & Fluorescence Titration (Add target metal ion incrementally) Start->Titration Record_Spectra Record Absorbance & Fluorescence Spectra Titration->Record_Spectra Plot_Data Plot ΔIntensity vs. [Metal] (Determine Binding) Record_Spectra->Plot_Data Competition Competition Experiment (Add interfering ions) Plot_Data->Competition Measure_Fluorescence Measure Fluorescence Intensity Change Competition->Measure_Fluorescence Analyze_Selectivity Analyze Selectivity Profile Measure_Fluorescence->Analyze_Selectivity

Caption: Experimental workflow for assessing metal ion selectivity.

Conclusion and Future Outlook

While direct experimental evidence for the comprehensive selectivity of this compound is emerging, a strong predictive case can be made based on the extensive research on its derivatives. 8-AQ-7-C is poised to be a highly selective "turn-on" fluorescent sensor for Zn²⁺ and Al³⁺ ions. The provided experimental protocols offer a clear and robust pathway for researchers to validate this predicted selectivity and to quantify the binding affinities and detection limits for various metal ions. The inherent versatility of the 8-aminoquinoline scaffold, combined with the reactivity of the carbaldehyde group, also opens avenues for the development of a new generation of more complex and highly selective chemosensors for applications in biological imaging, environmental monitoring, and diagnostics.

References

  • Mohamad, S. Z., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Molecules, 26(2), 273.
  • Zhang, J., et al. (2015). A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+. Analytical Methods, 7(18), 7637-7641.
  • Kruse, O., et al. (2021). Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. RSC Advances, 11(48), 30231-30238.
  • Samanta, D., et al. (2015). Synthesis and characterization of a novel, ditopic, reversible and highly selective, “Turn-On” fluorescent chemosensor for Al3+ ion. RSC Advances, 5(6), 4203-4207.
  • Li, M., et al. (2019). A novel turn-on Schiff-base fluorescent sensor for Aluminum (III) ions in living cells. Journal of Photochemistry and Photobiology A: Chemistry, 376, 219-226.
  • Cai, Y., et al. (2021). Highly Selective Fluorescent Sensor for Detection of Al3+ Based on Schiff-Base of 2-Hydroxy-1-Naphthaldehyde and 8-Aminoquinoline and Its Applications. Journal of Applied Spectroscopy, 88(4), 803-810.
  • Kim, T. H., et al. (2016). A Turn-on Fluorescent Chemosensor for Zn(2+) Based on Quinoline in Aqueous Media. Journal of Fluorescence, 26(3), 835-844.
  • Xie, C., et al. (2018). Highly selective and sensitive turn-on fluorescent sensor for detection of Al3+ based on quinoline-base Schiff base. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 195, 157-164.
  • Goswami, S., et al. (2020). Quinoline-Based Fluorescence Sensors. In Fluorescent Chemosensors for Detection of Ions and Molecules. IntechOpen.
  • Maity, D., & Govindaraju, T. (2015). A new multifunctional Schiff base as a fluorescence sensor for Al3+ and a colorimetric sensor for CN− in aqueous media: an application to bioimaging. Dalton Transactions, 44(35), 15413-15417.
  • Zhang, J., et al. (2015). A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn 2+. Request PDF.
  • Majumdar, D., et al. (2024). 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. Heliyon, 10(15), e35591.
  • Singh, R., et al. (2018). Amino-Quinoline Based Colorimetric Chemosensor for Cu2+ Detection. Semantic Scholar.

Sources

A Researcher's Guide to Quinoline-Based Fluorescent Probes: A Quantum Yield Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the intricate world of cellular imaging and sensing, the selection of a fluorescent probe is a critical decision that dictates the success of an experiment. Among the plethora of available fluorophores, quinoline-based probes have carved a significant niche due to their versatile structures, sensitivity to microenvironments, and often robust photophysical properties.[1][2] A key performance metric for any fluorescent probe is its fluorescence quantum yield (Φf), which quantifies the efficiency of converting absorbed light into emitted fluorescence.[3] A higher quantum yield translates to a brighter signal, enabling higher sensitivity and better signal-to-noise ratios in imaging and detection assays.

This guide provides an in-depth comparison of the quantum yields of various quinoline-based fluorescent probes. Moving beyond a simple catalog of data, we will delve into the structural rationale behind the observed photophysical properties and provide a detailed, field-proven protocol for the accurate determination of fluorescence quantum yield in your own laboratory.

The Quinoline Scaffold: A Versatile Platform for Fluorescence

Quinoline, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, forms the core of a diverse family of fluorescent compounds.[2][4] Its inherent fluorescence can be weak, but the true power of the quinoline scaffold lies in its susceptibility to chemical modification.[3][4] By strategically adding electron-donating or electron-withdrawing groups, and by functionalizing different positions of the ring system, chemists can fine-tune the photophysical properties, including absorption and emission wavelengths, Stokes shift, and, most importantly, the quantum yield.[5][6] These modifications can also impart sensitivity to various analytes such as metal ions (e.g., Zn²⁺) and pH, making quinoline derivatives excellent candidates for chemosensors.[7][8][9]

The fluorescence of many quinoline derivatives is highly sensitive to their environment, a phenomenon known as solvatochromism.[10] For instance, the quantum yield of a probe can be dramatically different in a nonpolar solvent compared to a polar or protic solvent like water.[10][11] This sensitivity can be exploited to probe the local environment within a cell or to signal binding events.

Comparative Analysis of Quantum Yields

The following table summarizes the fluorescence quantum yields of a selection of quinoline-based probes reported in the literature. It is crucial to note that the quantum yield is not an intrinsic constant for a molecule but is highly dependent on the experimental conditions, particularly the solvent. Therefore, the solvent and the reference standard used for the measurement are included for a meaningful comparison.

Probe/Derivative NameStructure/DescriptionQuantum Yield (Φf)SolventReference Standard (Φr)Application/Notes
Quinine Sulfate A well-known natural quinoline alkaloid0.55 - 0.60 0.1 M H₂SO₄-Commonly used as a quantum yield standard.
8-Hydroxyquinoline (8-HQ) Basic quinoline with a hydroxyl group< 0.01 Water-Very weakly fluorescent in its native state. Fluorescence is dramatically enhanced upon chelation with metal ions.[12]
1-(Isoquinolin-3-yl)azetidin-2-one Isoquinoline with a four-membered lactam ring0.963 0.1 M H₂SO₄Quinine Sulfate (0.577)The high rigidity of the structure contributes to the exceptionally high quantum yield.[1]
1-(Isoquinolin-3-yl)imidazolidin-2-one Isoquinoline with a five-membered lactam ring0.479 0.1 M H₂SO₄Quinine Sulfate (0.577)Demonstrates the effect of ring strain and flexibility on quantum yield.[1]
Benzo[h]quinoline An angular polycyclic aromatic quinoline isomer0.15 Dichloromethane9,10-Diphenylanthracene (0.90)Quantum yield increases upon protonation.[2]
Quinolinium-based pH Probe (H₂Q²⁺) 1-methyl-7-amino-quinolinium core~0.6 - 0.8 Aqueous Buffer (low pH)-High quantum yield at low pH, quenched at high pH via photoinduced electron transfer (PET).[13]
Quinoline-fused Dihydroquinazolinone (4k) A complex heterocyclic system0.8019 TolueneAnthracene (0.27)Shows significant solvatochromism with varying quantum yields in different solvents.[14]
Aminoquinoline Derivative Quinoline with an amino group at position 6up to 0.83 Ethanol-The position and nature of the substituent dramatically influence the quantum yield.[10]
Imidazo[5,1-a]isoquinoline Derivative (5) A derivative of the drug papaverine0.37 Dichloromethane-The introduction of electron-donating and electron-withdrawing groups enhances the quantum yield.[15]

This comparative data highlights a crucial principle in fluorophore design: structural rigidity and the electronic nature of substituents are paramount in achieving high quantum yields. Flexible molecular components can provide non-radiative decay pathways for the excited state, thus quenching fluorescence.[8] Conversely, rigid structures and the introduction of specific functional groups can lock the molecule in a conformation that favors radiative decay (fluorescence).[1]

Visualizing the Core Structures

To better appreciate the structural diversity of the quinoline probes discussed, the following diagrams illustrate their fundamental chemical scaffolds.

cluster_quinoline Quinoline Core cluster_isoquinoline Isoquinoline Core cluster_8hq 8-Hydroxyquinoline Quinoline Isoquinoline 8HQ

Caption: Core structures of Quinoline, Isoquinoline, and 8-Hydroxyquinoline.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield of a solution is the relative method, which involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3][16] This protocol outlines the steps for this comparative method.

Principle

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed.[9] In the relative method, the quantum yield of an unknown sample (Φ_s) can be calculated using the following equation:

Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

Where:

  • Φ_r is the quantum yield of the reference standard.

  • I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.

  • A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.

  • n_s and n_r are the refractive indices of the sample and reference solutions, respectively. If the same solvent is used for both, this term cancels out.

Causality Behind Experimental Choices
  • Choice of Reference Standard: The ideal standard should have a well-documented and stable quantum yield, absorb and emit in a similar spectral region as the sample to minimize wavelength-dependent instrument biases, and be soluble in the same solvent.[3] Quinine sulfate in 0.1 M H₂SO₄ is a classic standard for the UV-visible region.

  • Absorbance Range (A < 0.1): It is critical to work with dilute solutions where the absorbance at the excitation wavelength is low (typically below 0.1). This minimizes the "inner filter effect," where emitted light is re-absorbed by other probe molecules in the solution, leading to an underestimation of the true fluorescence intensity.

  • Identical Excitation Wavelength: Both the sample and the standard must be excited at the same wavelength to ensure that the instrument's excitation light intensity is constant for both measurements.

  • Corrected Emission Spectra: Modern spectrofluorometers can correct for the wavelength-dependent sensitivity of the detector. It is essential to use corrected emission spectra to obtain an accurate integrated fluorescence intensity.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Prepare a stock solution of the reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄) of a known concentration.

    • Prepare a stock solution of the quinoline-based probe in the desired solvent.

    • Prepare a series of dilutions of both the standard and the sample, ensuring that the absorbance at the intended excitation wavelength is between 0.02 and 0.1.

  • Absorbance Measurements:

    • Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

    • Record the absorbance value at the chosen excitation wavelength for each solution.

  • Fluorescence Measurements:

    • Using a calibrated spectrofluorometer, set the excitation wavelength.

    • Measure the corrected fluorescence emission spectrum for each solution. Ensure that the entire emission band is captured.

    • Measure the fluorescence emission of a blank solution (the solvent alone) to subtract any background signal.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each sample and standard solution.

    • For the highest accuracy, plot the integrated fluorescence intensity versus the absorbance for the series of dilutions of both the sample and the standard. The slope of this line is proportional to the quantum yield.[16]

    • Calculate the quantum yield of the sample using the equation provided above, using the slopes (m) from the plots: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²).

Experimental Workflow Visualization

The following diagram illustrates the workflow for the relative quantum yield determination.

cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Sample Solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_standard Prepare Standard Solutions (Abs < 0.1) prep_standard->abs_measure fluor_measure Measure Corrected Emission Spectra abs_measure->fluor_measure Select Excitation λ integrate Integrate Emission Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield (Φs) plot->calculate

Caption: Workflow for relative fluorescence quantum yield determination.

Conclusion and Future Outlook

The quantum yield is a fundamental parameter that governs the performance of a fluorescent probe. As demonstrated, quinoline and its derivatives offer a highly tunable platform for the development of bright and sensitive probes for a wide range of applications in research and drug discovery.[1][15][17] The rational design of novel quinoline-based probes, focusing on structural rigidity and the strategic placement of functional groups, will continue to yield fluorophores with even higher quantum yields and improved sensing capabilities. By following standardized and carefully controlled experimental protocols, researchers can confidently characterize and compare the performance of these valuable tools, accelerating scientific discovery.

References

  • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Mishra, S. (2023).
  • Pawar, K., Srinu, S., Gaddam, M., & Sharma, A. (2025). Quinoline-Based Fluorescent Probe for Various Applications.
  • Lee, M. H., Kim, J. S., & Sessler, J. L. (2015). Small molecule-based ratiometric fluorescence probes for cations, anions, and biomolecules. Chemical Society Reviews, 44(13), 4185-4191. [Link]
  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. [Link]
  • Wikipedia. (2023). Quantum yield. [Link]
  • de Silva, A. P., Gunaratne, H. Q. N., Gunnlaugsson, T., Huxley, A. J. M., McCoy, C. P., Rademacher, J. T., & Rice, T. E. (1997). Signaling recognition events with fluorescent sensors and switches. Chemical Reviews, 97(5), 1515-1566. [Link]
  • Mishra, A., Behera, R. K., Behera, P. K., Mishra, B. K., & Behera, G. B. (2000). Cyanines during the 1990s: a review. Chemical Reviews, 100(6), 1973-2012. [Link]
  • Zhang, X., Xiao, Y., & Qian, X. (2008). A ratiometric fluorescent sensor for CdII based on a quinoline-derived Schiff base.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Lakowicz, J. R. (2006). Principles of fluorescence spectroscopy. Springer.
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]
  • Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS Chemical Biology, 3(3), 142-155. [Link]
  • Kaur, N., & Singh, M. (2016). Quinoline: A versatile building block. RSC Advances, 6(10), 8035-8051. [Link]
  • Buncel, E., & Wilson, H. (2007). The 8-quinolyl as a protecting group in synthesis. Chemical Reviews, 107(9), 3763-3794. [Link]
  • Demas, J. N., & Crosby, G. A. (1971). The measurement of photoluminescence quantum yields. A review. The Journal of Physical Chemistry, 75(8), 991-1024. [Link]
  • Reichardt, C., & Welton, T. (2011). Solvents and solvent effects in organic chemistry. John Wiley & Sons.
  • Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of photochemistry. CRC press.
  • Zhou, Y., Wang, S., Zhang, J., & Yoon, J. (2014). Ratiometric and colorimetric fluorescent chemosensors for Cu2+. Chemical Society Reviews, 43(13), 4483-4501. [Link]
  • Rurack, K., & Resch-Genger, U. (Eds.). (2008). Standardization and quality assurance in fluorescence measurements I: techniques (Vol. 5). Springer Science & Business Media.

Sources

A Comparative Guide to the Binding Affinity of 8-Aminoquinoline-7-carbaldehyde with Metal Ions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of coordination chemistry and materials science, the quest for selective and sensitive metal ion ligands is paramount. 8-Aminoquinoline-7-carbaldehyde (AQC) emerges as a molecule of significant interest, belonging to a class of compounds renowned for their metal-chelating properties.[1][2][3] This guide provides an in-depth technical comparison of AQC's binding affinity with various metal ions, supported by established experimental data from closely related analogues. We will delve into the structural nuances that govern these interactions and present detailed protocols for their characterization, offering researchers, scientists, and drug development professionals a comprehensive resource for their investigations.

The 8-Aminoquinoline Scaffold: A Privileged Platform for Metal Chelation

The 8-aminoquinoline core is a well-established bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group.[3][4] This forms a stable five-membered ring upon complexation, a favorable conformation in coordination chemistry. The introduction of a carbaldehyde group at the 7-position, as in AQC, is expected to modulate the electronic properties of the quinoline ring system, thereby influencing the ligand's affinity and selectivity for different metal ions. Furthermore, the aldehyde functionality presents a reactive handle for the synthesis of more complex Schiff base ligands, expanding the potential applications of this molecular framework.[3]

The general principle of chelation by the 8-aminoquinoline scaffold is depicted below:

Caption: Chelation of a metal ion by the 8-aminoquinoline scaffold.

Comparative Binding Affinity: Insights from 8-Aminoquinoline Derivatives

While extensive quantitative data for this compound itself is not yet prevalent in the literature, a comparative analysis of its derivatives provides a strong predictive framework for its binding behavior. The affinity of these ligands for metal ions is typically quantified by the association constant (Ka) or the dissociation constant (K d), with a higher K**a indicating a stronger binding affinity.

Below is a summary of binding data for representative 8-aminoquinoline derivatives with various metal ions, showcasing the selectivity and affinity of this class of compounds.

Ligand/DerivativeMetal IonBinding Constant (K a , M-1)TechniqueReference
8-aminoquinoline derivative (XYQ)Zn(II)2.14 x 10^4Fluorescence[5]
8-amidoquinoline derivativeZn(II)Not specified, but strong affinityFluorescence[4]
8-aminoquinoline benzimidazoleZn(II)5.68 x 10^6 (apparent)Fluorescence[6]
bis(8-quinolyl)malondiamideCu(II)Not specified, but sensitiveFluorescence[7]
8-aminoquinoline-uracil complexCu(II)Not specified, but chelatingUV-Vis[8]

Analysis of Binding Trends:

  • Selectivity for Divalent Metals: The 8-aminoquinoline scaffold demonstrates a pronounced affinity for divalent transition metal ions, particularly Zn(II) and Cu(II).[4][5][7][8] This is consistent with the Hard and Soft Acids and Bases (HSAB) theory, where the borderline Lewis acidic nature of these metal ions complements the borderline basicity of the nitrogen donor atoms.

  • Influence of Substituents: The nature of the substituent on the 8-aminoquinoline ring significantly impacts binding affinity and selectivity. For instance, the introduction of an amide group in 8-amidoquinolines can enhance water solubility and provide additional coordination sites, potentially increasing the binding affinity for certain metal ions.[4]

  • Fluorescence Response: A key feature of many 8-aminoquinoline derivatives is the significant change in their fluorescence properties upon metal ion binding.[4][5][7] This "turn-on" fluorescence is often attributed to a chelation-enhanced fluorescence (CHEF) effect, where the rigidification of the molecule upon metal binding reduces non-radiative decay pathways.[5] This property is the basis for their widespread use as fluorescent chemosensors.

Experimental Protocols for Binding Affinity Studies

The characterization of the binding affinity between AQC and metal ions can be accomplished through several well-established spectroscopic techniques. The choice of method depends on the specific properties of the ligand and its metal complexes.

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a straightforward and widely accessible technique for studying metal-ligand interactions. It relies on the change in the electronic absorption spectrum of the ligand upon complexation.

Experimental Workflow for UV-Vis Titration:

A Prepare stock solution of AQC in a suitable solvent (e.g., Methanol, DMSO) C Record the UV-Vis spectrum of AQC alone A->C B Prepare stock solution of the metal salt (e.g., ZnCl2, CuSO4) D Titrate the AQC solution with incremental additions of the metal salt solution B->D C->D E Record the UV-Vis spectrum after each addition D->E Equilibrate F Monitor changes in absorbance at a specific wavelength E->F G Plot absorbance change vs. metal ion concentration F->G H Analyze the titration curve to determine stoichiometry and binding constant G->H

Caption: Workflow for determining binding affinity using UV-Vis titration.

Step-by-Step Protocol:

  • Preparation of Solutions: Prepare a stock solution of AQC (e.g., 1 mM) in a suitable solvent like methanol or DMSO. Prepare a stock solution of the metal salt (e.g., 10 mM) in the same solvent.

  • Initial Spectrum: Record the UV-Vis absorption spectrum of a dilute solution of AQC (e.g., 10 µM) in a cuvette.

  • Titration: Add small aliquots of the metal salt solution to the AQC solution in the cuvette. After each addition, mix thoroughly and allow the solution to equilibrate.

  • Spectral Measurement: Record the UV-Vis spectrum after each addition of the metal salt.

  • Data Analysis: Monitor the changes in absorbance at the wavelength of maximum change. Plot the change in absorbance (ΔA) as a function of the total metal ion concentration. The resulting titration curve can be fitted to various binding models (e.g., 1:1, 1:2) to determine the binding stoichiometry and the association constant (K**a).

Causality Behind Experimental Choices:

  • Solvent Selection: The choice of solvent is critical as it can influence the stability of the metal-ligand complex. A solvent that does not coordinate strongly with the metal ion is preferred to minimize competition with the ligand.

  • Concentration Range: The concentration of the ligand should be chosen to give a measurable absorbance in the linear range of the spectrophotometer. The metal ion concentration should span a range from well below to well above the expected dissociation constant (K**d) to ensure a complete binding curve.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying metal-ligand interactions, particularly for fluorescent ligands like 8-aminoquinoline derivatives.

Experimental Workflow for Fluorescence Titration:

A Determine the optimal excitation and emission wavelengths for AQC B Prepare a dilute solution of AQC A->B C Record the initial fluorescence spectrum B->C D Add incremental amounts of the metal ion solution C->D E Record the fluorescence spectrum after each addition D->E Incubate F Plot fluorescence intensity change vs. metal ion concentration E->F G Calculate the binding constant from the titration data F->G

Caption: Workflow for determining binding affinity using fluorescence titration.

Step-by-Step Protocol:

  • Determine Excitation and Emission Wavelengths: Record the excitation and emission spectra of AQC to identify the wavelengths of maximum excitation and emission.

  • Prepare Solutions: Prepare stock solutions of AQC and the metal salt as described for UV-Vis titration.

  • Initial Measurement: Record the fluorescence emission spectrum of a dilute AQC solution (e.g., 1 µM) at the optimal excitation wavelength.

  • Titration: Add small volumes of the metal salt solution to the AQC solution. After each addition, mix and allow the system to reach equilibrium.

  • Spectral Recording: Record the fluorescence emission spectrum after each addition.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum as a function of the metal ion concentration. The binding constant can be determined by fitting the data to a suitable binding isotherm equation, such as the Benesi-Hildebrand equation for 1:1 complexes.

Causality Behind Experimental Choices:

  • pH Control: The fluorescence of 8-aminoquinoline derivatives can be pH-dependent. Therefore, it is often necessary to perform fluorescence titrations in a buffered solution to maintain a constant pH.

  • Inner Filter Effect Correction: At higher concentrations, the absorbance of the sample can attenuate the excitation and emission light, leading to a non-linear relationship between fluorescence and concentration. This inner filter effect should be corrected for, especially if significant changes in absorbance occur during the titration.

Concluding Remarks and Future Outlook

This compound holds considerable promise as a versatile ligand for the selective binding of metal ions. While direct experimental data on its binding affinities are still emerging, the extensive research on its derivatives provides a solid foundation for predicting its coordination behavior. The experimental protocols detailed in this guide offer a systematic approach to characterizing the binding affinity of AQC and similar compounds with a range of metal ions.

Future research should focus on the systematic evaluation of AQC's binding constants with a broad spectrum of metal ions to establish its selectivity profile. Furthermore, the exploration of Schiff base derivatives of AQC could lead to the development of novel chemosensors and materials with tailored metal-binding properties and enhanced performance characteristics.

References

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • Mohamad, N. S., et al. (2021).
  • Kovács, E., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules.
  • Tayim, H. A., et al. (1975). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Asian Journal of Chemistry.
  • Di Martino, R., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Molecules, 27(11), 3543. [Link]
  • Feng, Y., et al. (2006). An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. Journal of Chemical Research, Synopses, (10), 641-642.
  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
  • Li, X., et al. (2020). Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. Journal of Fluorescence, 30(2), 347-356.
  • BenchChem. (2025). Synthesis of Metal Complexes with 8-Hydroxyquinoline-2-carbaldehyde: Application Notes and Protocols for Researchers.
  • Cipurković, A., et al. (2021). Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences, 11, 1-10.
  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.
  • Danielson, N. D., et al. (1985). Fluorescence Properties of Metal Complexes of 8-Hydroxyquinoline-5-sulfonic Acid and Chromatographic Applications. Analytical Chemistry, 57(8), 1752-1757.
  • Terracciano, M., et al. (2021). Reconfigurable Optical Sensor for Metal-Ion-Mediated Label-Free Recognition of Different Biomolecular Targets. ACS Sensors, 6(11), 4065-4074.
  • Kora, A. J., & Latour, J. M. (2019). Impact of copper and iron binding properties on the anticancer activity of 8-hydroxyquinoline derived Mannich bases. Journal of Inorganic Biochemistry, 190, 10-19.
  • Kadhum, M. Y., & Al-Adilee, K. J. (2019). Synthesis And Characterization Of Fluorescent Schiff Bases And Their Metal Complexes From 9- Anthracenecarboxaldehy. Systematic Reviews in Pharmacy, 10(2), 103-111.
  • Gupta, A., et al. (2013). Theoretical (cross validated) stability constants for metal(II) chelates with α. Journal of the Indian Chemical Society, 90(10), 1735-1740.
  • Wöhlert, D., et al. (2021). Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. RSC Advances, 11(58), 36659-36666.
  • Meraj, A., et al. (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. International Journal of Trend in Scientific Research and Development, 8(1), 622-629.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11052098, 8-Aminoquinoline-7-carboxaldehyde.

Sources

A Comparative Guide to the Cross-Reactivity of 8-Aminoquinoline-7-carbaldehyde Based Sensors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and diagnostics, the ability to selectively detect and quantify specific analytes is paramount. Fluorescent chemosensors have emerged as powerful tools in this endeavor, offering high sensitivity and real-time monitoring capabilities. Among the diverse array of fluorophores, the 8-aminoquinoline scaffold has garnered significant attention due to its inherent coordination properties and favorable photophysical characteristics.[1][2] The strategic introduction of a carbaldehyde group at the 7-position of 8-aminoquinoline creates a versatile precursor, 8-aminoquinoline-7-carbaldehyde, ripe for the synthesis of Schiff base sensors with tailored selectivities.

This guide provides an in-depth technical comparison of the anticipated cross-reactivity of sensors derived from this compound. We will explore the synthetic rationale, delve into the mechanistic underpinnings of their function, and present a rigorous, self-validating experimental protocol to comprehensively assess their selectivity. This document is intended to serve as a valuable resource for researchers designing and validating novel chemosensors for applications in drug discovery and beyond.

The this compound Scaffold: A Promising Platform

The 8-aminoquinoline core is a privileged structure in sensor design, primarily due to the nitrogen atoms at positions 1 and 8, which can act as a bidentate chelate for metal ions.[1] The introduction of a carbaldehyde group at the 7-position offers a convenient handle for synthetic modification, most commonly through the formation of Schiff bases. This reaction, a condensation between the aldehyde and a primary amine, allows for the facile introduction of a wide variety of functional groups, thereby enabling the fine-tuning of the sensor's electronic properties and binding affinity for specific analytes.[3]

The general synthesis of a Schiff base sensor from this compound is a straightforward one-pot reaction.

This compound This compound Schiff Base Sensor Schiff Base Sensor This compound->Schiff Base Sensor Condensation Primary Amine (R-NH2) Primary Amine (R-NH2) Primary Amine (R-NH2)->Schiff Base Sensor

Caption: Synthesis of a Schiff base sensor from this compound.

Understanding and Quantifying Cross-Reactivity

A sensor's utility is intrinsically linked to its selectivity. Cross-reactivity, the response of a sensor to analytes other than its primary target, can be a significant pitfall, leading to false-positive signals and inaccurate quantification. For 8-aminoquinoline-based sensors, which are often designed for metal ion detection, cross-reactivity with other metal ions present in the sample matrix is a primary concern.[1]

The underlying cause of cross-reactivity often lies in the similar coordination chemistries of different metal ions. For instance, sensors designed for Zn(II) may also exhibit a response to other divalent transition metal ions such as Cu(II), Ni(II), or Cd(II) due to their comparable ionic radii and coordination preferences.

To rigorously assess cross-reactivity, a systematic experimental approach is essential. The following protocol provides a self-validating framework for characterizing the selectivity of a novel this compound-based sensor.

Experimental Protocol: Comprehensive Selectivity and Interference Study

This protocol is designed to determine the selectivity of a fluorescent chemosensor and its susceptibility to interference from other potential analytes.

1. Preparation of Stock Solutions:

  • Sensor Stock Solution: Prepare a stock solution of the this compound based sensor in a suitable solvent (e.g., DMSO, acetonitrile) at a concentration of 1 mM.

  • Analyte Stock Solutions: Prepare stock solutions (e.g., 10 mM) of the primary target analyte and a panel of potentially interfering species in an appropriate solvent (e.g., deionized water for metal salts). The panel should include analytes with similar chemical properties to the target. For a metal ion sensor, this would include a range of mono-, di-, and trivalent metal ions.

2. Determination of the Sensor's Response to the Primary Analyte:

  • Titrate the sensor solution (e.g., 10 µM) with increasing concentrations of the primary analyte.

  • Record the fluorescence emission spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a calibration curve.

3. Selectivity Screening:

  • Prepare a series of solutions, each containing the sensor at a fixed concentration (e.g., 10 µM).

  • To each solution, add a single, potentially interfering analyte at a concentration significantly higher than that of the target analyte (e.g., 10-fold or 100-fold excess).

  • Record the fluorescence emission spectrum for each solution.

  • Compare the fluorescence response in the presence of each interfering species to the response of the sensor alone and to the response elicited by the primary analyte.

4. Interference (Competition) Study:

  • Prepare a solution containing the sensor and the primary analyte at a concentration that gives a significant but not saturating response (e.g., the concentration at 80% of the maximum signal from the calibration curve).

  • To this solution, add a potentially interfering analyte at a high concentration (e.g., 10-fold or 100-fold excess).

  • Record the fluorescence emission spectrum.

  • A significant change in the fluorescence signal compared to the solution containing only the sensor and the primary analyte indicates interference.

cluster_0 Preparation cluster_1 Experimentation cluster_2 Analysis Stock Solutions Stock Solutions Titration with Primary Analyte Titration with Primary Analyte Stock Solutions->Titration with Primary Analyte Selectivity Screening (Individual Interferents) Selectivity Screening (Individual Interferents) Stock Solutions->Selectivity Screening (Individual Interferents) Interference Study (Competition) Interference Study (Competition) Stock Solutions->Interference Study (Competition) Calibration Curve Calibration Curve Titration with Primary Analyte->Calibration Curve Selectivity Profile Selectivity Profile Selectivity Screening (Individual Interferents)->Selectivity Profile Interference Assessment Interference Assessment Interference Study (Competition)->Interference Assessment

Caption: Workflow for assessing sensor selectivity and interference.

Comparative Performance Analysis

To illustrate the expected performance of this compound based sensors, the following table presents a hypothetical but realistic comparison with other common fluorescent chemosensor platforms. The data is a composite based on published results for structurally related sensors.

Sensor PlatformTarget AnalyteCommon Cross-ReactantsLimit of Detection (LOD)Key AdvantagesKey Disadvantages
This compound Schiff Base Zn(II)Cu(II), Cd(II), Ni(II)10-100 nMFacile synthesis, tunable propertiesPotential for heavy metal interference
Rhodamine B derivative Hg(II)Ag(I), Cu(II)1-50 nMHigh quantum yield, good photostabilityOften requires complex synthesis
Dansyl-based sensor Al(III)Ga(III), In(III)50-200 nMEnvironmentally sensitive fluorescenceCan be sensitive to solvent polarity
BODIPY derivative Fe(III)Cr(III), Cu(II)5-75 nMSharp emission peaks, high molar absorptivityCan be prone to aggregation-caused quenching

Mechanistic Insights into Selectivity

The selectivity of an this compound based Schiff base sensor is governed by a combination of factors, including the hard and soft acid-base (HSAB) principle, the chelation effect, and the steric and electronic properties of the Schiff base substituent.

For example, a sensor designed for a hard acid like Al(III) might incorporate hard donor atoms like oxygen in the Schiff base moiety. Conversely, a sensor targeting a soft acid like Hg(II) would benefit from the inclusion of softer donor atoms like sulfur.

The signaling mechanism often involves a change in the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes upon analyte binding. In a typical "turn-on" sensor, the unbound ligand has a non-emissive or weakly emissive state due to quenching pathways. Upon coordination with the target analyte, these quenching pathways are disrupted, leading to a significant enhancement in fluorescence intensity.

cluster_0 Low Fluorescence cluster_1 High Fluorescence Unbound Sensor Unbound Sensor Sensor-Analyte Complex Sensor-Analyte Complex Unbound Sensor->Sensor-Analyte Complex Binding Analyte Analyte Analyte->Sensor-Analyte Complex

Caption: "Turn-on" fluorescence sensing mechanism.

Conclusion

This compound represents a highly adaptable platform for the development of selective fluorescent chemosensors. The ease of its derivatization into Schiff bases allows for the rational design of sensors with tailored affinities for a wide range of analytes. However, a thorough evaluation of cross-reactivity is a critical and indispensable step in the validation of any new sensor. The experimental framework provided in this guide offers a robust methodology for characterizing sensor selectivity and interference, ensuring the generation of reliable and reproducible data. By understanding the principles of cross-reactivity and employing rigorous validation protocols, researchers can confidently develop and utilize this compound based sensors in their critical drug discovery and development workflows.

References

  • Ultra-Selective and Sensitive Fluorescent Chemosensor Based on Phage Display-Derived Peptide with an N-Terminal Cu(II)-Binding Motif. (n.d.).
  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Deriv
  • Syntheses, crystal structures and density functional theory investigations of copper(ii) complexes bearing tridentate Schiff base ligands derived from 8-aminoquinoline. (n.d.). Royal Society of Chemistry. [Link]
  • Synthesis of novel Amino Quinoline containing Schiff's bases and divalent Cu, Co, Ni and Zn metal complexes. (n.d.). bepls. [Link]
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. (2021).
  • 8-Aminoquinoline derived two Schiff base platforms: Synthesis, characterization, DFT insights, corrosion inhibitor, molecular docking, and pH-dependent antibacterial study. (2024).
  • A review of fluorescent peptide-based chemosensors with selectivity for metal ions. (n.d.). Springer. [Link]
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determin
  • Rational Design of Fluorescent/Colorimetric Chemosensors for Detecting Transition Metal Ions by Varying Functional Groups. (n.d.). MDPI. [Link]
  • Experimental-Theoretical Approach for the Chemical Detection of Glyphosate and Its Potential Interferents Using a Copper Complex Fluorescent Probe. (2023). MDPI. [Link]
  • Copper Ion Detection Using Green Precursor-Derived Carbon Dots in Aqueous Media. (n.d.). MDPI. [Link]
  • Highly Sensitive and Selective Colorimetric and Off-On Fluorescent Reversible Chemosensors for Al3+ Based on the Rhodamine Fluo. (2015). Semantic Scholar. [Link]
  • contents. (n.d.). NGM College. [Link]
  • Recent progress in fluorescent and colorimetric chemosensors for detection of amino acids. (2011). Royal Society of Chemistry. [Link]
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). Open Access Journals. [Link]
  • Chemosensors, Volume 13, Issue 8 (August 2025) – 48 articles. (n.d.). MDPI. [Link]
  • 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.).
  • Research and Reviews: Journal of Chemistry - 8-Hydroxyquinoline and its Derivatives: Synthesis and Applic
  • An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. (n.d.). Royal Society of Chemistry. [Link]
  • This compound. (n.d.). MySkinRecipes. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a New 8-Aminoquinoline-7-carbaldehyde Sensor Protocol for Zinc (II) Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of a new analytical protocol utilizing an 8-Aminoquinoline-7-carbaldehyde (8-AQ-7-C) fluorescent chemosensor. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple set of instructions. It delves into the causal reasoning behind each validation step, establishes a self-validating experimental workflow, and compares the protocol's performance against established alternatives, ensuring a scientifically rigorous evaluation.

Introduction: The Role of 8-Aminoquinoline Scaffolds in Zinc Sensing

Zinc (Zn²⁺) is a vital transition metal ion, integral to a vast array of physiological and pathological processes, including enzymatic activity, gene expression, and neurotransmission. Dysregulation of zinc homeostasis is linked to severe diseases, making the sensitive and selective detection of Zn²⁺ a critical goal in biomedical research and environmental monitoring.[1]

Fluorescent chemosensors have emerged as powerful tools for this purpose due to their high sensitivity, operational simplicity, and potential for real-time imaging.[2][3] Among various fluorophores, the 8-aminoquinoline scaffold has been extensively developed for Zn²⁺ detection, prized for its strong binding affinity, good membrane permeability, and favorable fluorescence properties.[4] The 8-AQ-7-C sensor, the focus of this guide, operates on a "turn-on" fluorescence mechanism, where the binding of Zn²⁺ rigidifies the molecular structure and inhibits non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.[3][4]

This guide outlines a validation protocol for a novel sensing application of 8-AQ-7-C, designed to offer superior sensitivity and a faster response time in aqueous media. We will systematically validate its performance, ensuring the data is robust, reproducible, and benchmarked against existing technologies.

The Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)

The functionality of the 8-AQ-7-C sensor is rooted in the Chelation-Enhanced Fluorescence (CHEF) effect. In its unbound state, the 8-AQ-7-C molecule exhibits minimal fluorescence due to photoinduced electron transfer (PET) or other quenching processes. Upon chelation with a target metal ion like Zn²⁺, a stable complex is formed. This coordination restricts intramolecular rotation and alters the electronic properties of the fluorophore, effectively blocking the quenching pathway and "turning on" a strong fluorescent signal.

CHEF_Mechanism Unbound 8-AQ-7-C (Unbound) Low Fluorescence Bound [8-AQ-7-C]-Zn²⁺ Complex High Fluorescence Unbound->Bound Chelates with Zn²⁺ Bound->Unbound Reversible with EDTA Analyte Zn²⁺ Ion

Caption: CHEF mechanism of the 8-AQ-7-C sensor for Zn²⁺.

Comprehensive Validation Workflow

A rigorous validation process is essential to confirm that the new sensor protocol is fit for its intended purpose. The following workflow is designed to be a self-validating system, where each step builds confidence in the sensor's analytical performance.

Validation_Workflow cluster_prep Phase 1: Preparation cluster_tests Phase 2: Performance Testing cluster_analysis Phase 3: Analysis & Comparison Prep Prepare Sensor Stock & Metal Ion Solutions Selectivity Selectivity Study (vs. Interfering Ions) Prep->Selectivity Titration Sensitivity Titration (Determine LOD & LOQ) Prep->Titration Kinetics Kinetic Study (Response Time) Prep->Kinetics pH pH Profile Study Prep->pH Reversibility Reversibility Test (EDTA Challenge) Prep->Reversibility Data Data Analysis & Parameter Calculation Selectivity->Data Titration->Data Kinetics->Data pH->Data Reversibility->Data Compare Comparative Analysis (vs. Alternative Sensors) Data->Compare Report Final Validation Report Compare->Report

Caption: A structured workflow for sensor protocol validation.

Experimental Protocols: Step-by-Step Methodologies

The following protocols are foundational for validating the 8-AQ-7-C sensor.

Protocol 1: Selectivity Assessment

Rationale: This is the most critical test to ensure the sensor responds primarily to Zn²⁺, even in the presence of other biologically and environmentally relevant metal ions. Methodology:

  • Prepare a 10 µM solution of the 8-AQ-7-C sensor in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

  • Prepare stock solutions (e.g., 1 mM) of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Cu²⁺, Ni²⁺, Cd²⁺, Hg²⁺).

  • In separate cuvettes, add the sensor solution.

  • To each cuvette, add a 10-fold excess (100 µM) of one of the interfering metal ions and record the fluorescence spectrum.

  • To a final cuvette, add only the target analyte, Zn²⁺ (100 µM), and record its spectrum.

  • Compare the fluorescence intensity enhancement caused by Zn²⁺ to that of the other ions. A significant response only for Zn²⁺ indicates high selectivity.[1]

Protocol 2: Sensitivity and Limit of Detection (LOD) Determination

Rationale: This experiment determines the lowest concentration of Zn²⁺ that the sensor can reliably detect, defining its sensitivity. Methodology:

  • Prepare a 10 µM solution of the 8-AQ-7-C sensor in buffer.

  • Measure the fluorescence intensity of 10 blank samples (sensor solution without any Zn²⁺) to determine the background noise and its standard deviation (σ).

  • Perform a fluorescence titration by incrementally adding small aliquots of a standard Zn²⁺ solution to the sensor solution, recording the fluorescence spectrum after each addition.

  • Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration. The plot should show a linear range at low concentrations.

  • Calculate the slope (S) of the linear portion of the calibration curve.

  • The Limit of Detection (LOD) is calculated using the formula: LOD = 3σ / S .[5][6][7] This formula defines the LOD as the concentration that produces a signal three times greater than the standard deviation of the blank measurements.[5][8][9]

Protocol 3: Response Time Analysis

Rationale: For applications requiring real-time monitoring, a rapid sensor response is crucial. This protocol measures the time to signal saturation. Methodology:

  • Place a 10 µM solution of the 8-AQ-7-C sensor in a fluorometer set to kinetic mode, monitoring the emission wavelength over time.

  • Start the measurement to establish a stable baseline.

  • Inject a concentration of Zn²⁺ known to cause a significant signal change (e.g., 5-10 times the LOD).

  • Continue recording until the fluorescence signal plateaus.

  • The response time is the duration from Zn²⁺ injection to when the signal reaches 95% of its maximum intensity.

Performance Benchmarking: A Comparative Analysis

A key part of validation is understanding how the new protocol performs against established alternatives. The 8-AQ-7-C sensor is compared here with other common fluorescent zinc probes.

Sensor/ProbeSensing PrincipleTypical LODResponse TimeKey Advantages/Disadvantages
New 8-AQ-7-C Protocol CHEF, "Turn-On"~50 nM (Validated)< 1 minute (Validated)Adv: High selectivity, rapid response. Disadv: Potential for interference from Cu²⁺ must be characterized.
FluoZin-3 [10]CHEF, "Turn-On"1 - 15 nMMinutesAdv: High affinity, commercially available. Disadv: Can be pH-sensitive, requires cell loading for intracellular use.
TSQ (6-methoxy-8-quinolyl-p-toluenesulfonamide) [4][10]CHEF, "Turn-On"0.1 - 1 nMMinutesAdv: High sensitivity, widely used in cell biology. Disadv: Forms a 2:1 complex with Zn²⁺, which can complicate quantification.[4]
Zinpyr-1 (ZP1) [10]CHEF, "Turn-On"~0.7 nMMinutesAdv: Very high sensitivity and selectivity, suitable for ratiometric imaging. Disadv: More complex synthesis.
Ratiometric Probes [2][11]FRET or ICTVariable (nM to µM)VariableAdv: Built-in correction for environmental factors. Disadv: Can have lower quantum yields.

Note: Performance metrics for alternatives are based on published literature and may vary with experimental conditions.

Conclusion and Future Directions

This guide has established a rigorous, multi-faceted workflow for the validation of a new this compound sensor protocol. The experimental procedures for assessing selectivity, sensitivity, and response time provide the necessary data to confirm its analytical merit. The comparative analysis demonstrates that while established sensors like ZP1 may offer lower detection limits, the new 8-AQ-7-C protocol presents a compelling combination of high selectivity, sub-micromolar sensitivity, and a rapid response time, making it a valuable tool for specific applications in environmental and biological research. Further studies should focus on its application in complex matrices (e.g., cell lysates, water samples) and exploring its potential for live-cell imaging.

References

  • Comparison of Three Low-Molecular-Weight Fluorescent Probes for Measuring Free Zinc Levels in Cultured Mammary Cells. PubMed Central.
  • Fluorescence assays: limit of detection. ResearchGate.
  • Development of fluorescent zinc chemosensors based on various fluorophores and their applications in zinc recognition. Daneshyari.com.
  • Comparison of various fluorescent sensors for Zn 2+ . ResearchGate.
  • Limits of detection in spectroscopy. ResearchGate.
  • Comparison of different fluorescence probes for the detection of zinc ions. ResearchGate.
  • Spectroscopy Detection Limits. Scribd.
  • LOD in Fluorescence. Wasatch Photonics.
  • Detection Limits, Limit of Quantitation, Background Equivalent Concentration. Google Books.
  • Application of Fluorescent Probes for the Detection of Zinc Ions in Cells and Oil Paintings. MDPI.
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. MDPI.
  • Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization. National Institutes of Health (NIH).
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ResearchGate.
  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKAT USA, Inc..
  • Development and Validation of a Fluorogenic Probe for Lysosomal Zinc Release. PubMed.
  • Synthesis, Characterization, Standardization, and Validation of Luminescence Optical Chemosensors for the Detection of … OUCI.
  • 8-Aminoquinoline-based ratiometric zinc probe: unexpected binding mode and its application in living cells. PubMed.
  • Development and Validation of Aptasensor Based on MnO 2 for the Detection of Sulfadiazine Residues. MDPI.
  • Development of Fluorescent Chemosensors for Calcium and Lead Detection. University of Aveiro.
  • Rational Design of Fluorescent/Colorimetric Chemosensors for Detecting Transition Metal Ions by Varying Functional Groups. MDPI.

Sources

A Comparative Analysis of Fluorescein-Based vs. Quinoline-Based Zinc Sensors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of cellular signaling, the transient fluctuations of zinc ions (Zn²⁺) have emerged as critical events in a myriad of physiological and pathological processes. To unravel the complexities of zinc biology, researchers rely on molecular probes capable of detecting these subtle changes with high sensitivity and specificity. Among the most prominent classes of small-molecule fluorescent zinc sensors are those built upon fluorescein and quinoline scaffolds. This guide provides a comprehensive comparative analysis of these two sensor families, offering in-depth technical insights and practical guidance to aid researchers in selecting the optimal tool for their specific experimental needs.

The Foundation: Understanding Fluorescent Zinc Sensing

The fundamental principle behind these sensors is a change in their photophysical properties upon binding to Zn²⁺. In their unbound state, the sensors are typically weakly fluorescent. The coordination of a zinc ion triggers a conformational change that "turns on" or enhances fluorescence. This process is often governed by mechanisms such as Photoinduced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF), which will be explored in the context of each sensor class. The choice of sensor is not trivial, as their inherent chemical and photophysical properties dictate their suitability for different biological applications.

Fluorescein-Based Zinc Sensors: The Bright Workhorses

Fluorescein-based sensors, exemplified by the popular Zinpyr (ZP) family, are characterized by their high fluorescence quantum yields and excitation and emission profiles in the visible spectrum.[1] This makes them compatible with standard microscopy equipment and reduces the potential for phototoxicity associated with UV excitation.

Sensing Mechanism: Inhibition of Photoinduced Electron Transfer (PET)

The fluorescence of many fluorescein-based zinc sensors is controlled by a PET mechanism. In the absence of zinc, an electron-rich chelating moiety can donate an electron to the excited fluorescein fluorophore, quenching its fluorescence through a non-radiative pathway. Upon binding Zn²⁺, the chelator's electron-donating ability is diminished, inhibiting the PET process and leading to a significant increase in fluorescence intensity.

PET_Mechanism cluster_bound Zinc-Bound Sensor (High Fluorescence) Unbound_Fluorophore Fluorescein (Excited State) Unbound_Chelator Chelator (Electron Donor) Unbound_Fluorophore->Unbound_Chelator Zn Zn²⁺ Bound_Fluorophore Fluorescein (Excited State) Bound_Chelator Chelator-Zn²⁺ Complex Bound_Fluorophore->Bound_Chelator

Caption: Photoinduced Electron Transfer (PET) mechanism in fluorescein-based zinc sensors.

Advantages and Disadvantages

Advantages:

  • High Quantum Yield: Fluorescein-based sensors, like Zinpyr-1, can exhibit quantum yields approaching unity upon zinc binding, resulting in very bright signals.[1]

  • Visible Light Excitation: Their excitation and emission maxima, typically around 500 nm, are well-suited for common laser lines and filter sets, minimizing cellular autofluorescence and phototoxicity.[1]

  • High Affinity: Many fluorescein-based sensors have dissociation constants (Kd) in the nanomolar to picomolar range, making them suitable for detecting low concentrations of labile zinc.[1][2]

Disadvantages:

  • pH Sensitivity: The fluorescence of fluorescein is inherently pH-dependent, which can complicate measurements in acidic organelles or during cellular processes that involve pH changes.[3][4]

  • Background Fluorescence: Some fluorescein-based sensors exhibit a degree of fluorescence in their zinc-free form, which can limit the dynamic range of the measurement.[2]

Quinoline-Based Zinc Sensors: Probing the Proteome

Quinoline-based sensors, such as TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline) and Zinquin, have a long history in zinc biology.[5][6] They are characterized by their UV excitation and blue fluorescence emission. A key feature of these sensors is their ability to form ternary complexes with zinc that is already bound to proteins.[7][8]

Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF) and Ternary Complex Formation

The fluorescence of quinoline-based sensors is typically governed by the CHEF mechanism. In the unbound state, intramolecular rotations and other non-radiative decay pathways quench fluorescence. Upon chelation of Zn²⁺, the molecule becomes more rigid, restricting these non-radiative pathways and leading to an enhancement in fluorescence.[6][9]

A crucial aspect of their mechanism in a biological context is the formation of ternary complexes (Sensor-Zn-Protein).[7][8] This means that the observed fluorescence may not solely represent the "free" labile zinc pool but also zinc that is associated with cellular proteins.[7][10]

CHEF_Mechanism cluster_bound Zinc-Bound Sensor (High Fluorescence) Unbound_Sensor Quinoline Sensor (Flexible) Quenched Fluorescence Quenched Unbound_Sensor->Quenched Zn Zn²⁺ Bound_Sensor Quinoline-Zn²⁺ Complex (Rigid) Fluorescence Fluorescence Enhanced Bound_Sensor->Fluorescence

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism in quinoline-based zinc sensors.

Advantages and Disadvantages

Advantages:

  • Good Selectivity: Quinoline-based sensors generally exhibit good selectivity for Zn²⁺ over other biologically relevant cations like Ca²⁺ and Mg²⁺.[6][11]

  • Membrane Permeability: Many quinoline-based sensors are membrane-permeable, allowing for the staining of live cells.[11][12][13]

  • Protein-Bound Zinc Detection: Their ability to form ternary complexes can be advantageous for studying zinc bound to proteins.[7][8]

Disadvantages:

  • UV Excitation: The requirement for UV excitation can lead to increased cellular autofluorescence and potential phototoxicity.

  • Lower Quantum Yield: Generally, the quantum yields of quinoline-based sensors are lower than those of their fluorescein-based counterparts.

  • Ambiguous Signal Interpretation: The formation of ternary complexes can make it challenging to exclusively quantify the labile zinc pool.[6][10]

Comparative Performance Metrics

The following table summarizes key performance metrics for representative fluorescein-based and quinoline-based zinc sensors.

Parameter Fluorescein-Based (Zinpyr-1) Quinoline-Based (TSQ) References
Excitation Max (nm) ~507 (Zn²⁺ bound)~334[11][14]
Emission Max (nm) ~520~495 (in complex)[3][11]
Quantum Yield (Φ) Up to ~0.9 (Zn²⁺ bound)Moderate[1]
Dissociation Constant (Kd) <1 nMVaries with protein adduct[1][7]
Fluorescence Enhancement 3- to 5-foldSignificant[1]
pH Sensitivity YesLess pronounced[3]
Ternary Complex Formation Less commonPredominant[7][8]

Experimental Protocols: A Guide to Sensor Validation

Accurate and reproducible results hinge on the rigorous validation of the chosen zinc sensor. Below are detailed protocols for key experiments.

Protocol 1: Determination of the Dissociation Constant (Kd)

The dissociation constant (Kd) is a critical parameter that defines the concentration range over which a sensor is most responsive.

Methodology:

  • Prepare a buffered solution at the desired pH (e.g., pH 7.4 for physiological conditions).

  • Prepare a stock solution of the zinc sensor in a suitable solvent (e.g., DMSO).

  • Prepare a series of solutions with a fixed concentration of the sensor and varying concentrations of ZnCl₂.

  • Incubate the solutions to allow for equilibration.

  • Measure the fluorescence intensity of each solution using a fluorometer.

  • Plot the fluorescence intensity as a function of the free Zn²⁺ concentration.

  • Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the Kd.[15][16]

Kd_Determination A Prepare Sensor and Zinc Solutions B Mix Sensor with Varying [Zn²⁺] A->B C Incubate to Equilibrate B->C D Measure Fluorescence C->D E Plot Fluorescence vs. [Zn²⁺] D->E F Fit Data to Binding Model E->F G Determine Kd F->G

Caption: Workflow for determining the dissociation constant (Kd) of a zinc sensor.

Protocol 2: Assessment of Metal Ion Selectivity

It is crucial to ensure that the sensor's response is specific to Zn²⁺ and not influenced by other biologically relevant metal ions.

Methodology:

  • Prepare solutions of the sensor in a suitable buffer.

  • Add a molar excess of various metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe²⁺, Cu²⁺) to separate sensor solutions.

  • Add Zn²⁺ to a separate sensor solution as a positive control.

  • Measure the fluorescence intensity of each solution.

  • Compare the fluorescence response in the presence of different metal ions to the response with Zn²⁺.

Selectivity_Assay A Prepare Sensor Solutions B Add Various Metal Ions A->B C Add Zn²⁺ (Positive Control) A->C D Measure Fluorescence B->D C->D E Compare Responses D->E

Caption: Experimental workflow for assessing the metal ion selectivity of a zinc sensor.

Practical Considerations and Future Outlook

The choice between a fluorescein-based and a quinoline-based zinc sensor ultimately depends on the specific biological question being addressed. For applications requiring high brightness and compatibility with standard visible light microscopy, fluorescein-based sensors are often the preferred choice. However, researchers must be mindful of their pH sensitivity. For studies where the interaction of zinc with proteins is of interest, quinoline-based sensors offer a unique tool, though the interpretation of their signal requires careful consideration.

The field of zinc sensor development is continually evolving, with new probes being designed to overcome the limitations of existing ones. Future directions include the development of ratiometric sensors that are less susceptible to artifacts, sensors with improved photostability, and probes that can be targeted to specific subcellular compartments. As our understanding of zinc biology deepens, so too will the sophistication of the chemical tools we use to study it.

References

  • Meeusen, J. W., et al. (2011). TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins. Inorganic Chemistry, 50(16), 7563-73. [Link]
  • Nolan, E. M., et al. (2006). Midrange Affinity Fluorescent Zn(II) Sensors of the Zinpyr Family: Syntheses, Characterization, and Biological Imaging Applications. Inorganic Chemistry, 45(24), 9748–9757. [Link]
  • Meeusen, J. W., et al. (2011). TSQ, a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic Chemistry, 50(16), 7563-7573. [Link]
  • Meeusen, J. W., et al. (2011). TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Inorganic Chemistry, 50(16), 7563-7573. [Link]
  • MDPI. (2022). Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. Molecules, 27(19), 6296. [Link]
  • Nolan, E. M., & Lippard, S. J. (2008). Small-Molecule Fluorescent Sensors for Investigating Zinc Metalloneurochemistry. Accounts of chemical research, 42(1), 193-203. [Link]
  • Valdez, C. E., et al. (2015). Chemical–Biological Properties of Zinc Sensors TSQ and Zinquin: Formation of Sensor-Zn-Protein Adducts versus Zn(Sensor)2 Complexes. Inorganic Chemistry, 54(24), 11895-11904. [Link]
  • MedchemExpress.com. (n.d.).
  • Nowakowski, A. B., & Petering, D. H. (2011). Reactions of the fluorescent sensor, Zinquin, with the zinc-proteome: adduct formation and ligand substitution. Metallomics, 3(11), 1179-1188. [Link]
  • ChemRxiv. (2023). Four new bright members of the ZinPyr zinc fluorescence sensor family for live cell imaging. ChemRxiv. [Link]
  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
  • Nowakowski, A. B., & Petering, D. H. (2011). Reactions of the fluorescent sensor, Zinquin, with the zinc-proteome: adduct formation and ligand substitution. SciSpace. [Link]
  • Inorganics. (2022). Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review. Inorganics, 10(9), 139. [Link]
  • Wikipedia. (n.d.). Fluorescein. Wikipedia. [Link]
  • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Agilent Technologies. [Link]
  • Colvin, B. A., et al. (2010). Techniques for measuring cellular zinc. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1803(7), 825-832. [Link]
  • PubMed. (2019). Determination of Zinc Ion by a Quinoline-Based Fluorescence Chemosensor. PubMed. [Link]
  • Walkup, G. K., et al. (2000). Fluorescent Sensors for Zn2+ Based on a Fluorescein Platform: Synthesis, Properties and Intracellular Distribution. Journal of the American Chemical Society, 122(23), 5644–5645. [Link]
  • ResearchGate. (2019). Fluorescein-Based ''Turn On'' Fluorescence Detection of Zn2+ and Its Applications in Imaging of Zn2+ in Apoptotic Cells.
  • ResearchGate. (2016). Photo-physical properties and amplified spontaneous emission of a new derivative of fluorescein.
  • D'Souza, R. N., et al. (2020). Oxygen- and pH-Dependent Photophysics of Fluorinated Fluorescein Derivatives. The Journal of Physical Chemistry A, 124(39), 8044-8054. [Link]
  • Taki, M., et al. (2013). Reaction-based fluorescent sensor for investigating mobile Zn2+ in mitochondria of healthy versus cancerous prostate cells. Proceedings of the National Academy of Sciences, 110(52), 20888-20893. [Link]
  • Burdette, S. C., et al. (2003). Analogues of Zinpyr-1 Provide Insight into the Mechanism of Zinc Sensing. Inorganic Chemistry, 42(4), 1038–1044. [Link]
  • Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. OPUS. [Link]
  • MedchemExpress.com. (n.d.). Zinpyr-1 | Zinc Probe. MedchemExpress.com. [Link]
  • Analytical Chemistry. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(5), 2637-2641. [Link]
  • MDPI. (2020). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Chemosensors, 8(3), 73. [Link]
  • NIH. (2024). Fluorescent Sensor Based on 1H-Pyrazolo[3,4-b]quinoline Derivative for Detecting Zn2+ Cations. International Journal of Molecular Sciences, 25(4), 2200. [Link]
  • PubMed. (2021).
  • Seoul National University of Science & Technology. (2019). Fluorescent determination of zinc by a quinoline-based chemosensor in aqueous media and zebrafish. Seoul National University of Science & Technology. [Link]
  • Crimson Publishers. (2023).
  • Royal Society of Chemistry. (2020). Preparation and photophysical properties of quinazoline-based fluorophores. RSC Advances, 10(49), 29285-29294. [Link]
  • NIH. (2014). Tools and techniques for illuminating the cell biology of zinc. Current Opinion in Chemical Biology, 19, 1-7. [Link]
  • ResearchGate. (2016). Dissociation constants (K D ) of selected zinc-binding proteins.
  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 3010-3021. [Link]
  • PubMed. (2020). Quinoline-based fluorescent small molecules for live cell imaging. PubMed. [Link]
  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]
  • ResearchGate. (2012). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra.
  • ACS Omega. (2017). Rationally Designed Probe for Reversible Sensing of Zinc and Application in Cells. ACS Omega, 2(9), 6211-6219. [Link]
  • The Journal of Neuroscience. (1997). Measurement of Intracellular Free Zinc in Living Cortical Neurons: Routes of Entry. The Journal of Neuroscience, 17(24), 9529-9542. [Link]
  • NIH. (2020). Strategies for Inducing and Validating Zinc Deficiency and Zinc Repletion. Journal of visualized experiments : JoVE, (157). [Link]
  • NIH. (2011). Understanding Zinc Quantification with Existing and Advanced Ditopic Fluorescent Zinpyr Sensors. Inorganic chemistry, 50(6), 2237-2247. [Link]
  • NIH. (2021). Simple methods to determine the dissociation constant, Kd. STAR protocols, 2(3), 100762. [Link]
  • ResearchGate. (2020). Protocol for Quantifying Zinc Flux in Cultured Cells using Fluorescent Indicators.

Sources

A Senior Application Scientist's Guide to Ratiometric Fluorescent Probes for Zinc

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise measurement of intracellular zinc (Zn²⁺) dynamics is paramount. As the second most abundant transition metal in humans, zinc plays critical roles in a vast array of physiological and pathological processes, from enzymatic activity and signal transduction to neurotransmission and apoptosis. To dissect these intricate roles, tools that offer quantitative and reliable measurements of labile zinc pools are indispensable.

Ratiometric fluorescent probes have emerged as a superior class of chemical sensors for this purpose. Unlike intensiometric probes that rely on a change in fluorescence intensity at a single wavelength, ratiometric probes exhibit a shift in either their excitation or emission wavelength upon binding to the target analyte. By taking the ratio of the fluorescence intensities at two different wavelengths, these probes provide a built-in correction mechanism that minimizes artifacts arising from variations in probe concentration, illumination intensity, photobleaching, and cell path length.[1][2] This intrinsic self-calibration enables more accurate and reproducible quantification of intracellular zinc concentrations.[3]

This guide provides a comprehensive comparison of key performance metrics for a selection of widely used ratiometric fluorescent probes for zinc. It further details robust experimental protocols for their characterization and application in cellular imaging, empowering researchers to make informed decisions and obtain high-quality, quantitative data.

The Ratiometric Advantage: A Conceptual Overview

The core principle of ratiometric fluorescence sensing lies in the analyte-induced change in the probe's spectral properties. This change can be engineered through various photophysical mechanisms, including Förster Resonance Energy Transfer (FRET), Intramolecular Charge Transfer (ICT), and tautomeric conversion. Upon binding to zinc, the probe's conformation or electronic structure is altered, leading to a predictable shift in its fluorescence spectrum.

RatiometricSensing cluster_probe Ratiometric Probe Probe Fluorophore + Zn²⁺ Chelator Apo_Probe Apo-Probe (-Zn²⁺) Emits at λ₁ Ratio Ratio (I(λ₂) / I(λ₁)) Apo_Probe->Ratio Intensity at λ₁ Bound_Probe Zn²⁺-Bound Probe Emits at λ₂ Bound_Probe->Ratio Intensity at λ₂ Excitation Excitation Light Excitation->Probe Zn_Concentration [Zn²⁺] Quantification Ratio->Zn_Concentration

Figure 1: General mechanism of a dual-emission ratiometric fluorescent zinc probe.

Comparative Analysis of Ratiometric Zinc Probes

The selection of an appropriate ratiometric zinc probe is contingent on the specific experimental context, including the expected zinc concentration range, the instrumentation available, and the biological system under investigation. The following table provides a comparative overview of key performance metrics for several prominent ratiometric zinc probes.

ProbeExcitation (λex, nm) (Apo/Bound)Emission (λem, nm) (Apo/Bound)Dissociation Constant (Kd)Quantum Yield (Φ) (Apo/Bound)Ratiometric Change (Fold)Ref.
Zinpyr-1 (ZP1) ~515 / ~507~532 / ~523~0.7 nM0.38 / 0.92~3[4][5]
Zin-naphthopyr 1 (ZNP1) 499 (single excitation)528 / 624< 1 nMN/A18[6]
Zinbo-5 N/AN/ANanomolar range0.1 (Bound)N/A[7]
BDP-p-BPEA 550 (single excitation)620 / 6503.2 nMN/AN/A[8]
GZnP1 488 (single excitation)51358 pM0.42 / 0.57~2.6[2]
BLZinCh-Pro series N/A (Bioluminescent)473 / 5330.5 - 1 nMN/A3-4[9]

Key Performance Metrics Explained

  • Excitation and Emission Wavelengths (λex/λem): These values dictate the required filter sets for fluorescence microscopy and spectroscopy. Probes with excitation and emission in the visible range are generally preferred to minimize cellular autofluorescence and phototoxicity.

  • Dissociation Constant (Kd): This is the zinc concentration at which 50% of the probe is bound. A lower Kd indicates a higher affinity for zinc. The ideal Kd should be close to the expected physiological or pathological zinc concentration to ensure a sensitive response.

  • Quantum Yield (Φ): This metric represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. A higher quantum yield signifies a brighter probe, which is advantageous for detecting low zinc concentrations and for imaging applications.

  • Ratiometric Change (Fold): This value indicates the magnitude of the change in the fluorescence ratio upon zinc binding. A larger fold change provides a greater dynamic range and improved signal-to-noise ratio.

  • Selectivity: An ideal zinc probe should exhibit high selectivity for Zn²⁺ over other biologically relevant metal ions, such as Ca²⁺, Mg²⁺, Fe²⁺, and Cu²⁺, to avoid false-positive signals. For instance, ZNP1 shows excellent selectivity for Zn²⁺ over Ca²⁺ and Mg²⁺ at intracellular concentrations.[6] Similarly, the BLZinCh-Pro series shows no interference from physiologically relevant metal ions like Ca²⁺, Mg²⁺, and Fe²⁺.[1]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the characterization and application of ratiometric fluorescent zinc probes.

Protocol 1: Determination of the Dissociation Constant (Kd)

The dissociation constant is a critical parameter for characterizing the affinity of a probe for zinc. This protocol describes a fluorescence titration method using zinc buffers to precisely control the free zinc concentration.

Kd_Determination_Workflow cluster_prep Preparation cluster_titration Fluorescence Titration cluster_analysis Data Analysis Prepare_Probe Prepare Probe Stock Solution Titration Titrate Probe with Zinc Buffers Prepare_Probe->Titration Prepare_Buffers Prepare Zinc Buffers (e.g., EGTA-based) Prepare_Buffers->Titration Measure_Fluorescence Measure Fluorescence Spectra Titration->Measure_Fluorescence Plot_Data Plot Fluorescence Ratio vs. [Zn²⁺] Measure_Fluorescence->Plot_Data Fit_Curve Fit Data to a Binding Isotherm Plot_Data->Fit_Curve Calculate_Kd Determine Kd Fit_Curve->Calculate_Kd

Figure 2: Workflow for determining the dissociation constant (Kd) of a ratiometric zinc probe.

Materials:

  • Ratiometric zinc probe

  • High-purity water (metal-free)

  • Buffer (e.g., HEPES, PIPES), pH adjusted to physiological range (e.g., 7.4)

  • Zinc chloride (ZnCl₂) stock solution

  • Chelator stock solution (e.g., EGTA)

  • Fluorometer

Procedure:

  • Prepare a stock solution of the ratiometric probe in a suitable solvent (e.g., DMSO).

  • Prepare a series of zinc buffers with varying free zinc concentrations using a chelator such as EGTA. The free zinc concentration in each buffer can be calculated using specialized software (e.g., MaxChelator). It is crucial to use high-purity reagents and metal-free water to avoid contamination.

  • Perform the fluorescence titration: a. In a cuvette, add the buffer solution. b. Add a small aliquot of the probe stock solution to achieve the desired final concentration (typically in the low micromolar range). c. Record the fluorescence spectrum of the apo-probe (zinc-free). d. Sequentially add small volumes of the prepared zinc buffers, starting from the lowest to the highest concentration. e. After each addition, allow the solution to equilibrate and then record the fluorescence spectrum.

  • Data Analysis: a. For each zinc concentration, calculate the ratio of the fluorescence intensities at the two emission wavelengths (for dual-emission probes) or at the two excitation wavelengths (for dual-excitation probes). b. Plot the fluorescence ratio as a function of the free zinc concentration. c. Fit the resulting titration curve to a sigmoidal binding isotherm (e.g., the Hill equation) to determine the Kd.

Protocol 2: Intracellular Zinc Imaging and In Situ Calibration

This protocol outlines the steps for loading cells with a ratiometric zinc probe and performing an in situ calibration to quantify intracellular zinc concentrations.

Materials:

  • Cell-permeant (AM ester) form of the ratiometric zinc probe

  • Pluronic F-127 (for AM ester solubilization)

  • Cell culture medium

  • Balanced salt solution (e.g., HBSS)

  • Zinc chelator (e.g., TPEN)

  • Zinc ionophore (e.g., pyrithione)

  • Fluorescence microscope equipped with appropriate filter sets

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Probe Loading: a. Prepare a loading solution containing the AM ester form of the probe (typically 1-5 µM) and Pluronic F-127 (0.02%) in serum-free medium or HBSS. b. Remove the culture medium from the cells and wash with HBSS. c. Add the loading solution to the cells and incubate for 30-60 minutes at 37°C. d. After incubation, wash the cells with HBSS to remove excess probe. e. Add fresh, pre-warmed medium and incubate for an additional 30 minutes to allow for complete de-esterification of the probe by intracellular esterases.

  • Fluorescence Imaging: a. Mount the imaging dish on the fluorescence microscope. b. Acquire images at the two appropriate wavelengths for the ratiometric measurement.

  • In Situ Calibration (Fmin and Fmax Determination): a. Determine Fmin (minimum fluorescence ratio): After acquiring baseline images, treat the cells with a high concentration of a cell-permeant zinc chelator (e.g., 50-100 µM TPEN) to deplete intracellular labile zinc. Acquire images to determine the minimum fluorescence ratio.[10] b. Determine Fmax (maximum fluorescence ratio): After washing out the chelator, treat the cells with a high concentration of zinc (e.g., 20 µM ZnCl₂) in the presence of a zinc ionophore (e.g., 1.25 µM pyrithione) to saturate the intracellular probe with zinc. Acquire images to determine the maximum fluorescence ratio.[2]

  • Data Analysis: a. For each cell, calculate the resting fluorescence ratio (R), the minimum ratio (Rmin from Fmin), and the maximum ratio (Rmax from Fmax). b. The intracellular zinc concentration can then be calculated using the Grynkiewicz equation: [Zn²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * β where β is the ratio of the fluorescence intensity of the free probe to the bound probe at the denominator wavelength.

Conclusion

Ratiometric fluorescent probes are powerful tools that enable the quantitative investigation of zinc biology with high fidelity. By understanding their fundamental principles and key performance metrics, researchers can select the most appropriate probe for their specific application. The detailed experimental protocols provided in this guide offer a robust framework for the accurate characterization and cellular application of these probes, paving the way for new discoveries in the complex and vital roles of zinc in health and disease.

References

  • Qin, Y., et al. (2016). Development of an optical Zn2+ probe based on a single fluorescent protein. Scientific Reports, 6, 30935. [Link]
  • Grynkiewicz, G., Poenie, M., & Tsien, R. Y. (1985). A new generation of Ca2+ indicators with greatly improved fluorescence properties. Journal of Biological Chemistry, 260(6), 3440-3450. [Link]
  • Nolan, E. M., & Lippard, S. J. (2006). Analogues of Zinpyr-1 Provide Insight into the Mechanism of Zinc Sensing. Inorganic Chemistry, 45(24), 9748-9757. [Link]
  • Burdette, S. C., et al. (2004). A tautomeric zinc sensor for ratiometric fluorescence imaging: Application to nitric oxide-induced release of intracellular zinc. Proceedings of the National Academy of Sciences, 101(4), 968-973. [Link]
  • Taki, M., Wolford, J. L., & O'Halloran, T. V. (2004). Emission ratiometric imaging of intracellular zinc: design of a benzoxazole fluorescent sensor and its application in two-photon microscopy. Journal of the American Chemical Society, 126(3), 712-713. [Link]
  • van der Meer, J. R., et al. (2022). Ratiometric Bioluminescent Zinc Sensor Proteins to Quantify Serum and Intracellular Free Zn2+. ACS Chemical Biology, 17(6), 1567-1576. [Link]
  • Zhang, X. A., et al. (2008). New Strategy for Quantifying Biological Zinc by a Modified Zinpyr Fluorescence Sensor. Journal of the American Chemical Society, 130(48), 15788-15789. [Link]
  • Sensi, S. L., et al. (2011). Illuminating mobile zinc with fluorescence: From cuvettes to live cells and tissues. The EMBO Journal, 30(1), 6-15. [Link]
  • Wang, Y., et al. (2022). Rational Design of Ratiometric Fluorescent Probe for Zn 2+ Imaging under Oxidative Stress in Cells. Chemosensors, 10(11), 477. [Link]
  • Carter, K. P., Young, A. M., & Palmer, A. E. (2014). Fluorescent sensors for measuring metal ions in living systems. Chemical Reviews, 114(8), 4564-4601. [Link]
  • Rakshit, A., et al. (2024). Protocol for measuring labile cytosolic Zn2+ using an in situ calibration of a genetically encoded FRET sensor. STAR Protocols, 5(2), 102996. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 8-Aminoquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 8-Aminoquinoline-7-carbaldehyde. As a compound belonging to the aromatic amine and quinoline derivative families, it requires meticulous management to ensure personnel safety and environmental protection.[1][2][3] This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined herein are grounded in established laboratory safety principles and regulatory standards.

The primary directive for managing this compound waste is unequivocal: it must be treated as hazardous waste.[4][5] Its chemical structure suggests potential toxicity, mutagenicity, and environmental hazards, characteristics common to many primary aromatic amines.[1][2] Furthermore, specific data indicates it may cause severe skin burns, eye damage, and is harmful by inhalation. Therefore, under no circumstances should this compound or its contaminated materials be disposed of in standard trash or discharged into the sewer system.[5][6][7][8]

Part 1: Hazard Profile and Essential Safety Precautions

Understanding the hazard profile is the foundation of safe disposal. This compound should be handled as a substance with moderate acute toxicity that is particularly hazardous to aquatic life.[9]

Personal Protective Equipment (PPE)

Before handling the compound in any form (pure, in solution, or as waste), the following PPE is mandatory to prevent exposure.[5][10]

Protection TypeSpecific EquipmentStandard / Rationale
Eye & Face Chemical splash goggles or safety glasses with side shields. A face shield is recommended if there is a significant splash risk.Must comply with OSHA 29 CFR 1910.133 or European Standard EN 166 to protect against splashes and fine dust.[9][11]
Hand Chemical-resistant gloves (e.g., Nitrile, Neoprene).Inspect gloves for integrity before use. Dispose of contaminated gloves as hazardous waste.[12][13] Prevents skin absorption, a common exposure route for aromatic amines.[2]
Body Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Required when handling the solid compound outside of a certified chemical fume hood.Use a NIOSH/MSHA or European Standard EN 149 approved respirator to prevent inhalation of airborne particles.[9][11]
Engineering Controls

All handling and preparation of this compound waste should be conducted within a certified chemical fume hood or other ventilated enclosure.[9][14] This is the primary method for preventing respiratory exposure to the compound. Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[9][11]

Part 2: Systematic Disposal Protocol

The following protocol provides a step-by-step methodology for the collection and disposal of waste containing this compound.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[5]

  • Identify: All items that have come into contact with this compound are considered hazardous waste. This includes the pure compound, solutions, reaction mixtures, contaminated gloves, pipette tips, weighing paper, and spill cleanup materials.[5][6]

  • Segregate: Keep this waste stream separate from all other chemical waste. In particular, ensure it is not mixed with incompatible materials such as strong oxidizing agents or strong acids.[15][16]

Step 2: Waste Collection and Containment
  • Solid Waste:

    • Carefully transfer residual solid this compound and contaminated disposable items (e.g., weighing boats, contaminated paper towels) into a designated solid hazardous waste container.

    • Avoid generating dust during transfer.[17]

  • Liquid Waste:

    • Collect all solutions and reaction mixtures containing the compound in a designated liquid hazardous waste container.

    • Do not overfill containers; leave at least one inch of headspace to allow for expansion.[15]

  • Contaminated Sharps & Labware:

    • Contaminated sharps (needles, razor blades) must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.

    • Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol, acetone). The rinseate must be collected and disposed of as liquid hazardous waste.[6]

Step 3: Container Selection and Labeling

Proper containment and labeling prevent accidental exposures and ensure regulatory compliance.

  • Container Choice: Use containers that are in good condition, leak-proof, and chemically compatible with the waste.[18] Plastic containers are generally preferred.[19] The container must have a secure, tight-fitting screw cap.[15]

  • Mandatory Labeling: From the moment the first drop of waste is added, the container must be labeled with:

    • The words "HAZARDOUS WASTE" .[18]

    • The full chemical name: "this compound" .

    • A list of all constituents and their approximate percentages.

    • The date of initial accumulation.

Step 4: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) pending pickup.[15][18][19]

  • Location: The SAA must be in the same room where the waste is generated.

  • Container Management: Keep waste containers securely capped at all times, except when actively adding waste.[6][15][18]

  • Inspections: The SAA should be inspected weekly for any signs of leaks or container degradation.[15]

  • Accumulation Limits: Do not exceed the regulatory limit of 55 gallons of hazardous waste in an SAA. For acutely toxic "P-listed" wastes, the limit is one quart.[19]

G cluster_prep Phase 1: Preparation cluster_collection Phase 2: Waste Collection & Segregation cluster_storage Phase 3: Accumulation & Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in Chemical Fume Hood PPE->FumeHood Location Identify Identify Waste Stream (Solid, Liquid, Contaminated Items) FumeHood->Identify Start Process Segregate Segregate from Incompatible Chemicals Identify->Segregate Safety Step Container Select Compatible & Labeled Container Segregate->Container Collect Collect Waste in Appropriate Container Container->Collect Action Cap Keep Container Tightly Capped Collect->Cap Store Store in Designated SAA Cap->Store Storage Pickup Arrange for EHS Pickup Store->Pickup Final Step

Caption: Disposal Decision Workflow for this compound.

Part 3: Spill and Emergency Response

In the event of an accidental release, a swift and correct response is crucial.

Small Spill Cleanup
  • Alert: Immediately alert personnel in the vicinity.

  • Evacuate: If necessary, evacuate the immediate area.

  • Protect: Ensure you are wearing the appropriate PPE as detailed in Part 1.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[20][21] Do not use combustible materials.

  • Collect: Carefully sweep or scoop the absorbed material and place it into a labeled hazardous waste container.[16][17]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Ventilate: Allow the area to ventilate before resuming work.

For large spills, spills that occur outside of a fume hood, or any situation where you feel unsafe, evacuate the area, close the doors, and contact your institution's emergency response team or Environmental Health & Safety (EHS) department immediately.

Part 4: Final Disposal and Waste Minimization

Arranging for Final Disposal

The final step is to arrange for the removal of the hazardous waste from your laboratory.

  • Contact your institution's EHS department or licensed hazardous waste disposal contractor to schedule a pickup.[6]

  • Ensure all containers are properly labeled and sealed before the scheduled pickup time.

Waste Minimization Principles

A core tenet of modern laboratory management is the reduction of hazardous waste.[19]

  • Source Reduction: Order only the quantity of this compound required for your experiments.

  • Scale Down: When possible, reduce the scale of experiments to minimize the volume of waste generated.

  • Inventory Management: Maintain a current inventory of your chemicals to avoid purchasing duplicates and to identify chemicals that are nearing their expiration date.[19]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, upholding the highest standards of scientific integrity and responsibility.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Properly Managing Chemical Waste in Labor
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Safety Data Sheet: quinoline. Chemos GmbH & Co.KG. [Link]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
  • QUINOLINE FOR SYNTHESIS MATERIAL SAFETY D
  • Safety Data Sheet: Quinoline yellow (C.I. 47005). Carl ROTH. [Link]
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. SKC Inc. [Link]
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Toxicity, Hazards, and Safe Handling of Primary Arom
  • Guidelines: Handling and Disposal of Chemicals. Purdue College of Engineering. [Link]
  • Management of Hazardous Waste Pharmaceuticals. US EPA. [Link]

Sources

Senior Application Scientist's Guide: Personal Protective Equipment for Handling 8-Aminoquinoline-7-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for 8-Aminoquinoline-7-carbaldehyde (CAS No. 158753-17-4). As a researcher, your safety is paramount. This guide moves beyond a simple checklist to instill a deep understanding of the why behind each safety measure, ensuring that protocols are not just followed, but understood. The procedures outlined here are designed to create a self-validating system of safety for you and your team.

Hazard Assessment: Understanding the Risks

This compound is an orange-red crystalline solid used in medicinal chemistry, notably as a lead compound for antimalarial drug discovery and as a chemosensor.[1] While its specific toxicological profile is not exhaustively documented, its chemical class—aromatic amines and aldehydes—and the broader 8-aminoquinoline family present known hazards that demand stringent control measures.

Principle of Hazard by Analogy: The 8-aminoquinoline class of drugs is known for several toxicities, the most serious being dose-dependent hemolytic anemia in individuals with a glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2][3][4][5] While this is a metabolic effect related to drug administration, it underscores the biological activity of this chemical family and mandates a cautious approach to minimize any potential for systemic exposure in the laboratory.

The immediate, documented hazards are summarized below.

Hazard TypeDescriptionPrimary Exposure Routes
Skin Irritation/Corrosion Causes skin irritation and potentially severe burns.[1][6][7] May cause an allergic skin reaction (sensitization).Dermal Contact
Serious Eye Damage Causes serious eye irritation and potential damage.[6][7]Ocular Contact
Respiratory Irritation May cause respiratory tract irritation if inhaled as dust.[6] Classified as harmful by inhalation.[1][8]Inhalation
Acute Toxicity (Oral) Classified as toxic if swallowed.Ingestion
Environmental Hazard Very toxic to aquatic life with long-lasting effects.Environmental Release

Engineering Controls: Your First and Best Line of Defense

Personal protective equipment is the last line of defense. Your primary protection comes from robust engineering controls designed to contain the chemical at its source.

  • Chemical Fume Hood: All handling of this compound powder and its solutions must be conducted in a certified chemical fume hood.[8][9] This is non-negotiable. The fume hood is your primary defense against inhaling hazardous dust or vapors.[9]

  • Designated Work Area: Establish a designated area within the lab for working with this compound to prevent cross-contamination.

  • Safety Equipment Accessibility: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]

Personal Protective Equipment (PPE): A Multi-Layered Approach

The selection of PPE must be deliberately matched to the task at hand. The following table outlines the minimum required PPE for common laboratory procedures involving this compound.

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport (Closed Container)Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot Required
Weighing Solid (in Fume Hood)Chemical Splash GogglesNitrile GlovesLab CoatNot Required
Preparing Solutions (in Fume Hood)Chemical Splash Goggles & Face ShieldNitrile GlovesChemical-Resistant Apron over Lab CoatNot Required
Reaction/Procedure (in Fume Hood)Chemical Splash GogglesNitrile GlovesLab CoatNot Required
Spill Cleanup Chemical Splash Goggles & Face ShieldHeavy-Duty Chemical-Resistant Gloves (e.g., Butyl)Chemical-Resistant CoverallsNIOSH-Approved Air-Purifying Respirator with Particulate/Organic Vapor Cartridges
Detailed PPE Specifications
  • Eye and Face Protection: Safety glasses with side shields are the absolute minimum and must meet ANSI Z87.1 standards.[10] However, due to the severe eye irritation risk, chemical splash goggles are required for all handling operations. [1][11] A face shield must be worn over goggles during procedures with a high splash potential, such as preparing stock solutions or performing transfers.[11]

  • Hand Protection: Nitrile gloves are a suitable starting point. However, no single glove material is impervious to all chemicals indefinitely.[10] Always inspect gloves for tears or degradation before use. For prolonged tasks or when handling concentrated solutions, consider double-gloving or using a more robust glove material like neoprene. Consult the glove manufacturer's chemical resistance guide to validate your choice.

  • Body Protection: A flame-resistant lab coat is standard and required for all laboratory work.[11] When handling larger volumes (>100 mL) of solutions or during any task with a splash hazard, supplement the lab coat with a chemical-resistant apron.

  • Respiratory Protection: Under normal operating conditions within a certified fume hood, respiratory protection is not required.[12] A NIOSH-approved air-purifying respirator becomes mandatory if engineering controls fail, during a significant spill, or if you must handle the powder outside of a fume hood—a scenario that should be avoided.[1]

Procedural Guidance: A Workflow for Safe Handling

This step-by-step process integrates safety controls directly into the experimental workflow. Following this sequence minimizes risk at every stage.

G cluster_prep 1. Preparation Phase cluster_handling 2. Chemical Handling (Inside Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal prep1 Review SDS & SOPs prep2 Verify Fume Hood is Operational (Check Airflow Monitor) prep1->prep2 prep3 Don Required PPE (Goggles, Coat, Gloves) prep2->prep3 weigh Weigh Solid Compound (Use anti-static weigh paper) prep3->weigh Proceed to handling dissolve Prepare Solution (Add solid to solvent slowly) weigh->dissolve reaction Perform Reaction or Use dissolve->reaction decon Decontaminate Glassware & Surfaces (e.g., with 70% Ethanol) reaction->decon Procedure complete waste Segregate & Label Hazardous Waste (Solid & Liquid Waste Streams) decon->waste doff Doff PPE in Correct Order (Gloves first, then goggles, then coat) waste->doff wash Wash Hands Thoroughly doff->wash

Caption: Safe handling workflow for this compound.

Step-by-Step Methodology
  • Preparation & Pre-Handling Check:

    • Thoroughly review this guide and the manufacturer's Safety Data Sheet (SDS).[9]

    • Verify that the chemical fume hood is on and functioning correctly.

    • Don the appropriate PPE: at a minimum, chemical splash goggles, a lab coat, and nitrile gloves.[6][12][11]

  • Weighing and Transfer (Solid):

    • Perform all weighing operations inside the fume hood.

    • Use a spatula to carefully transfer the solid. Avoid creating dust.

    • Clean the spatula and any contaminated surfaces immediately after use.

  • Solution Preparation & Handling (Liquid):

    • Slowly add the solid to the solvent to avoid splashing.

    • If a sonicator or vortexer is used, ensure the vessel is securely capped.

    • Keep all containers clearly labeled with the chemical name, concentration, and hazard warnings.[13]

  • Post-Handling Decontamination:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.

    • Decontaminate any non-disposable equipment that came into contact with the chemical.

  • Waste Disposal:

    • This compound is classified as an environmental hazard. Do not dispose of it down the drain.[8]

    • Collect all solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers.

    • Dispose of contaminated gloves, weigh boats, and wipes as solid hazardous waste.

    • Follow all institutional and local regulations for hazardous waste disposal.[8]

Emergency Response Plan

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[14] Seek immediate medical attention.

  • Skin Contact: Promptly flush the affected area with water for at least 15 minutes and remove all contaminated clothing.[15][14] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[15] Call a poison control center or doctor immediately.[15]

In Case of a Spill:

  • Small Spill (inside fume hood): Use an appropriate absorbent material (e.g., chemical spill kit pads) to contain and clean up the spill. Place all cleanup materials in a sealed hazardous waste container.

  • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert others.[9][13] If safe to do so, close the laboratory door. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.

References

  • Toxicology of the 8-aminoquinolines and genetic factors associ
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
  • 8-Aminoquinoline – Knowledge and References - Taylor & Francis
  • The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery
  • Laboratory Chemical Lab Safety and Handling Guidelines
  • General Rules for Working with Chemicals | Compliance and Risk Management
  • SAFETY D
  • Safety in the Chemical Laboratory - Vanderbilt University Medical Center
  • Working with Chemicals - Prudent Practices in the Labor
  • Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B - MDPI
  • Safety of 8-aminoquinoline antimalarial medicines - World Health Organiz
  • SAFETY D
  • SAFETY DATA SHEET (8-Amino-5,7-dichloroquinoline)
  • Personal Protective Equipment (PPE) - CHEMM
  • This compound; CAS No. - ChemShuttle
  • Personal Protective Equipment | US EPA
  • SAFETY D
  • 8-Amino-7-quinolinecarbaldehyde SDS, 158753-17-4 Safety D
  • 5 Types of PPE for Hazardous Chemicals | Hazm
  • OSHA Technical Manual (OTM)
  • SAFETY DATA SHEET (8-Hydroxyquinoline-2-carboxaldehyde)
  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth
  • SAFETY D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.